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Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Whitepaper: (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Executive Summary & Retrosynthetic Rationale As the demand for proteolytically stable therapeutic peptides and foldamers increases, β -amino acids have become indispensable building blocks in modern drug development. (S)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

As the demand for proteolytically stable therapeutic peptides and foldamers increases, β -amino acids have become indispensable building blocks in modern drug development. (S)-3-Amino-6-(Boc-amino)hexanoic acid (often referred to as β3 -homoornithine with terminal Boc protection) is a highly valuable unnatural amino acid.

Retrosynthetically, the six-carbon backbone with a defined (S)-stereocenter at the β -position is most efficiently constructed via the of an orthogonally protected five-carbon precursor: L-Ornithine . By utilizing Z-Orn(Boc)-OH as the starting material, we establish a robust protecting group strategy. The Carboxybenzyl (Z) group on the α -amine allows for mild deprotection via catalytic hydrogenolysis in the final step, preserving the acid-sensitive tert-butyloxycarbonyl (Boc) group on the terminal amine.

Mechanistic Causality: The Arndt-Eistert Homologation

The transformation of Z-Orn(Boc)-OH to its β -homologue is not merely a sequence of reagent additions; it is a carefully orchestrated manipulation of reactive intermediates.

  • Mixed Anhydride Activation: The carboxylic acid is activated using isobutyl chloroformate (IBCF). N-methylmorpholine (NMM) is strictly preferred over triethylamine (TEA) as the base. NMM's lower basicity minimizes the premature formation of ketenes from the mixed anhydride, which is the primary cause of racemization at this stage.

  • Diazoketone Formation: The addition of excess diazomethane (CH₂N₂) serves a dual mechanistic purpose. It acts first as a nucleophile to displace the carbonate leaving group, and second as a base to deprotonate the transient intermediate, yielding a highly stable α -diazoketone.

  • Wolff Rearrangement: The critical carbon-carbon bond-forming step is the silver-catalyzed Wolff rearrangement. Silver benzoate (AgBz) facilitates the controlled extrusion of N₂ gas, generating a metal-stabilized carbenoid. This intermediate undergoes a concerted 1,2-alkyl shift. Because the migrating chiral center is not involved in the bond-breaking process, the (S)-configuration of the original L-Ornithine is perfectly preserved in the resulting β -amino ester.

WolffMechanism DK α-Diazoketone KC Metal-Carbenoid DK->KC AgBz (cat.) - N₂ KT Ketene Intermediate KC->KT 1,2-Alkyl Shift (Retention) PR β-Amino Ester KT->PR + MeOH

Figure 2: Mechanism of the silver-catalyzed Wolff rearrangement ensuring stereochemical retention.

Experimental Methodologies: Step-by-Step Protocols

The following protocol is designed as a self-validating system. Adherence to the specified temperatures and equivalents is critical for maximizing yield and optical purity.

SynthesisWorkflow SM 1. Z-Orn(Boc)-OH (Starting Material) MA 2. Mixed Anhydride SM->MA iBuOCOCl, NMM THF, -15°C DK 3. Diazoketone Z-β³-hOrn(Boc)-CHN₂ MA->DK CH₂N₂ (excess) Et₂O, 0°C → RT ME 4. Methyl Ester Z-β³-hOrn(Boc)-OMe DK->ME AgBz, Et₃N MeOH, Sonication FA 5. Protected Acid Z-β³-hOrn(Boc)-OH ME->FA LiOH (aq) THF/MeOH, RT FP 6. (S)-3-Amino-6-(Boc-amino)hexanoic Acid (Final Product) FA->FP H₂, Pd/C MeOH, RT

Figure 1: Step-by-step synthetic workflow for (S)-3-Amino-6-(Boc-amino)hexanoic Acid.

Step 1: Mixed Anhydride Formation
  • Reagents: Z-Orn(Boc)-OH (10.0 mmol), N-methylmorpholine (11.0 mmol), isobutyl chloroformate (10.5 mmol), anhydrous THF (50 mL).

  • Procedure: Dissolve Z-Orn(Boc)-OH in THF under an argon atmosphere. Cool the reaction mixture to -15 °C using a dry ice/ethylene glycol bath. Add NMM via syringe, followed by the dropwise addition of IBCF over 5 minutes. Stir the mixture at -15 °C for 20 minutes. A white precipitate of NMM·HCl will form, indicating successful activation.

Step 2: Diazoketone Synthesis
  • Reagents: Ethereal diazomethane (~30 mmol, freshly prepared), mixed anhydride solution from Step 1.

  • Procedure: Filter the cold mixed anhydride solution directly into a flamed-dried flask containing the ethereal diazomethane solution at 0 °C. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Quench excess diazomethane by the dropwise addition of glacial acetic acid until nitrogen evolution ceases. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement
  • Reagents: Crude diazoketone, silver benzoate (1.0 mmol), triethylamine (20.0 mmol), anhydrous methanol (40 mL).

  • Procedure: Dissolve the diazoketone in methanol. Exclude light by wrapping the flask in aluminum foil. Add triethylamine, followed by a solution of silver benzoate in triethylamine (prepared by sonicating AgBz in TEA). Sonicate the reaction mixture at room temperature until nitrogen evolution ceases (typically 2–3 hours). Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (100 mL), wash with saturated NaHCO₃ (50 mL), 1M KHSO₄ (50 mL), and brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to afford the methyl ester.

Step 4: Ester Saponification
  • Reagents: Methyl ester (approx. 7.5 mmol), LiOH·H₂O (15.0 mmol), THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL).

  • Procedure: Dissolve the methyl ester in the solvent mixture. Add LiOH·H₂O in one portion. Stir the reaction at room temperature for 3 hours. Monitor completion via TLC. Concentrate the mixture to remove volatile organics. Dilute the aqueous residue with water (20 mL) and acidify to pH ~3 using 1M KHSO₄. Extract the aqueous layer with ethyl acetate (3 × 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected acid.

Step 5: Catalytic Hydrogenolysis
  • Reagents: Protected acid (approx. 7.0 mmol), 10% Pd/C (10% w/w), methanol (30 mL).

  • Procedure: Dissolve the protected acid in methanol. Add 10% Pd/C carefully under an argon atmosphere. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir vigorously at room temperature for 5 hours. Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the final product, (S)-3-Amino-6-(Boc-amino)hexanoic acid, as a white solid.

Quantitative Data & Analytical Validation

To guarantee the integrity of the synthesis, specific analytical markers must be validated at each intermediate stage. The table below summarizes the expected yields and key spectroscopic signatures required to confirm successful progression.

Intermediate / ProductExpected YieldKey IR / MS MarkerKey ¹H NMR Marker (CDCl₃ / CD₃OD)
Diazoketone 85–90%IR: ~2100 cm⁻¹ (C=N=N stretch)~5.3 ppm (s, 1H, CO-CH-N₂)
Methyl Ester 75–80%MS: [M+Na]⁺ = 417.2~3.65 ppm (s, 3H, OCH₃), ~2.5 ppm (m, 2H, CH₂-CO)
Protected Acid 90–95%MS: [M+Na]⁺ = 403.2~2.5 ppm (m, 2H, CH₂-CO), absence of OCH₃ signal
Final Product 95–98%MS: [M+H]⁺ = 247.16~3.4 ppm (m, 1H, β-CH), absence of Z-group aromatics

Process Engineering & Safety Considerations

Diazomethane is a highly energetic, explosive, and toxic reagent. In traditional batch synthesis, it must be generated in specialized glassware without ground-glass joints (e.g., a Diazald kit) behind a blast shield.

For modern industrial scale-up, using tube-in-tube reactors is strongly recommended. Flow chemistry minimizes the active volume of CH₂N₂ present at any given time, drastically improving the safety profile of the Arndt-Eistert homologation while allowing for seamless pseudo-telescopic integration with photochemical Wolff rearrangement modules.

References

  • Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen, 1995(7), 1217-1228. URL:[Link]

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt-Eistert homologation. RSC Advances, 4(70), 37419-37422. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130987681, 3-Amino-6-(tert-butoxycarbonylamino)hexanoic acid. URL:[Link]

Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Executive Summary and Introduction (S)-3-Amino-6-(Boc-amino)hexanoic acid is a chiral, bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure is ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Introduction

(S)-3-Amino-6-(Boc-amino)hexanoic acid is a chiral, bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure is characterized by a six-carbon hexanoic acid backbone, which provides a flexible and hydrophobic spacer. Crucially, it possesses three key functional features: a carboxylic acid terminus, a primary amine at the stereogenic C-3 position, and a terminal amine at the C-6 position protected by a tert-butyloxycarbonyl (Boc) group.

This unique arrangement distinguishes it from its more common achiral isomer, 6-(Boc-amino)hexanoic acid, and positions it as a valuable building block for complex molecular architectures. The presence of a stereocenter introduces geometric specificity, which is paramount in the design of targeted therapeutics. The orthogonal reactivity of the free amine, the carboxylic acid, and the acid-labile Boc-protected amine allows for sequential, controlled chemical modifications. These characteristics make it an ideal candidate for applications such as a linker in Proteolysis-Targeting Chimeras (PROTACs), a non-standard amino acid for creating structurally diverse peptides, and a scaffold for novel small-molecule drugs.[1][2][3][4][5]

This guide provides a detailed examination of the known physicochemical properties of (S)-3-Amino-6-(Boc-amino)hexanoic acid, outlines authoritative experimental protocols for its comprehensive characterization, and discusses the implications of these properties for its application in scientific research.

Core Physicochemical Profile

The available data for (S)-3-Amino-6-(Boc-amino)hexanoic acid is summarized below. It is critical to note that detailed experimental data for this specific chiral isomer is less prevalent than for its achiral counterpart, 6-(Boc-amino)hexanoic acid.

Table 1: Known Properties of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Property Value Source
CAS Number 1956436-56-8 [6]
Molecular Formula C₁₁H₂₂N₂O₄ [6]
Molecular Weight 246.31 g/mol [6]
Appearance White to off-white powder or crystals [6]
Purity ≥95% [6]

| Storage Conditions | Room temperature, inert atmosphere, keep dry |[6] |

For context, the properties of the more widely characterized isomer, 6-(Boc-amino)hexanoic acid, are provided in the following table. These values can serve as a useful benchmark when planning experiments.

Table 2: Properties of Isomer 6-(Boc-amino)hexanoic Acid (CAS 6404-29-1)

Property Value Source
Molecular Formula C₁₁H₂₁NO₄ [1][7]
Molecular Weight 231.29 g/mol [1][7]
Melting Point 35-40 °C [1][8]
Boiling Point 166 °C / 0.3 mmHg [1][2]
Solubility Soluble in chloroform, ethyl acetate; slightly soluble in water [1][8]

| pKa (Predicted) | 4.76 ± 0.10 |[1] |

Structural and Spectroscopic Characterization

Verifying the identity, structure, and purity of (S)-3-Amino-6-(Boc-amino)hexanoic acid is the foundational step before its use in any application. The following protocols represent a self-validating system for comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For this molecule, NMR is essential to confirm the positions of the two amino groups (one free at C-3, one Boc-protected at C-6) and the integrity of the acid-labile Boc group.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include a singlet around 1.4 ppm (9H, t-butyl group), multiplets for the aliphatic chain protons, and distinct signals for the proton on the stereocenter (C-3) and the protons adjacent to the functional groups.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the t-butyl carbons, the carbonyl carbons of both the carboxylic acid and the carbamate, and the individual carbons of the hexanoic acid chain.

  • Data Analysis: Integrate the proton signals to confirm proton counts and analyze coupling patterns to establish connectivity. Compare chemical shifts to predicted values to confirm the structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry serves as an unequivocal confirmation of the compound's molecular weight.[] Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar functional groups, allowing for gentle ionization.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-equipped mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole instrument).

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to 247.31. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 269.29), may also be observed and further validate the molecular weight.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy provides a rapid and effective way to confirm the presence of key functional groups.[10] This technique is particularly useful for verifying the presence of the carboxylic acid, the primary amine, and the carbamate from the Boc group.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • ~3400-3300 cm⁻¹: N-H stretch (primary amine).

    • ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid).

    • ~2950-2850 cm⁻¹: C-H stretches (aliphatic chain).

    • ~1710 cm⁻¹: C=O stretch (carboxylic acid).

    • ~1690 cm⁻¹: C=O stretch (carbamate of Boc group).

    • ~1520 cm⁻¹: N-H bend (amine/amide).

cluster_0 Structural Verification Workflow Sample Sample of (S)-3-Amino-6- (Boc-amino)hexanoic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Connectivity MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight IR FT-IR Spectroscopy (ATR) Sample->IR Functional Groups Verified Structurally Verified Compound NMR->Verified MS->Verified IR->Verified

Caption: A streamlined workflow for the complete structural verification of the target compound.

Core Physicochemical Property Determination

Understanding the following properties is crucial for formulation, predicting biological behavior, and ensuring chemical stability.

Melting Point

Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A pure crystalline compound will exhibit a sharp, well-defined melting range (typically < 2 °C), whereas impurities will broaden and depress this range.

Experimental Protocol:

  • Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Expertise & Rationale: Solubility is a critical parameter for drug development, influencing everything from in-vitro assay design to in-vivo bioavailability. The molecule's structure, with a polar carboxylic acid, a basic amine, and a large, nonpolar Boc group, suggests a complex solubility profile. It is expected to be sparingly soluble in water but more soluble in polar organic solvents.

Experimental Protocol (Shake-Flask Method):

  • Setup: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the resulting suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully extract a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS). The resulting concentration is the solubility in that solvent.

Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa values dictate the ionization state of the molecule at a given pH. This compound has at least two ionizable groups: the carboxylic acid (expected pKa ~4-5) and the primary amine at C-3 (expected pKa ~9-10). Understanding these values is essential for predicting absorption, distribution, and receptor interaction.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a suitable co-solvent system.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, and then back-titrate with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive precise pKa values from the curve.

mol (S)-3-Amino-6-(Boc-amino)hexanoic Acid -COOH -NH₂ (C3) -NHBoc (C6) prop Physicochemical Properties Solubility pKa Stability mol:f0->prop:p1 Acidic mol:f1->prop:p1 Basic mol:f2->prop:p2 Acid-labile app Drug Development Impact Formulation / Bioavailability Target Interaction / ADME Shelf-life / Degradation prop:p0->app:a0 prop:p1->app:a1 prop:p2->app:a2

Caption: Relationship between functional groups, key properties, and their impact on drug development.

Stability and Storage Recommendations

Trustworthiness: The chemical stability of a compound is paramount for ensuring reproducible experimental results and defining its shelf-life as a potential therapeutic. The primary point of instability in (S)-3-Amino-6-(Boc-amino)hexanoic acid is the Boc protecting group.

  • Acid Sensitivity: The Boc group is designed to be labile under acidic conditions. Exposure to strong acids, or even moderate acids over prolonged periods, will lead to its cleavage, yielding the free diamino acid.

  • Storage: Based on its structure and available supplier data, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and acidic gases.[6] Storing it in a cool, dark, and dry place is recommended to prevent potential degradation.

References

  • LookChem. Cas 6404-29-1, BOC-6-AMINOHEXANOIC ACID. [Link]

  • ResearchGate. Structure of 6-aminohexanoic acid. [Link]

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • PubChem. 6-((tert-Butoxycarbonyl)amino)hexanoic acid. [Link]

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • NIST. 6-Aminohexanoic acid - the NIST WebBook. [Link]

  • The Good Scents Company. 6-aminocaproic acid, 60-32-2. [Link]

  • BMRB. bmse000394 6-Aminohexanoic Acid at BMRB. [Link]

  • Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]

  • SIELC Technologies. 6-Aminocaproic acid. [Link]

  • PubChem. 6-(6-Aminohexanamido)hexanoic acid. [Link]

  • Google Patents. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
  • PubChem. 3-Aminohexanoic acid. [Link]

  • Virginia.gov. Hexanoic acid, 6-amino, mono-TMS. [Link]

  • ScienceDirect. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Structural Characterization of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Abstract (S)-3-Amino-6-(Boc-amino)hexanoic acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in modern medicinal chemistry and drug development. Its unique structure, featuring a flexibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-Amino-6-(Boc-amino)hexanoic acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in modern medicinal chemistry and drug development. Its unique structure, featuring a flexible hexanoic acid backbone, a stereocenter at the C3 position, and orthogonal protecting groups, makes it a valuable building block, particularly as a linker in Proteolysis-Targeting Chimeras (PROTACs).[1][2][] The precise structural and stereochemical integrity of this molecule is paramount to its function in complex biological systems. This guide provides a comprehensive, in-depth framework for the rigorous structural characterization of (S)-3-Amino-6-(Boc-amino)hexanoic acid, detailing the causality behind analytical choices and presenting validated protocols for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture and Its Significance

(S)-3-Amino-6-(Boc-amino)hexanoic acid is a synthetic amino acid derivative whose utility is intrinsically linked to its distinct structural features. The molecule is built upon a six-carbon hexanoic acid chain, providing a flexible and hydrophobic spacer.[4] A primary amine at the C3 position classifies it as a β-amino acid, a structural motif known to impart unique conformational properties and resistance to enzymatic degradation in peptides.[5][6] The terminal amino group at C6 is protected by a tert-butyloxycarbonyl (Boc) group, a robust protecting group that is stable under a wide range of conditions but can be selectively removed with acid.[7] Critically, the C3 position is a chiral center, and for its intended biological applications, the molecule must be present as the (S)-enantiomer.

The convergence of these features—a flexible linker, a stable β-amino acid scaffold, and orthogonal protection—makes this compound an ideal component in the rational design of complex therapeutics like PROTACs. In a PROTAC, the linker's length, flexibility, and attachment points are critical for orienting a target protein and an E3 ligase to facilitate protein degradation.[8][9][10] Therefore, an unambiguous confirmation of the molecule's identity, purity, and absolute stereochemistry is not merely a quality control exercise but a fundamental prerequisite for its successful application.

This guide outlines an integrated analytical strategy employing spectroscopic and chromatographic techniques to provide a complete and self-validating characterization of this important molecule.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential for designing all subsequent analytical experiments, including solvent selection for spectroscopy and mobile phase development for chromatography.

PropertyValueSource
IUPAC Name (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid-
Molecular Formula C₁₁H₂₂N₂O₄[Sigma-Aldrich]
Molecular Weight 246.31 g/mol [Sigma-Aldrich]
CAS Number 1956436-56-8[Sigma-Aldrich]
Appearance White to off-white powder or crystals[Sigma-Aldrich]
Solubility Soluble in methanol, DMSO, and water (with pH adjustment)General chemical knowledge

Spectroscopic Elucidation: Confirming Covalent Structure

Spectroscopy provides the primary evidence for the molecule's covalent structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Expertise & Causality: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to the compound's polarity. Protons attached to heteroatoms (NH₂, COOH) may exchange with deuterium in CD₃OD, leading to their disappearance from the ¹H spectrum, which can be a useful diagnostic tool. For unambiguous assignment, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire with 16-32 scans.

    • Observe the spectral window from 0 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire with 1024-4096 scans using proton decoupling.

    • Observe the spectral window from 0 to 200 ppm.

  • 2D NMR (Optional but Recommended): Acquire standard gCOSY and gHSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Expected Data & Interpretation

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
Boc (3 x CH₃) ~1.4 ppm (s, 9H)~28.5 ppmNine equivalent methyl protons result in a strong singlet.
Boc (Quaternary C) -~78.0 ppmCharacteristic chemical shift for the Boc quaternary carbon.
Boc (C=O) -~156.0 ppmCarbamate carbonyl carbon, distinct from the carboxylic acid.[11][12]
-CH₂- (C5) ~1.4-1.5 ppm (m, 2H)~26.0 ppmAliphatic methylene adjacent to another methylene.
-CH₂- (C4) ~1.5-1.6 ppm (m, 2H)~30.0 ppmAliphatic methylene influenced by the chiral center.
-CH₂- (C2) ~2.3-2.4 ppm (m, 2H)~40.0 ppmMethylene alpha to the carboxylic acid carbonyl, deshielded.
-CH- (C3) ~3.0-3.2 ppm (m, 1H)~48.0 ppmMethine proton at the chiral center, adjacent to the amino group.
-CH₂- (C6) ~2.9-3.1 ppm (m, 2H)~39.0 ppmMethylene adjacent to the Boc-protected nitrogen.
-NH₂ (C3) Broad, variable-Exchangeable protons, signal shape and position are solvent/concentration dependent.
-NH- (Boc) ~6.8 ppm (t, 1H)-Amide proton, often shows coupling to adjacent C6 methylene.
-COOH ~12.0 ppm (br s, 1H)~174.0 ppmAcidic proton, highly deshielded and often broad.[13]
Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight and, with high resolution, the elemental formula. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to maximize information.

  • Data Interpretation: Look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. Sodium adducts [M+Na]⁺ are also common.

Expected Data

IonFormulaCalculated m/z (Monoisotopic)Mode
[M+H]⁺ C₁₁H₂₃N₂O₄⁺247.1652Positive
[M+Na]⁺ C₁₁H₂₂N₂NaO₄⁺269.1472Positive
[M-H]⁻ C₁₁H₂₁N₂O₄⁻245.1496Negative

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a crucial validation checkpoint. An experimentally determined mass that is within 5 ppm of the calculated mass provides very high confidence in the assigned elemental formula.[14]

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, providing complementary evidence to NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the functional groups.

Expected Data

Functional GroupVibrationExpected Frequency (cm⁻¹)Rationale
Carboxylic Acid O-H stretch3300-2500 (very broad)Strong hydrogen bonding causes significant band broadening.[15]
Amine/Amide N-H stretch3400-3200 (medium)Overlaps with the broad O-H band but may appear as sharper features.
Aliphatic C-H C-H stretch3000-2850 (strong)Characteristic of the hexanoic acid backbone.
Carboxylic Acid C=O stretch~1710 (strong, sharp)Typical for a saturated carboxylic acid dimer.[13]
Carbamate (Boc) C=O stretch~1690 (strong, sharp)The carbamate carbonyl is often slightly lower in frequency.[16]
Carboxylic Acid C-O stretch1320-1210 (medium)Coupled with O-H bend.

Chromatographic Analysis: Purity and Stereochemical Integrity

While spectroscopy confirms the structure, chromatography is essential to determine the sample's purity and, most critically, its enantiomeric composition.

RP-HPLC for Chemical Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity of small molecules like this.

Expertise & Causality: A C18 column is used to retain the molecule via hydrophobic interactions between the alkyl chain and the stationary phase. A polar mobile phase (e.g., water/acetonitrile) is used to elute it. An acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the carboxylic acid and free amine, suppressing their ionization and resulting in sharp, symmetrical peaks, which is essential for accurate quantification.

Experimental Protocol: Purity by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where amide/acid carbonyls absorb).

  • Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Chiral HPLC for Enantiomeric Purity

Confirming the enantiomeric excess (% ee) is arguably the most critical analytical test for this molecule. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this measurement.

Expertise & Causality: Enantiomers have identical physical properties and cannot be separated by achiral methods. A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral molecules, including Boc-protected amino acids.[17]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Column: A polysaccharide-based CSP (e.g., Daicel Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a normal-phase solvent system like Hexane/Ethanol or a polar organic mode with Acetonitrile/Methanol. Modifiers like TFA or diethylamine may be required to improve peak shape and resolution.

  • Method Development: Screen several columns and mobile phase compositions to find optimal separation conditions.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis:

    • Inject a racemic standard (a 50:50 mix of (S) and (R) enantiomers) to confirm the retention times of both peaks.

    • Inject the sample and integrate the peaks corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Integrated Characterization Strategy & Workflows

No single technique is sufficient for full characterization. The data from each method must be integrated to build a cohesive and self-validating analytical package. The workflow below illustrates how these techniques are logically sequenced to provide a complete picture of the molecule's identity, purity, and stereochemistry.

G cluster_0 Structural & Purity Confirmation cluster_1 Stereochemical Integrity Sample Sample Received (S)-3-Amino-6-(Boc-amino)hexanoic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Initial Screening MS Mass Spectrometry (ESI-HRMS) Sample->MS Initial Screening FTIR FT-IR Spectroscopy Sample->FTIR Initial Screening RP_HPLC RP-HPLC Analysis Sample->RP_HPLC Initial Screening Confirm_Structure Confirm_Structure NMR->Confirm_Structure Confirms Covalent Framework & Connectivity Confirm_MW Confirm_MW MS->Confirm_MW Confirms Molecular Weight & Elemental Formula Confirm_FG Confirm_FG FTIR->Confirm_FG Confirms Functional Groups Confirm_Purity Confirm_Purity RP_HPLC->Confirm_Purity Determines Chemical Purity (%) Chiral_HPLC Chiral HPLC Analysis Confirm_Structure->Chiral_HPLC If Structure & Purity OK Confirm_MW->Chiral_HPLC If Structure & Purity OK Confirm_FG->Chiral_HPLC If Structure & Purity OK Confirm_Purity->Chiral_HPLC If Structure & Purity OK Confirm_Stereo Determines Enantiomeric Purity (% ee) Chiral_HPLC->Confirm_Stereo Final_Report Certificate of Analysis (Identity, Purity, Stereochemistry Confirmed) Confirm_Stereo->Final_Report

Caption: Integrated workflow for the complete structural characterization.

Conclusion

The structural characterization of (S)-3-Amino-6-(Boc-amino)hexanoic acid is a multi-faceted process that requires the synergistic application of spectroscopic and chromatographic techniques. NMR and high-resolution mass spectrometry provide definitive proof of the covalent structure and elemental composition. FT-IR serves as a rapid confirmation of essential functional groups. Finally, RP-HPLC and chiral HPLC provide the quantitative data necessary to assess chemical and, most importantly, enantiomeric purity. Adherence to the rigorous, integrated workflow described in this guide ensures that this critical building block meets the stringent quality standards required for its application in pharmaceutical research and development, ultimately enabling the creation of novel and effective therapeutics.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. Available at: [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element . MDPI. Available at: [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights . ACS Publications. Available at: [Link]

  • The Mass Spectra of Amino-acid and Peptide Derivatives . RSC Publishing. Available at: [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element . ResearchGate. Available at: [Link]

  • FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ) . ResearchGate. Available at: [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid . ResearchGate. Available at: [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect . SCIRP. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids . University of Calgary. Available at: [Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column . ResearchGate. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea . PMC. Available at: [Link]

  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation . eLife. Available at: [Link]

  • A Model for the Rapid Assessment of Solution Structures for 24-Atom Macrocycles: The Impact of β-Branched Amino Acids on Conformation . ACS Publications. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. Available at: [Link]

  • Investigation of substituted 6-aminohexanoates as skin penetration enhancers . Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis . The Royal Society of Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Structural characterization of a β-turn mimic within a protein–protein interface . PNAS. Available at: [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis . PMC. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers . Open Exploration Publishing. Available at: [Link]

  • Amino Acids in the Development of Prodrugs . MDPI. Available at: [Link]

  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer . PMC. Available at: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review . Hilaris Publisher. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation . Chromatography Today. Available at: [Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation . PMC. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts . ACS Figshare. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to (S)-3-Amino-6-(Boc-amino)hexanoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (S)-3-Amino-6-(Boc-amino)hexanoic Acid (S)-3-Amino-6-(Boc-amino)hexanoic acid, identified by the CAS number 195643...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

(S)-3-Amino-6-(Boc-amino)hexanoic acid, identified by the CAS number 1956436-56-8 , is a chiral, non-proteinogenic amino acid derivative that has emerged as a valuable building block in the design and synthesis of novel therapeutic agents.[1] Its unique structural features, comprising a β-amino acid moiety and a flexible six-carbon chain with a protected primary amine at the terminus, offer medicinal chemists a versatile scaffold for creating sophisticated molecular architectures with tailored biological activities. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles that govern its utility in drug development.

The incorporation of β-amino acids, such as the 3-amino group in this molecule, into peptide-based drugs or peptidomimetics can confer significant advantages.[2] These include enhanced metabolic stability due to resistance to proteolytic degradation, as well as the ability to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.[2] The hexanoic acid backbone provides a flexible spacer, allowing for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group on the 6-amino group is a cornerstone of modern peptide chemistry, offering robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions, thus enabling orthogonal synthesis strategies.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (S)-3-Amino-6-(Boc-amino)hexanoic acid is essential for its effective application in synthesis and formulation. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 1956436-56-8[1]
Molecular Formula C11H22N2O4[1]
Molecular Weight 246.31 g/mol [1]
Appearance White to off-white powder or crystals[1]
Purity ≥95%[1]
Storage Keep in dark place, inert atmosphere, room temperature[1]

While specific, publicly available spectroscopic data for this exact compound is limited, typical 1H and 13C NMR spectra for the related compound 6-aminohexanoic acid can be found in databases such as the Biological Magnetic Resonance Bank (BMRB).[8] For (S)-3-Amino-6-(Boc-amino)hexanoic acid, one would expect to see characteristic signals for the Boc group (a singlet at ~1.4 ppm in 1H NMR), the methylene groups of the hexanoic acid chain, and the methine proton at the chiral center (C3).

Synthesis and Methodologies: A Strategic Approach

A likely synthetic strategy would involve the enantioselective synthesis of a precursor, such as (S)-3,6-diaminohexanoic acid, followed by the selective Boc-protection of the 6-amino group. The synthesis of the diamino acid precursor could be achieved through various methods, including the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, followed by reduction of a nitrile or azide group at the 6-position.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of (S)-3-Amino-6-(Boc-amino)hexanoic acid.

G cluster_0 Part 1: Enantioselective β-Amino Acid Formation cluster_1 Part 2: Functional Group Manipulations Start α,β-Unsaturated Ester Intermediate1 Chiral β-Azido Ester Start->Intermediate1 Asymmetric Azide Addition Intermediate2 (S)-3-Amino-6-cyanohexanoic Acid Ester Intermediate1->Intermediate2 Functional Group Interconversion Intermediate3 (S)-3,6-Diaminohexanoic Acid Intermediate2->Intermediate3 Reduction of Nitrile and Ester Hydrolysis FinalProduct (S)-3-Amino-6-(Boc-amino)hexanoic Acid Intermediate3->FinalProduct Selective Boc-Protection of 6-Amino Group

Caption: Conceptual workflow for the synthesis of (S)-3-Amino-6-(Boc-amino)hexanoic Acid.

Detailed Experimental Protocol: Selective Boc-Protection of a Diamino Acid

The following is a generalized, yet detailed, protocol for the selective mono-Boc protection of a diamine, which is a critical step in the synthesis of the target molecule. This protocol is based on established methods and emphasizes the control of reaction conditions to achieve selectivity.[7]

Objective: To selectively protect the primary amino group at the 6-position of a 3,6-diaminohexanoic acid precursor.

Materials:

  • (S)-3,6-diaminohexanoic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate (NaHCO3) or other suitable base

  • Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: Dissolve the (S)-3,6-diaminohexanoic acid hydrochloride in a mixture of dioxane and water. The pH is carefully adjusted to between 8 and 9 with a saturated aqueous solution of sodium bicarbonate. This deprotonates the more basic 6-amino group to a greater extent than the 3-amino group, which has a lower pKa due to the proximity of the carboxylic acid.

  • Boc-Protection: To the cooled solution (0 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dioxane dropwise over a period of 1-2 hours. The slow addition and low temperature are crucial to favor the reaction at the more nucleophilic 6-amino group and minimize di-protection.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to follow the consumption of the starting material and the formation of the mono-protected product.

  • Work-up: Once the reaction is complete, the dioxane is removed under reduced pressure. The aqueous residue is then acidified to pH 3-4 with 1M HCl. This protonates the unreacted 3-amino group and any remaining starting material, while the Boc-protected product remains less water-soluble.

  • Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (S)-3-Amino-6-(Boc-amino)hexanoic acid.

Causality behind Experimental Choices:

  • pH Control: The careful control of pH is the cornerstone of selectivity in this protocol. The difference in pKa between the two amino groups allows for a window where the 6-amino group is significantly more nucleophilic.

  • Slow Addition of (Boc)2O: The slow, dropwise addition of the Boc-anhydride ensures that its concentration remains low, which statistically favors mono-substitution.

  • Acidic Work-up: The acidification step is a self-validating system for the separation. The desired product, with its protected 6-amino group, becomes the major organic-soluble species, facilitating its extraction and separation from the more water-soluble di-amine starting material and any di-protected by-product (which would also be more water-soluble due to the free carboxylic acid and protonated 3-amino group).

Applications in Drug Discovery and Peptidomimetic Design

The unique structural attributes of (S)-3-Amino-6-(Boc-amino)hexanoic acid make it a highly valuable building block in the development of peptidomimetics and other bioactive molecules.[2]

Constrained Peptides and β-Turn Mimetics:

The β-amino acid moiety can be used to induce stable β-turn conformations in peptides. These secondary structures are often involved in protein-protein interactions, and by mimicking them, it is possible to design potent and selective inhibitors. The flexible hexanoic acid chain can be further functionalized to introduce additional binding elements or to cyclize the peptide, further constraining its conformation and enhancing its biological activity and stability.

Linker in Proteolysis-Targeting Chimeras (PROTACs):

The bifunctional nature of this molecule, with a free amino group (after deprotection of the 3-amino group if it is also protected) and a carboxylic acid, makes it an ideal linker for the synthesis of PROTACs. The hexanoic acid chain provides the necessary length and flexibility to bridge a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

Synthesis of Novel Lysine Analogs:

(S)-3-Amino-6-(Boc-amino)hexanoic acid can be considered a non-canonical lysine analog. The repositioning of the alpha-amino group to the beta-position can lead to peptides with altered binding affinities and selectivities for their targets. For example, in the context of antifibrinolytic agents, which often mimic lysine to interact with plasminogen, such a modification could lead to novel inhibitors with improved pharmacokinetic properties.[3][9]

The following diagram illustrates the role of a peptidomimetic containing a (S)-3-Amino-6-aminohexanoic acid scaffold in inhibiting a protein-protein interaction.

G cluster_0 Protein-Protein Interaction cluster_1 Inhibition by Peptidomimetic ProteinA Protein A ProteinB Protein B InteractionSite Binding Interface ProteinA->InteractionSite ProteinB->InteractionSite Inhibitor Peptidomimetic with (S)-3-Amino-6-aminohexanoic Acid Scaffold Inhibitor->InteractionSite Competitive Binding

Caption: Inhibition of a protein-protein interaction by a peptidomimetic.

Conclusion: A Versatile Tool for Future Therapeutics

(S)-3-Amino-6-(Boc-amino)hexanoic acid represents a powerful and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its unique combination of a stereodefined β-amino acid, a flexible linker, and an orthogonally protected primary amine provides a robust platform for the rational design of novel therapeutics with enhanced stability, selectivity, and efficacy. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. [Link]

  • 6-Aminohexanoic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. PMC. [Link]

  • 6-((tert-Butoxycarbonyl)amino)hexanoic acid. PubChem. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. ResearchGate. [Link]

  • Structure of 6-aminohexanoic acid. ResearchGate. [Link]

  • 6-{amino}hexanoic acid. NextSDS. [Link]

  • (3s)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid. PubChemLite. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. National Center for Biotechnology Information. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • 3,6-Diaminohexanoic acid, (3S)-. Inxight Drugs. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

  • (3S)-3,6-diaminohexanoic acid (CHEBI:15613). EMBL-EBI. [Link]

  • Diversified synthesis and α-selective glycosylation of 3-amino-2,3,6-trideoxy sugars. Royal Society of Chemistry. [Link]

  • ε-AMINOCAPROIC ACID. Organic Syntheses. [Link]

  • Enantioselective Synthesis of syn -?,?-Diamino Acid Derivatives. ResearchGate. [Link]

  • Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open‐Chain N‐Activated Ketimines. University of Camerino. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

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Foundational

An In-depth Technical Guide to the Enantioselective Synthesis of β-3,6-Diaminohexanoic Acid Derivatives

Introduction: The Significance of Chiral β-Diamino Acids β-Amino acids and their derivatives are crucial building blocks in the development of pharmaceuticals and other biologically active compounds. Their incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Diamino Acids

β-Amino acids and their derivatives are crucial building blocks in the development of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can confer resistance to enzymatic degradation and induce specific secondary structures.[1][2] Among this important class of molecules, β-3,6-diaminohexanoic acid, also known as β-lysine, and its derivatives represent a significant synthetic challenge and a promising scaffold for drug discovery. The presence of two stereogenic centers and two amino groups at the β and ε positions provides a unique three-dimensional structure that can be exploited for targeted molecular interactions. This guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of β-3,6-diaminohexanoic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of β-3,6-diaminohexanoic acid derivatives can be broadly categorized into four main strategies, each with its own set of advantages and challenges:

  • Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.

  • Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral moiety to direct stereoselective transformations.

  • Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to create stereocenters with high enantioselectivity.

  • Enzymatic and Biocatalytic Methods: Harnessing the inherent stereoselectivity of enzymes for synthesis and resolution.

This guide will delve into the technical details of each of these approaches, providing both the "how" and the "why" behind the experimental choices.

Chiral Pool Synthesis: A Logic-Driven Approach from L-Glutamic Acid

The chiral pool approach is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid is an ideal precursor for the synthesis of (S)-β-3,6-diaminohexanoic acid, as it already contains the desired stereocenter at the α-carbon (which will become the β-carbon of the target molecule) and a carboxylic acid at the γ-position that can be elaborated into the ε-amino group.

Causality Behind the Experimental Choices

The synthetic route from L-glutamic acid involves a series of logical transformations designed to extend the carbon chain and introduce the second amino group while preserving the initial stereochemistry. A key step is the Arndt-Eistert homologation, a reliable method for the one-carbon extension of a carboxylic acid. The subsequent steps focus on the selective reduction of the newly introduced ester and the conversion of the γ-carboxylic acid to an amino group, typically via a Curtius or Hofmann rearrangement.

Experimental Workflow: Chiral Pool Synthesis

cluster_0 Chiral Pool Synthesis Workflow L-Glutamic_Acid L-Glutamic Acid Protection Protection of α-amino and γ-carboxyl groups L-Glutamic_Acid->Protection e.g., Boc, Cbz Homologation Arndt-Eistert Homologation Protection->Homologation SOCl₂, CH₂N₂ then Ag₂O Esterification Esterification Homologation->Esterification Reduction Selective Reduction Esterification->Reduction e.g., NaBH₄ Functional_Group_Interconversion Functional Group Interconversion (e.g., Azide formation) Reduction->Functional_Group_Interconversion e.g., Mesylation, NaN₃ Final_Reduction Reduction to ε-amino group Functional_Group_Interconversion->Final_Reduction e.g., H₂, Pd/C Deprotection Deprotection Final_Reduction->Deprotection e.g., TFA, H₂/Pd-C Target_Molecule β-3,6-Diaminohexanoic Acid Derivative Deprotection->Target_Molecule

Caption: Chiral pool synthesis of β-3,6-diaminohexanoic acid from L-glutamic acid.

Chiral Auxiliary-Mediated Synthesis: The Evans Oxazolidinone Approach

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The Evans oxazolidinone auxiliary is a well-established and reliable choice for the stereocontrolled alkylation of carbonyl compounds.[3][4] This methodology can be adapted for the synthesis of β-3,6-diaminohexanoic acid derivatives by controlling the stereochemistry at the β-position.

Causality Behind the Experimental Choices

The core principle of this approach is the temporary attachment of a chiral oxazolidinone to an achiral substrate. The steric bulk of the auxiliary effectively shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the newly formed chiral center in the product. For the synthesis of our target molecule, a suitable substrate would be an N-acylated Evans auxiliary that can be alkylated with a synthon containing the protected ε-amino group.

Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary
  • Acylation: Couple the desired carboxylic acid (e.g., a protected 4-aminobutanoic acid derivative) to the Evans oxazolidinone using a suitable coupling agent (e.g., pivaloyl chloride).

  • Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate the corresponding Z-enolate.

  • Diastereoselective Alkylation: Introduce a suitable electrophile (e.g., a protected 2-bromoacetic acid ester) to the enolate solution. The chiral auxiliary will direct the alkylation to occur on a specific face of the enolate.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroxide or reductive cleavage with lithium borohydride, to yield the desired β-amino acid derivative.

Step Reagents and Conditions Purpose Typical Diastereomeric Ratio (d.r.)
Enolate FormationLDA, THF, -78 °CFormation of a stereochemically defined enolateN/A
AlkylationElectrophile (e.g., R-X), -78 °C to rtIntroduction of the side chain>95:5
Auxiliary CleavageLiOH, H₂O₂ or LiBH₄Release of the chiral productN/A

Catalytic Asymmetric Synthesis: The Power of the Mannich Reaction

Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to the synthesis of chiral molecules. The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, is a powerful tool for the construction of β-amino carbonyl compounds.[1][5] The development of chiral catalysts has enabled the direct asymmetric three-component Mannich reaction, providing a convergent route to enantiomerically enriched β-amino acids and their derivatives.[6][7]

Causality Behind the Experimental Choices

In the context of synthesizing β-3,6-diaminohexanoic acid, a direct asymmetric Mannich reaction could involve the reaction of a suitable aldehyde, an amine, and a ketone or ester enolate equivalent in the presence of a chiral catalyst. The catalyst, often a chiral organocatalyst like proline or a metal complex with a chiral ligand, creates a chiral environment that directs the facial selectivity of the nucleophilic attack on the in situ-formed imine.

Experimental Workflow: Asymmetric Mannich Reaction

cluster_1 Asymmetric Mannich Reaction Workflow Aldehyde Aldehyde Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Ketone Ketone/Ester Enamine_Formation Enamine/Enolate Formation Ketone->Enamine_Formation Catalyst Chiral Catalyst (e.g., Proline) Catalyst->Imine_Formation Catalyst->Enamine_Formation Mannich_Reaction Asymmetric C-C Bond Formation Imine_Formation->Mannich_Reaction Enamine_Formation->Mannich_Reaction Mannich_Adduct β-Amino Carbonyl Adduct Mannich_Reaction->Mannich_Adduct Further_Transformations Further Transformations Mannich_Adduct->Further_Transformations Target_Molecule β-3,6-Diaminohexanoic Acid Derivative Further_Transformations->Target_Molecule

Caption: A generalized workflow for the catalytic asymmetric Mannich reaction.

Enzymatic and Biocatalytic Methods: Nature's Approach to Chirality

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules under mild reaction conditions. For the preparation of enantiomerically pure β-3,6-diaminohexanoic acid derivatives, two main enzymatic strategies can be considered: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Kinetic Resolution

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for the resolution of racemic esters or amides.[8] For example, a racemic ester of N-protected β-3,6-diaminohexanoic acid can be subjected to enzymatic hydrolysis, where the lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the acid.

Asymmetric Synthesis

A more direct approach is the use of enzymes to catalyze the formation of the desired stereocenter. For the synthesis of β-lysine, the enzyme lysine 2,3-aminomutase is of particular interest.[9] This enzyme catalyzes the reversible isomerization of L-α-lysine to L-β-lysine.[9] The use of recombinant lysine 2,3-aminomutase offers a direct and highly enantioselective route to L-β-lysine from readily available L-lysine.[9]

Enzymatic Method Principle Key Enzyme(s) Advantages Limitations
Kinetic ResolutionSelective transformation of one enantiomer in a racemateLipases, ProteasesBroad substrate scope, commercially available enzymesMaximum theoretical yield of 50% for one enantiomer
Asymmetric SynthesisCreation of a new stereocenter from a prochiral substrateLysine 2,3-aminomutase, TransaminasesHigh enantioselectivity, potential for 100% theoretical yieldSubstrate specificity can be narrow, enzyme availability

Conclusion and Future Outlook

The enantioselective synthesis of β-3,6-diaminohexanoic acid derivatives remains a challenging yet rewarding area of research. The choice of synthetic strategy will depend on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents. Chiral pool synthesis offers a reliable route from readily available amino acids. Chiral auxiliary-mediated methods provide excellent stereocontrol but require additional steps for attachment and removal of the auxiliary. Catalytic asymmetric synthesis, particularly the Mannich reaction, is a highly efficient and atom-economical approach. Finally, enzymatic methods offer unparalleled stereoselectivity and are becoming increasingly attractive as our understanding of biocatalysis expands. Future developments in this field will likely focus on the discovery of novel and more efficient catalytic systems, as well as the engineering of enzymes with broader substrate scopes and enhanced activities.

References

  • Gómez-Arrayás, R., & Carretero, J. C. (2009). Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. Chemical Society Reviews, 38(7), 1940-1948. [Link][1][6]

  • List, B., Pojarliev, P., & Biller, W. T. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(6), 827-833. [Link][5]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983-1004. [Link][10]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link][11]

  • Liu, H., et al. (2025). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Journal of the American Chemical Society. [Link][12]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Recent Advances in Asymmetric Aldol Additions. Organic Letters, 8(8), 1651-1654.
  • Palomo, C., et al. (2004). A Catalytic, Asymmetric Conjugate Addition of Carbamates to Enoyl Systems: A Highly Enantioselective Two-Step Access to N-Protected β-Amino Acids. Journal of the American Chemical Society, 126(30), 9188-9189. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Frey, P. A. (2002). Method for producing L-beta-lysine. U.S. Patent Application 10/065,038. [9][13]

  • Evans, D. A., et al. (2022). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Angewandte Chemie International Edition, 61(33), e202203379. [Link][3]

  • SciencePedia. (n.d.). Evans Oxazolidinone: The Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link][4]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-301). Humana Press. [Link][14]

  • Singh, R. P., & Singh, O. V. (2015). Enantioselective Synthesis of β-amino acids: A Review. J Chem Soc Pak, 37(4), 809-826. [Link][2]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Asymmetric Catalysis (pp. 1-63). Springer, Berlin, Heidelberg. [Link][13]

  • Juaristi, E., Quintana, D., & Escalante, J. (1994). Enantioselective synthesis of β-amino acids. Tetrahedron: Asymmetry, 5(5), 741-782.
  • Massa, A., et al. (2017). Stereoselective Syntheses of Masked β‐Amino Acid Containing Phthalides. ChemistrySelect, 2(16), 4567-4571. [Link][15]

  • Merck & Co., Inc. (2002). SYNTHESIS OF CHIRAL BETA AMINO ACIDS. DE69910983T2. [16]

  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2022). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. JoVE (Journal of Visualized Experiments), (188), e64438. [Link][17]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.
  • de la Fuente, V., et al. (2007). Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. Tetrahedron, 63(31), 7408-7415. [Link][18]

Sources

Exploratory

A Technical Guide to the Purification of Boc-Protected β-Amino Acids

Abstract The incorporation of β-amino acids into peptides and other pharmaceuticals offers significant advantages, including enhanced proteolytic stability and unique conformational properties. The purity of the constitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of β-amino acids into peptides and other pharmaceuticals offers significant advantages, including enhanced proteolytic stability and unique conformational properties. The purity of the constituent building blocks, namely the N-terminally protected β-amino acids, is paramount to the success of subsequent synthetic steps. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven purification methods for Boc-protected β-amino acids. Moving beyond a simple listing of protocols, this guide delves into the causality behind experimental choices, offering a framework for selecting and optimizing purification strategies based on the physicochemical properties of the target molecule. We will explore purification by crystallization, acid-base extraction, and chromatography, providing detailed, step-by-step methodologies and troubleshooting advice to ensure the attainment of highly pure materials essential for research and development.

The Critical Role of Purity in Boc-β-Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[] When working with β-amino acids, the structural isomer of the proteinogenic α-amino acids, the purity of the Boc-protected starting material is a critical determinant of the success of multi-step syntheses. Impurities, such as unreacted starting materials, di-Boc protected species, or enantiomeric contaminants, can lead to the formation of intractable side products, complicate downstream purification efforts, and ultimately compromise the biological activity of the final compound. This guide provides a systematic approach to the purification of Boc-protected β-amino acids, ensuring a solid foundation for their use in complex synthetic endeavors.

Strategic Purification Workflow: A Decision-Making Framework

The selection of an appropriate purification strategy is dictated by the physical state (solid or oil), polarity, and stability of the crude Boc-β-amino acid. The following diagram illustrates a logical workflow for approaching the purification process.

Purification_Workflow start Crude Boc-β-Amino Acid is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_oil Is the crude product an oil? is_solid->is_oil No purity_check Purity Assessment (TLC, HPLC, NMR) recrystallize->purity_check dcha_salt DCHA Salt Formation extraction Acid-Base Extraction dcha_salt->extraction is_oil->dcha_salt Yes is_oil->extraction Consider first chromatography Flash Chromatography extraction->chromatography chromatography->purity_check purity_check->chromatography Purity < 98% pure_product Pure Boc-β-Amino Acid purity_check->pure_product Purity ≥ 98%

Caption: A decision-making workflow for the purification of Boc-β-amino acids.

Purification by Crystallization: The Gold Standard for Solids

For Boc-protected β-amino acids that are obtained as solids, recrystallization is often the most effective method for achieving high purity. The principle lies in dissolving the crude product in a minimal amount of a hot "good" solvent and then inducing crystallization by cooling or by the addition of a "poor" solvent in which the compound is less soluble.

Causality of Solvent Selection

The choice of solvent system is critical for successful recrystallization. An ideal "good" solvent will dissolve the Boc-β-amino acid readily at elevated temperatures but poorly at room temperature or below. Conversely, the "poor" solvent should be miscible with the "good" solvent but should not dissolve the product to any significant extent, even at higher temperatures. Common solvent systems are outlined in the table below.

"Good" Solvent"Poor" SolventTypical Applications & Rationale
Ethyl AcetateHexane/HeptaneA widely applicable system for moderately polar compounds. The ester group in ethyl acetate effectively solvates the carbamate and carboxylic acid moieties, while the nonpolar alkane induces precipitation upon cooling.[2]
Dichloromethane (DCM)Hexane/HeptaneSuitable for less polar Boc-β-amino acids. DCM is a good initial solvent, but its volatility requires careful handling to prevent premature precipitation.
Ethanol/MethanolWaterEffective for more polar derivatives. The alcohol solvates the polar groups, and the addition of water as an anti-solvent reduces the overall solvating power of the mixture.[2]
TolueneHexane/HeptaneAn alternative for compounds that are highly soluble in ethyl acetate even at low temperatures.
Experimental Protocol: Recrystallization
  • Dissolution: Place the crude, solid Boc-β-amino acid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid is completely dissolved.[2]

  • Inducing Crystallization:

    • Single Solvent Method: If using a single solvent, allow the flask to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

    • Binary Solvent Method: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Crystallization
  • Oiling Out: If the product separates as an oil, it may be due to too rapid cooling or the presence of impurities. Try reheating the solution and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.[2]

  • No Crystal Formation: If no crystals form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt to recrystallize. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.[2][3]

Handling Oily Products: Dicyclohexylamine (DCHA) Salt Formation

Many Boc-protected β-amino acids are obtained as viscous oils or amorphous solids that are difficult to crystallize directly. In such cases, forming a crystalline salt with an amine, such as dicyclohexylamine (DCHA), is an excellent strategy for purification.[2] The resulting DCHA salt is typically a stable, crystalline solid that can be easily purified by recrystallization.

Experimental Protocol: DCHA Salt Formation and Liberation
  • Salt Formation: Dissolve the crude, oily Boc-β-amino acid in a suitable solvent like diethyl ether or ethyl acetate. Slowly add one equivalent of dicyclohexylamine with stirring. The DCHA salt should precipitate out of the solution. If precipitation is slow, cooling the mixture can be beneficial.

  • Purification of the Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Liberation of the Free Acid: To recover the purified Boc-β-amino acid, suspend the DCHA salt in ethyl acetate and transfer the mixture to a separatory funnel. Add a 10% aqueous solution of a weak acid, such as citric acid or potassium bisulfate, and shake the funnel. The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation of the carboxylate.[2]

  • Workup: Separate the layers and wash the organic phase with water until the aqueous wash is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-β-amino acid.[2]

Liquid-Liquid Extraction: An Acid-Base Approach

Acid-base extraction is a powerful technique for removing acidic or basic impurities from a crude reaction mixture. Since Boc-protected β-amino acids possess a free carboxylic acid, they can be selectively extracted from an organic phase into an aqueous basic solution.

The Underlying Chemistry

The carboxylic acid group of the Boc-β-amino acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified Boc-β-amino acid to precipitate or be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly acidify the solution with a dilute acid, such as 1M HCl or a 5% citric acid solution, until the pH is approximately 2-3.[4] The Boc-protected β-amino acid should precipitate out of the solution.

  • Product Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no solid forms: Extract the acidified aqueous layer with several portions of ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.[5]

Purification by Chromatography

When crystallization and extraction methods are insufficient to achieve the desired level of purity, or for the purification of non-acidic derivatives like esters, column chromatography is the method of choice.

Flash Chromatography

Flash chromatography on silica gel is a rapid and effective method for purifying Boc-protected β-amino acids and their derivatives.[6][7] The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (solvent system).

The choice of eluent is crucial for achieving good separation. A common starting point is a mixture of a nonpolar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound. A small amount of acetic or formic acid is sometimes added to the mobile phase to improve the peak shape of carboxylic acids by suppressing deprotonation on the silica surface.

Compound TypeTypical Solvent System (v/v)Rationale
Boc-β-amino acids (free acid)Hexane/Ethyl Acetate (e.g., 7:3 to 1:1) with 0.5% Acetic AcidThe ethyl acetate competes with the polar functional groups of the amino acid for binding sites on the silica gel, while the hexane maintains a low overall polarity. Acetic acid minimizes tailing.
Boc-β-amino acid methyl estersHexane/Ethyl Acetate (e.g., 9:1 to 4:1)Esters are less polar than the corresponding carboxylic acids and therefore elute with a less polar mobile phase.[7]
  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent (gradient elution) or using a constant solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final Boc-protected β-amino acid. For chiral compounds, specialized chiral HPLC methods are necessary to determine the enantiomeric purity.

A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) added to both solvents to improve peak shape and ensure the carboxylic acid is protonated.

Determining the enantiomeric excess of a chiral Boc-β-amino acid is crucial. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IC) and macrocyclic antibiotic-based columns (e.g., Chirobiotic™ T) have shown great utility in separating the enantiomers of Boc-protected amino acids.[8] The mobile phase composition, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation.

Conclusion

The purification of Boc-protected β-amino acids is a critical step in the synthesis of modified peptides and other complex molecules. A systematic approach, beginning with an assessment of the crude product's physical state and impurities, allows for the rational selection of the most appropriate purification technique. While crystallization is the preferred method for solid materials, a combination of DCHA salt formation, acid-base extraction, and flash chromatography provides a robust toolkit for purifying even the most challenging oily or amorphous products. The detailed protocols and troubleshooting guides presented herein are intended to empower researchers to confidently and efficiently obtain high-purity Boc-protected β-amino acid building blocks, thereby accelerating their research and development efforts.

References

  • Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids. [Link]

  • FAQ. (2022, March 5). How is BOC-D-BETA-HOMOPHENYLALANINE prepared and used in applications?[Link]

  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]

  • Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(43), 26658-26669. [Link]

  • Eureka | Patsnap. (2021, April 16). Crystallization method of Boc-amino acid. [Link]

  • Organic Syntheses. (n.d.). N-TERT-BUTOXYCARBONYL-L-PHENYLALANINE. [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • Google Patents. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the Solubility of (S)-3-Amino-6-(Boc-amino)hexanoic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Amino-6-(Boc-amino)hexanoic Acid, a key building block in contemporary drug discovery and peptide synthesis. Reco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Amino-6-(Boc-amino)hexanoic Acid, a key building block in contemporary drug discovery and peptide synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual perspective: a robust theoretical framework for understanding the solubility of this molecule and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools and insights to effectively utilize (S)-3-Amino-6-(Boc-amino)hexanoic Acid in their research and development endeavors.

Introduction: The Significance of (S)-3-Amino-6-(Boc-amino)hexanoic Acid and its Solubility Profile

(S)-3-Amino-6-(Boc-amino)hexanoic Acid (CAS Number: 1956436-56-8) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its unique structure, featuring a chiral center at the beta-position and a Boc-protected amino group at the epsilon-position, makes it a valuable component in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, offering stability under a range of conditions and facile removal under mildly acidic conditions[][2].

The solubility of this compound in various organic solvents is a paramount consideration for any synthetic or formulation workflow. Inefficient dissolution can lead to poor reaction yields, difficulties in purification, and challenges in the preparation of homogenous solutions for biological screening. A thorough understanding of its solubility behavior is therefore not merely a matter of convenience but a fundamental prerequisite for successful and reproducible scientific outcomes.

This guide will delve into the molecular determinants of solubility for (S)-3-Amino-6-(Boc-amino)hexanoic Acid, provide actionable protocols for its measurement, and offer a framework for interpreting the resulting data.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] This principle is governed by the intermolecular forces between the solute ((S)-3-Amino-6-(Boc-amino)hexanoic Acid) and the solvent. The key to understanding the solubility of our target molecule lies in analyzing its constituent functional groups and their contributions to its overall polarity and hydrogen bonding capacity.

Molecular Structure of (S)-3-Amino-6-(Boc-amino)hexanoic Acid:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.

  • Primary Amine (-NH2): Located at the 3-position, this is another polar, protic group that can donate and accept hydrogen bonds.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl group introduces a significant non-polar, lipophilic character to the molecule. While the carbamate linkage has some polar nature, the bulky tert-butyl group dominates. The Boc group can also influence the solubility by modifying the overall crystal lattice energy of the solid.[]

  • Hexanoic Acid Backbone: The six-carbon aliphatic chain is non-polar and contributes to the molecule's lipophilicity.

The interplay of these functional groups results in an amphiphilic molecule with both polar and non-polar regions. Consequently, its solubility will be highly dependent on the nature of the organic solvent.

Solvent Classification and Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and primary amine groups. We can anticipate moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the polar functionalities of the molecule, likely resulting in good solubility.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): The solubility in these solvents is expected to be limited due to the presence of the polar carboxylic acid and amine groups, despite the non-polar hydrocarbon backbone and Boc group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. A related compound, 6-(Boc-amino)hexanoic acid, is reported to be soluble in chloroform.[4] Therefore, we can predict a reasonable degree of solubility for our target molecule in these solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable process development. Two primary types of solubility are relevant in a drug discovery context: kinetic and equilibrium solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[5][6] It is a high-throughput method often used in early drug discovery for rapid compound profiling.

Experimental Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO prep_plate Dispense stock into 96-well plate prep_stock->prep_plate add_buffer Add aqueous buffer (e.g., PBS) prep_plate->add_buffer incubate Incubate at room temperature add_buffer->incubate measure Measure turbidity (nephelometry) or quantify supernatant (LC-MS/UV) incubate->measure determine Determine precipitation concentration measure->determine

Caption: Workflow for Kinetic Solubility Measurement.

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (S)-3-Amino-6-(Boc-amino)hexanoic Acid in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Assay: To each well, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate precipitation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[6]

Equilibrium Solubility (Shake-Flask Method)

Equilibrium solubility, also known as thermodynamic solubility, is the concentration of a saturated solution in equilibrium with the solid drug.[7][8] It is considered the gold standard for solubility measurement and is crucial for pre-formulation and late-stage drug development.

Experimental Workflow for Equilibrium Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add excess solid to solvent agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze supernatant concentration (HPLC, UPLC-MS) filter->analyze

Caption: Workflow for Equilibrium Solubility Measurement.

Protocol for Equilibrium Solubility Determination:

  • Sample Preparation: Add an excess amount of solid (S)-3-Amino-6-(Boc-amino)hexanoic Acid to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours).[7][9]

  • Phase Separation: After equilibration, centrifuge the sample to pellet the excess solid. Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UPLC-MS.

Data Presentation and Interpretation

While specific experimental data for (S)-3-Amino-6-(Boc-amino)hexanoic Acid is not widely published, the following table provides a template for recording experimentally determined solubility values. It includes qualitative predictions based on the theoretical principles discussed above and data from the structurally similar 6-(Boc-amino)hexanoic acid.

Table 1: Solubility Profile of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Solvent CategorySolventPredicted/Reported SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic MethanolGood
EthanolGood
WaterSlightly Soluble[4]
Polar Aprotic DMSOVery Good
DMFVery Good
AcetonitrileModerate
Chlorinated DichloromethaneGood
ChloroformSoluble[4]
Ethers Tetrahydrofuran (THF)Moderate
Diethyl EtherLow to Moderate
Esters Ethyl AcetateSoluble[4]
Non-Polar TolueneLow
HexanesInsoluble

Interpretation of Results:

The experimentally determined solubility data should be interpreted in the context of the solvent's properties and the molecule's structure. For instance, high solubility in polar aprotic solvents like DMF and DMSO would be attributed to their ability to disrupt the crystal lattice of the solid and solvate the polar functional groups. Solubility in chlorinated solvents and esters suggests that the non-polar characteristics of the Boc group and the hydrocarbon chain play a significant role.

Practical Applications in Drug Development

A well-characterized solubility profile for (S)-3-Amino-6-(Boc-amino)hexanoic Acid is invaluable for:

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

  • Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. For example, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be an ideal candidate for recrystallization.

  • Formulation Development: For compounds intended for biological testing, understanding their solubility in various pharmaceutically acceptable co-solvents is a critical first step in formulation design.

Conclusion

While a comprehensive public database on the solubility of (S)-3-Amino-6-(Boc-amino)hexanoic Acid is not yet available, this guide provides the theoretical foundation and practical methodologies for its determination. By understanding the interplay of the molecule's functional groups with different solvent classes and by employing robust experimental protocols, researchers can confidently generate the solubility data required for their specific applications. This, in turn, will facilitate the efficient and effective use of this important building block in the advancement of drug discovery and development programs.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved March 15, 2026, from [Link]

  • PharmTech. (2019, June 1). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved March 15, 2026, from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Jiang, S., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Cheméo. (n.d.). Chemical Properties of 6-Aminohexanoic acid. Retrieved March 15, 2026, from [Link]

  • SciELO. (2012). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 48(4), 735-742.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved March 15, 2026, from [Link]

  • Chem-Impex International, Inc. (n.d.). Boc-6-aminohexanoic acid. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR and Mass Spectrometric Characterization of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (S)-3-Amino-6-(tert-butoxycarbonyl-amino)hexanoic acid. As a key building block in the synthesis of pept...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (S)-3-Amino-6-(tert-butoxycarbonyl-amino)hexanoic acid. As a key building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules, rigorous structural confirmation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectral features.

Introduction and Molecular Structure

(S)-3-Amino-6-(Boc-amino)hexanoic acid is a chiral β-amino acid derivative. The presence of two amine functionalities, one free and one protected with a tert-butoxycarbonyl (Boc) group, along with a carboxylic acid, gives the molecule distinct chemical properties that are reflected in its spectral data. The Boc group is a common amine protecting group in organic synthesis, valued for its stability in various conditions and its facile removal under mild acidic conditions[1][2][3][4].

Accurate characterization is essential to confirm the successful synthesis and purity of the compound before its use in further synthetic steps. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns, further validating the structure.

To facilitate a clear discussion of the spectral data, the atoms in the molecule are numbered as follows:

Caption: Structure of (S)-3-Amino-6-(Boc-amino)hexanoic Acid with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Acquire ¹H spectrum (e.g., 16 scans) D->E F Acquire ¹³C spectrum (e.g., 1024 scans) D->F G Apply Fourier transform E->G F->G H Phase and baseline correct spectra G->H I Reference spectra to solvent signal H->I J Integrate ¹H signals and pick peaks I->J

Caption: Standard workflow for NMR analysis of polar organic molecules.

Causality in Experimental Choices:

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the compound's polarity. In D₂O, the labile protons (NH₂, NH, and COOH) will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆ allows for the observation of these exchangeable protons.

  • Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the overlapping methylene proton signals in the hexanoic acid chain.

¹H NMR Data Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are based on the analysis of similar structures, such as 6-aminohexanoic acid and other Boc-protected amino acids[5].

Proton Assignment (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H⁹, H¹⁰, H¹¹ (Boc)~1.38singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a large singlet.
H⁴, H⁵~1.4 - 1.7multiplet (m)4HThese methylene protons are part of the aliphatic chain and will appear as complex, overlapping multiplets.
~2.3 - 2.5multiplet (m)2HThese protons are adjacent to the electron-withdrawing carboxylic acid group (C¹), shifting them downfield.
H⁶~2.9 - 3.1multiplet (m)2HThe protons on C⁶ are adjacent to the Boc-protected nitrogen (N⁹), causing a downfield shift.
~3.2 - 3.4multiplet (m)1HThe methine proton on the stereocenter (C³) is adjacent to the free amino group, shifting it downfield.
NH (N⁹)~6.8 (in DMSO-d₆)triplet (t)1HThe amide proton couples to the adjacent C⁶ methylene protons. This signal would be absent in D₂O.
NH₂ (N¹⁰), COOHBroadsinglet (br s)3HThese exchangeable protons appear as broad signals and are often variable in position. They will not be observed in D₂O.
¹³C NMR Data Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale
C⁹, C¹⁰, C¹¹ (Boc CH₃)~28.5The three equivalent methyl carbons of the tert-butyl group.
C⁴, C⁵~25 - 35Aliphatic methylene carbons in the middle of the chain.
~38 - 42The methylene carbon adjacent to the carboxylic acid.
C⁶~39 - 43The methylene carbon adjacent to the Boc-protected nitrogen.
~48 - 52The methine carbon bonded to the free amino group.
C⁸ (Boc quat. C)~78 - 80The quaternary carbon of the tert-butyl group, significantly downfield due to its bond to oxygen.
C⁷ (Boc C=O)~156 - 158The carbonyl carbon of the carbamate group.
C¹ (COOH)~175 - 178The carbonyl carbon of the carboxylic acid, typically the most downfield signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

Workflow: ESI-MS Analysis

G A Prepare dilute solution of sample (e.g., 1 mg/mL in MeOH/H₂O) B Infuse sample into ESI source via syringe pump or LC system A->B C Acquire full scan mass spectrum in positive ion mode B->C D Perform tandem MS (MS/MS) on the [M+H]⁺ ion C->D E Analyze spectra for molecular ion and characteristic fragments D->E

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Causality in Experimental Choices:

  • Ionization Mode: ESI in positive ion mode is ideal as the two amino groups are readily protonated to form a positively charged ion ([M+H]⁺).

  • Tandem MS (MS/MS): Isolating the molecular ion and subjecting it to collision-induced dissociation (CID) provides structurally significant fragment ions, which serve as a fingerprint for the molecule.

MS Data Analysis and Fragmentation

The calculated molecular weight of C₁₁H₂₂N₂O₄ is 246.16 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 247.17.

The fragmentation of Boc-protected amines is well-characterized and typically proceeds through the loss of components of the Boc group[6]. A primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[6][7]

Predicted Mass Spectrometry Data

m/z (Predicted) Ion Formula Description
247.17 [C₁₁H₂₃N₂O₄]⁺ Molecular Ion ([M+H]⁺)
191.11 [C₇H₁₅N₂O₂]⁺ Loss of isobutylene (-C₄H₈, 56 Da) from the Boc group. This can occur via a McLafferty-type rearrangement[7][8].
174.08 [C₆H₁₂NO₃]⁺ Loss of isobutylene and subsequent loss of ammonia (-NH₃, 17 Da).
146.10 [C₆H₁₂N₂O]⁺ Loss of the entire Boc group (-C₅H₉O₂, 101 Da).
130.10 [C₆H₁₂NO]⁺ Loss of Boc group and subsequent loss of ammonia (-NH₃, 17 Da).
102.06 [C₄H₈NO₂]⁺ Cleavage of the C³-C⁴ bond.
84.08 [C₅H₁₀N]⁺ Fragment containing the C⁴-C⁵-C⁶ portion with the Boc-protected amine, after initial losses.

| 57.07 | [C₄H₉]⁺ | tert-butyl cation. A very common and often abundant fragment from Boc-protected compounds[6]. |

Proposed ESI-MS/MS Fragmentation Pathway for [M+H]⁺

Fragmentation_Pathway M [M+H]⁺ m/z 247.17 F1 [M+H - C₄H₈]⁺ m/z 191.11 M->F1 - C₄H₈ (56 Da) F2 [M+H - C₅H₉O₂]⁺ m/z 146.10 M->F2 - C₅H₉O₂ (101 Da) F3 [C₄H₉]⁺ m/z 57.07 M->F3

Caption: Primary fragmentation routes for protonated (S)-3-Amino-6-(Boc-amino)hexanoic acid.

Conclusion

The structural identity and purity of (S)-3-Amino-6-(Boc-amino)hexanoic acid can be unequivocally confirmed through a combined analysis of NMR and mass spectrometry data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with characteristic signals for the aliphatic chain, the stereocenter, and the Boc protecting group. ESI mass spectrometry confirms the correct molecular weight and shows a predictable fragmentation pattern dominated by the characteristic losses from the Boc group. Together, these techniques provide a self-validating system for the rigorous characterization of this important synthetic building block.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (n.d.). MDPI. [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. (2007). Journal of the American Society for Mass Spectrometry. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • bmse000394 6-Aminohexanoic Acid. (n.d.). BMRB. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • 6-((tert-Butoxycarbonyl)amino)hexanoic acid. (n.d.). PubChem. [Link]

  • 3-Aminohexanoic acid. (n.d.). PubChem. [Link]

Sources

Foundational

commercial suppliers of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Title: Engineering Peptidomimetics: A Technical Guide to Sourcing and Utilizing (S)-3-Amino-6-(Boc-amino)hexanoic Acid Abstract For drug development professionals and peptide chemists, the strategic incorporation of non-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Peptidomimetics: A Technical Guide to Sourcing and Utilizing (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Abstract For drug development professionals and peptide chemists, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. This whitepaper provides an authoritative analysis of (S)-3-Amino-6-(Boc-amino)hexanoic Acid (CAS: 1956436-56-8)[1]. As a Senior Application Scientist, I will guide you through the commercial sourcing landscape, the mechanistic rationale for utilizing this specific β -amino acid, and field-proven, self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity and Structural Mechanics

(S)-3-Amino-6-(Boc-amino)hexanoic Acid (also commercially referenced as H-L- β -Lys(Boc)-OH) is an orthogonally protected β -amino acid building block[2].

  • Molecular Formula: C₁₁H₂₂N₂O₄[3]

  • Molecular Weight: 246.30 g/mol [3]

  • CAS Registry Number: 1956436-56-8[1]

Structural Rationale: Unlike standard α -amino acids where the amino group is attached to the carbon directly adjacent to the carboxyl group, this molecule possesses an additional methylene group in its backbone, classifying it as a β3 -homo-amino acid. Crucially, this specific commercial derivative features a free β -amine (unprotected) and a Boc-protected ϵ -amine on the side chain[4]. This orthogonal protection scheme dictates its specific application in synthesis: it is primed for N-terminal capping or requires in situ Fmoc protection if internal sequence elongation is desired.

Commercial Landscape and Supplier Analysis

When sourcing non-natural amino acids for therapeutic development, purity and supply chain reliability are paramount. The presence of trace enantiomeric impurities can drastically alter the secondary structure of the resulting β -peptide. Below is a consolidated analysis of verified commercial suppliers for this compound.

SupplierCatalog NumberStated PurityAvailable PackagingPricing (USD)
Matrix Scientific 301588N/A100 mg / 250 mg / 1 g$71 / $115 / $221[5]
AK Scientific 2242AQ95%100 mg / 250 mg$106 / $177[2]
Sigma-Aldrich XPIH9BCF65A695%Custom / BulkPOA[4]
Accela ChemBio SY254069>95%Custom / BulkPOA[6]
Aaron Chemicals AR00I48TN/ACustom / BulkPOA[3]

Note: Pricing and availability are subject to change based on institutional contracts and bulk negotiations.

Mechanistic Role in Peptidomimetic Design

Why do we introduce (S)-3-Amino-6-(Boc-amino)hexanoic Acid into a peptide sequence? The causality is rooted in enzymatic evasion.

Endogenous proteases (such as DPP-4, trypsin, and pepsin) have evolved highly specific active sites that recognize the spatial geometry of natural α -peptide bonds. By inserting a β -amino acid, we introduce an extra carbon atom into the peptide backbone. This seemingly minor modification alters the dihedral angles ( ϕ , ψ , and θ ) of the backbone, inducing steric clashes and disrupting the hydrogen-bonding network required for protease active-site docking. Consequently, peptides incorporating this building block exhibit profound metabolic stability and extended pharmacokinetic half-lives.

Protease_Resistance Peptide Therapeutic Peptide Design Alpha Standard α-Amino Acid Peptide->Alpha Beta Incorporation of β-Amino Acid Peptide->Beta Docking Protease Active Site Docking Alpha->Docking Steric Steric Clash & Altered Hydrogen Bonding Beta->Steric Cleavage Rapid Backbone Cleavage Docking->Cleavage Stable Metabolic Stability & Extended Half-Life Steric->Stable

Mechanistic pathway demonstrating how β-amino acid incorporation prevents proteolytic degradation.

Experimental Protocol: N-Terminal Integration via SPPS

Because the β -amine of this commercial building block is unprotected, attempting to use it in the middle of an automated SPPS run will result in uncontrolled polymerization. Expert Insight: It must be coupled as the final N-terminal residue, or it must be reacted with Fmoc-OSu immediately after coupling to allow for further chain elongation.

Below is a self-validating protocol for N-terminal incorporation. We utilize HATU rather than standard DIC/HOBt because the β -carbon introduces slight steric hindrance, requiring a highly efficient uronium-based activator.

Step-by-Step Methodology
  • Resin Preparation: Swell the peptidyl-resin (containing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of (S)-3-Amino-6-(Boc-amino)hexanoic Acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Extract a few resin beads, wash thoroughly with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 120°C for 5 minutes.

    • Causality of Validation: A colorless or faint yellow bead confirms >99% coupling efficiency (primary amines are exhausted). A blue bead indicates incomplete coupling, triggering a mandatory double-coupling cycle.

  • Global Cleavage: Treat the validated resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the solid support and removes the side-chain Boc protecting group from the β -lysine residue.

SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Activate Amino Acid Activation (HATU / DIPEA) Resin->Activate Couple Coupling: (S)-3-Amino-6-(Boc-amino)hexanoic Acid Activate->Couple Validate Kaiser Test Validation (Self-Validating Step) Couple->Validate Validate->Activate Blue Bead (Incomplete) Cleave Global Cleavage & Boc Removal (95% TFA) Validate->Cleave Yellow Bead (Complete)

Workflow for N-terminal coupling of the β-amino acid during solid-phase peptide synthesis.

Safety, Handling, and Storage

Maintaining the integrity of this building block requires strict adherence to environmental controls. Based on standardized Safety Data Sheets (SDS)[4][7]:

  • Hazard Statements: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

  • Storage Conditions: The compound is susceptible to degradation via atmospheric moisture. It must be stored tightly closed at 2-8°C under an inert atmosphere (Nitrogen or Argon) and kept in a dark place[4].

  • PPE Requirements: Standard laboratory PPE is required, including chemical-resistant gloves, safety goggles, and handling within a certified chemical fume hood[7].

References

  • Accela ChemBio. "SY254069 Product Information." Accela ChemBio Catalog. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of Boc-Protected Amino Acids

This guide provides an in-depth exploration of the chemical stability, optimal storage conditions, and analytical verification of tert-butyloxycarbonyl (Boc)-protected amino acids. As foundational reagents in peptide syn...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the chemical stability, optimal storage conditions, and analytical verification of tert-butyloxycarbonyl (Boc)-protected amino acids. As foundational reagents in peptide synthesis, drug discovery, and materials science, their chemical integrity is paramount to achieving reliable and reproducible outcomes. This document moves beyond simple procedural lists to explain the underlying chemical principles that govern their stability, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Chemical Foundation of the Boc Group: Understanding Stability Through Mechanism

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. Its widespread use stems from a crucial balance: it is exceptionally stable under a wide range of conditions, yet can be removed cleanly under specific, mild acidic conditions.[1][2] This "orthogonal" stability is fundamental to multi-step synthetic strategies.[3]

The Boc group's stability profile is a direct consequence of its structure. It is a carbamate, but the presence of the bulky tert-butyl group creates significant steric hindrance and electronic effects. This structure renders the Boc group stable against most nucleophiles, bases, and reductive conditions, such as catalytic hydrogenolysis, making it compatible with a broad array of synthetic transformations.[3][]

Conversely, its defining characteristic is its lability to acid. The mechanism of deprotection underpins its utility and dictates the primary degradation pathway to avoid during storage and handling. The process begins with the protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[5] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, generating a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[6] The carbamic acid rapidly decomposes, releasing the deprotected amine and carbon dioxide.[5][6]

G BocNHR Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate BocNHR->Protonation + H+ (e.g., TFA) Carbocation tert-Butyl Carbocation + Isobutylene Protonation->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) Protonation->CarbamicAcid Cleavage FreeAmine Free Amine Salt (R-NH3+) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Chapter 2: Key Factors Influencing Stability and Degradation

While generally robust, the stability of Boc-protected amino acids is not absolute. Understanding the factors that can lead to their degradation is critical for preventing the introduction of impurities into a synthesis and ensuring the validity of experimental results.

2.1 Acidic Conditions The primary vulnerability of the Boc group is to acid.[1] This is not limited to the strong acids like TFA or HCl used intentionally for deprotection.[7] Trace acidic impurities in solvents, on glassware, or from atmospheric gases (like CO₂) in the presence of moisture can lead to slow, cumulative degradation over time. Therefore, avoiding acidic environments during storage is the single most important factor in maintaining long-term stability.[1]

2.2 Thermal Stress The Boc group is thermally labile. While generally stable at ambient and refrigerated temperatures, prolonged exposure to elevated temperatures can cause decomposition. Studies have shown that thermal deprotection can occur, with some processes using temperatures of 150-270°C to intentionally cleave the group.[8] For storage purposes, a conservative upper limit is advisable, as some compounds may begin to degrade at temperatures as low as 85-90°C.[1]

2.3 Moisture and Hydrolysis Boc-protected amino acids should be protected from moisture.[1] While stable against aqueous base, the presence of water can facilitate slow hydrolysis, particularly if acidic or basic impurities are present. For long-term storage, maintaining a dry environment is crucial.

2.4 Side-Chain Specific Instability Certain amino acid side chains can introduce additional stability challenges. For example, in peptide synthesis, the side-chain carboxyl group of Boc-Asp can cyclize to form an aspartimide intermediate, a well-known side reaction that can be problematic.[6] While this is more of a concern during synthesis than storage, it highlights that the stability of the entire molecule, not just the protecting group, must be considered.

The following table summarizes the qualitative stability of the Boc group under various chemical conditions, providing a framework for assessing compatibility in synthetic and storage contexts.

Condition CategoryReagent/ConditionStabilityRationale & Notes
Strongly Acidic TFA (20-50% in DCM), 4M HCl in dioxaneLabile This is the standard condition for rapid and complete deprotection.[6][7]
Moderately Acidic Acetic Acid, Silica GelGenerally Stable Slow cleavage may occur with prolonged exposure or at elevated temperatures.
Aqueous Acid pH < 1 (e.g., 1M HCl)Labile Cleavage occurs readily, especially with gentle heating.
Basic / Nucleophilic Aqueous NaOH, Piperidine, HydrazineStable The Boc group is resistant to bases and a wide range of nucleophiles.[3][]
Reductive H₂/Pd-CStable This allows for the selective deprotection of other groups, like Cbz, in its presence.[2]

Chapter 3: Field-Proven Protocols for Storage and Handling

Adherence to strict storage and handling protocols is a self-validating system that ensures the purity and reactivity of Boc-protected amino acids from the moment they are received to the point of use.

3.1 Optimal Storage Conditions The primary goals of proper storage are to mitigate exposure to acid, heat, and moisture. The following conditions are recommended based on the chemical properties discussed previously.

ParameterRecommendationJustification
Temperature Long-Term (> 6 months): -20°C. Short-Term / In-Use: 2-8°C.Minimizes thermal degradation and slows the kinetics of any potential hydrolytic or acid-catalyzed decomposition.
Container Tightly sealed, airtight container. Amber or opaque vials.Prevents ingress of atmospheric moisture and CO₂. Protects from light, which can degrade sensitive compounds.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).For highly sensitive or long-term archival storage, this displaces oxygen and moisture, preventing oxidative damage and hydrolysis.

3.2 Safe Handling Workflow Proper handling minimizes the risk of contamination and degradation during experimental use.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Handle the solid material in a glove box or under a stream of inert gas, especially if it will be stored again.

  • Weighing and Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the main container after dispensing.

  • Dissolution: Dissolve the required amount in a high-purity, anhydrous solvent appropriate for the subsequent reaction (e.g., DMF, DCM, Dioxane). Ensure solvents are free from acidic impurities.

  • Personal Protective Equipment (PPE): Always handle these chemicals with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9]

Chapter 4: Analytical Verification of Purity and Stability

Verifying the purity of a Boc-protected amino acid before its use is a non-negotiable step in quality control. It confirms the identity and integrity of the starting material, preventing the costly and time-consuming troubleshooting of failed reactions. High-Performance Liquid Chromatography (HPLC) is the primary tool for this assessment.[10]

Caption: Workflow for analytical quality control of Boc-amino acids.

4.1 Experimental Protocol: Chemical Purity by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity and detecting non-chiral impurities.

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the Boc-amino acid in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks.

4.2 Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is essential for ensuring the chiral integrity of the amino acid, which is critical for the biological activity of the final peptide.[10][11]

  • Sample Preparation: Prepare a ~1 mg/mL solution in the mobile phase (e.g., Hexane/Isopropanol). Filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak series).[10]

    • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like TFA (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: The method should resolve the desired enantiomer from its undesired counterpart. Quantify the undesired enantiomer against a standard or by area percentage. A specification of <0.1% is common for high-purity applications.[11]

4.3 Experimental Protocol: Forced Degradation Studies

Forced degradation studies are used to understand potential degradation pathways and to develop stability-indicating analytical methods.[1]

  • Study Design: Prepare solutions of the Boc-amino acid (~1 mg/mL) in various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat the solid material at 90°C for 48 hours.

  • Analysis: Analyze each stressed sample by HPLC-UV and LC-MS alongside a control sample. The goal is to separate the main peak from any degradation products and to use MS to help identify those degradants.

Conclusion

Boc-protected amino acids are robust and reliable reagents when their chemical vulnerabilities are understood and respected. Their stability is fundamentally governed by the acid-labile nature of the Boc group, with secondary sensitivities to heat and moisture. By implementing the rigorous storage, handling, and analytical verification protocols detailed in this guide, researchers and developers can ensure the chemical integrity of these critical building blocks. This diligence forms the foundation of successful synthesis, leading to higher quality products and more reliable scientific outcomes.

References

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. Retrieved from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • BOC Protected Amino Acids, BOC Anhydride & Derivatives. (n.d.). BZ Chemical. Retrieved from [Link]

  • Schimer, J. (2015). Shelf life / reactivity of amino groups after removing boc protecting group? ResearchGate. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Pathways of Amino Acid Degradation. (2026). Biology LibreTexts. Retrieved from [Link]

  • Synthesis and Degradation of Amino Acids. (2022). Basicmedical Key. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Google Patents.

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Foundational

The Strategic Incorporation of β-Amino Acids in Modern Peptide Design: A Technical Guide

Abstract The field of peptide-based therapeutics holds immense promise, yet the inherent limitations of natural α-peptides, such as their susceptibility to proteolytic degradation and limited conformational diversity, ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of peptide-based therapeutics holds immense promise, yet the inherent limitations of natural α-peptides, such as their susceptibility to proteolytic degradation and limited conformational diversity, have historically hindered their clinical translation. The strategic substitution of α-amino acids with their β-amino acid homologues has emerged as a powerful paradigm in peptidomimetic design. This guide provides an in-depth technical exploration of β-amino acids, from their fundamental structural characteristics and synthetic methodologies to their profound impact on peptide conformation, stability, and biological function. We will dissect the causality behind experimental choices in designing β-peptides and mixed α/β-peptides, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, data-driven comparisons, and structural visualizations are provided to equip the reader with a comprehensive understanding of how to leverage β-amino acids to engineer next-generation peptide therapeutics with enhanced pharmacological profiles.

Introduction: Overcoming the α-Peptide Hurdle with Backbone Extension

Natural peptides and proteins, constructed from α-amino acids, are central to a vast array of biological processes, making them attractive templates for drug discovery.[1] However, their therapeutic potential is often curtailed by poor metabolic stability, as they are rapidly broken down by proteases in the body.[1][2] Furthermore, short linear α-peptides are typically conformationally flexible, which can lead to reduced receptor affinity and specificity.

Peptidomimetics are a class of compounds designed to mimic the biological activity of peptides while overcoming these limitations.[1][3] Among the most successful strategies in peptidomimetic design is the incorporation of β-amino acids.[1][4] A β-amino acid features an additional carbon atom in its backbone compared to its α-amino acid counterpart, a seemingly subtle modification that imparts profound changes in structure and function.[5][6]

This "backbone extension" is the cornerstone of the advantages offered by β-peptides. The lengthened backbone disrupts the recognition sites for proteases, rendering β-peptides and many mixed α/β-peptides highly resistant to enzymatic degradation.[5][6][7][8][9][10] This enhanced stability translates to longer in vivo half-lives, a critical attribute for therapeutic agents.[5][6]

From a structural standpoint, the additional backbone torsion angle in β-amino acids allows for the formation of unique and highly stable secondary structures, such as various helices and turns, even in short oligomers.[5][6][7][11][12] This ability to pre-organize into well-defined conformations can lead to enhanced binding affinity and selectivity for biological targets.[8]

This guide will navigate the core principles of utilizing β-amino acids in peptide design, providing the scientific rationale and practical methodologies required to harness their full potential.

The Structural Landscape of β-Amino Acids and β-Peptides

The defining feature of a β-amino acid is the presence of two carbon atoms (the α-carbon and the β-carbon) separating the amino and carboxyl groups.[4][13] This contrasts with α-amino acids, where only a single α-carbon separates these functional groups. The positioning of side chains (R groups) on either the α-carbon (C2) or the β-carbon (C3) gives rise to β²- and β³-amino acids, respectively.[5][9] This expanded structural diversity, including the potential for substitution at both carbons, provides a vast chemical space for molecular design.[4]

Conformational Properties and Secondary Structures

The increased number of rotatable bonds in the β-peptide backbone might suggest greater flexibility; however, steric and electronic interactions often lead to highly ordered structures.[5][6] Alkyl substituents on the β-amino acid backbone favor a gauche conformation around the Cα-Cβ bond, which is a key factor in the propensity of β-peptides to form stable secondary structures.[11]

Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a wider variety of well-defined secondary structures, including several distinct helical motifs.[7][9][12] These are typically classified by the number of atoms in the hydrogen-bonded ring formed between backbone amide groups.

  • 14-Helix: This is a common and stable helical structure, particularly for β³-peptides. It is characterized by a 14-membered hydrogen-bonding ring between the C=O group of residue i and the N-H group of residue i+2.[11][12]

  • 12-Helix: This helix is formed by a 12-membered hydrogen bond between the C=O of residue i and the N-H of residue i+3.[12]

  • 10-Helix: This structure involves a 10-membered hydrogen-bonded ring.[12]

  • 10/12-Helix: A hybrid structure that has been identified as being intrinsically stable for the β-peptide backbone.[7]

The ability to form stable helices and turns with as few as four to six residues is a significant advantage of β-peptides over α-peptides.[5][7][12][14]

Beta_Peptide_Structures cluster_alpha α-Peptide cluster_beta β-Peptide a_peptide α-Helix (i to i+4 H-bond) a_sheet β-Sheet b_14_helix 14-Helix (i to i+2 H-bond) b_12_helix 12-Helix (i to i+3 H-bond) b_10_helix 10-Helix b_sheet β-Sheet Analogs alpha_aa α-Amino Acid Backbone alpha_aa->a_peptide alpha_aa->a_sheet beta_aa β-Amino Acid Backbone beta_aa->b_14_helix beta_aa->b_12_helix beta_aa->b_10_helix beta_aa->b_sheet

Caption: Comparison of secondary structures formed by α- and β-peptides.

Synthesis of β-Amino Acids and β-Peptides

The successful integration of β-amino acids into peptide design hinges on robust and efficient synthetic methodologies. A variety of approaches have been developed for the enantioselective synthesis of β-amino acid monomers and their subsequent assembly into peptides.[15]

Enantioselective Synthesis of β-Amino Acid Monomers

Access to enantiomerically pure β-amino acids is crucial for controlling the stereochemistry and, consequently, the three-dimensional structure of the final peptide. Several strategies are employed:

  • From Chiral Precursors: α-Amino acids can be converted to their β³-homologues via Arndt-Eistert synthesis.

  • Asymmetric Catalysis: Methods like asymmetric hydrogenation of enamines and Michael additions of chiral amines to acrylates are powerful tools for creating chiral β-amino acids.[15][16][17]

  • Enzymatic Resolution: Enzymes such as lipases and penicillin acylase can be used to resolve racemic mixtures of β-amino acids or their precursors.[15]

3.1.1. Experimental Protocol: Synthesis of Fmoc-β²-amino Acids via Chiral Isoxazolidinones

This protocol outlines a scalable route to enantiomerically pure Fmoc-protected β²-amino acids, adapted from the work of Gellman and co-workers.[16][17] The key steps involve a diastereoselective Michael addition and subsequent hydrogenolysis to reveal the desired β-amino acid.

Step 1: Synthesis of α-Alkylacrylates

  • Monoalkylate an acetoacetate ester with the desired alkyl halide (RX) to introduce the side chain.

  • Deprotonate the product and react with paraformaldehyde to yield the α-alkylacrylate ester.

Step 2: Michael Addition and Cyclization

  • React the α-alkylacrylate with a chiral hydroxylamine (e.g., derived from α-methylbenzylamine) in a suitable solvent like DMF.

  • This Michael addition is followed by an intramolecular cyclization to form a diastereomeric mixture of α-substituted isoxazolidinones.

Step 3: Diastereomer Separation

  • Separate the diastereomers using column chromatography on silica gel. The separation is critical for obtaining an enantiomerically pure final product.

Step 4: Hydrogenolysis and Protection

  • Subject the purified isoxazolidinone diastereomer to hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). This step cleaves the N-O bond and removes the chiral auxiliary without racemization.

  • Protect the resulting free amine with Fmoc-OSu or a similar reagent to yield the enantiomerically pure Fmoc-β²-amino acid, ready for solid-phase peptide synthesis.

Synthesis_Workflow start α-Alkylacrylate + Chiral Hydroxylamine michael Michael Addition & Cyclization start->michael diastereomers Diastereomeric Mixture of Isoxazolidinones michael->diastereomers separation Column Chromatography diastereomers->separation pure_diastereomer Purified Diastereomer separation->pure_diastereomer hydrogenolysis Hydrogenolysis (N-O Cleavage) pure_diastereomer->hydrogenolysis free_beta_aa Free β-Amino Acid hydrogenolysis->free_beta_aa protection Fmoc Protection free_beta_aa->protection final_product Enantiopure Fmoc-β²-Amino Acid protection->final_product

Caption: Workflow for the synthesis of enantiopure Fmoc-β²-amino acids.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

The incorporation of β-amino acids into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques, particularly with Fmoc-based chemistry.[4][13][18][19] The process is analogous to conventional α-peptide synthesis.

3.2.1. Experimental Protocol: Fmoc-based SPPS of a β-Peptide

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., Rink Amide or Wang resin).

  • Swell the resin in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM).[18]

2. First Amino Acid Coupling:

  • Attach the C-terminal Fmoc-protected β-amino acid to the resin using a standard coupling agent (e.g., HBTU/HOBt/DIEA).

3. Elongation Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF (typically 20%).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Add the next Fmoc-protected β-amino acid (or α-amino acid for mixed peptides) along with activating reagents (e.g., DIC/HOBt or HBTU) to the resin.[20] Allow the reaction to proceed to completion.

  • Washing: Wash the resin again with DMF to remove excess reagents.

4. Final Cleavage and Deprotection:

  • Once the desired sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups simultaneously.[20]

5. Purification:

  • Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Peptide Design

The unique properties of β-peptides make them powerful tools for addressing key challenges in medicinal chemistry.[8] Their enhanced stability and ability to form well-defined structures have led to their successful application in creating a range of bioactive molecules.[4][5][8][21]

Enhanced Proteolytic Stability: A Cornerstone of Therapeutic Potential

A primary driver for incorporating β-amino acids is to overcome the rapid enzymatic degradation that plagues α-peptide therapeutics.[1][2] Peptides composed entirely or partially of β-amino acids show remarkable resistance to a wide range of proteases.[5][6][8][9][10]

Peptide TypeCompositionProteolytic StabilityIn Vivo Half-LifeReference
α-Peptide All α-amino acidsLowShort[1],[2]
β-Peptide All β-amino acidsVery HighLong[5],[6],[10]
α/β-Peptide Mix of α- and β-amino acidsModerate to HighIncreased[8],[22]
Table 1: Comparison of Proteolytic Stability.

This inherent stability is a direct result of the altered backbone structure, which is not recognized by the active sites of proteolytic enzymes.[23] This allows β-peptidic compounds to persist longer in biological systems, increasing their therapeutic window and potentially reducing dosing frequency.[6]

Mimicking Bioactive Conformations: From Agonists to Inhibitors

The ability of β-peptides to adopt stable, predictable secondary structures allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides.[5][6] This "structural mimicry" has been exploited to create potent receptor agonists, antagonists, and inhibitors of protein-protein interactions.[4][8]

Design Strategies:

  • Direct Conversion: Replacing α-amino acids in a known bioactive peptide sequence with their β-homologues.[21]

  • Scaffold-Based Design: Using a stable β-peptide secondary structure (e.g., a 14-helix) as a scaffold to present key side chains in a spatially defined manner that mimics the "epitope" of a natural protein.[5][6][21]

  • Hybrid α/β-Peptides: Strategically inserting β-amino acids into an α-peptide sequence to constrain its conformation and improve stability while retaining key recognition elements.[8][22]

Examples of Bioactive β-Peptides:

  • Antimicrobial Peptides: β-peptides designed to mimic the amphipathic helical structure of natural antimicrobial peptides have shown potent activity against bacteria.[4][8]

  • MHC-Binding Peptides: The incorporation of β-amino acids has been used to create proteolytically stable peptides that can bind to Major Histocompatibility Complex (MHC) proteins, with implications for vaccine development.[4][8]

  • Inhibitors of Protein-Protein Interactions: α/β-peptides have been designed to mimic BH3 domains, enabling them to inhibit the interaction between pro- and anti-apoptotic proteins of the Bcl-2 family, a key target in cancer therapy.[22]

Characterization of β-Peptides

Determining the three-dimensional structure of newly designed β-peptides is essential for validating the design principles and understanding structure-activity relationships. Several biophysical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the solution-state structure of peptides.[24][25] Analysis of Nuclear Overhauser Effects (NOEs), J-coupling constants, and chemical shift indices provides detailed information about backbone torsion angles and inter-proton distances, allowing for the elucidation of helical and turn conformations.[25][26]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the secondary structure content of peptides in solution. The distinct spectral signatures of different helical types (e.g., 14-helix vs. α-helix) and random coils allow for a qualitative and semi-quantitative analysis of conformation.[27]

  • X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information, offering an unambiguous view of the solid-state conformation.

Conclusion and Future Outlook

The strategic incorporation of β-amino acids has fundamentally expanded the toolkit of the peptide chemist and drug developer. By moving one step beyond nature's α-amino acid framework, we gain access to a class of molecules with superior enzymatic stability and a rich diversity of stable, predictable secondary structures.[11] These attributes directly address the primary liabilities of conventional peptide therapeutics.[1]

The self-validating nature of β-peptide design—where predictable conformations arise from specific sequences—allows for a more rational and less empirical approach to creating bioactive ligands. As synthetic methodologies become more refined and our understanding of the relationship between β-peptide sequence and structure deepens, we can expect to see an increasing number of β-peptidic compounds entering preclinical and clinical development.[6] From novel antibiotics that evade resistance to targeted inhibitors of challenging protein-protein interactions, the future of β-amino acids in peptide design is poised to make a significant impact on medicine.

References

  • β-Peptides: From Structure to Function . Chemical Reviews. [Link]

  • Solution conformations and aggregational properties of synthetic amyloid beta-peptides of Alzheimer's disease. Analysis of circular dichroism spectra . PubMed. [Link]

  • Theoretical Analysis of Secondary Structures of β-Peptides . ACS Publications. [Link]

  • β-Peptidic Peptidomimetics . Accounts of Chemical Research. [Link]

  • Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones . The Journal of Organic Chemistry. [Link]

  • Theoretical analysis of secondary structures of beta-peptides . PubMed. [Link]

  • What are peptidomimetics? . Patsnap Synapse. [Link]

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors . Request PDF. [Link]

  • Beta-amino acids: versatile peptidomimetics . PubMed. [Link]

  • Beta-peptidic peptidomimetics . PubMed. [Link]

  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones . PubMed. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . ACS Publications. [Link]

  • Beta-peptide . Wikipedia. [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect . SCIRP. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review . Hilaris Publisher. [Link]

  • Amyloid Beta Peptides . GenScript. [Link]

  • Synthesis of Enantiomerically Pure β- and γ-Amino Acid Derivatives Using Functionalized Organozinc Reagents . The Journal of Organic Chemistry. [Link]

  • Peptidomimetic . Wikipedia. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review . ResearchGate. [Link]

  • Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides . PubMed. [Link]

  • On the Flexibility of Beta-Peptides . PubMed. [Link]

  • Design and synthesis of beta-peptides with biological activity . PubMed. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry . Semantic Scholar. [Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating . The Journal of Organic Chemistry. [Link]

  • α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease . PNAS. [Link]

  • Interpreting NMR data for beta-peptides using molecular dynamics simulations . PubMed. [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications . PMC. [Link]

  • Solution NMR studies of the A beta(1-40) and A beta(1-42) peptides establish that the Met35 oxidation state affects the mechanism of amyloid formation . PubMed. [Link]

  • NMR structure of the water soluble Aβ17–34 peptide . Bioscience Reports. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

  • Protecting Groups in Peptide Synthesis . Springer Nature Experiments. [Link]

  • The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? . CHIMIA. [Link]

  • Protecting Groups in Peptide Synthesis . PubMed. [Link]

  • Three different groups of the α- and β-amino acids studied . ResearchGate. [Link]

  • Peptide Secondary Structure Tutorial . University of Arizona. [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability . GenScript. [Link]

  • Peptide synthesis . Wikipedia. [Link]

  • peptide nmr . University of Bayreuth. [Link]

  • beta-Peptides: from structure to function . Request PDF. [Link]

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Exploratory

The Cornerstone of Peptide Chemistry: An In-Depth Technical Guide to the Role of the Boc Protecting Group

Introduction In the intricate world of organic synthesis, particularly within the demanding fields of peptide chemistry and pharmaceutical development, the strategic use of protecting groups is paramount. These molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of organic synthesis, particularly within the demanding fields of peptide chemistry and pharmaceutical development, the strategic use of protecting groups is paramount. These molecular scaffolds are the unsung heroes that ensure the precise, stepwise construction of complex molecules by temporarily masking reactive functional groups.[1] Among these, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern synthetic strategy.

Introduced in 1957 and famously leveraged by R. Bruce Merrifield in his Nobel Prize-winning development of solid-phase peptide synthesis (SPPS), the Boc group revolutionized the field.[2][3] Its unique combination of stability and selective lability under specific acidic conditions provided the control necessary to transform peptide synthesis from a complex art into a robust, systematic science.[2]

This guide offers a comprehensive technical exploration of the Boc protecting group's role in amino acid chemistry. We will delve into the core chemical principles, provide field-proven experimental protocols, and analyze its strategic application, offering researchers, scientists, and drug development professionals the expert insights required for successful synthesis.

Chapter 1: The Boc Protecting Group: Fundamental Principles

Chemical Structure and Properties

The tert-butyloxycarbonyl (Boc) group is a carbamate that effectively masks the nucleophilicity and basicity of an amino group.[4] Its utility is intrinsically linked to its structure. The bulky tert-butyl group provides steric hindrance and, more importantly, forms a highly stable tertiary carbocation upon cleavage, which is the thermodynamic driving force for its removal under acidic conditions.[4][5]

The Principle of Orthogonal Protection

The true power of the Boc group in multi-step synthesis lies in its orthogonality.[4][6] An orthogonal protecting group strategy is one in which specific groups can be selectively removed in the presence of others by employing non-interfering reaction conditions.[6] The Boc group's acid lability makes it orthogonal to several other common amine protecting groups, most notably the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by catalytic hydrogenation.[4][5][7] This orthogonality is the cornerstone of complex synthetic strategies, allowing chemists to deprotect one part of a molecule while leaving other protected sites untouched.

Protecting Group Abbreviation Cleavage Conditions Stability Profile
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)[6]Stable to base, nucleophiles, and catalytic hydrogenation.[5][8]
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)[9]Stable to acid and catalytic hydrogenation.[10]
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂/Pd-C)[9]Stable to mild acid and base.[11]
AllyloxycarbonylAllocTransition Metal Catalysis (e.g., Pd(0))[5]Stable to acid and base.

Chapter 2: Boc Protection of Amino Acids: Mechanism and Protocol

The Chemistry of Protection

The introduction of the Boc group onto an amine is a robust and high-yielding nucleophilic acyl substitution reaction.[4] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[4][9] This forms a transient tetrahedral intermediate, which then collapses. The resulting tert-butyl carbonate is an excellent leaving group, which subsequently decomposes into the stable and volatile byproducts carbon dioxide and tert-butanol.[4][12]

Visualization: Mechanism of Boc Protection

Caption: Nucleophilic acyl substitution mechanism for Boc protection.

Field-Proven Protocol 1: Nα-Boc Protection of an Amino Acid[13]

This protocol describes a generalized procedure for the protection of a free amino acid using di-tert-butyl dicarbonate.

Materials:

  • Amino acid (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • Dioxane

  • Water

  • Triethylamine (Et₃N) (1.5 equiv.) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equiv.) in a 1:1 (v/v) mixture of dioxane and water. Add the base (e.g., triethylamine, 1.5 equiv.) to facilitate dissolution and deprotonate the amino group.

  • Reaction: While stirring the solution at room temperature, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise.

  • Monitoring: Continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Work-up: a. Dilute the reaction mixture with water. b. Perform an initial extraction with ethyl acetate (2x) to remove unreacted (Boc)₂O and other non-polar byproducts. c. Carefully acidify the aqueous layer to a pH of ~3 using a 5% citric acid solution. This protonates the carboxylic acid of the product, making it extractable into the organic phase. d. Immediately extract the product into ethyl acetate (3x).

  • Isolation: Combine the final organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-amino acid.

  • Purification: If necessary, the product can be further purified by recrystallization.

Chapter 3: Boc Deprotection: The Key to Stepwise Synthesis

The selective and efficient removal of the Boc group is the cornerstone of its utility, particularly in the iterative process of peptide synthesis.[13]

The Mechanism of Acidolysis

The cleavage of the Boc group is an acid-catalyzed elimination reaction, most commonly achieved with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[4][14] The mechanism proceeds through several distinct steps:[13][14][15]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid (e.g., TFA). This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid.[14]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide.[14][15] This irreversible step provides a strong thermodynamic driving force for the reaction.

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[14][15]

Visualization: Mechanism of Boc Deprotection

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Critical Considerations: Side Reactions

During deprotection, the generated tert-butyl cation is a potent electrophile that can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[16][17] To prevent this undesired side reaction, "scavengers" are added to the deprotection solution. These are nucleophilic species, such as triisopropylsilane (TIS) or thioanisole, that efficiently trap the tert-butyl cation.[16]

Field-Proven Protocol 2: Solution-Phase N-Boc Deprotection[15]

This protocol describes a general procedure for removing the Boc group from an amine in solution.

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a stir bar.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common and effective mixture is a 1:1 (v/v) ratio of TFA to DCM.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the complete consumption of the starting material by TLC or LC-MS. Effervescence (CO₂ evolution) is typically observed.[9]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). c. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid and deprotonate the amine salt. Repeat until CO₂ evolution ceases. d. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Chapter 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The most significant application of Boc-protected amino acids is in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS), a method that remains valuable for specific applications, such as the synthesis of hydrophobic peptides.[18][19]

The Boc/Bzl Strategy

In this classic SPPS scheme, the temporary Nα-amino group is protected with the acid-labile Boc group, while side-chain functional groups are protected with more robust, benzyl-based (Bzl) protecting groups.[17] This creates a system of graduated acid lability: the Boc group is removed with a moderate acid like TFA, while the benzyl-based groups (and the peptide-resin linkage) require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for final cleavage.[16][17]

The SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid to the growing chain. Each cycle consists of three core steps:[2]

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.

  • Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized with a hindered base, typically diisopropylethylamine (DIEA), to generate the free amine nucleophile.

  • Coupling: The next Boc-protected amino acid is activated (e.g., using DCC/HOBt or HBTU) and added to the resin, forming a new peptide bond.[20]

Visualization: The Boc-SPPS Workflow

Boc_SPPS_Cycle Start Start: Boc-AA-Resin Deprotect Step 1: Deprotection (50% TFA in DCM) Start->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Step 3: Coupling (Add activated Boc-AA) Wash2->Couple Wash3 Wash (DCM) Couple->Wash3 End Cycle Complete: Boc-Dipeptide-Resin Wash3->End End->Deprotect Repeat for next AA

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Field-Proven Protocol 3: A Single Cycle in Boc-SPPS[13][14]

This protocol outlines one round of amino acid addition.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • DCM, instrument grade

  • TFA

  • DIEA

  • Next Boc-protected amino acid (2-3 equiv.)

  • Coupling reagents (e.g., HBTU, HOBt, DCC)

  • DMF, peptide synthesis grade

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Deprotection: Drain the solvent and add a solution of 25-50% TFA in DCM. Agitate for 20-30 minutes. Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.

  • Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 1-2 minutes. Repeat this step.

  • Washing: Wash the resin with DCM (3-5 times) to remove excess base.

  • Coupling: a. In a separate vessel, dissolve the next Boc-protected amino acid (2-3 equiv.) and an activating agent (e.g., HBTU, 2-3 equiv.) in DMF. b. Add DIEA (4-6 equiv.) to begin the activation. c. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. d. Monitor coupling completion (e.g., via the ninhydrin test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents, preparing it for the next cycle.

Chapter 5: Comparative Analysis and Practical Considerations

While Fmoc chemistry has become the dominant strategy in many research labs due to its milder conditions, Boc chemistry retains significant advantages in specific, challenging scenarios.

Feature Boc/Bzl Strategy Fmoc/tBu Strategy
Nα-Deprotection Strong acid (TFA)[13]Base (Piperidine)[]
Side-Chain Protection Benzyl-based (removed by strong acid like HF)[17]t-Butyl-based (removed by moderate acid like TFA)[]
Final Cleavage Harsh (HF, TFMSA), requires specialized equipment[18][22]Mild (TFA cocktail)
Orthogonality Graduated lability, not truly orthogonal[17]Fully orthogonal[17]
Key Advantage Better for synthesizing hydrophobic, aggregation-prone peptides due to protonation of the chain during deprotection, which disrupts inter-chain hydrogen bonding.[19]Milder overall conditions, compatible with a wider range of acid-sensitive modifications.
Key Disadvantage Use of hazardous HF for final cleavage.[18] Potential for aspartimide formation with base-catalyzed coupling.Piperidine can cause side reactions; Fmoc group is large and can impact solubility.
When to Choose Boc Chemistry
  • Hydrophobic Peptides: For sequences rich in hydrophobic residues that are prone to aggregation and incomplete coupling during Fmoc synthesis, the Boc strategy is often superior.[19] The repetitive TFA deprotection steps keep the growing peptide chain protonated and solvated, preventing the formation of secondary structures that hinder synthesis.

  • Solution-Phase Synthesis: In solution-phase fragment condensation, Boc-protected peptide fragments often exhibit better solubility and crystallinity, which facilitates their purification and handling.[]

  • Synthesis of Thioesters: The Boc strategy is advantageous for synthesizing peptide thioesters, which can be unstable under the basic conditions of Fmoc deprotection.[18]

Conclusion

The tert-butyloxycarbonyl protecting group is far more than a historical footnote; it is a robust and indispensable tool in the modern synthetic chemist's arsenal. Its unique stability profile, predictable reactivity, and the wealth of accumulated procedural knowledge make it a reliable choice for amino acid protection. A thorough understanding of its mechanisms, the nuances of its application in SPPS, and the strategic scenarios where it outperforms other methods is essential for any researcher, scientist, or drug development professional engaged in the synthesis of peptides and other complex nitrogen-containing molecules. The principles and protocols outlined in this guide provide a solid, field-proven foundation for the successful implementation of this cornerstone of chemical synthesis.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-6-(Boc-amino)hexanoic acid is a valuable building block in the synthesis of peptidomimetics and other modified peptide structures.[...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-6-(Boc-amino)hexanoic acid is a valuable building block in the synthesis of peptidomimetics and other modified peptide structures.[1][2] Its unique structure, featuring a β-amino acid backbone and a side chain equipped with a Boc-protected primary amine, presents distinct opportunities and challenges in peptide synthesis. The β-amino acid nature can influence the conformational properties of the resulting peptide, while the orthogonally protected diamino functionality allows for selective derivatization, such as side-chain cyclization or branching.[3]

The successful incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic acid into a peptide sequence hinges on the selection of appropriate coupling conditions. The steric hindrance around the β-amino group and the potential for side reactions necessitate a careful choice of coupling reagents and reaction parameters to ensure high yields and minimize epimerization.[4][5]

This guide provides detailed application notes and protocols for the efficient coupling of (S)-3-Amino-6-(Boc-amino)hexanoic acid using two of the most common and effective classes of coupling reagents: aminium/uronium salts, exemplified by HATU, and carbodiimides, represented by EDC in combination with HOBt.

Core Concepts in Coupling (S)-3-Amino-6-(Boc-amino)hexanoic Acid

The primary challenge in coupling β-amino acids, including (S)-3-Amino-6-(Boc-amino)hexanoic acid, is often slower reaction kinetics compared to α-amino acids. This can be attributed to the increased steric bulk around the amine nucleophile. Therefore, highly efficient coupling reagents are generally preferred.[4]

Orthogonal Protection Strategy: The presence of a Boc-protected amine on the side chain and, typically, an Fmoc-protected amine at the N-terminus of the growing peptide chain, allows for a robust orthogonal protection strategy. The Fmoc group can be selectively removed under basic conditions (e.g., piperidine) to allow for backbone elongation, while the Boc group remains stable. The Boc group can later be removed under acidic conditions (e.g., TFA) for selective side-chain modification.[3][6]

Recommended Coupling Protocols

The following protocols are designed for solution-phase synthesis. For solid-phase peptide synthesis (SPPS), reagent equivalents are typically increased.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that is particularly well-suited for sterically hindered amino acids.[7][8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which rapidly reacts with the amine.[7]

Mechanism of HATU-Mediated Coupling:

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Tetramethylurea Tetramethylurea Amine H₂N-R' Amide R-CO-NH-R' (Amide Bond) ActiveEster->Amide + H₂N-R' Amine->Amide HOAt HOAt EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Acylisourea O-Acylisourea (unstable intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt ActiveEster R-CO-OBt (Active Ester) HOBt->ActiveEster Acylisourea->ActiveEster + HOBt Amine H₂N-R' Amide R-CO-NH-R' (Amide Bond) ActiveEster->Amide + H₂N-R' Amine->Amide HOBt_regen HOBt (regenerated) solution_phase_coupling_workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up and Purification prep_acid Dissolve Carboxylic Acid and Coupling Reagent activation Add Base for Activation (if required) prep_acid->activation prep_amine Dissolve (S)-3-Amino-6-(Boc-amino)hexanoic Acid coupling Combine Solutions and Stir prep_amine->coupling activation->coupling monitoring Monitor Reaction by TLC/LC-MS coupling->monitoring dilution Dilute with Organic Solvent monitoring->dilution washing Aqueous Washes (Acid, Base, Brine) dilution->washing purification Dry, Concentrate, and Purify (Column Chromatography) washing->purification

Sources

Application

Protocol for the Complete Deprotection of (S)-3-Amino-6-(Boc-amino)hexanoic Acid Using Trifluoroacetic Acid

An Application Note for Drug Development Professionals Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).[1] Its widespread application is due to its stability across a range of chemical conditions and its clean, quantitative removal under specific acidic protocols.[1][2] This document provides a comprehensive, field-proven guide for the deprotection of both Boc groups from (S)-3-Amino-6-(Boc-amino)hexanoic Acid using trifluoroacetic acid (TFA). We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations, work-up procedures, and data interpretation.

Scientific Foundation: The 'Why' Behind the Protocol

The successful execution of a synthetic step hinges on understanding the causality behind each procedural choice. The TFA-mediated cleavage of a Boc group is a classic example of an acid-catalyzed, E1-type elimination reaction.

The Reaction Mechanism

The deprotection proceeds through a well-established multi-step mechanism, ensuring a clean and efficient transformation.[2][3]

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This makes the carbamate a much better leaving group.[2][4]

  • Formation of a Tert-butyl Cation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas. This is an irreversible step that drives the reaction to completion.[2][3]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess TFA in the reaction medium, forming the corresponding trifluoroacetate salt.[2]

This process occurs at both Boc-protected sites on the (S)-3-Amino-6-(Boc-amino)hexanoic Acid molecule, yielding the final diamine as a bis-trifluoroacetate salt.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation TFA TFA (H⁺) Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H⁺ CO2 CO₂ (gas) TFA2 TFA (H⁺)

Caption: Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers: A Necessary Consideration

The tert-butyl cation generated during the reaction is a potent electrophile. In the synthesis of peptides containing electron-rich amino acid residues like Tryptophan, Methionine, or Tyrosine, this cation can cause unwanted side reactions such as alkylation.[5][6] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.[1][5]

For the specific substrate, (S)-3-Amino-6-(Boc-amino)hexanoic Acid, there are no highly susceptible nucleophilic side chains. Therefore, the use of scavengers is not strictly necessary, simplifying the protocol. However, awareness of their function is critical for broader applications.

Safety First: Handling Trifluoroacetic Acid

Trifluoroacetic acid is a strong, volatile, and highly corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[7][8][9] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton® are recommended), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.[7][10]

  • Ventilation: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][8]

  • Handling: Add TFA slowly to the reaction mixture, as the deprotection can be exothermic. When preparing aqueous solutions, always add acid to water, never the other way around.

  • Spills: Neutralize small spills immediately with a suitable agent like sodium bicarbonate and absorb with an inert material (e.g., vermiculite).[8]

  • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol is designed for the complete deprotection of both Boc groups.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier Example
(S)-3-Amino-6-(Boc-amino)hexanoic Acid≥98% PurityCommercial
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
Diethyl EtherAnhydrousCommercial
Round-bottom flaskAppropriate sizeN/A
Magnetic stirrer and stir barN/AN/A
Ice bathN/AN/A
Rotary evaporatorN/AN/A
Step-by-Step Procedure

G start Start: (S)-3-Amino-6-(Boc-amino)hexanoic Acid dissolve 1. Dissolve substrate in anhydrous DCM (0.1-0.2 M). start->dissolve cool 2. Cool solution to 0 °C in an ice bath. dissolve->cool add_tfa 3. Add TFA (5-10 eq.) slowly via syringe. cool->add_tfa react 4. Warm to room temp. Stir for 1-3 hours. add_tfa->react monitor 5. Monitor reaction (TLC or LC-MS). react->monitor monitor->react Incomplete concentrate 6. Concentrate in vacuo to remove DCM & excess TFA. monitor->concentrate Reaction Complete precipitate 7. Triturate with cold diethyl ether to precipitate the product. concentrate->precipitate isolate 8. Isolate solid by vacuum filtration. Wash with cold ether. precipitate->isolate dry 9. Dry under high vacuum. isolate->dry end End: (S)-3,6-Diaminohexanoic Acid Bis-TFA Salt dry->end

Caption: Experimental workflow for Boc deprotection.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (S)-3-Amino-6-(Boc-amino)hexanoic Acid (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This is done to moderate any initial exotherm upon acid addition.[2]

  • TFA Addition: Slowly, add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is a 1:1 mixture of TFA:DCM (v/v).[2][11] For complete deprotection of both groups, using a significant excess of TFA ensures the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-3 hours. The reaction should be vented as CO2 gas is evolved.[3][4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. To check via TLC, spot the reaction mixture on a silica plate and elute with a polar solvent system (e.g., 10% Methanol in DCM with 1% acetic acid). The product spot should be at the baseline (Rf ≈ 0) as it is a salt, while the starting material will have a higher Rf value. The reaction is complete when the starting material spot has been fully consumed.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., containing NaOH pellets) to protect the vacuum pump from the corrosive TFA vapors. The result will be a crude oil or semi-solid.

  • Isolation: To the crude residue, add a sufficient amount of cold diethyl ether and stir or sonicate the mixture. The desired product, being a salt, is insoluble in ether and will precipitate as a solid. This process is known as trituration.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with several small portions of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the isolated white or off-white solid under high vacuum to a constant weight to yield (S)-3,6-Diaminohexanoic Acid as its bis-trifluoroacetate salt.

Data, Results, and Troubleshooting

Typical Reaction Parameters
ParameterValueRationale
Substrate Conc.0.1–0.2 M in DCMBalances solubility and reaction rate.
TFA Concentration25% - 50% (v/v) in DCMEnsures a sufficiently acidic environment for rapid and complete deprotection.[2]
Temperature0 °C to Room TemperatureInitial cooling controls exotherm; reaction proceeds efficiently at ambient temp.
Reaction Time1–3 hoursTypically sufficient for complete removal of both Boc groups.[2][11]
Expected Yield>95% (crude)The reaction is generally high-yielding and clean.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient TFA or reaction time. Water in the reaction mixture.Add more TFA and allow the reaction to stir for a longer period. Ensure anhydrous solvents are used, as excess water can hydrolyze TFA.
Product is an oil/gummy Residual solvent or TFA. The TFA salt may inherently be non-crystalline.Ensure complete removal of volatiles on the rotary evaporator. Perform multiple triturations with fresh, cold diethyl ether. Scratch the flask to induce crystallization.[12]
Low Yield Product loss during work-up. Incomplete precipitation.Ensure the diethyl ether used for precipitation is cold. Minimize the volume of ether used for washing the solid to prevent dissolution of the product salt.

Conclusion

The deprotection of (S)-3-Amino-6-(Boc-amino)hexanoic Acid using trifluoroacetic acid is a robust, efficient, and reliable method for obtaining the corresponding diamine salt. By understanding the underlying mechanism, adhering to strict safety protocols, and following a systematic experimental procedure, researchers can consistently achieve high yields of the desired product. This protocol serves as a foundational technique essential for the multi-step synthesis of complex molecules in the field of drug discovery and development.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Published February 08, 2026. Available from: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available from: [Link]

  • AAPPTec. Boc Resin Cleavage Protocol. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available from: [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

  • ResearchGate. Improved selectivity in the removal of the tert.‐butyloxycarbonyl group. Published March 05, 2026. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • De, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available from: [Link]

  • Ordóñez, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

  • Ley, S. V., et al. (2004). Rapid N-Boc Deprotection with TFA. Scribd. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

Method

Advanced Application Note: Utilizing (S)-3-Amino-6-(Boc-amino)hexanoic Acid as a Flexible Linker in Targeted Therapeutics

Introduction & Mechanistic Rationale In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics, the structural integrity and geometry of the linker a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics, the structural integrity and geometry of the linker are just as critical as the payloads themselves. (S)-3-Amino-6-(Boc-amino)hexanoic Acid —a Boc-protected derivative of β -lysine (3,6-diaminohexanoic acid)—has emerged as a highly versatile, trifunctional linker scaffolding ().

Unlike traditional polyethylene glycol (PEG) or linear alkyl chains, this β -amino acid derivative offers three distinct mechanistic advantages:

  • Proteolytic Resistance: The β -amino acid backbone is intrinsically resistant to degradation by canonical α -exopeptidases and endopeptidases. This structural feature significantly extends the plasma half-life of the resulting therapeutic conjugate ().

  • Orthogonal Addressability: The molecule presents a free C1-carboxylic acid, a free C3-primary amine, and a Boc-protected C6-primary amine. This trifunctionality allows for the sequential, highly controlled conjugation of three different moieties (e.g., a warhead, an E3 ligase ligand, and a solubility-enhancing PEG chain) without requiring complex global protecting group manipulations.

  • Geometric Tuning: The additional methylene carbon in the β -amino acid backbone alters Ramachandran dihedral preferences. This provides a unique balance of rigidity and spatial projection that is critical for forming the optimal ternary complex required in targeted protein degradation ().

Structural & Physicochemical Properties

Understanding the reactivity profile of (S)-3-Amino-6-(Boc-amino)hexanoic Acid is essential for designing efficient synthetic routes. Because the C3-amine and C1-carboxyl are both unprotected in the commercial starting material, synthetic workflows must be carefully ordered to prevent unwanted self-polymerization.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name (S)-3-Amino-6-(Boc-amino)hexanoic Acid
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Stereochemistry (S)-configuration at C3
Solubility Soluble in DMF, DMSO, MeOH; moderately soluble in H₂O
Storage Conditions 2–8°C, desiccated, protected from light
Table 2: Orthogonal Reactivity Profile
Functional GroupStateReactivity & Application
C3-Amine FreeHighly nucleophilic primary amine. Ideal for direct, first-step coupling with NHS-esters or activated acids.
C1-Carboxylic Acid FreeElectrophilic upon activation. Coupled to amines using HATU/EDC only after the C3-amine is capped.
C6-Amine Boc-ProtectedInert under basic/neutral coupling conditions. Deprotected with TFA for late-stage branching or labeling.

Applications in Targeted Protein Degradation

In PROTAC development, the linker must bridge the target-binding warhead and the E3 ligase ligand while maintaining optimal distance and orientation to facilitate ubiquitination.

G Target Target Protein Ternary Ternary Complex Target->Ternary PROTAC PROTAC (β-Lys Linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

PROTAC-mediated targeted protein degradation pathway.

Step-by-Step Experimental Protocol: Synthesis of a Branched PROTAC

Scientist's Insight (Causality Check): The most common failure point when utilizing unprotected zwitterionic β -amino acids is the premature activation of the C1-carboxyl group, leading to rapid oligomerization. By strictly enforcing an N-acylation-first workflow using NHS-esters, we bypass the need for coupling reagents during the first step, preserving the monomeric integrity of the linker.

Phase 1: N-Acylation of the C3-Amine (Warhead Attachment)
  • Preparation: Dissolve 1.0 eq of (S)-3-Amino-6-(Boc-amino)hexanoic Acid and 1.05 eq of the Target Warhead-NHS ester in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the C3-amine is fully deprotonated and nucleophilic.

  • Reaction: Stir at room temperature for 2 hours under nitrogen.

  • Self-Validation Checkpoint: Take a 5 µL aliquot, dilute in 50% MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting linker (m/z 247.1[M+H]⁺) is entirely consumed.

Phase 2: Activation and Coupling of C1-COOH (E3 Ligand Attachment)
  • Reagent Addition: To the crude mixture from Phase 1, add 1.1 eq of E3-Ligand-NH₂.

  • Activation: Add 1.2 eq of HATU and 1.2 eq of HOAt.

    • Causality: HOAt is utilized alongside HATU to stabilize the active ester intermediate. This suppresses epimerization at the α / β -carbon and accelerates amidation, ensuring high stereochemical fidelity.

  • Reaction: Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint: Perform HPLC-UV at 254 nm. Confirm the formation of the intermediate conjugate. Purify via preparative reverse-phase HPLC before proceeding to deprotection to remove unreacted ligands and HATU byproducts.

Phase 3: Boc Deprotection of C6-Amine
  • Cleavage: Lyophilize the purified intermediate and resuspend in a cleavage cocktail of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS).

    • Causality: TIPS acts as a carbocation scavenger. It prevents the highly reactive t-butyl cations (generated from the Boc group) from re-alkylating the newly exposed C6-amine or sensitive electron-rich moieties on the warhead.

  • Reaction: Stir for 1 hour at room temperature. Evaporate the solvent under a gentle stream of N₂.

Phase 4: Functionalization of C6-Amine (PEGylation for Solubility)
  • Neutralization: Dissolve the deprotected, TFA-salt intermediate in anhydrous DMF. Add 5.0 eq of DIPEA to neutralize the TFA salt and free the C6-amine.

  • Conjugation: Add 1.2 eq of mPEG₄-NHS ester. Stir for 2 hours.

  • Final Isolation: Purify the final branched PROTAC via preparative HPLC.

Workflow Start Start: (S)-3-Amino-6-(Boc-amino)hexanoic Acid Step1 1. Amide Coupling at C3-NH2 (e.g., Target Warhead NHS-Ester) Start->Step1 Step2 2. Activation & Coupling at C1-COOH (e.g., E3 Ligand-NH2 + HATU) Step1->Step2 Step3 3. Boc Deprotection (20% TFA) Yields free C6-NH2 Step2->Step3 Step4 4. Branching/Labeling at C6-NH2 (e.g., PEG-NHS or Fluorophore) Step3->Step4 End Final Multifunctional Conjugate Step4->End

Orthogonal synthesis workflow utilizing the β-Lysine linker.

References

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.[Link]

  • Processes and host cells for genome, pathway, and biomolecular engineering.
  • Cell adhesion inhibitors.
Application

synthesis of peptidomimetics with beta-amino acid building blocks

Engineering Proteolytically Stable Peptidomimetics: A Comprehensive Guide to β -Amino Acid Incorporation via Fmoc-SPPS Introduction & Mechanistic Rationale The integration of β -amino acids into peptide sequences represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Proteolytically Stable Peptidomimetics: A Comprehensive Guide to β -Amino Acid Incorporation via Fmoc-SPPS

Introduction & Mechanistic Rationale

The integration of β -amino acids into peptide sequences represents a paradigm shift in the development of therapeutic peptidomimetics. Unlike canonical α -amino acids, β -amino acids possess an additional methylene unit in their backbone. This subtle elongation shifts the side chain to either the β2 (adjacent to the carbonyl) or β3 (adjacent to the amine) position.

The Causality of Proteolytic Stability: Native proteases (e.g., pepsin, elastase, and DPP-IV) have evolved highly specific active sites geometrically optimized for the α -peptide bond. The extra methylene group in β -peptides disrupts the required spatial alignment between the scissile bond and the enzyme's catalytic triad. Consequently, pure β -peptides and chimeric α/β -peptides exhibit profound resistance to enzymatic degradation, extending their in vivo plasma half-lives from mere minutes to hundreds of hours . Furthermore, oligomers of β -amino acids autonomously fold into highly stable secondary structures, such as 14-helices, which are critical for disrupting microbial membranes or inhibiting protein-protein interactions.

Causality in Reagent Selection: Overcoming Steric Hindrance

Synthesizing β -peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique thermodynamic and kinetic challenges. The primary obstacle is steric hindrance , particularly with β2 -amino acids, where the side chain creates significant bulk directly adjacent to the electrophilic carbonyl carbon. Furthermore, the strong propensity of β -peptides to form stable helices on the resin can lead to aggregation and incomplete couplings.

To overcome this, the selection of coupling reagents is critical. While traditional DIC/HOBt systems are sufficient for standard α -peptides, they often fail for β -amino acids.

  • DIC / Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a highly nucleophilic additive. When the β -amino acid is activated by DIC to form an O-acylisourea, Oxyma rapidly attacks it to form a highly reactive ester. Oxyma is superior to HOBt because its conjugate acid is stronger, making the resulting ester more reactive, while entirely avoiding the explosive risks associated with benzotriazoles .

  • HATU / DIPEA: For extremely hindered β2,β3 -disubstituted amino acids, HATU is preferred. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (intramolecular hydrogen bonding), actively guiding the incoming resin-bound amine toward the reactive carbonyl.

Table 1: Coupling Reagent Efficiency for Sterically Hindered β -Amino Acids
Reagent SystemReactive IntermediateRelative ReactivityEpimerization RiskSuitability for β -AAs
DIC / HOBt OBt esterModerateLowPoor (High truncation risk)
DIC / Oxyma Pure Oxyma esterVery HighVery LowExcellent (Standard choice)
HATU / DIPEA OAt esterExtremely HighModerate (requires strict stoichiometry)Excellent (For β2 residues)
PyBOP / DIPEA OBt esterHighLowModerate

SPPS Workflow for β -Peptides

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Solvent Wash (DMF, 5x) Deprotect->Wash1 Coupling β-Amino Acid Coupling (DIC/Oxyma Pure) Wash1->Coupling Wash2 Solvent Wash (DMF, 5x) Coupling->Wash2 Test Kaiser Test (Self-Validation) Wash2->Test Test->Deprotect Negative (Complete) Test->Coupling Positive (Incomplete) Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Test->Cleavage Final Cycle

Workflow for Fmoc-SPPS of β-peptides with built-in Kaiser test validation loops.

Detailed Protocol: Fmoc-SPPS of β -Peptidomimetics

This protocol establishes a self-validating loop to ensure high-fidelity synthesis of β -peptides at a 0.1 mmol scale.

Materials Required:

  • Rink Amide AM resin (loading ~0.5 mmol/g)

  • Fmoc-protected β -amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) & Oxyma Pure

  • 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2​O

Step 1: Resin Preparation & Swelling
  • Weigh 200 mg of Rink Amide resin (0.1 mmol) into a fritted SPPS reaction vessel.

  • Add 5 mL of DMF and agitate for 30 minutes.

  • Causality: Swelling expands the polystyrene polymer matrix, exposing the internal reactive sites to ensure uniform reagent diffusion and consistent coupling kinetics.

Step 2: Fmoc Deprotection
  • Drain the DMF. Add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, then drain.

  • Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via an E1cB elimination mechanism. The double-treatment ensures complete removal of the dibenzofulvene byproduct.

  • Wash the resin 5 times with 3 mL DMF (1 minute per wash) to remove all residual base.

Step 3: β -Amino Acid Coupling
  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc- β -amino acid and 0.4 mmol of Oxyma Pure in 2 mL of DMF.

  • Add 0.4 mmol (62 μ L) of DIC to the vial. Stir for 2 minutes to allow pre-activation (formation of the Oxyma active ester).

  • Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Causality: The 2-hour extended coupling time (compared to 45 mins for α -amino acids) compensates for the reduced reaction rate caused by the steric bulk of the β -carbon side chain.

Step 4: Self-Validation (Kaiser Test)
  • Extract a few resin beads and wash them with ethanol.

  • Apply 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.

  • System Logic: The Kaiser test reacts with free primary amines to form Ruhemann's purple.

    • Negative (Yellow beads/solution): Coupling is >99% complete. Proceed to Step 2 for the next cycle.

    • Positive (Blue beads/solution): Coupling is incomplete. Do not proceed. Perform a double coupling using HATU/DIPEA to force the reaction to completion.

Step 5: Cleavage and Global Deprotection
  • After the final Fmoc removal, wash the resin with DCM and dry it under a vacuum.

  • Add 4 mL of the TFA/TIPS/ H2​O cleavage cocktail. Agitate for 2.5 hours.

  • Causality: TFA cleaves the peptide from the solid support and removes side-chain protecting groups. TIPS and water act as scavengers to trap highly reactive carbocations generated during deprotection, preventing them from re-alkylating the peptide.

  • Precipitate the cleaved β -peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data: Impact on Proteolytic Stability

The primary driver for incorporating β -amino acids in drug development is the exponential increase in metabolic stability. Table 2 summarizes the pharmacokinetic advantages of β -backbone modifications .

Table 2: In Vitro Plasma Half-Life Comparison
Peptide ArchitectureBackbone CompositionSusceptibility to Serum ProteasesApproximate Plasma Half-Life ( t1/2​ )
Native α -Peptide 100% canonical α -amino acidsHigh (rapidly degraded)< 2 hours
Chimeric α/β -Peptide Alternating α and β residuesLow to Moderate10 - 50 hours
Pure β -Peptide 100% β -amino acidsExtremely Low (highly resistant)> 100 hours (frequently > 300h)

References

  • Hook DF, Bindschädler P, Mahajan YR, Sebesta R, Kast P, Seebach D. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: Application to the construction of MHC-binding peptides". Chemistry & Biodiversity, 2005.[Link]

  • Gademann K, Hintermann T, Seebach D. "Beta-peptides: twisting and turning". Current Medicinal Chemistry, 1999.[Link]

  • El-Faham A, Albericio F. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives". ACS Omega, 2022.[Link]

  • Kulkarni D, et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". Journal of Medicinal Chemistry, 2021.[Link]

Method

Application Notes and Protocols for (S)-3-Amino-6-(Boc-amino)hexanoic Acid in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (S)-3-Amino-6-(Boc-amino)hexanoic Acid. This document outlines its core applic...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (S)-3-Amino-6-(Boc-amino)hexanoic Acid. This document outlines its core applications, provides detailed experimental protocols, and explains the scientific rationale behind its use in modern medicinal chemistry.

Introduction: A Multifaceted Building Block

(S)-3-Amino-6-(Boc-amino)hexanoic Acid is a chiral, non-proteinogenic amino acid derivative that offers a unique combination of structural features for advanced drug design. As a trifunctional building block, it incorporates:

  • A β-amino acid backbone, which imparts conformational constraints and resistance to proteolytic degradation compared to its α-amino acid counterparts.[1][2]

  • A flexible and hydrophobic hexanoic acid chain , derived from 6-aminohexanoic acid (a synthetic lysine analog), which can serve as a versatile linker or modulate the pharmacokinetic properties of a molecule.[3]

  • A Boc-protected primary amine at the 6-position, allowing for orthogonal deprotection and subsequent functionalization.[4]

These features make it a valuable tool for constructing sophisticated peptidomimetics, conformationally restricted GABA analogues, and complex molecular scaffolds.[1][3]

Caption: Chemical Structure of (S)-3-Amino-6-(Boc-amino)hexanoic Acid.

Core Applications in Medicinal Chemistry

Peptidomimetics with Enhanced Stability and Function

The incorporation of β-amino acids like (S)-3-Amino-6-(Boc-amino)hexanoic Acid is a powerful strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor bioavailability and rapid degradation by proteases.[5][6]

  • Proteolytic Resistance: The altered backbone structure of β-amino acids is not recognized by many proteases, leading to a significantly longer half-life in vivo.[1][7]

  • Conformational Control: The additional carbon in the backbone restricts the conformational freedom of the peptide chain, allowing for the design of molecules that can adopt stable secondary structures, such as helices and turns.[3] This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

  • Modulation of Physicochemical Properties: The hexanoic acid side chain adds a degree of hydrophobicity and flexibility, which can be fine-tuned to improve membrane permeability and other pharmacokinetic properties.[3]

cluster_0 Peptidomimetic Design Strategy Natural_Peptide Natural Peptide (Prone to Degradation) Incorporate_Beta_AA Incorporate (S)-3-Amino-6- (Boc-amino)hexanoic Acid Natural_Peptide->Incorporate_Beta_AA Peptidomimetic Resulting Peptidomimetic Incorporate_Beta_AA->Peptidomimetic Properties Improved Properties: - Proteolytic Stability - Conformational Rigidity - Enhanced Bioavailability Peptidomimetic->Properties

Caption: Workflow for designing peptidomimetics with enhanced properties.

Development of Constrained GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in epilepsy, neuropathic pain, and anxiety.[8] Designing molecules that mimic GABA is a key strategy for treating these disorders.

(S)-3-Amino-6-(Boc-amino)hexanoic Acid can serve as a scaffold for novel GABA analogues. The β-amino acid structure provides a conformationally restricted backbone, which can lead to higher receptor selectivity and improved pharmacological profiles compared to the highly flexible native GABA molecule.[9] The 6-amino group, after deprotection, offers a handle for introducing additional functionalities to probe the GABA receptor binding pocket or to improve blood-brain barrier penetration.

GABA GABA (Flexible) Target_Receptor GABA Receptor GABA->Target_Receptor Binds GABA_Analogue (S)-3-Aminohexanoic Acid Core (Constrained) GABA_Analogue->Target_Receptor Binds with Higher Selectivity Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Target_Receptor->Therapeutic_Effect Leads to

Caption: Rationale for using a constrained β-amino acid core for GABA analogues.

Experimental Protocols

Protocol for Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic Acid into a growing peptide chain on a solid support using standard Fmoc-based chemistry. The carboxylic acid of the title compound is coupled to the free N-terminal amine of the resin-bound peptide.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • (S)-3-Amino-6-(Boc-amino)hexanoic Acid

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.

  • Activation of (S)-3-Amino-6-(Boc-amino)hexanoic Acid:

    • In a separate vial, dissolve 3 equivalents of (S)-3-Amino-6-(Boc-amino)hexanoic Acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

  • Next Step: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the support.

ParameterRecommendationRationale
Equivalents of Amino Acid 3 eq.Ensures the reaction goes to completion by driving the equilibrium towards the product.
Coupling Agent HATUA highly efficient coupling reagent that minimizes racemization and is effective for hindered couplings.[10]
Base DIPEAA non-nucleophilic base used to activate the coupling agent and neutralize the reaction mixture.
Coupling Time 2-4 hoursβ-amino acids can sometimes couple more slowly than α-amino acids; extended time ensures high yield.
Protocol for Selective Boc-Deprotection of the Side-Chain Amine

This protocol describes the removal of the Boc protecting group from the 6-amino position after the peptide has been synthesized and cleaved from the resin, allowing for further functionalization at this site.

Materials:

  • Purified, lyophilized peptide containing the (S)-3-Amino-6-(Boc-amino)hexanoic acid residue.

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable solvent for the peptide.

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of DCM.

  • Acid Treatment:

    • To the stirred solution, add an equal volume of TFA (e.g., for 1 mL of DCM, add 1 mL of TFA). The final concentration of TFA should be approximately 50%.[11]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Effervescence (release of isobutylene and CO₂) may be observed.[12]

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the loss of the Boc group (a mass decrease of 100.12 Da).

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.

    • The resulting product will be the TFA salt of the deprotected amine.

  • Purification: The crude deprotected peptide can be purified by reverse-phase HPLC.

ParameterConditionRationale
Deprotection Reagent 50% TFA in DCMA standard and highly effective condition for the clean and rapid cleavage of the acid-labile Boc group.[12]
Reaction Time 30-60 minutesSufficient time for complete deprotection without significant degradation of most peptide backbones.
Work-up Rotary EvaporationEfficiently removes the volatile acid and solvent.

References

  • G. A. Cabral, et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9687-9719. [Link]

  • W. S. Horne, et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed, 25494236. [Link]

  • Slideshare. (n.d.). Peptides containing β‑ amino acid patterns (2). [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. [Link]

  • H. Suga, et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed, 30257989. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • M. L. Di Gioia, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 11(22), 1-13. [Link]

  • H. Ben-ammar, et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 169-173. [Link]

  • A. A. Maciejewska, et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(11), 1957-1972. [Link]

  • A. Leśniak, et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12223. [Link]

  • V. J. Hruby, et al. (2011). Peptidomimetics, a synthetic tool of drug discovery. Drug Discovery Today, 16(23-24), 1142-1147. [Link]

  • A. Dondoni, et al. (1997). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Peptide Science, 43(4), 267-283. [Link]

  • J. S. Nowick, et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Wikipedia. (n.d.). Peptidomimetic. [Link]

  • C. O. Kappe, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 4056-4061. [Link]

  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • P. Krogsgaard-Larsen, et al. (1982). Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. Acta Chemica Scandinavica, 36b, 669-674. [Link]

  • J. A. Reyes-García, et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 30(7), 1-18. [Link]

Sources

Application

Application Notes and Protocols for Amide Bond Formation with (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Introduction: The Significance of Amide Bonds and the Unique Role of a Diaminohexanoic Acid Derivative The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amide Bonds and the Unique Role of a Diaminohexanoic Acid Derivative

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides and proteins, and is a prevalent motif in a vast array of pharmaceuticals and biologically active molecules. The ability to form these bonds with high efficiency, stereochemical fidelity, and under mild conditions is paramount for researchers in drug discovery and development. This document provides a detailed guide to the formation of amide bonds utilizing (S)-3-Amino-6-(Boc-amino)hexanoic acid, a chiral bifunctional building block of significant interest.

(S)-3-Amino-6-(Boc-amino)hexanoic acid presents a unique synthetic utility. It incorporates a beta-amino acid scaffold, which can impart interesting conformational constraints and proteolytic stability to peptidomimetics. Furthermore, the presence of a Boc-protected primary amine at the 6-position offers a handle for further functionalization, making it a valuable synthon for the construction of complex molecular architectures, such as constrained peptides, peptidomimetics, and chemical probes.

This application note provides detailed, field-proven protocols for the coupling of (S)-3-Amino-6-(Boc-amino)hexanoic acid with a generic primary or secondary amine, employing two of the most robust and widely used coupling methodologies: HATU-mediated and EDC/HOBt-mediated amide bond formation. The causality behind experimental choices, potential challenges, and troubleshooting strategies are discussed to ensure successful implementation in your research endeavors.

Physicochemical Properties of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Appearance White to off-white powder or crystals
Solubility Soluble in chloroform and ethyl acetate; slightly soluble in water. Boc-protected amino acids are generally soluble in polar aprotic solvents like DMF and DCM.,
Storage Keep in a dark place under an inert atmosphere at room temperature.

Core Principles: Mechanistic Insights into Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that requires the activation of the carboxylic acid to overcome a significant activation energy barrier. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[1][2] The reaction proceeds through the formation of a highly reactive OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the rate of aminolysis.[2] This mechanism is generally associated with fast reaction times and low rates of racemization.[1]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea HATU->TMU Amide Amide Product Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt Amide->HOAt

Caption: HATU-mediated amide coupling mechanism.

EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] However, this intermediate can rearrange to a stable N-acylurea, a common side reaction. The addition of HOBt (1-Hydroxybenzotriazole) mitigates this by trapping the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine to form the desired amide.[4] This two-step activation process enhances coupling efficiency and suppresses side reactions.[4]

EDC_HOBt_Mechanism cluster_activation1 Initial Activation cluster_trapping HOBt Trapping cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU N,N'-disubstituted urea O_Acylisourea->EDU HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed for a 1 mmol scale reaction. Adjustments may be necessary for different scales. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and speed, especially for potentially challenging couplings.[1]

Materials:

  • (S)-3-Amino-6-(Boc-amino)hexanoic Acid (1.0 equiv, 246.3 mg)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.1 equiv, 418.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 523 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5-10 mL)

  • Ethyl acetate (for work-up)

  • 1 M HCl (for work-up)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Caption: Workflow for HATU-mediated amide coupling.

Detailed Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-Amino-6-(Boc-amino)hexanoic Acid and HATU.

  • Add anhydrous DMF or DCM and stir to dissolve.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (neat or dissolved in a small amount of the reaction solvent).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of reaction).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method is robust for a wide range of substrates.[5]

Materials:

  • (S)-3-Amino-6-(Boc-amino)hexanoic Acid (1.0 equiv, 246.3 mg)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.2 equiv, 230.0 mg)

  • HOBt (1.2 equiv, 162.2 mg)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv, 436 µL of DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (5-10 mL)

  • Ethyl acetate (for work-up)

  • 1 M HCl (for work-up)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Sources

Method

Application Notes &amp; Protocols: Strategic Use of (S)-3-Amino-6-(Boc-amino)hexanoic Acid for PROTAC® Linker Synthesis

Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand.[3][4] This guide provides an in-depth technical overview and detailed protocols for the strategic incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic Acid, a versatile and uniquely functionalized building block, into PROTAC linkers. We will explore the chemical rationale behind its use, focusing on how its trifunctional and stereochemically defined nature enables precise control over linker architecture and facilitates the synthesis of sophisticated PROTAC molecules.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three essential components: a "warhead" that binds the target protein (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers them.[5][] Upon forming a ternary complex (POI-PROTAC-E3 Ligase), the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3]

While initial focus was on the warhead and anchor ligands, it is now unequivocally established that the linker is not a passive spacer. Its length, composition, rigidity, and attachment points (exit vectors) profoundly influence the PROTAC's:

  • Ternary Complex Stability: An optimal linker geometry promotes favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity.[5]

  • Physicochemical Properties: The linker significantly impacts solubility, a key challenge for these often large molecules.[7]

  • Cell Permeability and Pharmacokinetics (DMPK): As PROTACs often exceed the parameters of Lipinski's "rule of five," the linker's characteristics are crucial for achieving cellular uptake and metabolic stability.[5][8][]

The selection of linker building blocks is therefore a critical decision in the design of potent and drug-like PROTACs.

(S)-3-Amino-6-(Boc-amino)hexanoic Acid: A Strategic Building Block

(S)-3-Amino-6-(Boc-amino)hexanoic acid is an advanced linker building block that offers synthetic chemists a high degree of control and versatility. Its utility stems from its unique structural features, which address several key challenges in PROTAC synthesis.

Rationale for Use: Orthogonality and Structural Control

The power of this building block lies in its three distinct, orthogonally protected functional groups. This allows for a controlled, stepwise synthesis, which is the cornerstone of constructing complex molecules.[10][11]

  • Carboxylic Acid (C1): Serves as a primary point for amide bond formation, typically activated by standard coupling reagents.

  • Free Primary Amine (C3): Provides a nucleophilic handle for amide bond formation, orthogonal to the carboxylic acid. Its position at C3 introduces a defined exit vector from the main linker chain.

  • Boc-Protected Primary Amine (C6): The acid-labile tert-butoxycarbonyl (Boc) group masks this amine, preventing it from reacting during the initial coupling steps.[12] It can be selectively deprotected under acidic conditions (e.g., using TFA) to reveal a primary amine for subsequent conjugation.

This trifunctional nature enables a modular and convergent synthetic approach, allowing for the late-stage introduction of different ligands or functional groups.

Diagram 1: Key functional groups and their strategic roles in (S)-3-Amino-6-(Boc-amino)hexanoic Acid.

Stereochemistry and Conformational Influence

The (S)-stereocenter at the C3 position introduces a fixed chiral element into the linker. Unlike a simple, flexible alkyl chain, this defined stereochemistry can impart a degree of conformational constraint.[13][14] This pre-organization can be advantageous for stabilizing a productive ternary complex geometry, potentially improving degradation efficiency and selectivity.[15]

Synthetic Workflow and Protocols

The orthogonal nature of this building block allows for multiple synthetic strategies. A common and highly efficient approach is a convergent synthesis where fragments are prepared separately and then joined. The following protocols provide a general framework; specific conditions should be optimized for each unique substrate.

workflow cluster_A Pathway A cluster_B Pathway B A1 POI-Ligand-COOH A3 POI-Linker Intermediate A1->A3 Couple to C3-Amine A2 Linker Building Block A2->A3 A5 Final PROTAC A3->A5 Couple to C1-Acid A4 E3-Ligand-NH2 A4->A5 B1 POI-Ligand-NH2 B3 POI-Linker Intermediate B1->B3 Couple to C1-Acid B2 Linker Building Block B2->B3 B5 Final PROTAC B3->B5 Couple to C3-Amine B4 E3-Ligand-COOH B4->B5 G Linker (S)-3-Amino-6-(Boc-amino) hexanoic Acid Intermediate1 POI-Linker(Boc) Intermediate Linker->Intermediate1 Step 1: Couple to C1-Acid (Protocol 1) POI_NH2 POI-Ligand-NH2 POI_NH2->Intermediate1 E3_COOH E3-Ligand-COOH Intermediate2 Final PROTAC(Boc) E3_COOH->Intermediate2 Intermediate1->Intermediate2 Step 2: Couple to C3-Amine (Protocol 2) Final_PROTAC Final PROTAC (deprotected) Intermediate2->Final_PROTAC Step 3: Deprotect C6-Amine (Protocol 3)

Sources

Application

Application Note: Fmoc vs. Boc Strategies for the Solid-Phase Synthesis of β-Amino Acid Peptides

Executive Summary The incorporation of β-amino acids into peptide sequences is a transformative strategy in modern drug development. By introducing an additional methylene group into the peptide backbone, β-peptides exhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of β-amino acids into peptide sequences is a transformative strategy in modern drug development. By introducing an additional methylene group into the peptide backbone, β-peptides exhibit profound resistance to proteolytic degradation while forming highly predictable, stable secondary structures known as foldamers[1][2]. However, the very properties that make β-peptides therapeutically valuable—their rapid and robust folding—render them notoriously difficult to synthesize.

This application note provides an in-depth comparative analysis of the two foundational Solid-Phase Peptide Synthesis (SPPS) strategies: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). By examining the mechanistic causes of on-resin aggregation and steric hindrance, this guide empowers peptide chemists to select the optimal synthetic route and provides field-proven, self-validating protocols for high-yield β-peptide assembly.

Mechanistic Insights: The "Difficult Sequence" Paradigm in β-Peptides

The synthesis of β-amino acid monomers is typically achieved via Arndt-Eistert homologation of standard α-amino acids[3]. When these monomers are sequentially coupled during SPPS, they rapidly adopt stable secondary structures, such as 14-helices or 12-helices, even at short chain lengths (e.g., 6–8 residues)[1].

During chain elongation, this foldamer formation induces severe intramolecular and intermolecular hydrogen bonding, leading to on-resin aggregation[4]. Mechanistically, the growing peptide chain collapses onto itself, creating a dense steric shield around the N-terminal amine. For β2-, β3-, and especially β2,3-substituted amino acids, the steric bulk adjacent to the reactive centers further exacerbates the kinetic barrier to coupling. If this aggregation is not actively disrupted, the result is a catastrophic drop in coupling efficiency, leading to complex mixtures of deletion sequences that are nearly impossible to separate via RP-HPLC[5].

G Elongation β-Peptide Elongation Foldamer Foldamer Formation (H-Bonding) Elongation->Foldamer Steric Steric Shielding of N-terminus Foldamer->Steric TFA Boc Strategy: TFA Deprotection Steric->TFA Piperidine Fmoc Strategy: Piperidine/DMF Steric->Piperidine Success H-Bonds Disrupted: Efficient Coupling TFA->Success Failure H-Bonds Intact: Incomplete Coupling Piperidine->Failure

Caption: Mechanistic impact of deprotection strategy on β-peptide aggregation.

Comparative Analysis: Fmoc vs. Boc SPPS

The choice between Fmoc and Boc chemistries dictates the solvation environment of the growing peptide chain, which directly influences foldamer aggregation.

The Fmoc Strategy: Accessibility vs. Aggregation

Fmoc-SPPS relies on base-catalyzed deprotection, typically using 20% piperidine in N,N-dimethylformamide (DMF)[6]. While Fmoc is widely preferred due to its mild, acid-labile final cleavage conditions (avoiding hazardous HF), DMF is a relatively poor solvent for disrupting the robust hydrogen-bond networks of β-peptides[4]. Consequently, Fmoc-SPPS of β-peptides often suffers from sluggish kinetics. To overcome this, chemists must apply external thermodynamic energy—such as controlled microwave heating (up to 86 °C)—to physically melt the secondary structures during coupling and deprotection[5].

The Boc Strategy: Chemical Disruption via In Situ Neutralization

Boc-SPPS utilizes neat or 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection[7]. TFA is a powerful hydrogen-bond disruptor. More importantly, TFA protonates the exposed N-terminal amine, forming a TFA-salt that prevents the peptide from participating in hydrogen bonding and refolding[8].

In the highly optimized in situ neutralization protocol, the resin is not neutralized in a separate washing step. Instead, the activated Boc-amino acid is added simultaneously with an excess of a tertiary amine (DIPEA). Neutralization and acylation occur concurrently, trapping the amine in the coupled state before the foldamer can reassemble[7][8]. This makes Boc chemistry vastly superior for synthesizing long (>10 residues) or highly sterically hindered β-peptides.

Quantitative Comparison
ParameterFmoc-SPPS (Standard)Fmoc-SPPS (Microwave)Boc-SPPS (In Situ Neutralization)
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF100% TFA or 50% TFA/DCM
Coupling Time per β-AA 2–4 hours10–15 minutes10–15 minutes
Aggregation Disruption Poor (H-bonds intact)Moderate (Thermal disruption)Excellent (Protonation/Solvation)
Average Crude Yield < 40% (for >10 residues)70–80%> 80%
Cleavage Reagent 95% TFA95% TFAAnhydrous HF
Primary Limitation Severe steric shieldingAspartimide formationHazardous HF equipment required

Strategic Decision Matrix

G Start Target: β-Peptide Synthesis Assess Assess Sequence Length Start->Assess Short Short (<10 Residues) Assess->Short Long Long (>10 Residues) Assess->Long Fmoc Fmoc-SPPS Strategy Short->Fmoc Boc Boc-SPPS Strategy Long->Boc Microwave Microwave + HATU Fmoc->Microwave InSitu In Situ Neutralization Boc->InSitu

Caption: Decision matrix for selecting Fmoc vs. Boc SPPS for β-peptides.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure high-fidelity synthesis.

Protocol A: Microwave-Assisted Fmoc-SPPS for β-Peptides

Best for: Sequences <10 residues, laboratories lacking HF cleavage apparatus.

Materials:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (100-200 mesh)[9].

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: Amine-free DMF, DCM[9].

Step-by-Step Workflow:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes to expand the polymer matrix and expose internal coupling sites[10].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, then refresh with a second treatment for 10 minutes[9].

    • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in the concentration of the dibenzofulvene-piperidine adduct confirms complete deprotection[10].

  • Washing: Wash the resin thoroughly: 3x DMF, 3x DCM, 3x DMF[10].

  • Activation & Coupling: Dissolve 4.0 eq of Fmoc-β-amino acid and 3.9 eq of HATU in DMF. Add 8.0 eq of DIPEA. Add the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75–86 °C for 10–15 minutes using a controlled microwave peptide synthesizer[5]. (Note: Limit temperature to 50 °C if coupling aggregation-prone or epimerization-sensitive residues like β-His).

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling. If blue, repeat steps 4-5[11].

  • Cleavage: Treat the dried resin with 95% TFA, 2.5% TIPS, and 2.5% H₂O for 2 hours. Precipitate the crude β-peptide in cold diethyl ether.

Protocol B: In Situ Neutralization Boc-SPPS for Long β-Peptides

Best for: Sequences >10 residues, complex foldamers, highly sterically hindered β2,3-amino acids.

Materials:

  • Resin: PAM or MBHA resin[7].

  • Coupling Reagents: HBTU, DIPEA.

  • Solvents: Neat TFA, Amine-free DMF.

Step-by-Step Workflow:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 100% TFA for 2 x 1 minute to rapidly remove the Boc group and disrupt any nascent foldamer hydrogen bonds[8].

  • Rapid Washing: Wash the resin with DMF (flow wash for 30 seconds). Crucial: Do not use a base wash. The N-terminus must remain protonated as a TFA-salt to prevent structural collapse.

  • In Situ Neutralization & Coupling:

    • In a separate vial, dissolve 4.0 eq of Boc-β-amino acid and 3.9 eq of HBTU in DMF.

    • Add 10.0 eq of DIPEA to the vial to activate the ester, and immediately (within 30 seconds) transfer the mixture to the resin[10].

    • Agitate for 15–20 minutes. The excess DIPEA neutralizes the resin-bound TFA salt simultaneously with the acylation event, circumventing aggregation[7][8].

  • Validation: Perform a quantitative ninhydrin test.

  • Cleavage: Cleave the peptide using anhydrous Hydrogen Fluoride (HF) with 10% anisole as a scavenger for 1 hour at 0 °C[7]. (Warning: HF is highly toxic and requires specialized PTFE vacuum line apparatus).

Sources

Method

Application Note &amp; Protocols: Advanced Analytical HPLC Strategies for Peptides with Modified Amino Acids

Introduction: The Analytical Imperative for Modified Peptides The therapeutic and research landscapes are increasingly dominated by peptides featuring modified amino acids. These modifications, ranging from simple post-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Modified Peptides

The therapeutic and research landscapes are increasingly dominated by peptides featuring modified amino acids. These modifications, ranging from simple post-translational modifications (PTMs) like phosphorylation and glycosylation to the incorporation of non-natural amino acids, are pivotal in dictating the peptide's structure, function, stability, and therapeutic efficacy.[1][2] Consequently, the ability to accurately and robustly characterize these molecules is a cornerstone of modern drug development and biological research.

However, these very modifications introduce significant analytical challenges. Even minor alterations to an amino acid side chain can profoundly impact a peptide's physicochemical properties, including its hydrophobicity, charge state, and conformational flexibility.[3] This, in turn, complicates separation by high-performance liquid chromatography (HPLC), the workhorse of peptide analysis.[4][5] Co-elution of closely related species, poor peak shape, and inadequate resolution are common hurdles that can mask critical impurities or variants, jeopardizing the accuracy of purity assessments and stability studies.[6]

This guide provides a comprehensive framework for developing and optimizing analytical HPLC methods for peptides with modified amino acids. Moving beyond generic protocols, we will delve into the underlying principles of how specific modifications influence chromatographic behavior and present detailed, field-proven strategies to achieve robust and reliable separations.

The Chromatographic Impact of Amino Acid Modifications

A deep understanding of how modifications alter a peptide's interaction with the stationary and mobile phases is fundamental to rational method development.

  • Phosphorylation: The addition of a phosphate group introduces a significant negative charge, particularly at neutral and basic pH. This drastically reduces retention in reversed-phase HPLC (RP-HPLC) and can lead to peak tailing due to interactions with metal surfaces in the HPLC system.

  • Glycosylation: Glycans, being hydrophilic, generally decrease retention time in RP-HPLC.[7] The immense heterogeneity of glycoforms attached to a single peptide backbone can result in a broad, poorly resolved "hump" in the chromatogram, making accurate quantification challenging.[8][9][10]

  • Acetylation and Methylation: These modifications typically increase the hydrophobicity of the peptide, leading to longer retention times in RP-HPLC.

  • Isomerization and Racemization: Subtle changes in stereochemistry, such as the conversion of aspartic acid to isoaspartic acid, can be notoriously difficult to resolve.[11] These isomers often exhibit very similar hydrophobicities, requiring highly optimized separation conditions.

Strategic HPLC Method Development

A systematic approach to method development is crucial for successfully analyzing modified peptides. This involves a multi-faceted strategy encompassing column selection, mobile phase optimization, and the exploration of alternative chromatographic modes.

Reversed-Phase HPLC (RP-HPLC): The Primary Workhorse

RP-HPLC remains the dominant technique for peptide analysis due to its high resolving power and compatibility with mass spectrometry (MS).[6][12][13]

Column Selection:

The choice of stationary phase is a critical first step.

Column ChemistryKey Characteristics & Applications
C18 (Octadecylsilane) The most common choice, offering a good balance of hydrophobicity for a wide range of peptides.[6]
C8 (Octylsilane) Less hydrophobic than C18, suitable for more hydrophobic modified peptides to reduce excessively long retention times.
Phenyl Offers alternative selectivity through π-π interactions, which can be beneficial for peptides containing aromatic amino acids.[6]
Embedded Polar Group (EPG) These phases contain a polar group embedded within the alkyl chain, which can improve peak shape for basic peptides and offer unique selectivity.[6]

For larger peptides or those with complex structures, wide-pore columns (300 Å) are recommended to prevent exclusion effects.[6]

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Isopropanol can be a useful alternative for very hydrophobic peptides.

  • Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, used at a concentration of 0.1%. It sharpens peaks by forming ion pairs with basic residues. However, TFA can cause ion suppression in MS.[14] Formic acid (0.1%) is a more MS-friendly alternative, though it may result in broader peaks.

  • Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting species.[15][16]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar molecules, making it particularly well-suited for the analysis of glycosylated and phosphorylated peptides.[9][17] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. Peptides are eluted with an increasing concentration of the aqueous component.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is highly effective for resolving charge variants arising from modifications like deamidation, isomerization, and phosphorylation.[1][3][18] Cation-exchange chromatography (CEX) is commonly used for peptides with a net positive charge, while anion-exchange chromatography (AEX) is employed for those with a net negative charge.[17] Recent advancements have enabled the use of volatile, MS-compatible buffers for IEX, allowing for direct hyphenation to mass spectrometry for peak identification.[2][19]

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins and peptides based on their surface hydrophobicity under non-denaturing conditions.[20][21][22] It is particularly useful for analyzing modifications that alter the peptide's conformation and expose or bury hydrophobic regions.[23] Elution is typically achieved by decreasing the salt concentration in the mobile phase.[22]

Experimental Protocols

Protocol: RP-HPLC Method Development for a Phosphorylated Peptide

Objective: To develop a robust RP-HPLC method for the purity analysis of a synthetic phosphorylated peptide.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Phosphorylated peptide sample (dissolved in Mobile Phase A)

Procedure:

  • Initial Gradient Screen:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Gradient Optimization:

    • Based on the initial screen, narrow the gradient around the elution time of the main peak. For example, if the peptide elutes at 40% B, a new gradient could be from 30% to 50% B over 20 minutes. This shallower gradient will improve the resolution of closely eluting impurities.[15]

  • Flow Rate and Temperature Adjustment:

    • If resolution is still insufficient, decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Investigate the effect of column temperature. Increasing the temperature can sometimes improve peak shape and alter selectivity.[16]

  • Alternative Ion-Pairing Agent:

    • If peak tailing is observed, consider preparing mobile phases with 0.1% formic acid to assess the impact on peak shape and retention, especially if MS compatibility is required.

Protocol: HILIC for the Analysis of a Glycosylated Peptide

Objective: To separate different glycoforms of a glycosylated peptide.

Materials:

  • HPLC system with a fluorescence or mass spectrometry detector

  • HILIC column (e.g., amide-based stationary phase)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Glycosylated peptide sample

Procedure:

  • Column Equilibration:

    • Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 90% Mobile Phase B).

  • Gradient Elution:

    • Inject the sample.

    • Run a gradient of increasing aqueous mobile phase (e.g., from 10% to 40% Mobile Phase A over 30 minutes).

  • Detection:

    • If the glycans are fluorescently labeled, use a fluorescence detector.[24]

    • For unlabeled peptides, MS detection is ideal for identifying the different glycoforms.[10]

Visualization of Workflows

General HPLC Method Development Workflow

MethodDevelopment Start Define Analytical Goal (Purity, Stability, etc.) Select_Mode Select Chromatographic Mode (RP, HILIC, IEX, HIC) Start->Select_Mode Select_Column Choose Column Chemistry & Dimensions Select_Mode->Select_Column Optimize_MP Optimize Mobile Phase (Organic, pH, Additives) Select_Column->Optimize_MP Optimize_Grad Refine Gradient (Slope, Time) Optimize_MP->Optimize_Grad Optimize_Params Adjust Flow Rate & Temperature Optimize_Grad->Optimize_Params Validate Method Validation Optimize_Params->Validate

Caption: A systematic workflow for HPLC method development.

Decision Tree for Chromatographic Mode Selection

ModeSelection Start Peptide with Modified Amino Acids Is_Polar Is the modification highly polar? Start->Is_Polar Is_Charged Does the modification alter the net charge? Is_Polar->Is_Charged No HILIC Consider HILIC Is_Polar->HILIC Yes Is_Conformational Does the modification affect conformation? Is_Charged->Is_Conformational No IEX Use IEX Is_Charged->IEX Yes RP_HPLC Start with RP-HPLC Is_Conformational->RP_HPLC No HIC Explore HIC Is_Conformational->HIC Yes

Caption: A decision tree for selecting the optimal chromatographic mode.

Conclusion

The successful analytical separation of peptides with modified amino acids is an achievable, albeit challenging, endeavor. A thorough understanding of the physicochemical impact of these modifications, coupled with a systematic and multi-modal approach to method development, is paramount. By moving beyond a one-size-fits-all mentality and embracing the diverse selectivity offered by different stationary phases and chromatographic modes, researchers can develop robust and reliable HPLC methods that provide accurate and meaningful data for both research and drug development applications. The integration of mass spectrometry is often indispensable for the definitive identification and characterization of modified peptides and their variants.[4][25]

References

  • A novel HPLC-UV-MS method for quantitative analysis of protein glycosylation. (2025). ResearchGate. [Link]

  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025). PekCura Labs. [Link]

  • New Insights into the Chromatography Mechanisms of Ion-Exchange Charge Variant Analysis: Dispelling Myths and Providing Guidance for Robust Method Optimization. (2020). Analytical Chemistry. [Link]

  • Improving Peptide Mapping Separations Containing Phosphopeptides Using MaxPeak™ Premier Column Technology on an ACQUITY™ Premier System. (n.d.). Waters Corporation. [Link]

  • A Review of Recent Developments in Analytical Characterization of Glycosylation in Therapeutic Proteins. (2020). LCGC International. [Link]

  • Characterization of charge variants, including post-translational modifications and proteoforms, of bispecific antigen-binding protein by cation-exchange chromatography coupled to native mass spectrometry. (n.d.). PMC. [Link]

  • Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase... (n.d.). PubMed. [Link]

  • Hydrophobic Interaction Chromatography of mAbs and ADCs. (n.d.). CHROMacademy. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • Hydrophobic Interaction Chromatography: Understanding its principle and usage. (2024). LinkedIn. [Link]

  • Hydrophobic Interaction Chromatography for Bottom-Up Proteomics Analysis of Single Proteins and Protein Complexes. (2017). Université de Fribourg. [Link]

  • HPLC techniques for proteomics analysis—a short overview of latest developments. (2006). Briefings in Functional Genomics. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). MDPI. [Link]

  • The Benefits of Ion-Exchange Chromatography to Monitor Charge Heterogeneity in Monoclonal Antibodies. (2019). LCGC International. [Link]

  • Analysis of Glycopeptides by HPLC MS and Detection of Leukemic Cells by Microfluidics using Time Delayed Integration Spectral Flow Cytometry. (n.d.). KU ScholarWorks. [Link]

  • Agilent Biocolumns Application Compendium - Charge Variant Analysis. (n.d.). Agilent. [Link]

  • HPLC of Peptides and Proteins. (n.d.). Humana Press. [Link]

  • HPLC analysis and purification of peptides. (n.d.). SciSpace. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. [Link]

  • Analytical Challenges and Emerging Strategies for GLP-1 Analysis. (2025). LCGC International. [Link]

  • Basics of HPLC Peptide Analysis. (2026). LCGC International. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). ResearchGate. [Link]

  • HPLC Analysis of Fluorescently Labeled Glycans. (n.d.). Springer Nature Experiments. [Link]

  • The combination of HPLC and tandem mass spectrometry allows the... (n.d.). ResearchGate. [Link]

  • (PDF) HPLC METHOD DEVELOPMENTFOR PROTEINSAND POLYPEPTIDES. (2018). ResearchGate. [Link]

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.). Waters Corporation. [Link]

  • The Basics of HPLC Peptide Analysis. (2026). LCGC International. [Link]

  • Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. (2024). RSC Publishing. [Link]

  • UPLC-MS/MS method development for peptide analysis. (2025). AMSbiopharma. [Link]

  • The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. (2025). Separation Science. [Link]

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Application

design of novel beta-peptides with (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Application Note: Design and Synthesis of Novel β -Peptides using (S)-3-Amino-6-(Boc-amino)hexanoic Acid Structural Identity and Strategic Rationale The pursuit of peptide-based therapeutics is often hindered by their ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Novel β -Peptides using (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Structural Identity and Strategic Rationale

The pursuit of peptide-based therapeutics is often hindered by their rapid degradation by endogenous proteases. To circumvent this, the field of foldamers has shifted toward β -peptides—oligomers of β -amino acids that possess an extra methylene group in their backbone. This subtle structural expansion renders them entirely invisible to natural proteolytic enzymes [1].

The compound (S)-3-Amino-6-(Boc-amino)hexanoic acid is a highly specialized building block in this domain. Structurally, it is the orthogonally protected β3 -homologue of ornithine ( β3 -homoornithine).

  • The β3 Designation: The side chain is attached to the β -carbon (C3), mimicking the spatial arrangement of natural L-amino acids.

  • The Free β -Amine: The primary amine at C3 is unprotected, allowing researchers to either use it as an N-terminal capping residue, participate in multicomponent Ugi reactions, or apply a custom temporary protecting group (e.g., Fmoc, Alloc) tailored to specific synthetic strategies.

  • The Boc-Protected Side Chain: The terminal amine at C6 is protected by a tert-butyloxycarbonyl (Boc) group, ensuring it remains inert during backbone elongation and is globally deprotected during the final trifluoroacetic acid (TFA) cleavage.

Incorporating cationic residues like β3 -homoornithine is critical for designing cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). The cationic side chains drive electrostatic interactions with negatively charged bacterial membranes or cellular phospholipid bilayers, initiating membrane insertion and pore formation [2].

MOA Peptide Cationic β-Peptide (14-Helix Conformation) Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Electrostatic Attraction Pore Membrane Disruption (Pore Formation) Membrane->Pore Insertion Death Cell Lysis & Pathogen Death Pore->Death

Mechanism of action for cationic β-peptides disrupting bacterial membranes.

Self-Validating Experimental Workflows

Because (S)-3-Amino-6-(Boc-amino)hexanoic acid is supplied with a free β -amine, the most common workflow for Solid-Phase Peptide Synthesis (SPPS) requires initial Fmoc-protection. The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to ensure causality and high-fidelity synthesis.

Protocol A: In Situ Fmoc Protection of the Free β -Amine

Causality: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of unwanted dipeptides (oligomerization) via mixed anhydride intermediates. Fmoc-OSu provides a controlled, chemoselective protection of the primary amine.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of (S)-3-Amino-6-(Boc-amino)hexanoic acid in 50 mL of a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water.

  • Alkalinization: Add 20 mmol (2.0 eq) of Sodium Bicarbonate ( NaHCO3​ ). Reasoning: The mild base deprotonates the β -amine (making it nucleophilic) without risking premature Boc cleavage, which requires highly acidic conditions.

  • Fmoc Addition: Cool the reaction to 0°C in an ice bath. Slowly add 11 mmol (1.1 eq) of Fmoc-OSu dissolved in 20 mL of Dioxane dropwise over 30 minutes.

  • Reaction & Monitoring: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate (Silica, CH2​Cl2​ :MeOH 9:1) and spray with Ninhydrin. The disappearance of the free amine (purple spot) confirms reaction completion.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl (carefully, to avoid Boc loss), and extract three times with Ethyl Acetate. Dry the organic layer over Na2​SO4​ and concentrate under vacuum to yield Fmoc-(S)-3-Amino-6-(Boc-amino)hexanoic acid.

Protocol B: Microwave-Assisted SPPS of the β -Peptide

Causality: β -amino acids have an extra degree of torsional freedom and increased steric bulk compared to α -amino acids. This drastically reduces coupling kinetics. We employ DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure under microwave heating to accelerate the reaction and suppress epimerization [3].

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (loading 0.5 mmol/g) in DMF for 30 minutes. Reasoning: Rink Amide yields a C-terminal amide, increasing the overall net positive charge of the resulting AMP.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes at 75°C (microwave). Wash 5x with DMF.

  • Coupling: Dissolve 4.0 eq of Fmoc-(S)-3-Amino-6-(Boc-amino)hexanoic acid, 4.0 eq of Oxyma Pure, and 4.0 eq of DIC in DMF. Add to the resin and heat to 75°C for 10 minutes.

    • Self-Validation Check: Perform a Kaiser Test. A yellow/colorless resin bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, triggering an automatic double-coupling cycle.

  • Cleavage & Global Deprotection: Treat the final peptide-resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, unmasking the cationic homoornithine side chain.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SynthesisWorkflow Start (S)-3-Amino-6-(Boc-amino)hexanoic Acid Fmoc Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Fmoc SPPS Solid Phase Synthesis (DIC/Oxyma, Fmoc Deprotection) Fmoc->SPPS Cleavage TFA Cleavage & Boc Deprotection SPPS->Cleavage Product Purified Cationic β-Peptide Cleavage->Product

Workflow for the synthesis and isolation of β3-homoornithine-containing peptides.

Quantitative Benchmarks & Data Presentation

The integration of β3 -amino acids requires optimization of synthetic reagents and yields dramatic improvements in biological stability. The tables below summarize expected quantitative outcomes based on established foldamer literature [4].

Table 1: Comparison of Coupling Reagents for β3 -Amino Acid Incorporation

Coupling Reagent SystemTemperatureReaction TimeAvg. Coupling EfficiencyRacemization Risk
HBTU / DIPEA25°C60 min82 - 85%Moderate
HATU / DIPEA25°C45 min91 - 94%Low
DIC / HOBt25°C120 min75 - 80%Low
DIC / Oxyma Pure 75°C (MW) 10 min > 98% Very Low

Analysis: DIC/Oxyma under microwave irradiation overcomes the steric hindrance of the β -carbon substituents, ensuring near-quantitative yields without the formation of guanidinium byproducts associated with uronium salts (like HBTU) when reacting with hindered amines.

Table 2: Proteolytic Half-Life of α

  • vs. β -Peptides in Human Serum
Peptide Backbone TypeSequence LengthSerum Half-Life ( t1/2​ )Primary Degradation Pathway
Pure α -Peptide10-mer< 15 minutesTrypsin, Aminopeptidases
Mixed α/β -Peptide (1:1)10-mer~ 4.5 hoursPronase (slowly)
Pure β3 -Peptide 10-mer > 72 hours None observed

Analysis: The pure β -peptide backbone, constructed using building blocks like (S)-3-Amino-6-(Boc-amino)hexanoic acid, exhibits total resistance to enzymatic degradation, vastly expanding the in vivo pharmacokinetic window of the therapeutic candidate.

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 79(4), 913-941. URL:[Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers." Journal of the American Chemical Society, 118(51), 13071-13072. URL:[Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "β-Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219-3232. URL:[Link]

  • Seebach, D., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides." Chemistry & Biodiversity, 2(5), 591-632. URL:[Link]

Method

Application Note: Derivatization Strategies for the Free Amino Group of (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction

(S)-3-Amino-6-(Boc-amino)hexanoic Acid is a highly specialized β -amino acid building block (a β -homolysine/ornithine analog) utilized extensively in the design of peptidomimetics, foldamers, and targeted drug delivery systems. The molecule possesses three distinct functional groups: a carboxylic acid, a Boc-protected ϵ -amino group, and a free β -amino group. The selective derivatization of this free β -amino group is the critical gateway to utilizing this building block in downstream applications, most notably to create an orthogonally protected monomer for Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights & Causality (E-E-A-T)

To integrate this building block into standard Fmoc/tBu SPPS workflows, the free β -amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The success of this derivatization relies on precise reagent selection and strict pH control.

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): While Fmoc-Cl is a common, highly reactive protecting reagent, it is prone to side reactions. If the reaction environment becomes locally acidic, Fmoc-Cl can activate the unprotected carboxylic acid of the amino acid, leading to the formation of mixed anhydrides and subsequent dipeptide oligomerization . In contrast, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) provides a milder, highly N-selective acylation pathway . The succinimide leaving group does not activate carboxylates, ensuring high monomeric purity.

  • Stoichiometry: To avoid Fmoc deprotection by any unreacted amine during workup, it is recommended to use slightly less than one equivalent (e.g., 0.95 eq) of Fmoc-OSu . Excess Fmoc-OSu can also decompose into difficult-to-remove Fmoc- β -alanine byproducts.

  • pH and Solvent Dynamics: The starting material exists as a zwitterion in aqueous media. To ensure the β -amine is nucleophilic (deprotonated), the reaction pH must be buffered between 8.5 and 9.5. Sodium carbonate (Na₂CO₃) is the optimal base; it is strong enough to maintain the free amine but mild enough to prevent the base-catalyzed β -elimination of the newly formed Fmoc group . Because Fmoc-OSu is highly lipophilic and the amino acid salt is water-soluble, a co-solvent system of aqueous 1,4-Dioxane (1:1 v/v) is employed to maintain a homogenous reaction mixture.

Workflow Visualization

G cluster_1 Pathway 1: Orthogonal Protection (SPPS) cluster_2 Pathway 2: Functional Bioconjugation Start (S)-3-Amino-6-(Boc-amino)hexanoic Acid (Free β-Amine) Fmoc Reagent: Fmoc-OSu + Na2CO3 Solvent: Aqueous Dioxane Start->Fmoc NHS Reagent: Fluorophore-NHS + DIPEA Solvent: Anhydrous DMF Start->NHS Prod1 Fmoc-(S)-β-Amino-6-(Boc-amino)hexanoic Acid Fmoc->Prod1 App1 Solid-Phase Peptide Synthesis (Peptidomimetics) Prod1->App1 Prod2 Fluorescently Labeled β-Amino Acid NHS->Prod2 App2 Cellular Assays & Imaging Prod2->App2

Workflow for the derivatization of (S)-3-Amino-6-(Boc-amino)hexanoic Acid via Fmoc and NHS-ester.

Quantitative Data Summary

Derivatization StrategyTarget Functional GroupReagentBaseSolvent SystemReaction TimeTypical YieldDownstream Application
Orthogonal Protection Free β -AmineFmoc-OSu (0.95 eq)Na₂CO₃ (10% aq)1,4-Dioxane / Water (1:1)12–18 hours85–92%Solid-Phase Peptide Synthesis
Bioconjugation Free β -AmineCy5-NHS Ester (1.1 eq)DIPEA (3.0 eq)Anhydrous DMF4 hours70–80%Fluorescence Assays / Imaging

Experimental Protocols

Protocol A: N- β -Fmoc Protection for SPPS

This self-validating protocol ensures that unreacted starting materials remain in the aqueous phase during the final extraction, naturally enriching the purity of the target compound .

Materials Required:

  • (S)-3-Amino-6-(Boc-amino)hexanoic Acid (10.0 mmol, 1.0 eq)

  • Fmoc-OSu (9.5 mmol, 0.95 eq)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • 1M Hydrochloric Acid (HCl)

  • Diethyl Ether & Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the amino acid in 25 mL of a 10% aqueous Na₂CO₃ solution. Stir vigorously until complete dissolution is achieved.

  • Cooling: Chill the aqueous solution to 0 °C in an ice bath. Rationale: Cooling controls the exothermic acylation and minimizes the base-catalyzed hydrolysis of the Fmoc-OSu reagent.

  • Reagent Addition: Dissolve 9.5 mmol of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this organic solution dropwise to the stirring aqueous mixture over a period of 30 minutes.

  • Reaction: Remove the ice bath and allow the biphasic reaction mixture to stir at room temperature for 12–18 hours.

  • Primary Workup: Evaporate the bulk of the dioxane under reduced pressure. Extract the remaining aqueous phase with Diethyl Ether (2 × 20 mL). Rationale: This step removes unreacted Fmoc-OSu and non-polar byproducts while the product remains safely in the aqueous phase as a highly water-soluble sodium salt. Discard the ether layer.

  • Acidification: Cool the aqueous phase back to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Rationale: Acidification protonates the carboxylic acid, converting the product from a water-soluble salt into a highly lipophilic free acid, causing it to precipitate.

  • Extraction & Drying: Extract the acidified aqueous phase with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure Fmoc-(S)-3-amino-6-(Boc-amino)hexanoic acid.

Protocol B: NHS-Ester Fluorophore Conjugation

For direct assay development, the free β -amine can be conjugated to an NHS-activated fluorophore.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of (S)-3-Amino-6-(Boc-amino)hexanoic Acid in 5 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the zwitterion and ensure the β -amine is fully deprotonated.

  • Conjugation: Add 1.1 mmol of Cy5-NHS ester to the solution. Immediately protect the reaction vessel from ambient light using aluminum foil.

  • Reaction: Stir the mixture at room temperature for 4 hours under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the NHS ester.

  • Purification: Purify the crude mixture directly via preparative RP-HPLC using a Water/Acetonitrile gradient containing 0.1% TFA. Lyophilize the product fractions.

References

  • Title: Fmoc - Lokey Lab Protocols Source: wikidot.com URL: [Link]

  • Title: The Comprehensive Guide to Fmoc-OSu: Properties, Handling, and Applications in Peptide Synthesis Source: nbinno.com URL: [Link]

Application

synthesis of cyclic peptides using beta-amino acid linkers

An Application Note and Comprehensive Protocol for the Synthesis of Cyclic Peptides Utilizing β-Amino Acid Linkers For Researchers, Scientists, and Professionals in Drug Development Abstract Cyclic peptides have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Synthesis of Cyclic Peptides Utilizing β-Amino Acid Linkers

For Researchers, Scientists, and Professionals in Drug Development

Abstract

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, high binding affinity, and specificity for various biological targets. This document provides a detailed guide on the synthesis of cyclic peptides, with a particular focus on the strategic incorporation of β-amino acid linkers to induce favorable conformational constraints. We present a comprehensive overview of the underlying principles, from the solid-phase synthesis of the linear precursor to both on-resin and solution-phase cyclization strategies. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, along with a discussion of the rationale behind key experimental choices. This guide is intended to equip researchers with the practical knowledge and technical expertise required to successfully synthesize and analyze these complex biomolecules.

Introduction: The Rise of Cyclic Peptides in Therapeutic Design

The therapeutic potential of peptides is often hindered by their inherent limitations, such as low metabolic stability due to susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor binding affinity.[1][2] Cyclization represents a powerful strategy to overcome these challenges. By covalently linking the N- and C-termini or side chains, the peptide's conformational freedom is significantly restricted.[2][3] This pre-organization of the molecular structure can lead to a substantial increase in proteolytic stability, enhanced bioavailability, and improved binding to biological targets.[1][2][3]

Among the various methods to constrain peptide conformation, the incorporation of non-canonical amino acids, such as β-amino acids, has garnered significant attention.[2][4] β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, can induce unique and stable secondary structures within the peptide chain.[4][5][6] This makes them not only building blocks but also strategic tools for designing cyclic peptides with well-defined three-dimensional shapes.

The Strategic Advantage of β-Amino Acid Linkers

The inclusion of β-amino acids in peptide sequences offers several distinct advantages for the synthesis of cyclic peptides:

  • Induction of Stable Secondary Structures: β-amino acids are known to promote the formation of stable secondary structures, including various types of turns and helices.[7][8] This is particularly valuable in cyclic peptide design, where the β-amino acid can act as a linker that pre-organizes the linear peptide into a conformation amenable to efficient cyclization.

  • Enhanced Proteolytic Resistance: The altered backbone structure resulting from the inclusion of β-amino acids renders the peptide less recognizable by proteases, thereby significantly increasing its resistance to enzymatic degradation.[4][5][6]

  • Conformational Rigidity for Improved Target Binding: The conformational constraints imposed by β-amino acids can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to higher affinity and specificity.[8]

  • Expansion of Chemical Diversity: The vast array of available synthetic β-amino acids with diverse side chains allows for the fine-tuning of the physicochemical properties of the resulting cyclic peptide, expanding the accessible chemical space for drug discovery.[2][4]

Synthesis of the Linear Peptide Precursor via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the linear peptide, which serves as the precursor for cyclization, is most commonly and efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[9][10][11][12][13] In SPPS, the peptide chain is assembled in a stepwise manner while being anchored to an insoluble resin support.[9][11] This approach simplifies the purification process at each step, as excess reagents and by-products can be easily washed away.[11]

Workflow of Solid-Phase Peptide Synthesis

G Start Start with Resin Resin_Swelling 1. Resin Swelling in Solvent (e.g., DMF) Start->Resin_Swelling Fmoc_Deprotection 2. N-terminal Fmoc-Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Steps (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (includes α- and β-amino acids) with activating agents (e.g., HATU, DIC/Oxyma) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing Steps Amino_Acid_Coupling->Washing_2 Repeat Repeat Steps 2-5 for each amino acid in the sequence Washing_2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final N-terminal Fmoc-Deprotection Repeat->Final_Deprotection Final Cycle Linear_Peptide_Resin Linear Peptide on Resin Final_Deprotection->Linear_Peptide_Resin

Materials and Reagents for SPPS
Reagent/MaterialPurpose
Rink Amide ResinSolid support for peptide synthesis, yields a C-terminal amide.
Fmoc-protected α-amino acidsBuilding blocks for the peptide chain.
Fmoc-protected β-amino acidThe linker amino acid.
N,N-Dimethylformamide (DMF)Primary solvent for SPPS.
Dichloromethane (DCM)Solvent for washing.
PiperidineReagent for Fmoc-deprotection.
HATU/HBTU or DIC/OxymaCoupling/activating reagents for amide bond formation.
N,N-Diisopropylethylamine (DIPEA)Base used during coupling reactions.
Acetic AnhydrideFor capping unreacted amino groups (optional).
Detailed Protocol for Linear Peptide Synthesis

This protocol outlines the manual synthesis of a generic linear peptide on a Rink Amide resin.

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings (including β-amino acid):

    • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Coupling: Pre-activate the next Fmoc-protected amino acid (α or β) (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and shake for 1-2 hours. The coupling of β-amino acids may require longer reaction times or double coupling due to steric hindrance.[14][15]

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc-deprotection step as described above.

    • The resin now holds the fully assembled linear peptide with a free N-terminus and protected side chains.

Cyclization: Forging the Ring

The cyclization of the linear peptide can be performed either while it is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization).[16][17]

G cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization Linear_Peptide_Resin Linear Peptide on Resin (N-terminus free, C-terminus attached to resin via linker) On_Resin_Steps 1. Selective deprotection of a side-chain anchoring point (if applicable). 2. Activation of C-terminal carboxyl group. 3. Intramolecular amide bond formation on the resin. Linear_Peptide_Resin->On_Resin_Steps Option A Cleavage 1. Cleavage of linear peptide from resin. Linear_Peptide_Resin->Cleavage Option B Cyclic_Peptide_Resin Cyclic Peptide on Resin On_Resin_Steps->Cyclic_Peptide_Resin Purification_Linear 2. Purification of the linear peptide. Cleavage->Purification_Linear Cyclization_Solution 3. Cyclization in dilute solution to favor intramolecular reaction. Purification_Linear->Cyclization_Solution Cyclic_Peptide_Solution Cyclic Peptide in Solution Cyclization_Solution->Cyclic_Peptide_Solution

Protocol 1: On-Resin Head-to-Tail Cyclization

On-resin cyclization takes advantage of the "pseudo-dilution" effect of the resin, which can favor intramolecular cyclization over intermolecular oligomerization.[16]

  • Preparation: The linear peptide should be on a resin that allows for C-terminal activation (e.g., a traceless linker or a side-chain attached resin). For head-to-tail cyclization, the N-terminal Fmoc group is removed, and the C-terminal is activated.

  • Cyclization Reaction:

    • Swell the resin-bound linear peptide in DMF.

    • Add a solution of cyclization reagents, such as HATU (3 eq.) and DIPEA (6 eq.), in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This method is often preferred for sequences that are difficult to cyclize on-resin.[17]

  • Cleavage of Linear Peptide: Cleave the fully protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

  • Purification: Purify the linear peptide by RP-HPLC.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a low concentration (typically 0.1-1 mM) to minimize oligomerization.[17]

    • Add the cyclization reagents (e.g., HATU and DIPEA) to the solution.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by HPLC-MS.

  • Work-up: Once the reaction is complete, quench any remaining activating agent, and remove the solvent under reduced pressure.

Final Cleavage, Deprotection, and Purification

  • Cleavage and Deprotection:

    • Treat the resin-bound cyclic peptide (from Protocol 4.1) or the crude cyclic peptide from solution-phase synthesis (from Protocol 4.2, after which side-chain deprotection is needed) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to remove the side-chain protecting groups and, for the on-resin product, cleave it from the resin.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain the pure cyclic peptide as a white powder.

Characterization of the Final Product

  • Mass Spectrometry (MS): Confirm the identity of the cyclic peptide by verifying that its molecular weight matches the theoretical mass. High-resolution mass spectrometry (HRMS) is preferred for unambiguous molecular formula determination.

  • Analytical RP-HPLC: Assess the purity of the final product. A pure sample should ideally show a single sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to determine the three-dimensional conformation of the cyclic peptide in solution.[7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Cyclization Yield - Steric hindrance - Unfavorable peptide conformation - Oligomerization (in solution-phase)- Use a different coupling reagent (e.g., PyBOP). - Change the position of the β-amino acid linker. - For solution-phase, further dilute the reaction mixture. - For on-resin, try a different resin with a more flexible linker.
Incomplete Deprotection - Scavengers in the cleavage cocktail are not suitable for the protecting groups used. - Insufficient reaction time.- Ensure the scavenger cocktail is appropriate for the amino acid side-chain protecting groups. - Increase the cleavage time.
Epimerization/Racemization - The activation method is too harsh. - Prolonged exposure to basic conditions.- Add an auxiliary nucleophile like HOBt or Oxyma to the coupling reaction. - Minimize the time the peptide is exposed to the base (DIPEA).
Difficulty in Purification - The peptide is poorly soluble. - Aggregation of the peptide.- Try different solvent systems for HPLC. - Add denaturants like guanidinium chloride to the sample to disrupt aggregation before injection.

Conclusion

The synthesis of cyclic peptides using β-amino acid linkers is a powerful strategy for the development of novel therapeutic agents with improved pharmacological properties. By combining the efficiency of solid-phase peptide synthesis with strategic cyclization methods, researchers can create conformationally constrained peptides with enhanced stability and bioactivity. The protocols and guidelines presented in this application note provide a robust framework for the successful synthesis, purification, and characterization of these complex and promising molecules.

References

  • Bourne, G. T., Nielson, J. L., Coughlan, J. F., Darwen, P., Campitelli, M. R., Horton, D. A., ... & Smythe, M. L. (n.d.). A Convenient Method for Synthesis of Cyclic Peptide Libraries. Methods in Molecular Biology.
  • D'Souza, C., & Chen, J. (2016). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation.
  • (n.d.). 6.8 Synthesis of Cyclic Peptides. Houben-Weyl Methods of Organic Chemistry.
  • (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. RSC Publishing.
  • (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Peptide Synthesis & Drug Discovery Blog.
  • (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • (n.d.). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics.
  • (n.d.).
  • (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. PubMed.
  • (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. PubMed.
  • (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.
  • (2002).
  • (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • (n.d.).
  • (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec Ltd.
  • (2026). Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions.
  • (n.d.). Introduction to Peptide Synthesis. PMC.
  • (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • (2025).

Sources

Method

Application Notes and Protocols for (S)-3-Amino-6-(Boc-amino)hexanoic Acid in Advanced Drug Delivery Systems

Introduction: A Versatile Linker for Modern Drug Delivery (S)-3-Amino-6-(Boc-amino)hexanoic acid is a non-proteinogenic amino acid derivative that has garnered significant interest as a versatile linker in the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Linker for Modern Drug Delivery

(S)-3-Amino-6-(Boc-amino)hexanoic acid is a non-proteinogenic amino acid derivative that has garnered significant interest as a versatile linker in the design of sophisticated drug delivery systems. Its unique bifunctional nature, combining a reactive carboxylic acid, a primary amine, and a temporarily protected secondary amine, offers a strategic platform for the covalent attachment of therapeutic agents to various carrier molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled conjugation strategy, a critical feature in the construction of well-defined bioconjugates such as antibody-drug conjugates (ADCs) and targeted nanoparticles.[1]

The linear six-carbon chain of the hexanoic acid backbone provides flexibility and can influence the hydrophobicity of the resulting conjugate, potentially enhancing solubility and stability.[1] This guide provides a comprehensive overview of the applications of (S)-3-Amino-6-(Boc-amino)hexanoic Acid in drug delivery, complete with detailed protocols for its use in creating drug-polymer conjugates and formulating them into nanoparticle-based delivery vehicles.

Core Applications in Drug Delivery

The unique structural attributes of (S)-3-Amino-6-(Boc-amino)hexanoic acid make it a valuable tool for several drug delivery strategies:

  • Drug-Polymer Conjugates: The linker can be used to attach small molecule drugs to biocompatible polymers, such as polyethylene glycol (PEG) or poly(lactic-co-glycolic acid) (PLGA). This can improve the drug's pharmacokinetic profile, increase its circulation time, and reduce off-target toxicity.

  • Nanoparticle-Based Drug Delivery: Drug-linker conjugates can be formulated into nanoparticles, offering a means to passively target tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the terminal amine, once deprotected, can be used to attach targeting ligands for active targeting of specific cell types.[]

  • Hydrogel Drug Delivery Systems: The linker can be incorporated into hydrogel networks, allowing for the sustained release of a conjugated drug as the hydrogel degrades.[]

The following sections provide detailed protocols for the practical application of (S)-3-Amino-6-(Boc-amino)hexanoic Acid in a common drug delivery workflow: the conjugation of a model drug and its subsequent formulation into polymeric nanoparticles.

Experimental Protocols

Protocol 1: Conjugation of a Model Drug to (S)-3-Amino-6-(Boc-amino)hexanoic Acid

This protocol describes the covalent attachment of a model drug containing a primary amine to the carboxylic acid group of the linker using carbodiimide chemistry.

Materials:

  • (S)-3-Amino-6-(Boc-amino)hexanoic acid

  • Model drug with a primary amine (e.g., Doxorubicin)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve (S)-3-Amino-6-(Boc-amino)hexanoic acid (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester-activated linker. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Conjugation to the Model Drug:

    • In a separate flask, dissolve the model drug (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

    • Slowly add the activated linker solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure.

    • Purify the resulting drug-linker-Boc conjugate using a reverse-phase HPLC system.

    • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

Diagram 1: Drug-Linker Conjugation Workflow

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker (S)-3-Amino-6- (Boc-amino)hexanoic Acid EDC_NHS EDC, NHS in DMF Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Model_Drug Model Drug (with -NH2) Activated_Linker->Model_Drug Drug_Linker_Boc Drug-Linker-Boc Conjugate Model_Drug->Drug_Linker_Boc DMF, TEA Purification Reverse-Phase HPLC Drug_Linker_Boc->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the conjugation of a model drug to the linker.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for potential further functionalization.

Materials:

  • Purified Drug-Linker-Boc conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Drug-Linker-Boc conjugate in DCM.

    • Add a solution of 20-50% TFA in DCM to the reaction mixture.[3]

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up and Purification:

    • Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the deprotected Drug-Linker-NH2 conjugate.

    • Further purification can be performed by column chromatography if necessary.

Diagram 2: Boc Deprotection Reaction

Drug_Linker_Boc Drug-Linker-Boc TFA_DCM TFA in DCM Drug_Linker_Boc->TFA_DCM Stir 1-2h Deprotected_Conjugate Drug-Linker-NH2 TFA_DCM->Deprotected_Conjugate Workup Neutralization & Extraction Deprotected_Conjugate->Workup Purified_Product Purified Deprotected Conjugate Workup->Purified_Product

Caption: Schematic of the Boc deprotection process.

Protocol 3: Formulation of Drug-Linker Conjugate into PLGA Nanoparticles

This protocol details the formulation of the drug-linker conjugate into PLGA nanoparticles using the nanoprecipitation method.

Materials:

  • Deprotected Drug-Linker-NH2 conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Organic Phase Preparation:

    • Dissolve the Drug-Linker-NH2 conjugate and PLGA in acetone.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the PVA solution under constant stirring.

    • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles with deionized water three times to remove residual PVA and unencapsulated drug.

    • Resuspend the purified nanoparticles in deionized water or a suitable buffer.

Protocol 4: Characterization of Drug-Loaded Nanoparticles

This section outlines the key characterization techniques to assess the quality of the formulated nanoparticles.

Methods:

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

  • Morphology:

    • Dry a drop of the nanoparticle suspension on a carbon-coated copper grid.

    • Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to assess their size, shape, and morphology.

  • Drug Loading and Encapsulation Efficiency:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.

    • Quantify the amount of drug using a validated HPLC method.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Table 1: Representative Nanoparticle Characterization Data

ParameterExpected Value
Average Particle Size (nm)150 - 250
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-10 to +10
Drug Loading (%)2 - 8
Encapsulation Efficiency (%)60 - 90
Protocol 5: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Sample Preparation:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of release medium (PBS at pH 7.4 and pH 5.5) to simulate physiological and endosomal conditions, respectively.

    • Place the setup in a shaking incubator at 37°C.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Plot the cumulative drug release versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]

Table 2: Representative In Vitro Drug Release Data

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1510
41525
82540
123555
245075
486590
727595

Diagram 3: Overall Drug Delivery System Workflow

cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Conjugation Drug-Linker Conjugation Deprotection Boc Deprotection Conjugation->Deprotection Formulation Nanoparticle Formulation Deprotection->Formulation DLS DLS (Size, PDI, Zeta) Formulation->DLS TEM TEM (Morphology) Formulation->TEM HPLC HPLC (DL, EE) Formulation->HPLC Release_Study Drug Release Study Formulation->Release_Study

Caption: Comprehensive workflow from synthesis to in vitro evaluation.

Conclusion and Future Perspectives

(S)-3-Amino-6-(Boc-amino)hexanoic acid represents a valuable and versatile tool in the design and development of advanced drug delivery systems. Its well-defined structure and the presence of a Boc-protecting group enable a controlled and sequential approach to the synthesis of complex drug conjugates. The protocols and application notes provided herein offer a practical guide for researchers and drug development professionals to harness the potential of this linker in creating novel and effective therapeutic delivery platforms. Future applications may involve the use of the deprotected amine for the attachment of targeting moieties, leading to the development of next-generation targeted drug delivery systems with enhanced efficacy and reduced side effects.

References

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10).
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020, June 23).
  • Application Notes and Protocols for Surface Modification of Nanoparticles using Amino-PEG36-Boc - Benchchem.
  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. (2013, July 24).
  • Boc-6-aminohexanoic acid, 6404-29-1 - BroadPharm.
  • Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC.
  • Boc-6-aminohexanoic acid | PROTAC Linker - MedchemExpress.com.
  • Antibody Drug Conjugates | DC Chemicals.
  • Drug release kinetics and biological properties of a novel local drug carrier system. (2021, November 22).
  • Drug release kinetics and biological properties of a novel local drug carrier system - PMC.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • BOC-Amino Acids.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC.
  • Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications - PMC.
  • Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents - PubMed. (2000, November 15).
  • Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs.
  • Boc-6-aminohexanoic acid - Chem-Impex.
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  • Amino Acids for Sustained-Release Injectables - BOC Sciences.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Ceria Nanoparticles Fabricated with 6-Aminohexanoic Acid that Overcome Systemic Inflammatory Response Syndrome - PubMed. (2019, March 6).
  • Coupling Reagents - Aapptec Peptides.
  • (PDF) The Effect of bcc lattices on the Drug Release Kinetics in Inert Systems by Monte Carlo Simulation - ResearchGate.
  • HexA-Enzyme Coated Polymer Nanoparticles for the Development of a Drug-Delivery System in the Treatment of Sandhoff Lysosomal Storage Disease - MDPI. (2022, March 31).
  • Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability - PMC.
  • Nanoparticle Surface Modification Reagents & Polymers - BOC Sciences.

Sources

Application

developing enzyme inhibitors with beta-amino acid scaffolds

An Application Guide to the Rational Development of Enzyme Inhibitors Using β-Amino Acid Scaffolds For Researchers, Scientists, and Drug Development Professionals Abstract The quest for potent and specific enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rational Development of Enzyme Inhibitors Using β-Amino Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for potent and specific enzyme inhibitors is a cornerstone of modern drug discovery. While traditional peptide-based inhibitors offer high affinity, they are often plagued by metabolic instability, limiting their therapeutic potential. β-Amino acids have emerged as a powerful class of peptidomimetics that overcome this critical limitation.[1] Their unique structural properties—most notably an additional carbon in the backbone—confer remarkable resistance to proteolytic degradation while allowing for the formation of stable, predictable secondary structures that can mimic the bioactive conformations of natural peptides.[2][3][4] This guide provides a comprehensive overview of the principles and methodologies for designing, synthesizing, and evaluating enzyme inhibitors built upon β-amino acid scaffolds. We offer field-proven insights and detailed protocols for researchers aiming to leverage this versatile platform technology.

Introduction: The β-Amino Acid Advantage in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in vivo.[5] The incorporation of β-amino acids into peptide sequences is a highly effective strategy to mitigate this issue.[6] The altered backbone structure makes the amide bonds unrecognizable to most common proteases, significantly increasing the inhibitor's metabolic half-life.[7]

Beyond stability, the additional backbone carbon expands the conformational landscape. β-Peptides can fold into unique and highly stable helical and sheet-like structures, such as the 12-helix and 14-helix.[5] This structural rigidity allows for the precise spatial arrangement of side chains to interact with large and often shallow enzyme active sites or allosteric pockets, which can be challenging to target with traditional small molecules.[2] This makes β-amino acid scaffolds particularly well-suited for inhibiting targets like proteases and for disrupting protein-protein interactions.[5][6]

G cluster_0 α-Amino Acid Peptide cluster_1 β-Amino Acid Peptide a1 α-Amino Acid 1 a2 α-Amino Acid 2 a1->a2 Standard Amide Bond (Susceptible) protease Protease a2->protease Cleavage b1 β-Amino Acid 1 b2 β-Amino Acid 2 b1->b2 Modified Backbone (Resistant) protease_stable Protease b2->protease_stable No Cleavage caption Fig 1: Proteolytic Stability of β-Amino Acid Scaffolds.

Caption: Fig 1: Proteolytic Stability of β-Amino Acid Scaffolds.

Part 1: Inhibitor Design and Synthesis

The development process begins with designing the inhibitor, followed by its chemical synthesis. This can be approached through rational design based on a known substrate or inhibitor, or through the screening of a diverse library.

Conceptual Design Strategies
  • Rational Design (Substrate-Based): If the enzyme's natural substrate or a known peptide inhibitor is identified, a common strategy is to replace one or more α-amino acids at or near the cleavage site with corresponding β-amino acids.[6] This modification can stabilize the peptide against hydrolysis while often maintaining, or even enhancing, its binding affinity.[6] Computational modeling, such as molecular docking, can be invaluable at this stage to predict how the β-amino acid analogue will fit into the enzyme's active site.[8][9]

  • Library-Based Screening: For novel targets or when a substrate is unknown, screening a combinatorial library of β-peptides can identify initial hits.[5] Technologies like 'one-bead-one-compound' (OBOC) allow for the synthesis and screening of vast numbers of unique sequences to find high-affinity binders.[5]

Synthesis of β-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for creating peptides containing β-amino acids.[1][10] The process involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble resin support.[11][12] The key advantage of SPPS is that excess reagents and byproducts are simply washed away after each step, simplifying purification.[10]

start Start: Resin with Linker deprotection 1. Deprotection Remove Fmoc group with Piperidine start->deprotection coupling 2. Coupling Add Fmoc-β-AA-OH + HBTU/DIEA deprotection->coupling wash 3. Wash Remove excess reagents with DMF coupling->wash repeat Repeat Cycle (n-1) times wash->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage Treat with TFA cocktail to release peptide repeat->cleavage Final Amino Acid end Purify via HPLC cleavage->end caption Fig 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Fig 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Solid-Phase Synthesis of a Model β-Peptide Inhibitor

This protocol outlines the synthesis of a short peptide containing a β-amino acid using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α- and β-amino acids

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Manual SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Add 100 mg of Fmoc-Rink Amide resin to the reaction vessel.

    • Swell the resin in DMF for 30 minutes. Drain the DMF.

  • Initial Deprotection (Fmoc Removal):

    • Add the deprotection solution to the resin and agitate for 5 minutes. Drain.

    • Repeat the deprotection step with fresh solution for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine. The rationale for extensive washing is to ensure the subsequent coupling reaction is not hampered by residual base.

  • First Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 eq) and DIEA (6 eq). Allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x).

    • Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation Cycle:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent α- or β-amino acid in the sequence. The core principle of SPPS is this iterative cycle of deprotection and coupling.[13]

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Purification:

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

Part 2: Screening and Biochemical Characterization

Once synthesized, the compounds must be tested for their ability to inhibit the target enzyme. This involves a primary screen followed by more detailed kinetic analysis to determine potency and mechanism of action.

Enzyme Inhibition Assays

The goal of an inhibition assay is to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.[14] A common method for proteases involves using a fluorogenic substrate, which is a peptide sequence corresponding to the enzyme's cleavage site, flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Protocol 2: Fluorogenic Protease Inhibition Assay

Materials:

  • Purified target enzyme

  • Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for caspases)

  • Synthesized β-amino acid inhibitors

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4 (must be optimized for the specific enzyme)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of your β-amino acid inhibitors in DMSO, then dilute further into assay buffer. It is crucial to keep the final DMSO concentration constant across all wells (typically ≤1%) to avoid solvent effects.

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of assay buffer containing the desired concentration of inhibitor.

    • Positive Control (No Inhibition): Add 50 µL of assay buffer with the same final concentration of DMSO but no inhibitor.

    • Negative Control (No Enzyme): Add 100 µL of assay buffer with substrate but no enzyme to measure background fluorescence.

  • Reaction Initiation:

    • Add 25 µL of the enzyme solution to the test and positive control wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slow-binding mechanism.[15]

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence intensity versus time. The slope of the linear portion of this curve represents the initial reaction velocity (V₀).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

Determining Inhibitor Potency (IC₅₀ and Kᵢ)

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a common measure of inhibitor potency. The Kᵢ (inhibition constant) is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.[14]

Protocol 3: IC₅₀ Determination

  • Perform the enzyme inhibition assay (Protocol 2) using a wide range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilutions starting from ~10 µM).

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ value is the concentration at the inflection point of this curve.

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the Kᵢ, kinetic experiments must be performed where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then analyzed using models like the Michaelis-Menten equation and visualized with Lineweaver-Burk plots.[14]

ParameterDescriptionHow it's DeterminedImportance
IC₅₀ Inhibitor concentration causing 50% activity reduction.Dose-response curve fitting.A standard measure of potency; useful for comparing compounds.
Kᵢ Inhibition constant; reflects the binding affinity.Michaelis-Menten kinetics with varying substrate/inhibitor.A true measure of affinity, independent of substrate concentration.
Mechanism How the inhibitor interacts (competitive, etc.).Analysis of Lineweaver-Burk or other kinetic plots.Informs on how the inhibitor works and guides optimization.

Part 3: Lead Optimization and Structure-Activity Relationship (SAR)

The initial "hit" from screening is rarely optimal. Lead optimization is the process of iteratively modifying the inhibitor's structure to improve its potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.[16]

SAR involves systematically altering parts of the inhibitor molecule—such as the side chains of the β-amino acids or the capping groups—and measuring the effect of each change on inhibitory activity.[16][17] For example, replacing a nonpolar side chain with a polar one might reveal a key hydrogen bond interaction with the enzyme.

Computational modeling plays a crucial role in modern SAR. By docking a series of virtual analogues into a model of the enzyme's active site, researchers can prioritize which compounds to synthesize, saving significant time and resources.[18][19] This in silico screening helps build a predictive model of the features required for high-affinity binding.

cluster_0 Iterative Optimization Cycle design 1. Design Analogs (Computational Modeling) synthesis 2. Synthesize Analogs (SPPS) design->synthesis Informs Next Cycle testing 3. Test Potency (IC50 Assay) synthesis->testing Informs Next Cycle sar 4. Analyze SAR Data testing->sar Informs Next Cycle sar->design Informs Next Cycle optimized Optimized Lead (e.g., IC50 = 10 nM) sar->optimized Achieve Target Potency start Initial Hit (e.g., IC50 = 5 µM) start->design caption Fig 3: Structure-Activity Relationship (SAR) Workflow.

Caption: Fig 3: Structure-Activity Relationship (SAR) Workflow.

Conclusion and Future Outlook

β-Amino acid scaffolds offer a robust and validated platform for the development of next-generation enzyme inhibitors. Their inherent proteolytic stability and ability to form well-defined secondary structures address the primary shortcomings of traditional peptide-based therapeutics.[1][2] The combination of rational design, solid-phase synthesis, and systematic biochemical evaluation provides a clear path from initial concept to a potent, optimized lead compound. As our understanding of protein structure and computational modeling capabilities continue to advance, the design of highly specific and effective β-peptide inhibitors will become increasingly streamlined, promising new therapeutic interventions for a wide range of diseases.

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  • Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1214–1219. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Liskamp, R. M., et al. (2009). Betidamino acids: versatile and constrained scaffolds for drug discovery. Journal of Medicinal Chemistry, 52(21), 6636–6647. [Link]

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  • Johnson, L. M., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Methods in Molecular Biology, 494, 155–171. [Link]

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  • Wu, S., et al. (2015). Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Catalysis, 5(4), 2099–2103. [Link]

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  • Van der Verren, S. E., et al. (2025). Computational enzyme design by catalytic motif scaffolding. bioRxiv. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Vassar, R. (2014). β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer's disease. Journal of Clinical Investigation, 124(3), 975-978. [Link]

  • Procko, E., et al. (2013). Computational design of a protein-based enzyme inhibitor. Journal of Molecular Biology, 425(18), 3563-75. [Link]

  • Sgrignani, J., & Magistrato, A. (2015). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. International Journal of Molecular Sciences, 16(11), 26737–26767. [Link]

  • Li, Y., et al. (2023). Advances in Alzheimer's Disease-Associated Aβ Therapy Based on Peptide. International Journal of Molecular Sciences, 24(17), 13136. [Link]

  • Pereira, C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 28(12), 4640. [Link]

  • ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

  • Wallace, O. B., et al. (2004). Inhibitors of Abeta production: solid-phase synthesis and SAR of alpha-hydroxycarbonyl derivatives. Bioorganic & Medicinal Chemistry Letters, 14(15), 4043-6. [Link]

  • White, C. J., & Vederas, J. C. (2023). Cyclic Peptide Screening Methods for Preclinical Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4676–4713. [Link]

  • Hancock, R. E. W., & Sahl, H. G. (2020). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. International Journal of Molecular Sciences, 21(23), 9140. [Link]

  • Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes. Save My Exams. [Link]

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Method

bioconjugation strategies using Boc-protected diamino acids

Application Notes & Protocols Topic: Bioconjugation Strategies Using Boc-Protected Diamino Acids Audience: Researchers, scientists, and drug development professionals. Harnessing Orthogonal Chemistry: A Guide to Sequenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Bioconjugation Strategies Using Boc-Protected Diamino Acids Audience: Researchers, scientists, and drug development professionals.

Harnessing Orthogonal Chemistry: A Guide to Sequential Bioconjugation Using Boc-Protected Diamino Acids

Introduction: The Imperative for Control in Bioconjugate Synthesis

In the landscape of advanced biotherapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), the precise construction of a stable, well-defined link between a biomolecule and a payload is paramount.[1][] Bioconjugation is the synthetic tool that enables this linkage, but it is a field fraught with challenges, including side reactions, product heterogeneity, and lack of regioselectivity.[3][4] This guide details a powerful strategy that leverages tert-butyloxycarbonyl (Boc)-protected diamino acids to enforce a controlled, sequential approach to conjugation.

The core principle is rooted in orthogonal protection chemistry.[5][6] A Boc-protected diamino acid presents two amine functionalities with differential reactivity based on protection status. One amine is free and available for an initial coupling reaction, while the second is rendered unreactive by the acid-labile Boc group.[7][] This allows a researcher to first conjugate a payload (e.g., a small-molecule drug) to the free amine, purify the intermediate, and then, in a distinct second stage, remove the Boc group to reveal a new reactive amine for conjugation to the target biomolecule (e.g., an antibody). This stepwise process is fundamental to minimizing undesirable side reactions and constructing homogenous, well-defined bioconjugates with a precise drug-to-antibody ratio (DAR).[9][]

Core Principles & Strategic Advantages

The use of a Boc-protected diamine as a heterobifunctional linker is a strategic choice designed to overcome common conjugation hurdles.

  • Expertise & Experience: The primary advantage is the temporal separation of the two conjugation reactions. Standard amine-reactive chemistries (like NHS esters) would otherwise react with both ends of an unprotected diamine, leading to polymerization. Similarly, attempting to conjugate a diamine linker to an antibody first could result in cross-linking of the antibody molecules. The Boc group acts as a temporary shield, ensuring the linker chemistry proceeds in the intended sequence.[11]

  • Trustworthiness: The acid-lability of the Boc group is orthogonal to the conditions required for many common bioconjugation reactions.[6][] For instance, the formation of an amide bond via an N-hydroxysuccinimide (NHS) ester occurs efficiently at a neutral to slightly basic pH (7.2-8.5), conditions under which the Boc group is completely stable.[7] The subsequent deprotection step uses strong acid, such as trifluoroacetic acid (TFA), which does not affect the newly formed amide bond or the integrity of most proteins.[13][14]

  • Authoritative Grounding: This strategy is particularly valuable in the synthesis of ADCs, where the linker's properties directly influence the conjugate's stability, pharmacokinetics, and therapeutic index.[][] By building the drug-linker construct first, it can be thoroughly purified and characterized before the final, and often most valuable, conjugation to the antibody.

Below is a workflow diagram illustrating this sequential strategy.

G cluster_0 Phase 1: Payload-Linker Synthesis cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Bioconjugation Payload Payload (e.g., Drug-COOH) Activated_Payload Activated Payload (e.g., Drug-NHS) Payload->Activated_Payload EDC/NHS Linker Boc-NH-R-NH2 (Boc-Protected Diamino Acid) Payload_Linker Purified Intermediate (Drug-NH-R-NH-Boc) Linker->Payload_Linker Amine Coupling (pH 7.5-8.5) Activated_Payload->Payload_Linker Amine Coupling (pH 7.5-8.5) Deprotection Boc Deprotection Payload_Linker->Deprotection TFA/DCM Deprotected_Linker Deprotected Payload-Linker (Drug-NH-R-NH2 * TFA Salt) Deprotection->Deprotected_Linker Final_Conjugate Final Bioconjugate (Antibody-Drug Conjugate) Deprotected_Linker->Final_Conjugate Amine Coupling (e.g., NHS Ester on Payload) Biomolecule Biomolecule (e.g., Antibody-Lysine) Biomolecule->Final_Conjugate Amine Coupling (e.g., NHS Ester on Payload)

Caption: General workflow for sequential bioconjugation using a Boc-protected diamino acid linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for a typical two-stage conjugation process.

Causality Behind Experimental Choices:

  • Solvents: Anhydrous solvents like DMF or DMSO are used in the initial steps to prevent hydrolysis of activated esters (e.g., NHS esters).[15]

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge protons released during coupling reactions without competing as a nucleophile.

  • Deprotection: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection as it is highly effective and volatile, making it easy to remove under reduced pressure.[13][14] The use of Dichloromethane (DCM) as a co-solvent ensures solubility of all components.

  • Purification: HPLC is the standard for purifying intermediates to ensure high purity before proceeding to the next, often costly, step. Size-Exclusion Chromatography (SEC) is typically used for the final purification of the bioconjugate to separate it from unreacted small molecules.

This protocol describes the conjugation of a carboxyl-containing payload to the free primary amine of a Boc-protected diamino acid linker.

Materials:

  • Carboxyl-containing payload

  • Boc-NH-(CH₂)n-NH₂ (e.g., N-Boc-ethylenediamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-Phase HPLC system

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Payload Activation:

    • Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS to confirm the formation of the activated ester.[15]

  • Conjugation to Linker:

    • In a separate vial, dissolve the Boc-protected diamino acid (1.5 equivalents relative to the payload) in anhydrous DMF or DMSO.

    • Slowly add the activated payload solution from step 1 to the linker solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification & Characterization:

    • Quench the reaction with a small amount of water.

    • Purify the Payload-Linker-Boc conjugate using reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the correct mass of the conjugate.

This protocol removes the Boc protecting group to expose the terminal amine for the subsequent bioconjugation step.

Materials:

  • Purified Payload-Linker-Boc conjugate from Protocol A

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified and dried Payload-Linker-Boc conjugate in DCM.

    • Add a solution of 20-50% TFA in DCM (v/v).[9] The concentration of TFA can be optimized, but 20% is often sufficient and milder for sensitive payloads.

    • Stir the reaction at room temperature for 30-60 minutes. The reaction produces isobutene and CO₂, so do not use a completely sealed vessel.[14]

    • Monitor completion by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product mass.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate. Repeat this step 2-3 times.

    • The resulting product is the TFA salt of the deprotected Payload-Linker, which is often a viscous oil or solid. This can be used directly in the next step.

This protocol assumes the payload itself contains a second functional group (e.g., an NHS ester) for reaction with a biomolecule, a common strategy. Alternatively, the newly deprotected amine on the linker could be reacted with an activated group on the biomolecule.

Materials:

  • Deprotected Payload-Linker (TFA salt) from Protocol B

  • Antibody or other protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation:

    • Dissolve the deprotected Payload-Linker (TFA salt) in a minimal amount of a water-miscible solvent like DMSO.

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding the reaction buffer. This deprotonates the lysine ε-amino groups, making them more nucleophilic.

  • Conjugation Reaction:

    • Add the Payload-Linker solution dropwise to the antibody solution with gentle stirring. A typical molar excess of linker-payload to antibody is between 5- to 20-fold, depending on the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with and cap any remaining active esters. Let it react for 30 minutes.

  • Purification & Characterization:

    • Purify the resulting Antibody-Drug Conjugate using SEC to remove unreacted payload-linker and quenching agent.

    • Characterize the final ADC using methods such as UV-Vis spectroscopy (to determine protein concentration and DAR), Hydrophobic Interaction Chromatography (HIC) (to assess DAR distribution), and Mass Spectrometry (to confirm conjugation).

Quantitative Data Summary

The following tables provide representative data for the key steps. Note that yields are highly dependent on the specific payload, linker, and biomolecule used.

Table 1: Typical Reaction Conditions and Yields for Payload-Linker Synthesis

Step Reagent Equivalents (vs. Payload) Solvent Time (h) Temperature (°C) Typical Yield (%)
Payload Activation EDC (1.2), NHS (1.5) Anhydrous DMF 1-4 25 >90% (in solution)
Linker Conjugation Boc-Diamine (1.5) Anhydrous DMF 2-18 25 70-90%

| Boc Deprotection | TFA (20-50% v/v) | DCM | 0.5-1 | 25 | >95% |

Table 2: Example Characterization Data for a Final ADC

Parameter Method Typical Result
Protein Concentration A280 Measurement 1-10 mg/mL
Drug-to-Antibody Ratio (DAR) UV-Vis or HIC 3.5 - 4.2
Aggregate Percentage SEC-HPLC < 2%

| Monomer Purity | SEC-HPLC | > 98% |

Visualization of Orthogonal Deprotection

The power of this strategy lies in the orthogonality of the Boc deprotection chemistry relative to other functional groups present in the biomolecule. The diagram below illustrates the chemical mechanism of acid-catalyzed Boc deprotection.

Caption: Acid-catalyzed removal of the Boc protecting group proceeds via a stable tertiary carbocation.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 15, 2026, from [Link]

  • Gattu, R., et al. (2023). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Lee, C. C., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved March 15, 2026, from [Link]

  • Cheetham, A. G., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. Retrieved March 15, 2026, from [Link]

  • DeFrance, K. J., et al. (2021). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Polymers. Retrieved March 15, 2026, from [Link]

  • Adjei, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved March 15, 2026, from [Link]

  • Camacho-Dávila, A. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Retrieved March 15, 2026, from [Link]

  • Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved March 15, 2026, from [Link]

  • Pasut, G., et al. (2012). Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society. Retrieved March 15, 2026, from [Link]

  • Park, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews. Retrieved March 15, 2026, from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved March 15, 2026, from [Link]

  • Reddy, C. R., et al. (2011). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron Letters. Retrieved March 15, 2026, from [Link]

  • Gattu, R., et al. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules. Retrieved March 15, 2026, from [Link]

  • D'Andrea, L. D., et al. (2013). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Beilstein Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved March 15, 2026, from [Link]

  • van der Vlist, J., et al. (2020). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. ChemBioChem. Retrieved March 15, 2026, from [Link]

  • Park, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews. Retrieved March 15, 2026, from [Link]

  • Kim, Y., et al. (2021). Antibody-drug conjugates comprising branched linkers and methods related thereto. U.S. Patent No. 11,173,214 B2.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 15, 2026, from [Link]

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Application

Advanced Applications of Beta-Peptides in Nanotechnology: A Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Beta-Peptides in Nanomaterials In the rapidly evolving landscape of nanotechnology, the quest for novel, robust, and functional building blocks is paramount. Beta-peptides, synthetic amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Beta-Peptides in Nanomaterials

In the rapidly evolving landscape of nanotechnology, the quest for novel, robust, and functional building blocks is paramount. Beta-peptides, synthetic amino acid polymers with the amino group on the β-carbon, have emerged as a powerful class of molecules for the bottom-up fabrication of sophisticated nanomaterials. Their unique structural features, particularly their propensity to form stable, predictable secondary structures like the 14-helix, and their inherent resistance to enzymatic degradation, offer significant advantages over their naturally occurring alpha-peptide counterparts.[1][2] This guide provides a comprehensive overview of the advanced applications of beta-peptides in nanotechnology, complete with detailed application notes and protocols to empower researchers and drug development professionals to harness the full potential of these remarkable molecules.

The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a fundamental principle in nanotechnology.[3] Beta-peptides, with their programmable sequences and predictable folding patterns, are exceptional candidates for directing self-assembly processes to create a diverse array of nanostructures, including nanofibers, nanotubes, nanoribbons, and hydrogels.[3][4] These materials are not merely structural scaffolds but are increasingly being designed with sophisticated functionalities for applications ranging from targeted drug delivery and regenerative medicine to antimicrobial coatings and biosensing.

This document will delve into the core principles of beta-peptide design for nanotechnology, explore their cutting-edge applications, and provide validated protocols for their synthesis, assembly, and characterization.

Section 1: Engineering Beta-Peptide Self-Assembly for Nanomaterial Fabrication

The power of beta-peptides in nanotechnology lies in the rational design of their sequences to control their self-assembly into desired nanostructures. The interplay of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, dictates the final morphology and properties of the resulting nanomaterial.[3]

Design Principles of Self-Assembling Beta-Peptides

Successful design hinges on controlling the balance between forces that drive assembly and those that promote solubility. Key design considerations include:

  • Secondary Structure Propensity: The choice of beta-amino acid monomers influences the stability of secondary structures like the 14-helix. Constrained residues, such as trans-aminocyclohexanecarboxylic acid (ACHC), can enforce a helical conformation, leading to the formation of rigid, rod-like building blocks.[2][5]

  • Amphiphilicity: The arrangement of hydrophobic and hydrophilic side chains is critical for driving self-assembly in aqueous environments. Amphiphilic beta-peptides can assemble into structures that sequester hydrophobic residues from water, leading to the formation of nanofibers, micelles, or vesicles.[6][7]

  • N- and C-terminal Modifications: Capping the termini of beta-peptides can significantly influence their self-assembly behavior. For instance, N-acetylation can promote the formation of specific hydrogen bonding motifs that stabilize helical structures and encourage fibrillization.[1][3]

Application Note 1: Self-Assembling Beta-Peptide Nanofibers for 3D Cell Culture and Tissue Engineering

Beta-peptide nanofibers can form hydrogels that mimic the extracellular matrix (ECM), providing a supportive 3D environment for cell growth and tissue regeneration.[8][9] These hydrogels are biocompatible, biodegradable (if designed with cleavable linkages), and their mechanical properties can be tuned to match those of specific tissues.[1][8][10]

Workflow for Beta-Peptide Hydrogel Formation and Cell Encapsulation

G cluster_0 Peptide Synthesis & Purification cluster_1 Hydrogel Formation cluster_2 Cell Encapsulation & Culture synthesis Solid-Phase Beta-Peptide Synthesis purification HPLC Purification synthesis->purification characterization1 Mass Spectrometry (ESI-MS) purification->characterization1 dissolution Dissolve Lyophilized Peptide in Buffer (e.g., PBS) characterization1->dissolution stimulus Trigger Self-Assembly (e.g., pH or temperature change) dissolution->stimulus gelation Formation of Nanofiber Network and Hydrogel stimulus->gelation cell_mixing Mix Cell Suspension with Peptide Solution encapsulation Induce Gelation to Encapsulate Cells cell_mixing->encapsulation culture 3D Cell Culture in Incubator encapsulation->culture

Caption: Workflow for creating and using beta-peptide hydrogels for 3D cell culture.

Protocol 1: Preparation of a Self-Assembling Beta-Peptide Hydrogel for Neural Tissue Engineering

This protocol is adapted from methodologies demonstrating the use of beta-peptide hydrogels for creating a conducive environment for neural cell growth.[1][8]

Materials:

  • Custom-synthesized N-acetylated beta-peptide designed for self-assembly (e.g., Ac-(β³-HAla-β³-HLys-β³-HVal)₃-NH₂)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • Neural progenitor cells (e.g., SN4741)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Sterile laboratory equipment (pipettes, tubes, cell culture plates)

Procedure:

  • Peptide Stock Solution Preparation:

    • Aseptically weigh the lyophilized beta-peptide powder.

    • Dissolve the peptide in sterile deionized water to create a concentrated stock solution (e.g., 20 mg/mL).

    • Vortex briefly and sonicate for 5-10 minutes if necessary to aid dissolution.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the required volume of the peptide stock solution.

    • Add an equal volume of 2x sterile PBS (pH 7.4) to the peptide solution to achieve the final desired peptide concentration (e.g., 10 mg/mL) and physiological salt concentration.

    • Gently mix by pipetting up and down. Avoid vigorous vortexing which can disrupt nanofiber formation.

    • Allow the solution to stand at room temperature or 37°C for 15-30 minutes. Gelation should be observable as a loss of fluidity.

  • Cell Encapsulation:

    • Prepare a single-cell suspension of the neural progenitor cells in their culture medium at a concentration of 2x the final desired cell density.

    • Mix the cell suspension with an equal volume of the pre-gelled peptide solution (at 2x the final concentration) by gentle pipetting.

    • Immediately plate the cell-peptide mixture into the desired culture vessel (e.g., 96-well plate).

    • Incubate at 37°C in a humidified incubator to allow for complete gelation and cell encapsulation.

  • Cell Culture and Analysis:

    • After gelation, carefully add cell culture medium to the top of the hydrogel.

    • Culture the cells for the desired period, changing the medium every 2-3 days.

    • Cell viability and proliferation can be assessed using standard assays such as Live/Dead staining or PrestoBlue assays.

Expected Results:

A transparent, stable hydrogel should form, encapsulating the neural cells in a 3D matrix. The cells are expected to remain viable and proliferate within the hydrogel, demonstrating its biocompatibility and suitability as a scaffold for neural tissue engineering.[8][9]

Section 2: Beta-Peptide Nanostructures for Advanced Drug Delivery

The inherent stability of beta-peptides against proteolytic enzymes makes them ideal candidates for developing long-circulating drug delivery vehicles.[2] Their chemical diversity allows for the precise tuning of properties such as drug loading capacity, release kinetics, and targeting capabilities.[6][7]

Stimuli-Responsive Beta-Peptide Nanocarriers

A key advancement in drug delivery is the development of "smart" nanocarriers that release their payload in response to specific environmental triggers at the disease site. Beta-peptides can be designed to self-assemble or disassemble in response to changes in pH, temperature, or the presence of specific enzymes, enabling targeted and controlled drug release.[6][11]

Mechanism of pH-Responsive Drug Release from Beta-Peptide Micelles

G cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (pH < 7.0) micelle Stable Beta-Peptide Micelle (Hydrophobic Drug Encapsulated) circulation Systemic Circulation micelle->circulation protonation Protonation of pH-Sensitive Residues (e.g., Histidine) circulation->protonation destabilization Micelle Destabilization protonation->destabilization release Drug Release at Tumor Site destabilization->release

Caption: pH-triggered drug release from beta-peptide micelles in a tumor microenvironment.

Application Note 2: Targeted Delivery of Anticancer Drugs Using Beta-Peptide Nanoparticles

Beta-peptide nanoparticles can be functionalized with targeting ligands (e.g., peptides, antibodies) to enhance their accumulation in tumor tissues.[12][13] This active targeting, combined with the enhanced permeability and retention (EPR) effect, can significantly improve the therapeutic efficacy and reduce the side effects of chemotherapy.

Protocol 2: Synthesis and Characterization of Drug-Loaded Beta-Peptide Nanoparticles

This protocol outlines a general method for preparing drug-loaded beta-peptide nanoparticles via self-assembly.

Materials:

  • Amphiphilic beta-peptide designed for self-assembly into nanoparticles.

  • Hydrophobic anticancer drug (e.g., Paclitaxel).

  • Organic solvent (e.g., Dimethyl sulfoxide, DMSO).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Dialysis membrane (with appropriate molecular weight cut-off).

Procedure:

  • Peptide and Drug Dissolution:

    • Dissolve the amphiphilic beta-peptide and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like DMSO.

  • Nanoparticle Self-Assembly:

    • Add the peptide-drug solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS). The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to promote rapid precipitation and self-assembly.

    • The solution will likely become turbid, indicating the formation of nanoparticles.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag.

    • Dialyze against a large volume of the aqueous buffer for 24-48 hours, with several changes of the buffer, to remove the organic solvent and any unloaded drug.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

    • Drug Loading and Encapsulation Efficiency:

      • Lyophilize a known volume of the nanoparticle suspension.

      • Dissolve the lyophilized powder in an organic solvent to disrupt the nanoparticles and release the drug.

      • Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

        • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

        • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Data Presentation:

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Beta-Peptide NP150 ± 100.15 ± 0.02+25 ± 210.5 ± 0.885 ± 5
Drug-Loaded NP165 ± 120.18 ± 0.03+22 ± 38.2 ± 0.578 ± 4

Section 3: Antimicrobial Surfaces and Coatings with Beta-Peptides

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Beta-peptides with antimicrobial activity offer a promising alternative to traditional antibiotics.[2] Their mechanism of action often involves the disruption of bacterial membranes, making the development of resistance less likely.[2][14]

Application Note 3: Covalent Immobilization of Antimicrobial Beta-Peptides on Medical Device Surfaces

Immobilizing antimicrobial beta-peptides onto the surfaces of medical devices, such as catheters and implants, can prevent biofilm formation and reduce the risk of device-associated infections.[15][16] Covalent attachment ensures the long-term stability and activity of the antimicrobial coating.

Workflow for Surface Functionalization with Antimicrobial Beta-Peptides

G cluster_0 Surface Preparation cluster_1 Peptide Immobilization cluster_2 Characterization & Testing cleaning Clean and Sterilize Substrate activation Surface Activation (e.g., Plasma Treatment) cleaning->activation linker Introduce Linker Molecule activation->linker peptide_conjugation Covalent Coupling of Beta-Peptide linker->peptide_conjugation washing Wash to Remove Unbound Peptide peptide_conjugation->washing surface_analysis Surface Characterization (XPS, AFM) washing->surface_analysis antimicrobial_assay Antimicrobial Activity Assay surface_analysis->antimicrobial_assay

Caption: General workflow for immobilizing antimicrobial beta-peptides on a surface.

Protocol 3: Covalent Attachment of an Antimicrobial Beta-Peptide to a Polystyrene Surface

This protocol describes a method for creating an antimicrobial surface on a common polymer used in medical devices.

Materials:

  • Polystyrene substrates (e.g., petri dishes, microplates).

  • Antimicrobial beta-peptide with a terminal functional group for conjugation (e.g., a primary amine).

  • Plasma cleaner.

  • Linker molecule (e.g., (3-Aminopropyl)triethoxysilane, APTES).

  • Cross-linking agent (e.g., Glutaraldehyde).

  • Appropriate buffers (e.g., PBS, carbonate buffer).

Procedure:

  • Surface Activation:

    • Thoroughly clean the polystyrene substrates with ethanol and deionized water.

    • Treat the surfaces with air or oxygen plasma for 2-5 minutes to introduce hydroxyl and carboxyl groups.

  • Silanization:

    • Immerse the plasma-treated substrates in a solution of APTES in an anhydrous solvent (e.g., 2% v/v in toluene) for 1-2 hours at room temperature.

    • Rinse the substrates thoroughly with the solvent and then with deionized water to remove excess APTES.

    • Cure the silanized surfaces in an oven at 110°C for 30 minutes.

  • Cross-linker Attachment:

    • Immerse the aminated surfaces in a solution of glutaraldehyde (e.g., 2.5% w/v in PBS) for 1-2 hours at room temperature.

    • Rinse the substrates extensively with PBS to remove excess glutaraldehyde.

  • Beta-Peptide Immobilization:

    • Prepare a solution of the antimicrobial beta-peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Immerse the glutaraldehyde-activated surfaces in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the surfaces thoroughly with buffer and deionized water to remove any non-covalently bound peptide.

  • Characterization and Antimicrobial Testing:

    • Confirm the presence of the peptide on the surface using X-ray Photoelectron Spectroscopy (XPS) or by conjugating a fluorescently labeled peptide and imaging with fluorescence microscopy.

    • Assess the antimicrobial activity by incubating the functionalized surface with a bacterial suspension (e.g., S. aureus or E. coli) and quantifying bacterial viability (e.g., colony-forming unit counting) or biofilm formation (e.g., crystal violet staining).

Expected Results:

The successful covalent immobilization of the antimicrobial beta-peptide will result in a surface that significantly reduces bacterial adhesion and biofilm formation compared to an unmodified control surface.[15]

Conclusion and Future Outlook

Beta-peptides represent a versatile and powerful platform for the development of advanced nanomaterials. Their unique combination of predictable self-assembly, remarkable stability, and chemical tunability opens up a vast design space for creating functional materials with unprecedented control over their properties and performance. The applications highlighted in this guide, from regenerative medicine and targeted drug delivery to antimicrobial surfaces, are just the beginning.

Future research will likely focus on the development of more complex, multi-functional beta-peptide-based systems. This could include nanomaterials that combine therapeutic and diagnostic capabilities (theranostics), hydrogels with spatiotemporally controlled release of multiple growth factors, and surfaces that can actively respond to and modulate their biological environment. As our understanding of the principles governing beta-peptide self-assembly continues to grow, so too will our ability to translate these exciting laboratory findings into transformative technologies that address pressing challenges in medicine and beyond.

References

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers. [Link]

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  • Biomimetic and Aggregation-Driven Crystallization Route for Room-Temperature Material Synthesis: Growth of β-Ga2O3 Nanoparticles Using Peptide Assemblies as Nanoreactors. PMC. [Link]

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Method

Application Notes and Protocols: Exploring Non-Natural Backbones in Peptide Engineering

Introduction: Overcoming the Limitations of Nature in Peptide Therapeutics Peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity.[1][2] However, their clinical utility...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Limitations of Nature in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity.[1][2] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and rapid clearance from the body.[2][3][4] These molecules are readily degraded by proteases, which recognize and cleave the natural amide bonds of the peptide backbone.[1][5] To address these challenges, researchers are increasingly turning to the innovative field of peptide engineering, specifically the incorporation of non-natural backbones. By systematically altering the fundamental structure of the peptide chain, we can design peptidomimetics with enhanced therapeutic properties, including improved resistance to enzymatic degradation, increased cell permeability, and controlled conformational states.[2][3][4][][7][8]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the exploration of non-natural backbones in peptide engineering. We will delve into the rationale behind these modifications, explore various types of non-natural backbones, and provide detailed, field-proven protocols for their synthesis and characterization.

The Rationale for Backbone Modification: Engineering Stability and Function

The native peptide backbone is characterized by a repeating sequence of nitrogen, alpha-carbon, and carbonyl carbon atoms. The susceptibility of the amide bond (CO-NH) to proteolytic cleavage is a primary driver for exploring non-natural backbones.[1] By introducing modifications to this backbone, we can create peptides that are no longer recognized by proteases, thereby significantly extending their in vivo half-life.[5]

Furthermore, backbone modifications can influence the conformational properties of the peptide. Natural peptides are often highly flexible, which can be detrimental to their binding affinity and specificity for a target receptor. Introducing constraints through non-natural backbones can lock the peptide into a bioactive conformation, leading to enhanced potency.[9][10][11] Additionally, altering the backbone can impact physicochemical properties like polarity and hydrogen bonding capacity, which can improve membrane permeability and oral bioavailability.[3][7]

A Survey of Non-Natural Peptide Backbones

The toolbox for peptide backbone modification is diverse, offering a range of chemical structures that impart unique properties. Here, we highlight some of the most extensively studied classes:

Backbone TypeKey Structural FeaturePrimary Advantages
Peptoids (N-substituted glycines) Side chain is attached to the backbone nitrogen atom instead of the α-carbon.[3][12]High proteolytic stability, synthetic accessibility, conformational flexibility.[12]
β-Peptides An additional carbon atom is present in the backbone between the α-carbon and the carbonyl group.[3][13][14]Proteolytic resistance, ability to form stable secondary structures (helices, sheets, and turns).[13][15]
β-Peptoids A combination of peptoid and β-peptide features.[3]Offers a blend of the advantages of both peptoids and β-peptides.
Amide Bond Isosteres Replacement of the amide bond with a surrogate that mimics its geometry and electronic properties.[1][16]Enhanced stability against hydrolysis, potential for altered hydrogen bonding properties.[1][17]
ThioamidesReplacement of the carbonyl oxygen with sulfur.[16]Isosteric replacement that maintains planarity.[16]
EstersReplacement of the amide NH with an oxygen atom.[7][16]Planar isostere, alters hydrogen bonding capability.[7][16]
Alkenes & FluoroalkenesReplacement of the amide bond with a C=C or CF=C bond.[16]Planar and stable replacements, can mimic cis and trans conformations.[16]
Oligoureas Amide bonds are replaced by urea linkages.[3]Can form stable helical structures and are resistant to proteolysis.

Visualizing the Backbone: Natural vs. Non-Natural

The fundamental difference between natural peptides and their non-natural counterparts lies in the architecture of their backbones. The following diagram illustrates this key distinction.

G Comparison of Peptide Backbones cluster_0 Natural α-Peptide cluster_1 Peptoid (N-substituted glycine) cluster_2 β-Peptide a1 N a2 a1->a2 a3 C' a2->a3 r1 R a2->r1 a4 N a3->a4 a5 a4->a5 a6 C' a5->a6 r2 R a5->r2 b1 N b2 b1->b2 r3 R b1->r3 b3 C' b2->b3 b4 N b3->b4 b5 b4->b5 r4 R b4->r4 b6 C' b5->b6 c1 N c2 c1->c2 c3 c2->c3 c4 C' c3->c4 r5 R c3->r5 c5 N c4->c5 c6 c5->c6 c7 c6->c7 c8 C' c7->c8 r6 R c7->r6

Caption: Structural comparison of natural α-peptide, peptoid, and β-peptide backbones.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed methodology for the synthesis and characterization of a peptoid, a common and synthetically accessible class of non-natural backbone peptides. Solid-phase synthesis is the method of choice for preparing these molecules.[3][4]

Protocol 1: Solid-Phase Synthesis of a Peptoid Hexamer

This protocol outlines the manual solid-phase synthesis of a peptoid hexamer using the submonomer method on a Rink amide resin.[12][18][19] This method involves a two-step cycle for each monomer addition: an acylation step with bromoacetic acid followed by a displacement step with a primary amine.[12][19]

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines (corresponding to desired side chains)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Monomer Addition (Acylation):

    • Prepare a 1 M solution of bromoacetic acid in DMF.

    • Prepare a 1 M solution of DIC in DMF.

    • Add the bromoacetic acid solution to the resin, followed by the DIC solution.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3 times).

  • First Monomer Addition (Displacement):

    • Prepare a 1 M solution of the desired primary amine in DMF.

    • Add the primary amine solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Subsequent Monomer Additions: Repeat steps 3 and 4 for each subsequent monomer to build the desired peptoid sequence.

  • Cleavage and Deprotection:

    • After the final monomer addition and washing, dry the resin under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptoid pellet under vacuum.

Protocol 2: Purification and Characterization of the Synthesized Peptoid

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptoid in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Inject the solution onto a preparative C18 RP-HPLC column.

  • Elute the peptoid using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Lyophilize the collected fractions to obtain the purified peptoid.

Characterization by Mass Spectrometry (MS):

  • Dissolve a small amount of the purified peptoid in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptoid. The observed mass should correspond to the calculated mass of the desired product.

Experimental Workflow Visualization

The following diagram outlines the key stages in the synthesis and analysis of peptides with non-natural backbones.

G Workflow for Non-Natural Backbone Peptide Engineering cluster_design Design & Synthesis cluster_analysis Purification & Analysis cluster_application Functional Evaluation design Peptide Design & Monomer Selection synthesis Solid-Phase Peptide Synthesis design->synthesis cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (MS) Characterization purification->characterization nmr NMR for Structural Analysis (Optional) characterization->nmr stability Enzymatic Stability Assay characterization->stability activity Biological Activity Assay stability->activity

Caption: A streamlined workflow for the design, synthesis, and evaluation of peptidomimetics.

Conclusion: The Future of Peptide Engineering

The exploration of non-natural backbones in peptide engineering represents a paradigm shift in drug discovery and development. By moving beyond the canonical 20 amino acids and their conventional linkages, we unlock a vast chemical space for the design of novel therapeutics with superior pharmacological properties.[][20] The methodologies outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of creating next-generation peptide-based drugs. As synthetic techniques become more advanced and our understanding of structure-activity relationships deepens, the potential for peptidomimetics to address unmet medical needs will continue to grow.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9), 2300-2317. [Link]

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  • Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. [Link]

  • Goto, Y., & Suga, H. (2015). Ribosomal Synthesis of Peptides Bearing Noncanonical Backbone Structures via Chemical Posttranslational Modifications. PubMed. [Link]

  • Lumsden, M. D., & Kloxin, C. J. (2020). A Field Guide to Optimizing Peptoid Synthesis. PMC. [Link]

  • Le, T., & Lim, C. (2016). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. IEEE. [Link]

  • Loudon, G. M. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. PMC. [Link]

  • Lee, S. H., & Lim, H. S. (2015). Design and synthesis of amidine-type peptide bond isosteres: Application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. ResearchGate. [Link]

  • Raines, R. T. (2011). An Evaluation of Peptide-Bond Isosteres. PMC. [Link]

  • Singh, R. P., & Sharma, A. K. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Lee, S. H., & Lim, H. S. (2015). Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. Organic & Biomolecular Chemistry. [Link]

  • Lumsden, M. D., & Kloxin, C. J. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid-phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ScholarWorks@Dongguk University. [Link]

  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Phys.org. [Link]

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  • Golebiewski, P., & Klopocińska, A. (2012). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments. [Link]

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  • Yamashita, H., & Ohta, A. (2019). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. PMC. [Link]

  • Kuschert, S., & Mobli, M. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Development of Metabolically Stable Peptide Drug Candidates

Introduction: The Peptide Therapeutic Promise and the Stability Hurdle Peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Peptide Therapeutic Promise and the Stability Hurdle

Peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity, potency, and lower risk of off-target toxicity make them ideal candidates for targeting complex diseases.[2][3] However, the therapeutic potential of native peptides is often severely hampered by their inherent metabolic instability.[3][4] In biological systems, peptides are rapidly broken down by a multitude of enzymes, leading to short half-lives, poor bioavailability, and limited clinical efficacy.[2][5]

This guide provides a comprehensive overview of the principles and practices for developing metabolically stable peptide drug candidates. We will explore the fundamental mechanisms of peptide degradation, detail the most effective chemical strategies to enhance stability, and provide step-by-step protocols for the experimental evaluation of these candidates. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and validate peptide therapeutics with improved pharmacokinetic profiles.

Section 1: Understanding the Landscape of Peptide Metabolism

A thorough understanding of how and where peptides are degraded in the body is the foundation for designing stable analogues. Degradation is not a random process; it is primarily an enzymatic one, occurring in specific tissues and targeting particular peptide bonds.[5][6]

The Enzymatic Arsenal: Peptidases and Proteases

The primary agents of peptide degradation are proteolytic enzymes, which are broadly categorized as peptidases or proteases.[5] These enzymes are ubiquitous throughout the body and exhibit varying degrees of substrate specificity.[7][8]

  • Exopeptidases: These enzymes cleave peptide bonds at the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases) of a peptide chain. Linear peptides are particularly vulnerable to this mode of degradation.[9][10]

  • Endopeptidases: These enzymes, including trypsin, chymotrypsin, and pepsin, cleave peptide bonds within the sequence.[5] Their specificity is determined by the amino acid residues flanking the scissile bond. For instance, trypsin typically cleaves after lysine or arginine residues, while chymotrypsin targets bulky hydrophobic residues like phenylalanine and tyrosine.[5]

Key Sites of Metabolic Clearance

While proteolytic enzymes are present throughout the body, several organs and tissues are primary sites for peptide metabolism.[7][8][11]

  • Gastrointestinal (GI) Tract: For orally administered peptides, the GI tract presents a formidable barrier due to harsh pH conditions and a high concentration of digestive enzymes like pepsin and trypsin.[5][10]

  • Blood/Plasma: Upon entering circulation, peptides are exposed to a host of circulating proteases.[5] Plasma stability is a critical parameter for intravenously or subcutaneously administered drugs.[12]

  • Liver and Kidneys: These are the primary organs for drug metabolism and clearance.[10][13] The liver contains a rich array of metabolic enzymes, while the kidneys are responsible for filtering small molecules, including peptides, from the blood for excretion.[10][14] Peptides with a molecular weight below 5-6 kDa are particularly susceptible to rapid renal clearance.[2]

Common Chemical Degradation Pathways

Beyond enzymatic action, peptides can also undergo chemical degradation, which involves the alteration of covalent bonds.[15] Key pathways include:

  • Hydrolysis: Cleavage of the peptide backbone, often at aspartic acid (Asp) residues.[15][16]

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids, which can alter structure and function.[2][16]

  • Oxidation: Methionine (Met) and cysteine (Cys) residues are particularly susceptible to oxidation, which can impact bioactivity.[2][16]

Section 2: Rational Design: Strategies to Enhance Metabolic Stability

The core of developing robust peptide drug candidates lies in strategic chemical modifications designed to thwart enzymatic degradation while preserving or enhancing biological activity.[17] These strategies can be broadly categorized as follows.

Peptide_Stability_Strategies main Strategies for Metabolic Stability cat1 Terminal Modifications main->cat1 cat2 Backbone Modifications main->cat2 cat3 Amino Acid Substitution main->cat3 cat4 Conformational Constraints main->cat4 cat5 Size & Solubility Modification main->cat5 sub1a N-Acetylation cat1->sub1a sub1b C-Amidation cat1->sub1b sub2a N-Methylation cat2->sub2a sub2b Pseudo-Peptides cat2->sub2b sub3a D-Amino Acids cat3->sub3a sub3b Unnatural Amino Acids cat3->sub3b sub4a Cyclization cat4->sub4a sub4b Stapled Peptides cat4->sub4b sub5a PEGylation cat5->sub5a sub5b Lipidation cat5->sub5b

Diagram 1: Key strategies for enhancing peptide metabolic stability.

Terminal Modifications: Capping the Ends
  • Rationale: Linear peptides are highly susceptible to degradation by exopeptidases that target the N- and C-termini.[9] Modifying these termini can block enzyme access.

  • Methods:

    • N-terminal Acetylation & C-terminal Amidation: These are common and effective modifications that neutralize the terminal charges and create structures that are not recognized by many exopeptidases.[18][19]

Amino Acid Substitution: Swapping the Building Blocks
  • Rationale: Proteolytic enzymes are stereospecific, primarily recognizing L-amino acids.[4] Replacing key L-amino acids at cleavage sites with non-natural isomers can prevent enzyme binding and cleavage.

  • Methods:

    • D-Amino Acid Substitution: The incorporation of D-amino acids, the mirror images of the natural L-amino acids, is a highly effective strategy to enhance stability.[4][18] For example, the half-life of somatostatin was increased from minutes to 1.5 hours in its analogue, octreotide, which incorporates two D-amino acids.[17]

    • Unnatural Amino Acids: The use of other non-canonical amino acids, such as β-amino acids or N-alkylated residues, can also confer resistance to proteolysis.[19][20]

Conformational Constraints: Locking in the Active Shape
  • Rationale: Many peptides are highly flexible, allowing them to readily fit into the active sites of proteolytic enzymes.[9] Introducing structural rigidity can prevent this and enhance stability.[2]

  • Methods:

    • Cyclization: Linking the peptide's termini (head-to-tail) or connecting a terminus to a side chain can protect against exopeptidases and reduce conformational flexibility.[9][17] More than two-thirds of peptide drugs currently on the market are cyclic.[9]

    • Peptide Stapling: This technique involves introducing a synthetic brace (staple) to lock a peptide into a specific secondary structure, often an α-helix.[18][21] This not only improves stability by preventing cleavage but can also enhance target binding affinity.[21][22]

Size and Solubility Modification
  • Rationale: Small peptides are rapidly cleared by the kidneys. Increasing the hydrodynamic radius of a peptide can slow this renal filtration and extend its circulation time.[2][22]

  • Methods:

    • PEGylation: The conjugation of polyethylene glycol (PEG) chains to a peptide increases its size, shields it from enzymatic degradation, and reduces renal clearance.[18][22]

    • Lipidation: Attaching a fatty acid chain to the peptide promotes binding to serum albumin, a long-lived plasma protein.[19] This creates a circulating reservoir of the peptide, dramatically extending its half-life, a strategy successfully used for GLP-1 analogs.[12]

Table 1: Comparison of Common Peptide Stability Enhancement Strategies

StrategyMechanism of ActionKey AdvantagesPotential Disadvantages
D-Amino Acid Substitution Prevents recognition by stereospecific proteases.[4]Highly effective, synthetically accessible.Can alter conformation and reduce bioactivity.[4]
Cyclization Restricts conformational flexibility, blocks exopeptidase access.[2][17]High stability, can improve receptor affinity.May reduce cell permeability; more complex synthesis.
Stapled Peptides Stabilizes secondary structure (e.g., α-helix), hinders protease access.[21]Enhances stability and target binding.[22]Requires specialized amino acids and synthesis.
PEGylation Increases hydrodynamic size, shielding from proteases and reducing renal clearance.[22]Significantly extends half-life, improves solubility.Can reduce potency; potential for PEG immunogenicity.[19]
Lipidation Promotes binding to serum albumin, creating a circulating reservoir.[12]Dramatically increases in vivo half-life.May alter tissue distribution and target engagement.

Section 3: Experimental Assessment of Metabolic Stability

After designing and synthesizing modified peptide candidates, their metabolic stability must be empirically determined. In vitro assays using biological matrices are the primary method for this evaluation, offering a cost-effective and high-throughput way to rank candidates before advancing to in vivo studies.[23][24]

Stability_Workflow start Synthesize Peptide Candidate step1 Incubate with Biological Matrix (e.g., Plasma, Microsomes) at 37°C start->step1 step2 Collect Aliquots at Multiple Time Points step1->step2 step3 Quench Reaction (e.g., Acetonitrile, TCA) to Stop Degradation step2->step3 step4 Process Sample (Protein Precipitation, Centrifugation) step3->step4 step5 Analyze Supernatant by LC-MS/MS to Quantify Remaining Intact Peptide step4->step5 step6 Plot % Remaining vs. Time & Calculate Half-Life (t½) step5->step6 end Rank Candidates for In Vivo Studies step6->end

Diagram 2: General experimental workflow for in vitro stability assessment.

Protocol 1: In Vitro Peptide Stability Assay in Plasma
  • Principle: This assay evaluates a peptide's susceptibility to degradation by proteases present in blood plasma, simulating the in vivo circulatory environment.[12][25] The disappearance of the parent peptide over time is monitored.

  • Materials:

    • Test peptide stock solution (e.g., 1 mg/mL or 1 mM in a suitable solvent like water or DMSO).

    • Human or animal plasma (e.g., heparinized, frozen).[14] Frozen plasma with sodium heparin is often recommended.[14]

    • Quenching solution: Acetonitrile (ACN) containing an internal standard.

    • Incubator or water bath set to 37°C.

    • Microcentrifuge tubes and a centrifuge.

    • LC-MS/MS system for analysis.[26]

  • Step-by-Step Methodology:

    • Preparation: Thaw frozen plasma at 37°C. Pre-warm the required volume of plasma to 37°C in a microcentrifuge tube.

    • Initiation: Spike the plasma with the test peptide stock solution to a final concentration (e.g., 1-10 µM). Vortex briefly to mix. This is your T=0 starting point.

    • Time Course Sampling: Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point and add it to a tube containing a 3-4 fold excess of cold quenching solution (e.g., 150 µL ACN with internal standard). Vortex vigorously.

    • Incubation: Place the master tube containing the remaining peptide-plasma mixture back into the 37°C incubator.

    • Subsequent Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), repeat step 3, withdrawing an aliquot and quenching the reaction.[25]

    • Protein Precipitation: Once all time points are collected, centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated plasma proteins.

    • Analysis: Carefully collect the supernatant and transfer to an HPLC vial. Analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.[25]

    • Controls: A "heat-inactivated" control (plasma heated to ~60°C for 30 min before adding the peptide) should be run to assess non-enzymatic degradation. A "buffer" control (peptide in buffer instead of plasma) can also be included.

  • Data Analysis and Interpretation:

    • Quantify the peak area of the parent peptide at each time point relative to the internal standard.

    • Normalize the data by expressing the amount of peptide remaining at each time point as a percentage of the amount at T=0.

    • Plot the natural logarithm (ln) of the [% peptide remaining] versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life indicates greater stability in plasma.

Protocol 2: In Vitro Liver Microsomal Stability Assay
  • Principle: This assay assesses a peptide's susceptibility to metabolism by enzymes, primarily cytochrome P450s (CYPs), located in liver microsomes.[24] While less common for peptides than for small molecules, it can be important for peptides known to undergo oxidative metabolism.

  • Materials:

    • Test peptide stock solution.

    • Liver microsomes (human or animal, commercially available).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor required for CYP enzyme activity).

    • Quenching solution (e.g., cold ACN with internal standard).

    • Positive control compound known to be metabolized by microsomes (e.g., testosterone).

    • LC-MS/MS system.

  • Step-by-Step Methodology:

    • Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test peptide (e.g., 1 µM final concentration) in phosphate buffer on ice.

    • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Time Course Sampling: Collect and quench aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes) as described in the plasma stability protocol (Protocol 1, steps 3-5).

    • Protein Precipitation & Analysis: Process and analyze the samples as described previously (Protocol 1, steps 6-7).

    • Controls: A "no NADPH" control must be run in parallel. Degradation in this control indicates non-CYP-mediated or chemical instability. The positive control should also be run to confirm the metabolic competence of the microsomes.

  • Data Analysis and Interpretation:

    • Data analysis is identical to the plasma stability assay. The half-life is calculated from the rate of disappearance of the parent peptide in the presence of NADPH. A significant difference in degradation between the "+NADPH" and "-NADPH" conditions indicates metabolism by CYP enzymes.

Section 4: Analytical Cornerstone: Peptide Quantification by LC-MS/MS

Accurate and sensitive quantification of the parent peptide in complex biological matrices is critical for stability assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[26][27]

  • Principle: LC separates the target peptide from other matrix components, while MS/MS provides highly selective detection and quantification by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).[28]

  • Key Considerations:

    • Sample Preparation: Effective protein precipitation or solid-phase extraction (SPE) is crucial to remove interfering endogenous compounds and improve recovery.[28][29]

    • Chromatography: Using columns with appropriate pore sizes (e.g., 300 Å) and ion-pairing agents can improve peak shape and retention for peptides.[29][30]

    • Method Validation: The LC-MS/MS method must be validated for parameters such as selectivity, accuracy, precision, and linearity to ensure reliable and reproducible data.[28]

Section 5: Data Synthesis and Candidate Selection

The ultimate goal of stability testing is to generate comparative data that enables the selection of the most promising candidates for further development. Data should be organized clearly to facilitate decision-making.

Table 2: Example Stability Data for a Parent Peptide and Modified Analogs

Peptide CandidateModificationPlasma t½ (min)Liver Microsomes t½ (min)
Parent Peptide None8> 120
Analog 1 C-terminal amidation25> 120
Analog 2 D-Trp at position 4115> 120
Analog 3 Head-to-tail cyclization> 240> 120
Analog 4 PEGylation (20 kDa)> 480> 120
  • Interpretation: In this hypothetical example, the parent peptide is rapidly degraded in plasma but stable in liver microsomes, suggesting proteolysis is the primary clearance mechanism. All modifications improved plasma stability. The D-amino acid substitution (Analog 2) provided a significant improvement. Cyclization (Analog 3) and PEGylation (Analog 4) resulted in highly stable candidates, making them strong contenders for in vivo testing, pending confirmation that their biological activity has been retained.

Conclusion

The development of metabolically stable peptide drugs is a multifaceted process that integrates rational chemical design with rigorous experimental validation. By understanding the enzymatic and chemical pathways of degradation, researchers can apply a suite of powerful modification strategies—from simple terminal capping to complex cyclization and polymer conjugation—to enhance peptide stability. The in vitro protocols detailed here provide a robust framework for assessing the success of these strategies, with LC-MS/MS serving as the essential analytical tool. This iterative cycle of design, synthesis, and testing is crucial for advancing potent but fragile peptide leads into durable and effective therapeutic candidates that can realize the full promise of this important drug class.

References

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from NovoPro website: [Link]

  • Apostolopoulos, V., et al. (n.d.). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from MDPI website: [Link]

  • Kirk, R. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from Concept Life Sciences website: [Link]

  • Al-Ameed, T., et al. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from MDPI website: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from Aragen Life Sciences website: [Link]

  • Activotec. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from Activotec website: [Link]

  • Medicilon. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides? Retrieved from Medicilon website: [Link]

  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides? Retrieved from Creative Bioarray website: [Link]

  • Wang, L., et al. (2018, September 1). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from Bentham Science Publishers website: [Link]

  • Wang, L., et al. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from Bentham Science website: [Link]

  • Wang, L., et al. (2019). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 20(3), 224-235. Retrieved from PubMed: [Link]

  • Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. International Journal of Molecular Sciences, 23(20), 12539. Retrieved from NIH National Library of Medicine: [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from AMSbiopharma website: [Link]

  • Chambers, E. E. (2022, April 15). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Retrieved from Chromatography Online website: [Link]

  • Vlieghe, P., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6523-6533. Retrieved from ACS Publications: [Link]

  • Rauh, M. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B, 883-884, 59-67. Retrieved from PubMed: [Link]

  • Wang, L., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(12), 1034-1045. Retrieved from Bentham Science Publishers: [Link]

  • Papadourakis, M., et al. (n.d.). Bioinformatics and Biosimulations as Toolbox for Peptides and Peptidomimetics Design: Where Are We? Retrieved from NIH National Library of Medicine: [Link]

  • Allucent. (2025, September 26). Five Pointers to Successfully Navigate the Challenges of Peptide Therapeutic Development. Retrieved from Allucent website: [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from Anapharm Bioanalytics website: [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from Creative Bioarray website: [Link]

  • Schneider, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 2269-2280. Retrieved from ACS Publications: [Link]

  • Solvias. (n.d.). The Rise of Peptide Therapeutics – Unlocking New Frontiers in Medicine. Retrieved from Solvias website: [Link]

  • Schneider, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 2269-2280. Retrieved from NIH National Library of Medicine: [Link]

  • Li, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(4), 768-777. Retrieved from NIH National Library of Medicine: [Link]

  • CD ComputaBio. (n.d.). Peptide Stability Analysis Service. Retrieved from CD ComputaBio website: [Link]

  • Di, L. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(2), 425-437. Retrieved from MDPI: [Link]

  • Nakashima, T., et al. (2024). Rapid prediction of key residues for foldability by machine learning model enables the design of highly functional libraries with hyperstable constrained peptide scaffolds. PLOS Computational Biology, 20(11), e1012607. Retrieved from PLOS: [Link]

  • ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c... Retrieved from ResearchGate: [Link]

  • Overbye, K. M., et al. (n.d.). Serum Stability of Peptides. Retrieved from Springer Nature Experiments: [Link]

  • Grand Ingredients. (2025, December 26). Enzymatic Degradation of Cosmetic Actives After Skin Penetration. Retrieved from Grand Ingredients website: [Link]

  • Zolg, D. P., et al. (n.d.). Peptide Stability. Retrieved from bioRxiv: [Link]

  • Wang, W. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from BioProcess International website: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan website: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray website: [Link]

  • Isert, C., et al. (2023). Peptide cheminformatics tools: making computational tasks accessible in peptide drug discovery. Current Opinion in Structural Biology, 82, 102669. Retrieved from ETH Library: [Link]

  • ResearchGate. (n.d.). Currently available techniques to assess peptide stability. Retrieved from ResearchGate: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Coupling Yields with (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of beta-homolysine derivatives—specifically (S)-3-Amino-6-(Boc-amino)hexanoic Acid—into complex peptidom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of beta-homolysine derivatives—specifically (S)-3-Amino-6-(Boc-amino)hexanoic Acid—into complex peptidomimetics and drug conjugates. While beta-amino acids impart excellent proteolytic stability and unique secondary structures (such as 14-helices), they introduce significant synthetic bottlenecks.

This guide dissects the mechanistic causes of coupling failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow Start Low Coupling Yield Detected CheckProtect Is 3-Amino Group Fmoc-Protected? Start->CheckProtect SelfCondens Issue: Self-Condensation & Lactamization CheckProtect->SelfCondens No CheckSteric Coupling ONTO the 3-Amino Group? CheckProtect->CheckSteric Yes UseFmoc Solution: Use Fmoc-(S)-3-Amino- 6-(Boc-amino)hexanoic Acid SelfCondens->UseFmoc StericIssue Issue: Steric Hindrance at Beta-Carbon CheckSteric->StericIssue Yes CheckAgg Resin Aggregation (Sequence >3 residues)? CheckSteric->CheckAgg No UseHATU Solution: Double Coupling with HATU/HOAt & Heat StericIssue->UseHATU AggIssue Issue: Beta-Peptide Secondary Structure CheckAgg->AggIssue Yes UseChaotropic Solution: Chaotropic Salts (LiCl) or PEG Resin AggIssue->UseChaotropic

Diagnostic workflow for troubleshooting coupling failures with beta-homolysine derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am activating (S)-3-Amino-6-(Boc-amino)hexanoic Acid with HATU/DIPEA to couple it to my resin, but I get zero product. What is happening? Causality: You are likely using the fully unprotected beta-amino acid. The 3-amino group in this specific molecule is a free primary amine. When you add an activating agent (like HATU or DIC) to the carboxylic acid, the molecule undergoes rapid intramolecular cyclization. The free 3-amino group attacks the activated C1-ester, forming a highly stable 4-membered beta-lactam[1]. This intramolecular side reaction kinetically outcompetes the desired intermolecular coupling to the resin-bound amine. Solution: You must use the orthogonally protected building block: Fmoc-(S)-3-Amino-6-(Boc-amino)hexanoic Acid . The Fmoc group suppresses lactamization and ensures the carboxyl group exclusively reacts with the resin.

Q2: I successfully attached the Fmoc-protected building block, but coupling the next amino acid onto the deprotected 3-amino group yields <50%. Why is the reactivity so low? Causality: This is a classic case of steric hindrance at the beta-position. Unlike alpha-amino acids, beta-amino acids possess an additional methylene group in the backbone. This increases the conformational flexibility of the side chain, allowing the bulky hexanoic acid moiety to sterically shield the 3-amino group. Consequently, the nucleophilicity of the beta-amine is significantly reduced, leading to poor acylation kinetics[2]. Solution: Standard DIC/Oxyma protocols are insufficient. You must transition to high-efficiency uronium salts (HATU or COMU) paired with a dual-base system, and apply elevated temperatures (50°C) to overcome the activation energy barrier[3].

Q3: My sequence contains multiple consecutive beta-amino acids. The first two coupled fine, but the third failed completely. Is this a reagent issue? Causality: This is not a reagent issue; it is a macromolecular folding problem. Beta-peptides are notorious for forming highly stable secondary structures (e.g., 14-helices) at very short chain lengths (as few as 3-4 residues). This on-resin folding causes massive inter-chain hydrogen bonding, leading to resin shrinkage, aggregation, and complete physical occlusion of the N-terminal amine. Solution: Disrupt the hydrogen-bonding network by incorporating chaotropic salts (e.g., 0.1 M LiCl) directly into your coupling and washing solvents. Alternatively, switch from polystyrene to a low-loading PEG resin (e.g., ChemMatrix) which provides superior solvation.

Part 3: Quantitative Data - Impact of Coupling Conditions

Coupling StrategyReagentsTemperatureTimeExpected Yield
Standard SPPS DIC / Oxyma25°C60 min< 40%
Optimized (Single) HATU / DIPEA25°C120 min65 - 75%
Optimized (Double) 1. HATU / DIPEA 2. DIC / HOAt50°C2 x 60 min> 95%
Aggregation-Prone HATU / DIPEA + 0.1M LiCl50°C2 x 60 min> 90%

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Double Coupling for Sterically Hindered Beta-Amines

Self-Validation Logic: This protocol avoids relying on colorimetric assays (like the Kaiser test), which frequently yield false negatives with sterically hindered beta-amines. Instead, it utilizes a micro-cleavage step for absolute LC-MS verification, ensuring the system validates its own success before proceeding.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of resin-bound (S)-3-Amino-6-(Boc-amino)hexanoic acid in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • First Coupling (Uronium Activation): Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid and 0.38 mmol (3.8 eq) HATU in 2 mL DMF. Add 0.8 mmol (8 eq) DIPEA. Pre-activate for 1 minute, then add to the resin. React at 50°C for 60 minutes.

  • Intermediate Wash: Drain and wash with DMF (3 x 1 min).

  • Second Coupling (Carbodiimide/Triazole Activation): Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid and 0.4 mmol (4 eq) HOAt in 2 mL DMF. Add 0.4 mmol (4 eq) DIC. Add to resin and react at 50°C for 60 minutes.

  • Self-Validation (Micro-cleavage): Withdraw ~1 mg of resin. Treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate under nitrogen, dissolve in MeCN/H2O, and analyze via LC-MS. Proceed to the next cycle only if the uncoupled mass is <2%.

Protocol B: Chaotropic Disruption of Beta-Peptide Aggregation

Self-Validation Logic: By measuring the resin bed volume before and after the chaotropic wash, you physically validate the disruption of aggregation. A swollen resin definitively indicates that the hydrogen-bonding network has been broken.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.1 M solution of anhydrous Lithium Chloride (LiCl) in peptide-synthesis grade DMF.

  • Chaotropic Swelling: If resin shrinkage is observed (visual drop in resin bed volume), suspend the resin in the LiCl/DMF solution for 45 minutes at 40°C.

  • Validation of Swelling: Visually confirm the resin bed volume has expanded by at least 1.5x compared to its aggregated state.

  • Coupling in Chaotropic Conditions: Perform the coupling reaction (as described in Protocol A) using the 0.1 M LiCl/DMF solution as the primary solvent instead of neat DMF.

Part 5: References

  • Title: Technical Support Center: Optimizing Peptide Coupling Reactions Source: benchchem.com URL:

  • Title: Peptide-membrane Interactions by Spin-labeling EPR - PMC Source: nih.gov URL:

  • Title: (1R,3S)-3-Aminocyclopentanecarboxylic Acid | RUO - Benchchem Source: benchchem.com URL:

Sources

Optimization

Technical Support Center: Preventing Side Reactions During Boc Deprotection of Diamino Acids

Welcome to the technical support center for navigating the complexities of Boc deprotection, specifically for peptides and molecules containing diamino acids. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Boc deprotection, specifically for peptides and molecules containing diamino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but critical synthetic step. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot existing problems and proactively prevent future side reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Boc deprotection process.

Q1: What is the mechanism of Boc deprotection and why does it generate side reactions?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many conditions and its easy removal with strong acids, like trifluoroacetic acid (TFA).[1][2] The deprotection mechanism proceeds in several steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3]

  • C-O Bond Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt).[1]

The primary cause of side reactions is the highly reactive tert-butyl cation generated in step 2.[5][6] This electrophile can attack any nucleophilic sites within your molecule, leading to unwanted modifications.

Diagram of the Boc deprotection mechanism and tert-butylation side reaction.

cluster_main Boc Deprotection Mechanism cluster_side Side Reaction Pathway Boc-Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc-Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation (t-Bu⁺) (Reactive Electrophile) Protonated_Boc->tBu_Cation Generates Amine_Salt Deprotected Amine (TFA Salt) Carbamic_Acid->Amine_Salt - CO₂ + H⁺ Alkylated_Product Alkylated Side Product (+56 Da) tBu_Cation->Alkylated_Product Nucleophile Nucleophilic Side Chain (e.g., Lys, Orn, Trp, Met) Nucleophile->Alkylated_Product

Caption: Boc deprotection pathway and the formation of the reactive tert-butyl cation leading to side reactions.

Q2: Why are diamino acids particularly susceptible to side reactions during Boc deprotection?

Diamino acids, such as Lysine (Lys), Ornithine (Orn), and diaminobutyric acid (Dab), possess a side-chain amine in addition to their alpha-amine. When this side-chain amine is deprotected, it becomes a potent nucleophile. If both the alpha- and side-chain amines are protected with Boc groups, they are deprotected simultaneously in the acidic conditions. The newly liberated, highly nucleophilic side-chain amine is then in close proximity to the concurrently generated tert-butyl cations, making intramolecular or intermolecular alkylation a significant risk.

Q3: What is a "scavenger" and how does it prevent side reactions?

A scavenger is a nucleophilic compound added to the deprotection or cleavage cocktail. Its purpose is to react with and "trap" the reactive electrophilic species, such as the tert-butyl cation, before they can modify the desired peptide.[4][7] By being more reactive or present in a much higher concentration than the nucleophilic sites on the peptide, scavengers effectively neutralize the threat of alkylation.[7]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a problem-solving guide for specific issues you may observe in your experimental results.

Problem: My mass spectrometry data shows an unexpected peak with a mass increase of +56 Da on my diamino acid residue. What happened?
  • Diagnosis: This mass addition corresponds precisely to the mass of a tert-butyl group (C₄H₈). Your deprotected side-chain amine has been alkylated by the tert-butyl cation generated during the deprotection step. This is a classic side reaction known as tert-butylation.[5] Residues like Tryptophan, Methionine, and Cysteine are also highly susceptible.[7]

  • Root Cause Analysis: This side reaction occurs when the concentration of reactive tert-butyl cations is high and they are not effectively neutralized. The nucleophilic side-chain amine of the diamino acid attacks the carbocation, forming a stable, but undesired, C-N bond.

  • Solution: The most effective solution is to use a scavenger cocktail in your TFA deprotection solution. The scavenger will quench the tert-butyl cation.

    • Recommended Scavengers: Triisopropylsilane (TIS) and water are excellent scavengers for this purpose. TIS is a highly effective carbocation scavenger, while water can also trap the cation to form tert-butanol.[7][8] A common and effective cocktail is 95% TFA, 2.5% Water, 2.5% TIS .

Problem: I am observing a byproduct that corresponds to the mass of my peptide minus 18 Da (loss of water), particularly with Ornithine or Diaminobutyric Acid.
  • Diagnosis: You are likely observing intramolecular lactam formation. The newly deprotected side-chain amine attacks the C-terminal carbonyl group of the same amino acid residue, leading to cyclization and the elimination of a water molecule. This is most common in residues that can form stable 5- or 6-membered rings (e.g., Dab and Orn).

  • Root Cause Analysis: This side reaction is driven by proximity. Once the side-chain amine is deprotected, it is positioned perfectly to attack the activated C-terminus, especially during the final cleavage from the resin or if the C-terminus is activated for a subsequent coupling.

  • Solution:

    • Protecting Group Strategy: The most robust solution is to use an orthogonal protecting group for the side-chain amine that is not removed by TFA. For example, use Fmoc for the alpha-amine and Boc for the side-chain during synthesis, then switch to a Boc/Cbz strategy if needed, ensuring only one amine is deprotected at a time.

    • Reaction Conditions: If simultaneous deprotection is unavoidable, perform the reaction at a lower temperature (0 °C) to reduce the rate of the intramolecular cyclization.[9] Additionally, ensure the C-terminus is not activated until necessary for the next step.

Problem: My deprotection reaction is incomplete, and I see both starting material and product.
  • Diagnosis: The Boc group has not been fully removed from all molecules in your sample.

  • Root Cause Analysis:

    • Insufficient Reagent/Time: The concentration of TFA may be too low, or the reaction time too short, especially for sterically hindered Boc groups.[10]

    • Peptide Aggregation: For larger peptides, aggregation can prevent the TFA from accessing all the Boc-protected sites.[10]

    • Difficult Residues: Certain residues, like Boc-His(pi-Bom), are known to be more resistant to deprotection under standard conditions.[11]

  • Solution:

    • Increase Reaction Time: Extend the deprotection time and monitor the reaction's progress using a small test cleavage analyzed by HPLC or LC-MS.[12]

    • Increase TFA Concentration: Increase the TFA concentration in your deprotection solution, for example, from 25% TFA in DCM to 50% or even 100% TFA.[10][12]

    • Improve Solvation: If aggregation is suspected, try adding a small amount of a solvent known to disrupt secondary structures, like isopropanol, to the deprotection mixture.[13]

Decision workflow for selecting the appropriate scavenger cocktail.

Start Start: Peptide Sequence Analysis Check_Trp Contains Trp, Met, or Cys? Start->Check_Trp Check_Arg Contains Arg(Pbf/Pmc)? Check_Trp->Check_Arg Yes Standard Standard Cocktail: 95% TFA 2.5% H₂O 2.5% TIS Check_Trp->Standard No Reagent_K Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT Check_Arg->Reagent_K Yes Trp_Cocktail Trp-Specific Cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS Check_Arg->Trp_Cocktail No

Caption: Decision tree for selecting a scavenger cocktail based on sensitive residues in the peptide sequence.

Data Summary Tables

Table 1: Common Scavengers and Their Applications
ScavengerTarget Residues / SpeciesTypical Conc. (v/v)Notes
Water (H₂O) tert-butyl cations2.5 - 5%Quenches carbocations to form tert-butanol. Essential for protecting Tyr, Ser, Thr.[8]
Triisopropylsilane (TIS) tert-butyl, Trityl cations1 - 5%Highly effective carbocation scavenger. Reduces oxidized Met. Protects Trp.[7]
1,2-Ethanedithiol (EDT) Trityl cations, protects Trp1 - 5%"Soft" scavenger, good for protecting Trp from various side reactions.[7][14]
Thioanisole Protects Met, Arg(Pmc/Pbf) byproducts2.5 - 5%Helps prevent sulfonation of Trp from Arg protecting groups.[7][15]
Phenol General carbocation scavenger5%Protects Tyr from modification.[15]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with a General Scavenger Cocktail

This protocol is suitable for peptides containing diamino acids but lacking other highly sensitive residues like Tryptophan or Arginine(Pbf).

  • Preparation: Ensure the Boc-protected peptide (either on-resin or in solution) is dry.

  • Cocktail Formulation: In a fume hood, prepare a fresh cleavage/deprotection cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) . For every 100 mg of peptide-resin, plan to use 1-2 mL of the cocktail.[13]

  • Deprotection Reaction:

    • Add the cold (0 °C) cocktail to the peptide.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Peptide Isolation (for resin cleavage):

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[13]

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the pellet twice more with cold ether.

  • Analysis: Dry the crude peptide under vacuum and analyze its purity and identity by HPLC and Mass Spectrometry.[13]

Protocol 2: Optimized Deprotection for Peptides Containing Arg(Pmc) and Trp

This protocol uses a more robust scavenger cocktail, "Reagent K," to protect multiple sensitive residues simultaneously.

  • Preparation: Ensure the peptide-resin is thoroughly washed and dried.[14]

  • Cocktail Formulation: In a fume hood, carefully prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) .[15]

  • Deprotection Reaction:

    • Add Reagent K to the peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature. The cleavage of Arg(Pmc) can be slow, so allow the reaction to proceed for 2-4 hours.[15]

  • Isolation and Analysis: Follow the peptide isolation and analysis steps as described in Protocol 1.

References

  • Aapptec. Technical Support Information Bulletin 1163 - Standard Removal of Boc Protecting Group. [Link]

  • AnaSpec. Boc Resin Cleavage Protocol. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Iris Biotech. (2023). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]

  • National Institutes of Health. (2016). Strategies for Improving Peptide Stability and Delivery. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • National Institutes of Health. (2002). The synthesis and study of side-chain lactam-bridged peptides. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Beta-Amino Acid Incorporation

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating β-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating β-amino acids into their peptide sequences. The unique structural properties of β-amino acids, while offering significant advantages in creating novel peptidomimetics with enhanced stability, often present challenges during solid-phase peptide synthesis (SPPS), particularly concerning reaction kinetics.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with β-amino acids significantly slower than with α-amino acids?

A: The primary reason for slower reaction kinetics is steric hindrance . The additional methylene group in the backbone of β-amino acids increases their conformational rigidity and shields the reacting carboxyl and amino groups. This steric bulk impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, thereby increasing the activation energy required for amide bond formation.[1]

Q2: My standard coupling protocol results in low incorporation efficiency for a β-amino acid. What is the first parameter I should adjust?

A: The most straightforward and often most effective initial adjustment is to extend the reaction time . Standard coupling times of 1-2 hours may be insufficient for sterically hindered residues like β-amino acids.[1] We recommend starting with a "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[2] If low yield persists, increasing the coupling time for each step to 4 hours or even overnight can be beneficial.[1]

Q3: Which coupling reagents are most effective for difficult β-amino acid incorporations?

A: For challenging couplings involving β-amino acids, more potent activating reagents are generally required. While standard carbodiimides like DCC or EDC can be used, they are often less effective.[3][4] Uronium/aminium and phosphonium salt-based reagents are highly recommended due to their superior activation efficiency and ability to minimize side reactions.[3][5][6]

Reagent Class Examples Key Advantages for β-Amino Acid Coupling
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh coupling efficiency, rapid activation, and reduced risk of racemization. HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[5][6]
Phosphonium Salts PyBOP, PyAOPOffer high reactivity, especially for sterically hindered couplings.[3][5][7] PyAOP has been successfully used in the synthesis of long β-peptides.[8]
Q4: Can increasing the temperature improve coupling efficiency for β-amino acids?

A: Yes, gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[1] However, this must be done with caution, as elevated temperatures can increase the risk of racemization, particularly with sensitive amino acids. A modest increase to 30-40°C can be a good starting point. Microwave-assisted SPPS is also an effective strategy for accelerating these difficult couplings.[8]

Q5: How can I confirm that incomplete coupling is the cause of my low yield?

A: A qualitative colorimetric test, such as the Kaiser test (ninhydrin test) , is a simple and effective way to check for the presence of unreacted primary amines on the resin after a coupling step.[2][9][10] A positive Kaiser test (a deep blue or purple color on the resin beads) indicates that the coupling reaction is incomplete.[9][10] For secondary amines, like N-terminal proline, the chloranil or isatin test should be used.[9]

II. Troubleshooting Guides

Scenario 1: Consistently Low Yield After a β-Amino Acid Residue

Problem: You observe a significant drop in peptide yield, or mass spectrometry analysis of the crude product shows a high prevalence of a deletion sequence corresponding to the intended β-amino acid. A post-coupling Kaiser test on the resin is positive.

Logical Troubleshooting Workflow

G start Positive Kaiser Test After β-Amino Acid Coupling reagent Are you using a high-efficiency coupling reagent (e.g., HATU, PyAOP)? start->reagent time Have you extended the coupling time? reagent->time Yes reagent_change Switch to a More Potent Reagent (e.g., from HBTU to HATU) reagent->reagent_change No double_couple Implement Double Coupling (2 x 2 hours) time->double_couple No extend_time Extend Coupling Time (Overnight) double_couple->extend_time temp Consider Mild Heating (30-40°C) extend_time->temp solvent Change Solvent System (e.g., NMP instead of DMF) temp->solvent reagent_change->time cap Cap Unreacted Amines (Acetic Anhydride) solvent->cap proceed Proceed with Synthesis cap->proceed

Caption: Troubleshooting workflow for incomplete β-amino acid coupling.

Detailed Corrective Actions:
  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent, switch to a uronium or phosphonium salt like HATU or PyAOP.[5][6] These reagents generate more reactive activated esters, which are more effective at overcoming steric hindrance.[5]

  • Optimize Reaction Time and Temperature:

    • Double Coupling: This is the first and most recommended step.[2][11] Perform the coupling reaction for 1-2 hours, drain the reaction vessel, and then add a fresh solution of activated β-amino acid and coupling reagent for another 1-2 hours.

    • Extended Coupling: For particularly difficult sequences, a single overnight coupling may be necessary.[1] Studies have shown that active esters of β-amino acids are generally stable for over 24 hours in solution, minimizing concerns about reagent degradation during extended reaction times.[12]

    • Mild Heating: If extending the time is insufficient, increase the temperature of the reaction vessel to 30-40°C. Be sure to monitor for potential side reactions.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance the probability of successful molecular interactions and drive the reaction forward.[11]

  • Solvent Considerations: If peptide aggregation is suspected (which can be exacerbated by sterically hindered residues), consider switching the solvent from DMF to NMP or adding a small percentage of a chaotropic solvent like DMSO.[9][13]

  • Capping: If a small amount of unreacted amine remains after a second coupling attempt, it is advisable to "cap" these chains to prevent the formation of deletion sequences.[9] This is typically done by treating the resin with acetic anhydride.

Scenario 2: Successful Incorporation but Subsequent Slow Coupling

Problem: The β-amino acid is successfully incorporated (confirmed by a negative Kaiser test), but the subsequent coupling of the next α-amino acid is slow or incomplete.

Cause: The N-terminus of the newly incorporated β-amino acid is now a secondary amine (if the β-amino acid is N-substituted) or is sterically hindered by the adjacent bulky residue. This can make the subsequent amide bond formation challenging.

Experimental Protocol: Overcoming Post-β-Amino Acid Coupling Issues
  • Reagent Selection: For coupling onto the N-terminus of a β-amino acid, use a highly reactive coupling reagent such as HATU or PyBroP, as these are known to be effective for coupling to sterically hindered amines.[7][14]

  • Pre-activation: Ensure a sufficient pre-activation time (5-10 minutes) for the incoming α-amino acid with the coupling reagent before adding it to the resin. This ensures the formation of the highly reactive activated ester.

  • Double Coupling: Proactively use a double coupling strategy for the residue immediately following the β-amino acid.

  • Monitoring: After the coupling, perform a Kaiser test. If the result is ambiguous or positive, it confirms a difficult coupling that requires further optimization as described in Scenario 1.

III. Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of a β-Amino Acid using HATU

Objective: To achieve >99% coupling efficiency for a sterically hindered β-amino acid in a single coupling step.

Materials:

  • Fmoc-protected β-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve the Fmoc-β-amino acid and HATU in DMF. Add DIPEA to initiate the activation. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture for a minimum of 4 hours at room temperature. For extremely difficult couplings, extend the reaction time to overnight.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation: Take a small sample of the resin beads and perform a Kaiser test to confirm the absence of free primary amines.[2]

Protocol 2: The Kaiser Test for Monitoring Coupling Completeness

Objective: To qualitatively assess the presence of free primary amines on the resin support, indicating an incomplete coupling reaction.

Materials:

  • Solution A: 5% (w/v) ninhydrin in ethanol.[10]

  • Solution B: 80% (w/v) phenol in ethanol.[10]

  • Solution C: 0.001 M potassium cyanide (KCN) in pyridine.[10]

  • Small glass test tube

  • Heating block or water bath (100-110°C)

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a test tube.[2]

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.[2][10]

  • Heat the test tube at 100-110°C for 5 minutes.[2][10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Negative Result (Complete Coupling): The resin beads remain colorless or turn a faint yellow.

  • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color, indicating the presence of unreacted primary amines.[10]

G cluster_0 Peptide Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling β-Amino Acid Coupling (e.g., with HATU) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Troubleshoot Troubleshoot: Double Couple / Extend Time KaiserTest->Troubleshoot Positive Troubleshoot->Coupling

Caption: Integration of the Kaiser test into the SPPS workflow.

IV. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • PMC. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. National Institutes of Health.

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.

  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • Iris Biotech. (n.d.). Monitoring of Peptide Coupling and Capping.

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

  • PMC. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings. National Institutes of Health.

  • PMC. (n.d.). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. National Institutes of Health.

  • Reddit. (2023). Peptide synthesis troubleshooting : r/OrganicChemistry.

  • BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.

  • RSC Publishing. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.

  • Knowledge UChicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.

  • PMC. (n.d.). Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP. National Institutes of Health.

  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

  • Biomatik. (n.d.). Peptide Synthesis FAQ.

  • RSC Publishing. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Optimization

challenges in synthesizing peptides with beta-amino acids

Technical Support Center: Troubleshooting β -Amino Acid Peptide Synthesis Welcome to the Advanced Peptide Synthesis Support Center. Synthesizing peptides containing β -amino acids ( β2 , β3 , or cyclic derivatives like A...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting β -Amino Acid Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. Synthesizing peptides containing β -amino acids ( β2 , β3 , or cyclic derivatives like ACHC) presents unique thermodynamic and kinetic hurdles compared to standard α -amino acid solid-phase peptide synthesis (SPPS). The inclusion of an additional methylene carbon in the backbone increases conformational flexibility at the monomer level but paradoxically drives the formation of highly stable secondary structures (e.g., 14-helices) in oligomers[1]. This technical guide is designed for researchers and drug development professionals to troubleshoot sluggish kinetics, aggregation, and epimerization using self-validating protocols.

Troubleshooting Guide & FAQs

Q1: Why are my coupling yields drastically dropping after the 4th or 5th β -amino acid addition?

Root Cause (Causality): You are likely experiencing severe on-resin aggregation. β -peptides have a high propensity to form stable helical structures (such as the 14-helix) much earlier in the sequence than standard α -peptides[2]. This rapid folding buries the terminal amine within the resin matrix, making it physically inaccessible to the incoming activated amino acid, resulting in poor synthetic efficiency[1]. Self-Validating Solution:

  • Implement Microwave Heating: Transitioning from room temperature to microwave-assisted SPPS (typically 75°C - 90°C) provides the thermal energy required to disrupt intermolecular hydrogen bonding and unfold the growing chain[3].

  • Use Chaotropic Agents: If microwave synthesis is unavailable, swell the resin in a solvent mixture containing chaotropic salts (e.g., 0.8 M LiCl in DMF) or use specialized "magic mixtures" to maximize solvation and prevent aggregation[4].

  • Validation Step: Perform a quantitative Kaiser test or TNBS test after the 4th coupling. A positive (blue/red) result after an extended coupling cycle confirms that the amine is still unreacted due to aggregation, validating the need for thermal disruption.

Q2: I am using standard DIC/HOBt, but my β2 -amino acid won't couple efficiently. What should I change?

Root Cause (Causality): β2 -amino acids possess side chains positioned directly adjacent to the carboxylic acid, creating significant steric hindrance during the formation of the active ester. Traditional additives like HOBt are insufficiently reactive to overcome this high activation barrier[5]. Self-Validating Solution:

  • Upgrade Coupling Reagents: Switch to highly reactive aminium/uronium salts like HATU or use DIC with Oxyma Pure. HATU accelerates the reaction via the formation of a highly reactive 7-aza-benzotriazole active ester[6].

  • Double Coupling: Implement a double coupling strategy (e.g., 2 x 45 minutes) with fresh reagents for the second cycle to continuously drive the equilibrium forward.

  • Validation Step: Perform a micro-cleavage of a small resin aliquot and analyze via LC-MS. Confirm the mass shift corresponding to the successful addition of the hindered monomer before proceeding to the next deprotection step.

Q3: How do I minimize epimerization when coupling sensitive β -amino acids?

Root Cause (Causality): Prolonged exposure to strong bases (like DIPEA) during the activation of sterically hindered β -amino acids can lead to proton abstraction at the chiral center, especially when the coupling reaction is kinetically slow. Self-Validating Solution:

  • Base Optimization: Substitute DIPEA with a weaker, more sterically hindered base like TMP (2,4,6-trimethylpyridine) during activation, or utilize a base-free DIC/Oxyma system[7].

  • Pre-activation Control: Avoid pre-activating the β -amino acid for more than 2 minutes before adding it to the resin to limit the time the activated species spends in a basic environment.

  • Validation Step: Run a high-resolution chiral HPLC on the cleaved dipeptide/tripeptide fragment to quantify the diastereomeric excess (d.e.) and validate the preservation of chirality.

Quantitative Data: Coupling Reagent Comparison

To optimize your synthesis, select the appropriate coupling reagent based on the steric profile of your β -amino acid.

Table 1: Efficiency and parameters of coupling reagent systems for sterically hindered β -amino acids.

Coupling SystemRelative ReactivityEpimerization RiskOptimal BaseRecommended TempNotes
DIC / HOBt LowLowNone25°CIneffective for β2 or cyclic β -amino acids[5].
DIC / Oxyma HighVery LowNone75°C (MW)Excellent for microwave SPPS; avoids base-catalyzed side reactions[7].
HATU Very HighModerateDIPEA / TMP25°C - 60°CGold standard for difficult couplings; requires precise base stoichiometry[6].
PyAOP HighLowDIPEA25°CHighly effective for N-alkylated or highly hindered β -residues[6].

Logical Troubleshooting Workflow

BetaPeptideTroubleshooting Start Identify Synthesis Issue Issue1 Sluggish Coupling (Steric Hindrance) Start->Issue1 Issue2 Sequence Aggregation (14-Helix Formation) Start->Issue2 Issue3 Epimerization (Loss of Chirality) Start->Issue3 Sol1 Use HATU or DIC/Oxyma Double Coupling Issue1->Sol1 Overcome Activation Barrier Sol2 Microwave Heating (75°C) Chaotropic Salts (LiCl) Issue2->Sol2 Disrupt H-Bonds Sol3 Use Weaker Base (TMP) Minimize Pre-activation Issue3->Sol3 Prevent Proton Abstraction Val1 LC-MS Micro-cleavage Sol1->Val1 Validate Val2 Kaiser / TNBS Test Sol2->Val2 Validate Val3 Chiral HPLC Analysis Sol3->Val3 Validate

Logical troubleshooting workflow for resolving common beta-peptide synthesis challenges.

Step-by-Step Methodology: Microwave-Assisted SPPS of β -Peptides

This self-validating protocol utilizes microwave energy to overcome the low temperature/pressure requirements and structural aggregation inherent to β -peptides[2],[3].

Phase 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of low-loading resin (e.g., ChemMatrix or PEG-based resin, 0.3-0.4 mmol/g) into a microwave-compatible reaction vessel. (Causality: Low loading prevents inter-chain aggregation).

  • Swell the resin in 5 mL of DMF for 30 minutes at room temperature. Drain.

Phase 2: Fmoc Deprotection 3. Add 5 mL of 20% Piperidine in DMF containing 0.1 M Oxyma (to suppress aspartimide formation). 4. Irradiate in the microwave: 75°C for 3 minutes[3]. 5. Drain and wash the resin thoroughly with DMF (5 x 3 mL). 6. Validation: Monitor the UV absorbance of the deprotection waste at 301 nm to ensure complete Fmoc removal.

Phase 3: Amino Acid Activation & Coupling 7. Prepare the coupling solution: 0.5 mmol (5 eq) of Fmoc- β -amino acid, 0.5 mmol (5 eq) of DIC, and 0.5 mmol (5 eq) of Oxyma in 4 mL DMF[7]. 8. Add the solution to the resin. 9. Irradiate in the microwave: 75°C for 10 minutes. (For highly hindered cyclic β -amino acids like ACHC, extend to 15 minutes). 10. Drain and wash with DMF (4 x 3 mL). 11. Validation: Perform a Kaiser test. If positive, repeat steps 7-10 (Double Coupling).

Phase 4: Cleavage 12. Wash resin with DCM (5 x 3 mL) and dry under vacuum. 13. Treat with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature. 14. Precipitate the cleaved β -peptide in cold diethyl ether, centrifuge, and lyophilize.

MicrowaveSPPS Resin 1. Resin Swelling Low-loading PEG Deprotect 2. Fmoc Deprotection 20% Pip + Oxyma (MW 75°C) Resin->Deprotect Couple 3. Amino Acid Coupling DIC/Oxyma (MW 75°C) Deprotect->Couple Validate 4. Kaiser Test Check Completion Couple->Validate Validate->Couple Fail (Double Couple) Cleave 5. TFA Cleavage Room Temp, 2h Validate->Cleave Pass

Step-by-step microwave-assisted solid-phase peptide synthesis (SPPS) workflow.

Sources

Troubleshooting

Technical Support Center: Purifying Peptides with (S)-3-Amino-6-(Boc-amino)hexanoic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid, (S)-3-Amino-6-(Boc-amino)hexanoic Acid. The incorporati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid, (S)-3-Amino-6-(Boc-amino)hexanoic Acid. The incorporation of this protected β-amino acid introduces unique purification challenges primarily due to its bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity for your target peptide.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of peptides containing (S)-3-Amino-6-(Boc-amino)hexanoic Acid, using a question-and-answer format.

Question 1: My peptide has extremely poor solubility in the standard aqueous mobile phase (e.g., Water/Acetonitrile/TFA). How can I get it onto the column without it precipitating?

Answer:

This is the most common issue when dealing with peptides containing Boc-protected residues. The hydrophobicity of the Boc group often leads to aggregation and poor solubility in highly aqueous solutions required for good binding to a reverse-phase (RP) column.[1][2][3]

Probable Causes:

  • High Hydrophobicity: The Boc group dramatically increases the overall non-polar character of the peptide, reducing its affinity for aqueous solvents.[1]

  • Peptide Aggregation: Hydrophobic peptides tend to self-associate and aggregate, further reducing solubility.[1][4][5]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a strong organic solvent (like 100% DMSO) can cause it to crash out of solution when it meets the weak, aqueous mobile phase on the column.[6]

Solutions & Explanations:

  • Use a Modified Dissolution Protocol:

    • Initial Wetting: Instead of directly adding an aqueous buffer, first "wet" the lyophilized peptide with a small volume of a strong organic solvent like isopropanol, acetonitrile, or methanol.[7][] This helps to break up the initial aggregates.

    • Strong Solvent Dissolution: For very difficult cases, dissolve the crude peptide completely in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][7][9]

    • Dilution Strategy: After initial dissolution in a strong organic solvent, slowly dilute the sample with your initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA). This should be done carefully to avoid precipitation. The final concentration of DMSO or DMF in the injected sample should be kept as low as possible.

  • Employ Stronger Organic Modifiers in the Mobile Phase:

    • Standard acetonitrile might not be sufficient to keep the peptide in solution during the run. Consider replacing a portion or all of the acetonitrile in your mobile phase with n-propanol or isopropanol .[1][7] These alcohols are stronger organic modifiers and can significantly improve the solubility of hydrophobic peptides.[9]

  • Optimize Sample Loading:

    • If solubility remains an issue, inject a smaller volume of a more concentrated sample dissolved in a strong, but miscible, solvent like DMF or DMSO.[1][9] While not ideal, this can be more effective than injecting a large volume of a saturated, aqueous-organic mix.

Question 2: My HPLC chromatogram shows a very broad peak or significant peak tailing for my target peptide. What is causing this and how can I fix it?

Answer:

Poor peak shape is a classic symptom of secondary, non-ideal interactions on the column or slow kinetics. For Boc-protected peptides, this is often exacerbated by their unique properties.

Probable Causes:

  • Strong Hydrophobic Interactions: The peptide may be interacting too strongly with the C18 stationary phase, leading to slow desorption kinetics and peak broadening.[1]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with basic residues on your peptide, causing peak tailing.[9]

  • Peptide Aggregation on Column: The peptide may be aggregating at the head of the column or even during elution.[7]

  • Multiple Conformations: The peptide may exist in several slowly interconverting conformations, each with a slightly different retention time, leading to a broadened peak.[7]

Solutions & Explanations:

  • Increase Column Temperature: This is one of the most effective tools for improving the peak shape of hydrophobic peptides.[9][10]

    • Mechanism: Elevating the temperature (e.g., to 40-60 °C) increases peptide solubility, reduces mobile phase viscosity (lowering backpressure), and speeds up the kinetics of adsorption/desorption.[7][9] It can also help denature the peptide into a single, stable conformation on the column.[7][10]

  • Switch to a Less Retentive Stationary Phase:

    • If a C18 column is too retentive, consider a column with a shorter alkyl chain, such as a C8 or C4 .[1][2][7] This will weaken the hydrophobic interactions, allowing the peptide to elute faster with a better peak shape.

  • Optimize the Mobile Phase Modifier:

    • Trifluoroacetic Acid (TFA): The standard 0.1% TFA is an excellent ion-pairing agent that masks silanol interactions and protonates acidic residues.[][9][11]

    • Formic Acid (FA): Trying 0.1% Formic Acid can sometimes alter the selectivity of the separation, potentially resolving your peptide from a co-eluting impurity while maintaining good peak shape, especially on modern hybrid-particle columns.[9]

  • Use a Modern Column:

    • Consider using a column with a bridged ethyl hybrid (BEH) particle base. These columns have fewer free silanol groups, which minimizes the interactions that cause peak tailing, often providing good peak shape even without strong ion-pairing agents like TFA.[9]

Question 3: I am observing a significant impurity with a mass corresponding to my peptide minus 100 Da. How can I prevent the loss of the Boc group during purification?

Answer:

The Boc group is designed to be labile to acid.[12] While standard RP-HPLC conditions (0.1% TFA) are generally considered mild, prolonged exposure or harsh conditions during workup can cause premature deprotection.

Probable Causes:

  • High TFA Concentration: If the TFA concentration is significantly higher than 0.1%, it can accelerate Boc group cleavage.

  • Prolonged Exposure: Leaving fractions containing the purified peptide at room temperature for extended periods (e.g., >4-8 hours) can lead to slow cleavage of the Boc group.[13]

  • High Temperature During Evaporation: When removing the solvent post-purification (e.g., on a rotovap), the concentration of TFA increases as the aqueous/organic solvent evaporates, which can rapidly cleave the Boc group, especially if heat is applied.[13]

Solutions & Explanations:

  • Strictly Control TFA Concentration: Ensure your mobile phase contains no more than 0.1% TFA.

  • Work Quickly and Keep Fractions Cold: Process your HPLC fractions immediately after collection. If they must be stored, keep them at low temperatures (e.g., 5 °C) to slow the rate of deprotection.[13]

  • Use Lyophilization (Freeze-Drying): This is the preferred method for solvent removal. Lyophilization removes the solvent at low temperatures and pressures, preventing the concentration of acid and minimizing the risk of Boc group cleavage.[13]

  • Consider an Alternative Acid: If Boc lability is a persistent problem, you could consider using a less harsh acid like acetic acid. However, be aware that this often results in poorer peak resolution compared to TFA.[13]

Frequently Asked Questions (FAQs)

Q: What is the best starting column and mobile phase for a peptide containing (S)-3-Amino-6-(Boc-amino)hexanoic Acid? A: A good starting point is a C18 reversed-phase column with a 300 Å pore size, which is suitable for larger molecules like peptides.[14] For the mobile phase, begin with a standard gradient of water and acetonitrile, both containing 0.1% TFA.[][11] Be prepared to adjust the gradient to be shallower around the elution point of your peptide to achieve the best resolution.[1]

Q: Can I use purification methods other than RP-HPLC? A: Yes. While RP-HPLC is the most common method, other techniques can be used, especially as an orthogonal purification step.[11][15]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge rather than hydrophobicity.[16][17] It can be an excellent first step to remove many impurities before a final RP-HPLC polishing step.[15]

  • Normal-Phase Chromatography: For fully protected, highly hydrophobic peptides that are insoluble in aqueous solutions, normal-phase flash chromatography using solvents like dichloromethane and methanol can be a viable, albeit less common, alternative.[2]

Q: How does the position of the modified amino acid affect purification? A: The position can have a significant impact. If the (S)-3-Amino-6-(Boc-amino)hexanoic Acid is located within a hydrophobic cluster of other amino acids, it will contribute to an overall higher retention time and may increase the likelihood of aggregation. Conversely, if it is flanked by hydrophilic residues, its impact on retention and solubility may be less pronounced.

Experimental Protocols & Data

Protocol 1: Step-by-Step RP-HPLC Method Development
  • Sample Preparation: Dissolve the crude peptide at ~1 mg/mL. If it does not dissolve in the initial mobile phase (95:5 Water:ACN w/ 0.1% TFA), use the "Initial Wetting" or "Strong Solvent Dissolution" methods described in Troubleshooting Question 1. Filter the sample through a 0.45 µm syringe filter.

  • Analytical Scouting Run:

    • Column: C18, 300 Å, ~4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a broad "scouting" gradient, such as 5% to 95% B over 30 minutes. This will determine the approximate %B at which your peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient focused around the elution point of your target peptide. For example, if the peptide eluted at 45% B, try a new gradient of 35% to 55% B over 30 minutes. This will increase the resolution between your target peptide and closely eluting impurities.[1]

  • Preparative Scale-Up:

    • Once the analytical method is optimized, scale it up for your preparative column, adjusting the flow rate and injection volume according to the column dimensions.

Table 1: Troubleshooting Summary for HPLC Parameters
Problem Primary Parameter to Adjust Secondary Parameter to Adjust Rationale
Poor Solubility Sample Solvent (use DMSO/DMF)Mobile Phase Organic (use Propanol)Enhances solubility of highly hydrophobic peptides.[7][9]
Broad/Tailing Peaks Column Temperature (Increase to 40-60°C)Stationary Phase (Switch C18 -> C8/C4)Improves kinetics, solubility, and reduces secondary interactions.[1][9][10]
Co-eluting Impurities Gradient Slope (Make it shallower)Mobile Phase Modifier (Try Formic Acid)Increases separation time between peaks; changes separation selectivity.[1][9]
No Elution Stationary Phase (Switch C18 -> C4)Mobile Phase Organic (use Propanol)Reduces strong hydrophobic binding to the column.[1]
Boc-Group Loss Post-run Processing (Use Lyophilization)Mobile Phase (Ensure TFA is 0.1%)Avoids concentrating acid during solvent removal.[13]

Visualization

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

This diagram outlines a logical decision-making process for addressing common issues related to poor peak shape and resolution during the purification of Boc-protected peptides.

G start Start: Crude Peptide Analysis (Poor Resolution / Broad Peak) check_sol Is peptide fully soluble in initial mobile phase? start->check_sol dissolve Action: Modify Sample Prep - Use DMSO/DMF for dissolution - Use stronger organic (IPA) check_sol->dissolve No increase_temp Action: Increase Column Temp (e.g., 40-60 °C) check_sol->increase_temp Yes dissolve->increase_temp check_temp Improved Peak Shape? increase_temp->check_temp shallow_grad Action: Optimize Gradient (Make shallower around peak) check_temp->shallow_grad Yes change_col Action: Change Column (e.g., C18 -> C8 or C4) check_temp->change_col No check_res Resolution Sufficient? shallow_grad->check_res check_res->change_col No success Success: High Purity Peptide check_res->success Yes fail Consider Orthogonal Method (e.g., Ion Exchange) check_res->fail If still failing change_col->shallow_grad

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in SPPS

Introduction Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) chemistry. Here, we address one of the most common and critical challenges in Boc-SPPS: incomplete deprotection. Failure to completely remove the Nα-Boc group results in the formation of deletion sequences, which are often difficult to separate from the target peptide, leading to reduced yield and compromised purity. This resource provides in-depth, experience-based troubleshooting in a direct question-and-answer format to help you diagnose, resolve, and prevent these issues in your syntheses.

Core Principles of Boc Deprotection

The removal of the Boc protecting group is a critical step in each cycle of SPPS. The mechanism is an acid-catalyzed process, typically using trifluoroacetic acid (TFA), which protonates the carbamate oxygen.[1] This protonation facilitates the cleavage of the C-O bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid rapidly decomposes, releasing the free N-terminal amine and carbon dioxide gas.[1][3] The efficiency of this reaction is paramount for the successful elongation of the peptide chain.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of incomplete Boc deprotection?

A1: From a mechanistic standpoint, incomplete deprotection occurs when the acidic reagent cannot efficiently access and cleave the Boc group. This can be attributed to a confluence of chemical and physical factors.

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the TFA from reaching the Boc group.[4][5] This effect is magnified by the steric hindrance of the polymeric support itself.[5]

  • Peptide Aggregation & Secondary Structure: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate.[6][7] This chain collapse can render the N-terminus inaccessible to reagents, severely hindering both deprotection and subsequent coupling steps.[6][7]

  • Poor Resin Swelling: The solid support must be adequately swollen to allow for the diffusion of reagents. Inadequate swelling in the deprotection solvent (e.g., Dichloromethane - DCM) can physically prevent the acid from reaching all the peptide chains within the resin beads.[8]

  • Inadequate Reagent Conditions: Insufficient TFA concentration or a deprotection time that is too short may not be sufficient for complete removal of the Boc group, especially for difficult sequences.[9] The reaction rate has been shown to have a second-order dependence on acid concentration.[10]

  • Problematic Residues: Certain amino acid derivatives are known to be more resistant to deprotection. For instance, Boc-His(pi-Bom) has been shown to be much more resistant to standard TFA deprotection conditions, requiring special precautions like prolonged reaction times or increased TFA concentrations.[9]

Q2: How can I reliably detect incomplete Boc deprotection?

A2: Early and accurate detection is crucial. Several qualitative and quantitative methods can be employed.

  • Qualitative Colorimetric Tests: The Kaiser test (or ninhydrin test) is a highly sensitive method for detecting free primary amines.[11][12] After the deprotection step, a positive Kaiser test (intense blue color) indicates the presence of a free amine, signifying a successful deprotection.[13] Conversely, after a coupling step, a positive test indicates unreacted amines and thus an incomplete coupling. It's important to note that the Kaiser test is unreliable for secondary amines like proline.[11][12]

  • Quantitative Analysis (Test Cleavage): For sequences longer than 20 amino acids or those known to be difficult, performing a small test cleavage is highly recommended.[6] A small sample of the peptide-resin (2-5 mg) is cleaved, and the resulting peptide is analyzed by HPLC and Mass Spectrometry (MS).[4]

    • HPLC: Incomplete deprotection leads to deletion sequences (e.g., peptide missing one amino acid), which will appear as separate, earlier-eluting peaks from the target peptide.[4]

    • Mass Spectrometry: MS can definitively identify the presence of the unde-protected peptide, which will have a mass that is 100.12 g/mol higher than the target peptide, corresponding to the mass of the Boc group.[4]

Table 1: On-Resin Monitoring Techniques
TestTargetPrinciplePositive Result (Deprotection)Negative Result (Deprotection)Limitations
Kaiser Test Primary AminesNinhydrin reacts with primary amines to form "Ruhemann's purple".[14]Intense blue beads and solution.[13]Yellow/colorless beads and solution.[13]Unreliable for N-terminal Proline.[11][12] Can give false negatives with aggregated peptides.[7]
Chloranil Test Secondary AminesForms a colored charge-transfer complex with secondary amines.Blue or greenish-blue beads.[14]No color change.Used specifically for residues like Proline where Kaiser test fails.[14]
Q3: I have a positive Kaiser test after my coupling step, suggesting my previous deprotection was incomplete. What should I do now?

A3: A positive Kaiser test post-coupling indicates free amines, which could stem from either incomplete coupling or incomplete deprotection in the prior step. Assuming the coupling reaction itself was optimized, the root cause is likely the deprotection. This leads to deletion sequences where the subsequent amino acid is not added. To salvage the synthesis, you must cap the unreacted chains.

Capping Protocol: Capping terminates the unreacted peptide chains by acetylating their free N-terminal amines. This prevents them from participating in subsequent cycles and simplifies the final purification, as the capped, truncated peptides are easily separated from the full-length product.

  • Wash the peptide-resin thoroughly with DMF.

  • Prepare a capping solution (e.g., Acetic Anhydride/DIEA/DMF).

  • Treat the resin with the capping solution for 30 minutes at room temperature.[15]

  • Wash the resin extensively with DMF and DCM and proceed to the deprotection step for the next cycle.

Visualizing the Boc-SPPS Cycle & Troubleshooting Logic

The following diagrams illustrate the standard Boc-SPPS workflow and a decision tree for troubleshooting incomplete deprotection.

cluster_SPPS Standard Boc-SPPS Cycle A 1. Deprotection (TFA in DCM) B 2. Wash & Neutralization (DCM, DIEA/DMF) A->B C 3. Coupling (Activated Boc-AA) B->C D 4. Wash (DMF, DCM) C->D E Monitor (Kaiser Test) D->E E->A

Caption: A simplified workflow of a single cycle in Boc-SPPS.

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

Q4: How can I proactively prevent incomplete deprotection, especially for known "difficult" sequences?

A4: Prevention is always the best strategy. For challenging syntheses, modifying the standard protocol is often necessary.

Table 2: Prophylactic Strategies to Mitigate Incomplete Deprotection
StrategyDescriptionWhen to Use
Double Deprotection Perform the deprotection step twice (e.g., 2 x 20-30 min) before proceeding to neutralization and coupling.For sequences with bulky residues (Val, Ile, Thr) or known aggregation-prone regions.
Increased TFA Concentration Increase the TFA concentration from the standard 25% in DCM to 40-50%.When synthesizing peptides with particularly acid-resistant residues like Boc-His(pi-Bom).[9]
Incorporate Structure-Breaking Elements For long peptides, incorporate pseudoproline dipeptides or Dmb/Hmb protected amino acids every 6-8 residues to disrupt secondary structure formation.[6]Recommended for peptides longer than 20 amino acids or those with stretches of hydrophobic residues.[6]
Use Chaotropic Agents Washing the resin with solutions containing chaotropic salts (e.g., 4M KSCN) before coupling can help break up aggregates.[6]When resin shrinking or clumping is observed, indicating on-resin aggregation.[6]
Solvent Optimization Ensure the solvent system promotes optimal resin swelling. Interestingly, 100% TFA can cause less swelling than a 55% TFA solution in DCM.[8]Always ensure the resin is fully swollen before starting the synthesis.
Experimental Protocols
Protocol 1: Standard Boc Deprotection
  • Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).[4]

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[4]

  • Agitate the mixture at room temperature for 30 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 x 1 min) and proceed to the neutralization and coupling steps.[4]

Protocol 2: The Kaiser (Ninhydrin) Test

This protocol is a qualitative test for the presence of free primary amines on the resin.[11]

Reagent Preparation:

  • Reagent A: 1) Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2) Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[11][14]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[11][14]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[11][14]

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small glass test tube.[11]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[11]

  • Heat the tube at 110-120°C for 5 minutes.[11][13]

  • Observe the color of the beads and the solution.

    • Intense Blue: Positive result (free primary amines present).

    • Yellow/Colorless: Negative result (no free primary amines).

References
  • BenchChem Technical Support Team. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis. BenchChem.
  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • University of Rochester. Peptide Synthesis for Beginners.
  • Peptides International. (1997). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Sigma-Aldrich. 60017 Kaiser test kit. MilliporeSigma.
  • AAPPTec. Kaiser Test (Ninhydrin Test).
  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem.
  • BenchChem Technical Support Team. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. BenchChem.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical reviews, 109(6), 2455-2504.
  • Jones, A. B., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8317-8320.
  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry.

Sources

Troubleshooting

avoiding racemization during beta-amino acid activation

Technical Support Center: Troubleshooting Racemization During β -Amino Acid Activation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization During β -Amino Acid Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected loss of stereochemical integrity when incorporating β -amino acids into peptidomimetics.

Unlike standard α -amino acids, β -amino acids possess unique structural properties that drastically alter their behavior during carboxyl activation. This guide is designed to dissect the causality behind these side reactions and provide self-validating, field-proven methodologies to preserve chirality during your syntheses.

Part 1: Mechanistic Insights (The "Why")

Q1: Why do β -amino acids racemize differently than α -amino acids during coupling?

A: The mechanism of racemization (or epimerization, if multiple stereocenters exist) depends entirely on the structural sub-class of the β -amino acid being activated.

In standard α -amino acids, racemization typically occurs via the formation of a 5-membered oxazolone intermediate. However, β -amino acids follow different pathways:

  • β2 -Amino Acids (High Risk): In β2 -amino acids, the chiral center is located at the α -carbon, directly adjacent to the activating carboxyl group [2]. When the carboxyl group is activated into a high-energy ester, the proton on the chiral α -carbon becomes highly acidic. In the presence of a base, rapid direct enolization occurs, leading to severe epimerization [1].

  • β3 -Amino Acids (Lower Risk): Here, the chiral center is at the β -carbon, insulated from the carboxyl group by an achiral α -CH 2​ group. While the chiral center is generally stable against direct enolization, over-activation can lead to the formation of a 6-membered dihydro-1,3-oxazin-6-one intermediate. While this rarely racemizes the β -center, it competes with the desired coupling and reduces overall yield.

Mechanism A Protected β²-Amino Acid (Chiral α-Carbon) B Activated Ester (High Energy) A->B Activation (DIC/HATU) C Direct Enolization (Base-Catalyzed) B->C Excess Base (DIPEA) D Desired β-Peptide (Retention of Chirality) B->D Amine Nucleophile (Fast acylation) E Epimerized β-Peptide (Loss of Chirality) C->E Amine Nucleophile

Figure 1: Mechanistic pathways of β²-amino acid activation and base-catalyzed epimerization.

Part 2: Coupling Reagents & Conditions (The "How-To")

Q2: Which coupling reagents and bases should I choose to minimize epimerization?

A: The choice of reagent is a delicate balance between activation energy and basicity. Strong uronium/aminium salts (like HATU or HBTU) are highly efficient but require the addition of a tertiary amine base (typically DIPEA) to initiate activation [3]. For β2 -amino acids, the strong basicity of DIPEA drives the direct enolization pathway, resulting in significant epimerization [4].

The Solution:

  • Carbodiimide/Additives (Preferred): Use N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl cyanohydroxyiminoacetate). This system operates under neutral to mildly acidic conditions, entirely bypassing the need for a tertiary amine base and effectively shutting down the enolization pathway [1].

  • Weak Base Substitution (Alternative): If you must use HATU due to extreme steric hindrance, replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine). TMP is highly sterically hindered and significantly less basic, reducing proton abstraction at the α -carbon [3].

Q3: How do pre-activation times influence the racemization rate?

A: Causality dictates that the longer an activated ester exists in the presence of a base, the higher the probability of enolization. Over-activation of the carboxylic acid must be avoided [4]. Pre-activation times should be strictly limited to under 2 minutes , or ideally, the reagents should be added for in situ activation directly in the presence of the resin-bound amine nucleophile.

Optimization Start Identify β-Amino Acid Type Beta2 β²-Amino Acid (Stereocenter at Cα) Start->Beta2 High Epimerization Risk Beta3 β³-Amino Acid (Stereocenter at Cβ) Start->Beta3 Low Epimerization Risk Path1 Use DIC / OxymaPure (Neutral Conditions) Beta2->Path1 Primary Strategy Path2 Use HATU / TMP (Weak Base Alternative) Beta2->Path2 If sterically hindered Path3 Standard DIC/HOBt (Monitor for Oxazinone) Beta3->Path3 Standard Protocol

Figure 2: Decision matrix for selecting coupling reagents to minimize racemization.

Part 3: Quantitative Data & Experimental Validation

To illustrate the critical impact of reagent selection, the following table summarizes the expected epimerization levels during the coupling of a sterically hindered β2 -amino acid onto a solid support.

Table 1: Impact of Coupling Conditions on β2 -Amino Acid Epimerization

Amino Acid TypeCoupling ReagentBasePre-activation TimeEpimerization (%)
β2 -homo-AAHATUDIPEA (2.0 eq)5 min15.0 - 35.0%
β2 -homo-AAHATUTMP (2.0 eq)2 min2.0 - 5.0%
β2 -homo-AADICOxymaPure0 min (In situ)< 1.0%
β3 -homo-AAHATUDIPEA (2.0 eq)5 min< 1.0%
Self-Validating Protocol: Low-Epimerization Coupling of β2 -Amino Acids

This protocol utilizes the DIC/Oxyma strategy and includes a mandatory self-validation checkpoint to ensure stereochemical fidelity before committing to subsequent synthesis steps.

Materials:

  • Fmoc- β2 -amino acid (3.0 eq relative to resin loading)

  • DIC (3.0 eq)

  • OxymaPure (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

  • Reagent Dissolution: In a clean, dry vial, dissolve the Fmoc- β2 -amino acid and OxymaPure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • In Situ Activation & Coupling: Add the amino acid/Oxyma solution directly to the resin. Immediately add DIC (3.0 eq) to the reaction vessel. Do not pre-activate the mixture in the vial.

  • Incubation: Agitate the reaction at room temperature for 2 to 4 hours. Monitor coupling completion via a Kaiser test or Chloranil test.

  • Self-Validation Checkpoint (Micro-cleavage): Before proceeding to the next Fmoc deprotection, withdraw a 5 mg aliquot of the resin. Wash with DCM and dry. Cleave the peptide fragment using a standard TFA cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 1 hour.

  • Chiral Analysis: Evaporate the cleavage cocktail, reconstitute the residue in a suitable solvent, and analyze via Chiral HPLC or derivatize with Marfey's reagent for standard LC-MS analysis. Confirm that the diastereomeric excess (d.e.) is >99% before continuing the solid-phase assembly.

References

  • Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. ResearchGate. Available at: [Link]

Optimization

dealing with aggregation in peptides containing hydrophobic linkers

Welcome to the Technical Support Center for Complex Peptide Engineering . As a Senior Application Scientist, I have designed this specialized guide to address one of the most notorious bottlenecks in modern peptide chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Peptide Engineering . As a Senior Application Scientist, I have designed this specialized guide to address one of the most notorious bottlenecks in modern peptide chemistry: severe aggregation driven by hydrophobic linkers.

Whether you are developing Proteolysis Targeting Chimeras (PROTACs), Peptide-Drug Conjugates (PDCs), or self-assembling nanomaterials, hydrophobic linkers (such as long aliphatic chains or highly non-polar sequences) inevitably trigger intermolecular hydrophobic collapse and β -sheet formation. This guide provides field-proven, mechanistically grounded solutions across synthesis, purification, and formulation.

Diagnostic Workflow for Peptide Aggregation

Before altering your chemistry, you must identify where the aggregation is occurring. The following diagnostic flowchart isolates the root cause across the development pipeline.

G Start Aggregation Detected (Low Yield / Broad Peaks) Stage Identify Production Bottleneck Start->Stage SPPS Solid-Phase Synthesis (Incomplete Coupling) Stage->SPPS Purification HPLC Purification (Poor Recovery/Tailing) Stage->Purification Formulation Aqueous Formulation (Precipitation/Turbidity) Stage->Formulation Sol_SPPS Insert Pseudoprolines Elevate Temp (Microwave) SPPS->Sol_SPPS Sol_Pur Use C4/Polymeric Column Add HFIP/Isopropanol Purification->Sol_Pur Sol_Form Adjust pH away from pI Add Cyclodextrins Formulation->Sol_Form

Diagnostic workflow for resolving peptide aggregation across synthesis, purification, and formulation.

Section 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q: My peptide containing a long aliphatic linker is failing at residue 15. The Kaiser test remains stubbornly positive despite double and triple couplings. What is causing this, and how do I fix it?

A: The failure is caused by on-resin β -sheet formation. As the peptide chain elongates, the hydrophobic linker drives the chains to fold and interact via interchain hydrogen bonding. This creates a dense, aggregated microenvironment that physically blocks incoming activated amino acids and deprotection reagents from reaching the N-terminus.

The Solution: You must disrupt the secondary structure. The gold standard for this is the incorporation of Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser/Thr( ψMe,Me pro)-OH). As established by , pseudoprolines consist of a reversibly protected oxazolidine or thiazolidine ring. This ring structurally mimics proline, inducing a sharp "kink" in the peptide backbone by strongly favoring the cis-amide bond conformation. This kink physically prevents the linear alignment required for β -sheet aggregation, restoring solvation and coupling kinetics.

Mechanism Linear Hydrophobic Peptide Chain Hbond Interchain H-Bonding Linear->Hbond BetaSheet Beta-Sheet Aggregation Hbond->BetaSheet Pseudo Pseudoproline Insertion BetaSheet->Pseudo Intervention Kink Backbone Kink (Cis-Amide) Pseudo->Kink Solvated Restored Solvation & Yield Kink->Solvated

Mechanism of beta-sheet disruption and solvation enhancement using pseudoproline dipeptides.

Q: I cannot change my peptide sequence to include Ser/Thr/Cys for pseudoproline insertion. What are my alternative SPPS options?

A: If sequence modification is impossible, you must alter the thermodynamic environment of the resin:

  • Microwave-Assisted SPPS: Elevating the reaction temperature to 75°C provides the thermal energy required to break interchain hydrogen bonds.

  • Chaotropic Salts: Swelling the resin in DMF containing 0.1 M to 0.8 M Lithium Chloride (LiCl) disrupts the hydrogen-bonding network of the solvent-peptide interface, significantly improving the solvation of hydrophobic domains.

Section 2: Cleavage, Solubilization, and HPLC Purification

Q: After global cleavage, my crude hydrophobic peptide will not dissolve in the standard 5% Acetonitrile / 0.1% TFA starting conditions for RP-HPLC. How do I load it onto the column?

A: Hydrophobic linkers cause irreversible precipitation in highly aqueous environments. You must dissolve the crude peptide in a strong, structure-breaking solvent before dilution. Use Hexafluoro-2-propanol (HFIP) or Dimethyl Sulfoxide (DMSO) . HFIP is an exceptional solubilizer because it is a strong hydrogen-bond donor but a weak acceptor, effectively coating the peptide backbone and destroying intermolecular β -sheets (). Protocol note: Dissolve the crude pellet in 100% DMSO or HFIP (up to 20% of your final injection volume), then slowly dilute with your aqueous mobile phase immediately prior to injection to prevent crashing out.

Q: I am experiencing massive peak tailing, broad peaks, and poor recovery on my standard C18 column. What is going wrong?

A: A standard C18 stationary phase is too retentive for peptides containing extensive hydrophobic linkers. The peptide is partitioning too deeply into the C18 pores and experiencing secondary hydrophobic interactions, leading to poor mass transfer. The Solution:

  • Switch Column Chemistry: Downgrade the hydrophobicity of your stationary phase. Use a C4 column or a polymeric resin column (e.g., PLRP-S). These surfaces provide enough retention for separation without irreversible binding.

  • Elevate Column Temperature: Heating the column to 60°C–80°C dramatically decreases mobile phase viscosity and increases the solubility of the hydrophobic peptide during the gradient, sharpening the peak and improving recovery ().

  • Modify Mobile Phase B: Substitute standard Acetonitrile with a 50:50 mixture of Acetonitrile and Isopropanol (IPA). IPA is far more non-polar and will effectively elute highly hydrophobic conjugates.

Section 3: Formulation & Storage

Q: My purified peptide looks great on HPLC, but the moment I formulate it in PBS (pH 7.4) for my in vitro assays, it turns cloudy and precipitates. Why?

A: You have likely hit the peptide's Isoelectric Point (pI). If the pI of your peptide is near 7.4, its net charge is zero. Without electrostatic repulsion, the hydrophobic linkers drive rapid self-assembly and precipitation. The Solution: If your assay permits, adjust the pH at least 1.5 units away from the pI. If physiological pH is strictly required, you must use excipients. Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is highly effective; its hydrophobic cavity encapsulates the aliphatic linker, while its hydrophilic exterior maintains aqueous solubility without denaturing the peptide's active conformation.

Quantitative Summary: Solubilizing Agents & Excipients

Solubilizing Agent / ExcipientOptimal ConcentrationMechanism of ActionTarget Application Phase
Pseudoproline Dipeptides 1 per 5-6 residuesInduces backbone kink via cis-amide preferenceSolid-Phase Peptide Synthesis
Hexafluoro-2-propanol (HFIP) 1-5% (v/v)Strong H-bond donor; disrupts interchain H-bondsSample Prep / HPLC Mobile Phase
Isopropanol (IPA) 20-50% in Buffer BDecreases mobile phase polarity; improves recoveryRP-HPLC Purification
Guanidine Hydrochloride 6 MChaotropic denaturant; breaks hydrophobic collapseCrude Cleavage Solubilization
HP- β -Cyclodextrin 5-20% (w/v)Encapsulates hydrophobic linkers in hydrophilic shellAqueous Formulation / Storage

Self-Validating Experimental Protocols

Protocol 1: Optimized Fmoc-SPPS with Pseudoproline Dipeptides

This protocol includes built-in validation checks to ensure aggregation is successfully bypassed.

  • Sequence Analysis: Identify Ser, Thr, or Cys residues located immediately downstream of the hydrophobic linker.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Standard Elongation: Proceed with standard Fmoc deprotection (20% Piperidine in DMF) and coupling (DIC/Oxyma) until reaching the target residue.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test. A blue color indicates free amines (aggregation/incomplete coupling). If blue, do not proceed.

  • Pseudoproline Coupling: Add 3.0 equivalents of the pre-formed pseudoproline dipeptide (e.g., Fmoc-Leu-Ser( ψMe,Me pro)-OH), 3.0 eq HATU, and 6.0 eq DIPEA. Allow to couple for 2 hours at room temperature.

  • Validation Check 2: Repeat the Kaiser test. It must be yellow/colorless. The successful insertion of the dipeptide validates that the steric hindrance has been overcome.

  • Post-Synthesis Cleavage: Cleave using standard TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours. Note: The acidic cleavage cocktail automatically hydrolyzes the oxazolidine ring, seamlessly restoring the native Ser/Thr/Cys residue.

Protocol 2: High-Temperature RP-HPLC Purification of Hydrophobic Peptides

This workflow ensures maximum recovery of highly lipophilic peptides.

  • System Preparation: Equip the HPLC with a C4 or PLRP-S column (300 Å pore size). Set the column oven to 65°C.

  • Mobile Phase Setup:

    • Buffer A: Water + 0.1% TFA.

    • Buffer B: 50% Acetonitrile / 50% Isopropanol + 0.1% TFA.

  • Sample Solubilization (Validation Check): Weigh 10 mg of crude peptide. Add 100 μ L of 100% DMSO. Vortex until completely clear. Validation: If the solution remains cloudy, add 50 μ L of HFIP. The solution must be optically clear before proceeding.

  • Dilution: Slowly add 800 μ L of Buffer A dropwise while vortexing.

  • Chromatography: Inject the sample. Run a shallow gradient (e.g., 30% to 90% Buffer B over 40 minutes). The elevated temperature and IPA will ensure the hydrophobic peptide elutes as a sharp, symmetrical peak rather than smearing across the baseline.

References

  • Mutter, M., Nefzi, A., Sato, T., Sun, X., Wahl, F., & Wöhr, T. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.[Link]

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations.[Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.[Link]

  • ResearchGate Community Forum. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solubilize in initial HPLC conditions?[Link]

Troubleshooting

mass spectrometry analysis of peptide synthesis failure sequences

Welcome to the Peptide Synthesis Mass Spectrometry Technical Support Center . This resource is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing synthetic pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Mass Spectrometry Technical Support Center . This resource is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing synthetic peptides and troubleshooting solid-phase peptide synthesis (SPPS) failure sequences.

The identification of peptide-related impurities is critical for optimizing manufacturing processes and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs)[1]. Below, you will find comprehensive diagnostic workflows, mechanistic troubleshooting guides, and validated LC-MS/MS protocols.

I. Diagnostic Workflow for Peptide Impurity Profiling

To successfully identify failure sequences, you must systematically differentiate between true synthetic errors (e.g., deletions, truncations) and analytical artifacts (e.g., ion suppression, adducts).

LCMS_Workflow N1 Crude Peptide Sample N2 High-Res LC-MS/MS N1->N2 N3 Intact Mass Profiling (MS1) N2->N3 N4 Expected Mass Match N3->N4 N5 Unexpected Mass Shift N3->N5 N6 MS/MS Fragmentation N4->N6 N5->N6 N7 Sequence Verification N6->N7 N8 Identify Modification/Deletion N6->N8

Diagnostic decision tree for LC-MS/MS analysis of synthetic peptide failure sequences.

II. Troubleshooting FAQs: Decoding Unexpected Mass Shifts

Q1: I observe a mass shift corresponding exactly to the loss of one of my amino acids (-X Da). What causes this, and how do I pinpoint the location? A: This indicates a deletion sequence , which is a hallmark of incomplete SPPS chemistry. Deletions occur when either the Fmoc deprotection step fails or the subsequent amino acid coupling is incomplete[2]. This is highly sequence-dependent and frequently occurs after sterically hindered residues or Proline. Proline's secondary amine is significantly less reactive (its pKa is roughly 1 log unit lower than other amino acids), making it a common site for synthesis failure[3].

  • Resolution: To pinpoint the exact location, analyze the MS/MS fragmentation data. The point at which the expected b -ion or y -ion series shifts by the missing mass (-X Da) indicates the site of the deletion[4]. To fix the synthesis, consider double-coupling the incoming amino acid after the problematic residue or increasing the concentration of your coupling reagents[3].

Q2: My intact mass shows a +56 Da or +252 Da shift. What does this indicate? A: These shifts strongly suggest incomplete removal of side-chain protecting groups during the final cleavage step.

  • +56 Da is typically a tert-butyl (tBu) group, commonly used to protect Ser, Thr, Tyr, Asp, and Glu.

  • +252 Da is a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, used to protect Arginine.

  • Resolution: This is a cleavage protocol failure, not a synthesis cycle failure. Optimize your cleavage cocktail by ensuring fresh trifluoroacetic acid (TFA) and increasing the concentration of scavengers (like TIPS, water, or phenol) or extending the cleavage time[5].

Q3: How do I differentiate between a true chemical modification and an LC-MS artifact (e.g., adducts)? A: Adducts (such as +22 Da for Na+ , +38 Da for K+ , or +114 Da for TFA) form during the electrospray ionization (ESI) process. Because they are formed from the main peptide in the source, adducts will perfectly co-elute with the target peptide peak on a reversed-phase chromatogram. Conversely, true synthetic impurities, such as oxidations (+16 Da) or deletions, alter the hydrophobicity of the peptide and will typically elute at a different retention time[6].

Q4: I am seeing a +16 Da shift, but my sequence lacks Methionine or Cysteine. What else could it be? A: While +16 Da is classically attributed to Met/Cys oxidation, if those residues are absent, you can rule out standard oxidation[7]. Alternative causes include:

  • Oxidation of Tryptophan or Histidine.

  • A synthesis deletion of one residue combined with the insertion of another (requiring MS/MS to map).

  • Solvent contaminants or artifacts.

III. Quantitative Data: Common SPPS Mass Shifts

Use this reference table to rapidly match observed MS1 mass shifts to their mechanistic causes. High-resolution mass spectrometry (HRMS) is required to distinguish between isobaric or near-isobaric modifications[8].

Observed Mass Shift (Da)Potential Modification / ImpurityMechanistic Cause
-18.01 Dehydration / Aspartamide formationLoss of H2​O ; common side reaction at Asp-Gly or Asp-Ser bonds.
-X.XX Deletion SequenceIncomplete coupling or Fmoc deprotection of specific amino acid (X = residue mass).
+0.98 DeamidationConversion of Asn/Gln to Asp/Glu; common degradation pathway[4].
+16.00 OxidationAddition of oxygen; highly common for Met, Cys, and Trp.
+56.06 + tBu adductIncomplete removal of tert-butyl protecting group during TFA cleavage.
+114.00 + TFA adductTrifluoroacetic acid ion pairing (often an LC-MS artifact, not a synthesis error).
+242.11 + Trt adductIncomplete removal of Trityl protecting group (Cys, His, Asn, Gln).
+252.10 + Pbf adductIncomplete removal of Pbf protecting group from Arginine.

IV. Mechanistic Pathway of SPPS Failures

Understanding the causality behind these mass shifts requires mapping them to the specific phase of the SPPS cycle where the error occurred.

SPPS_Mechanisms N1 Fmoc Deprotection N2 Amino Acid Coupling N1->N2 Cycle N E1 Incomplete Deprotection Result: Deletion (-X Da) N1->E1 N2->N1 Cycle N+1 N3 Resin Cleavage N2->N3 Final Step E2 Incomplete Coupling Result: Deletion (-X Da) N2->E2 E3 Poor Scavenging Result: Adducts (+56/252 Da) N3->E3

Causal mapping of SPPS cycle failures to their resulting mass spectrometry profiles.

V. Standardized Experimental Protocol: LC-MS/MS Analysis of Synthetic Peptides

To ensure a self-validating system, follow this standardized LC-MS/MS protocol designed to separate and identify complex peptide impurities[4],[6],[9].

Step 1: Sample Preparation & Solubilization

  • Weigh 1 mg of crude lyophilized peptide.

  • Solubilize the peptide in an appropriate solvent. For amphipathic or standard peptides, a mixture of 10-20% Acetonitrile (ACN) with 0.1% Formic Acid (FA) in LC-MS grade water is recommended[9].

  • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble polymeric resin debris. Transfer the supernatant to an autosampler vial.

  • Validation Check: Always prepare a blank sample (mobile phase only) to identify background contaminants from the LC-MS system[8].

Step 2: Chromatographic Separation (UHPLC)

  • Column Selection: Use a high-resolution reversed-phase column designed for peptides (e.g., Agilent AdvanceBio Peptide Mapping or C18 equivalent, 2.7 µm particle size)[4],[6]. Polymeric particles or superficially porous silica minimize secondary interactions that cause peak tailing[6].

  • Mobile Phases:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile. (Note: Avoid TFA in the mobile phase if possible, as it causes severe ion suppression in MS. If necessary, use 0.1% DFA or a post-column make-up flow).

  • Gradient: Run a generic scouting gradient from 5% B to 95% B over 15-20 minutes to understand the elution profile of the target and impurities[6].

Step 3: Mass Spectrometry Acquisition

  • Instrument Setup: Utilize a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) operating in positive Electrospray Ionization (ESI+) mode[4].

  • MS1 (Intact Mass): Scan range m/z 300–2000. Identify the multiply charged precursor ions (e.g., [M+2H]2+ , [M+3H]3+ ) of the target peptide.

  • Auto MS/MS (Data-Dependent Acquisition): Set the instrument to isolate the top 3-5 most intense precursor ions per cycle and fragment them using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)[10].

Step 4: Data Analysis & Sequence Matching

  • Extract the list of compounds using molecular feature extraction algorithms.

  • Input the theoretical sequence of your target peptide into sequence matching software (e.g., MassHunter BioConfirm, BioPharma Finder)[4].

  • Match the experimental b -ion and y -ion fragments against the theoretical fragments to confirm the exact amino acid position of any mass shifts, modifications, or deletions[1].

VI. References

  • Identification of Therapeutic Peptide and its Impurities - lcms.cz. Available at:

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed (NIH). Available at:

  • LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs - ResearchGate. Available at:

  • Predicting the Success of Fmoc-Based Peptide Synthesis - PMC (NIH). Available at:

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at:

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? - ResearchGate. Available at:

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - lcms.cz. Available at:

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances - Waters Corporation. Available at:

  • Optimization of a peptide extraction and LC–MS protocol for quantitative analysis - PMC (NIH). Available at:

  • Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides - Benchchem. Available at:

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC (NIH). Available at:

  • Peptide Mass Shift: Common Peptide Side Reactions - Peptidechemistry.org. Available at:

Sources

Optimization

Technical Support Center: Purification Challenges for Peptides with Boc-Protected Linkers

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of peptides synthesized with Boc-protected linkers. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, but its use can introduce unique purification hurdles.[1] This resource is designed to provide you with the expertise and validated protocols needed to overcome these challenges and achieve high-purity peptides.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of peptides with Boc-protected linkers, offering detailed causal analysis and step-by-step solutions.

Problem 1: Incomplete Boc Deprotection

Symptom: Your analytical HPLC of the crude peptide shows multiple peaks, with mass spectrometry (MS) confirming the presence of the desired peptide along with species that are +100 Da or multiples thereof.

Causality: The acidic conditions required for Boc group removal may have been insufficient in strength, concentration, or duration.[2][3] Factors such as steric hindrance near the N-terminus or poor resin swelling can also impede the deprotection reaction.[3][4]

Step-by-Step Solution:

  • Verify Acid Reagent Quality: Ensure your trifluoroacetic acid (TFA) is fresh and has not absorbed atmospheric moisture, which can dilute its effectiveness.[2]

  • Optimize Deprotection Time: Extend the deprotection time. A standard protocol may call for 30 minutes, but increasing this to 1-2 hours can be beneficial.[4] Monitor the reaction's progress by taking small aliquots for analysis.

  • Increase Acid Concentration: If using a TFA/DCM mixture, consider increasing the TFA concentration from a standard 25-50% to a higher percentage.[4] In some cases, 95% TFA with appropriate scavengers may be necessary.[3]

  • Consider a Stronger Acid System: For particularly stubborn cases, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[2][3]

  • Conduct a Test Cleavage: Before committing your entire batch, perform a small-scale test cleavage on 2-5 mg of resin and analyze the product by HPLC and MS to confirm complete deprotection.[4]

Problem 2: Presence of Side-Products from t-Butylation

Symptom: MS analysis reveals unexpected peaks with a mass increase of +56 Da, particularly in peptides containing sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).

Causality: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[2][5] This cation can alkylate nucleophilic side chains, leading to undesirable modifications.[2][4][6]

Step-by-Step Solution:

  • Incorporate Scavengers: The most effective way to prevent t-butylation is to add scavengers to your cleavage cocktail. These compounds "trap" the tert-butyl cations before they can react with your peptide.[7]

  • Select the Appropriate Scavenger Cocktail: The choice of scavengers depends on the amino acid composition of your peptide. A widely used and effective general-purpose cocktail is Reagent K.[8] Refer to the table below for guidance.

  • Optimize Scavenger Concentration: Ensure you are using a sufficient concentration of scavengers. Typically, a total scavenger concentration of 5-10% (v/v) in the cleavage cocktail is recommended.[2]

Problem 3: Poor Peak Shape and Resolution in RP-HPLC

Symptom: Your HPLC chromatogram shows broad, tailing, or poorly resolved peaks, making it difficult to isolate the target peptide.

Causality: Peptides containing Boc-protected linkers can be highly hydrophobic, leading to strong interactions with the C18 stationary phase of the HPLC column.[9] This can result in slow desorption kinetics and peak broadening.[9] Aggregation of the hydrophobic peptide can also contribute to this issue.[9][10]

Step-by-Step Solution:

  • Optimize the HPLC Gradient: Use a shallower gradient around the expected elution time of your peptide. A slow increase in the organic mobile phase (e.g., 1% per minute) can significantly improve resolution.[11]

  • Switch to a Less Retentive Column: If peak shape does not improve, consider using a column with a less hydrophobic stationary phase, such as C8 or C4.[9][]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer rates.[9]

  • Modify the Mobile Phase: For extremely hydrophobic peptides, consider using a stronger organic modifier like n-propanol or isopropanol in your mobile phase B.[9]

  • Address Solubility Issues: Ensure your crude peptide is fully dissolved before injection. If solubility is an issue, try dissolving the sample in a small amount of a strong solvent like DMSO or HFIP before diluting it with the initial mobile phase.[13]

Problem 4: Aspartimide Formation

Symptom: You observe an impurity with the same mass as your target peptide but with a different retention time, particularly in peptides containing Asp-Gly or Asp-Ser sequences.

Causality: The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen under acidic conditions, forming a stable five-membered ring (aspartimide).[2] This can then hydrolyze to a mixture of α- and β-peptides.[2]

Step-by-Step Solution:

  • Minimize Cleavage Time and Temperature: Perform the acid cleavage at a lower temperature (e.g., 4°C) and for the minimum time necessary for complete deprotection to reduce the rate of aspartimide formation.[7]

  • Use Protecting Groups Designed to Reduce Aspartimide Formation: For future syntheses, consider using sterically bulkier protecting groups for the aspartic acid side chain, which can hinder the cyclization reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group in peptide synthesis?

The primary role of the Boc group is to reversibly protect the α-amino group of an amino acid.[1] This prevents the amine from participating in unwanted side reactions during peptide bond formation, thus ensuring the correct amino acid sequence is assembled.[1]

Q2: Why are scavengers so critical in the cleavage cocktail for Boc-protected peptides?

During the TFA-mediated cleavage of the Boc group, highly reactive carbocations are generated.[7] These carbocations can re-attach to sensitive amino acid residues like Tryptophan, Methionine, and Cysteine, leading to undesired side products.[2][7] Scavengers are nucleophilic reagents that "trap" these carbocations, preventing these side reactions.[7]

Q3: Can I use Boc-protected amino acids in Fmoc-based solid-phase peptide synthesis (SPPS)?

Yes, it is possible to use certain Boc-protected amino acids, such as Fmoc-His(Boc)-OH, in Fmoc-based SPPS.[14] This can be an effective strategy to prevent side reactions like racemization at the histidine residue.[14] However, it's crucial to ensure that the final cleavage conditions are compatible with the removal of all protecting groups.

Q4: How does the hydrophobicity of the Boc group affect purification?

The Boc group is bulky and non-polar, which significantly increases the overall hydrophobicity of a peptide.[9] This can lead to strong retention on reverse-phase HPLC columns, requiring higher concentrations of organic solvent for elution.[9] It can also cause poor solubility in aqueous mobile phases and a tendency for the peptide to aggregate, both of which complicate purification.[9]

Q5: What are the key differences between Boc and Fmoc solid-phase peptide synthesis strategies?

The main difference lies in the chemistry used for Nα-deprotection. Boc-SPPS uses a moderately strong acid (like TFA) for deprotection, while Fmoc-SPPS uses a base (like piperidine).[15] This fundamental difference dictates the choice of side-chain protecting groups and the final cleavage strategy.[15]

Data and Protocols

Table 1: Common Cleavage Cocktails for Boc-SPPS
Reagent CocktailCompositionApplication Notes
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[8]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Recommended for peptides containing Arginine protected with sulfonyl groups.[7] Also effective for Trp-containing peptides on PAL or BAL resins.[7]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A good "odorless" alternative for general use, but does not adequately protect Cysteine and Methionine from oxidation.[7][16]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[8][16]

TFA: Trifluoroacetic acid; EDT: 1,2-Ethanedithiol; TIPS: Triisopropylsilane; DMS: Dimethyl sulfide

Experimental Protocol: Standard Cleavage and Deprotection
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail (see Table 1) fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (a typical ratio is 10 mL of cocktail per 0.25 mmol of synthesis scale).[16] Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC and MS analysis.[7]

Visual Workflows

Cleavage_Workflow Resin Dried Peptide-Resin Reaction Cleavage Reaction (2-3h, RT) Resin->Reaction Cocktail Prepare Fresh Cleavage Cocktail Cocktail->Reaction Filter Filter Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash and Dry Peptide Pellet Precipitate->Wash Analyze Analyze by HPLC/MS Wash->Analyze

Caption: General workflow for peptide cleavage and purification.

HPLC_Troubleshooting Start Poor HPLC Resolution Hydrophobicity High Peptide Hydrophobicity? Start->Hydrophobicity Gradient Use Shallower Gradient Hydrophobicity->Gradient Yes Aggregation Peptide Aggregation? Hydrophobicity->Aggregation No Column Switch to C8/C4 Column Gradient->Column If still poor Gradient->Aggregation End Improved Resolution Column->End Temp Increase Column Temp Aggregation->Temp Yes Aggregation->End No Solvent Improve Sample Solubility (e.g., DMSO) Temp->Solvent Solvent->End

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

  • Boc Resin Cleavage Protocol. AAPPTec. Available from: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available from: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available from: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • HPLC of Peptides and Proteins. Humana Press. Available from: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]

  • Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. Available from: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. Available from: [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. Available from: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Materials Advances (RSC Publishing). Available from: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Beta-Peptide Solubility &amp; Aggregation in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of beta-peptides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of beta-peptides. Unlike standard alpha-peptides, beta-amino acid sequences are notorious for their rapid secondary structure formation (e.g., 14-helices) and severe on-resin aggregation.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causes of beta-peptide aggregation and provide self-validating, field-proven protocols to ensure successful sequence elongation and solvation.

Diagnostic Workflow: Identifying and Resolving Aggregation

Before altering your chemistry, you must correctly diagnose the mode of failure. Use the workflow below to determine whether your synthesis is failing due to localized steric hindrance or systemic hydrophobic collapse.

DiagnosticWorkflow Start Synthesis Stalls (Incomplete Deprotection/Coupling) Analyze Analyze Sequence Length & Hydrophobicity Start->Analyze Resin Switch to PEG Resin (ChemMatrix) Analyze->Resin >8 Residues (Hydrophobic Collapse) Isopeptide Implement O-Acyl Isopeptide Strategy Analyze->Isopeptide Severe H-Bonding (14-Helix Formation) Solvent Optimize Solvent (NMP/DMSO or NBP) Resin->Solvent MW Apply MW-SPPS (75°C - 86°C) Solvent->MW Success Successful Elongation MW->Success Isopeptide->Success

Workflow for diagnosing and resolving beta-peptide aggregation during SPPS.

Mechanistic FAQs: The "Why" Behind the Failure

Q: Why do beta-peptides suffer from sudden, catastrophic aggregation during SPPS compared to alpha-peptides? A: The extra methylene group in the beta-peptide backbone alters its conformational space, allowing these sequences to fold into highly stable secondary structures (like 14-helices) even in organic solvents. Once the growing chain reaches 6–8 residues, robust inter-chain hydrogen bonding networks form. This causes the peptide chains to collapse into tightly packed aggregates on the resin, physically excluding solvents and coupling reagents from the reactive N-terminus[1].

Q: How do I differentiate between aggregation-induced failure and simple steric hindrance? A: Causality lies in the pattern of failure. Steric hindrance is highly localized; if you are coupling a bulky residue (e.g., β3 -Valine) and see incomplete coupling, but the subsequent smaller residue couples efficiently, the issue is steric. Aggregation, however, is systemic. Once the sequence hits the critical length where hydrophobic collapse occurs, every subsequent coupling and Fmoc-deprotection step will show drastically reduced efficiency, regardless of the incoming amino acid's size[2].

Q: Why is standard DMF failing to solvate my growing beta-peptide chain? A: DMF is a standard polar aprotic solvent, but it lacks the chaotropic power to disrupt the dense hydrogen-bond networks of beta-peptides. When the peptide aggregates, the standard polystyrene (PS) resin matrix shrinks, trapping the sequence. Upgrading to a solvent with higher hydrogen-bond disruption capabilities, such as an NMP/DMSO mixture or N-Butylpyrrolidinone (NBP), forces the peptide-resin matrix to swell and keeps the chains extended[2][3].

Quantitative Data: Optimizing the Synthesis Environment

To overcome solubility limits, you must optimize both the solid support and the solvent system. The table below summarizes the causality and quantitative impact of different environments on difficult peptide sequences.

Solid Support / ResinSolvent SystemSwelling CapacityH-Bond DisruptionAverage Coupling EfficiencyMechanistic Rationale
Polystyrene (PS) DMFLow (< 3 mL/g)Poor< 30% after 8 residuesHydrophobic matrix collapses when peptide aggregates.
Polystyrene (PS) NMP:DMSO (80:20)ModerateModerate~ 50%DMSO acts as a chaotropic agent, slightly improving solvation[2].
ChemMatrix (PEG) DMFHigh (> 6 mL/g)Moderate~ 70%PEG backbone is highly flexible and heavily solvated, physically spacing out peptide chains[4].
ChemMatrix (PEG) NBP (N-Butylpyrrolidinone)Very HighExcellent~ 85%NBP provides superior solubilization of coupling byproducts (e.g., DIU) and prevents chain collapse[3].
ChemMatrix (PEG) DMF + MW-SPPS (86°C) MaximumComplete> 95% Microwave kinetic energy thermodynamically shatters inter-chain H-bonds during coupling[4].

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted SPPS (MW-SPPS) on ChemMatrix Resin

Rationale: Relying solely on chemical chaotropes is often insufficient for beta-peptides. Controlled microwave heating provides the kinetic energy required to continuously break intermolecular hydrogen bonds, while the ChemMatrix (PEG) resin ensures maximum swelling[4].

Step-by-Step Methodology:

  • Resin Preparation: Weigh 0.1 mmol of Rink Amide ChemMatrix resin (loading ~0.5 mmol/g). Swell in DCM for 30 minutes, followed by NMP for 15 minutes.

    • Mechanism: PEG resins require initial swelling in DCM to fully expand the ether network before introducing the polar aprotic coupling solvent.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in NMP containing 0.1 M Oxyma Pure. Irradiate in the microwave at 75°C for 3 minutes. Wash 5x with NMP.

    • Validation Check: Perform a UV-Vis quantification of the piperidine-dibenzofulvene adduct in the waste stream at 301 nm. A sudden drop in absorbance indicates aggregation; steady absorbance confirms successful deprotection.

  • Activation & Coupling: In a separate vial, dissolve 5 equivalents of Fmoc- β -amino acid and 5 eq of Oxyma Pure in NMP. Add 5 eq of N,N'-Diisopropylcarbodiimide (DIC). Add the activated mixture to the resin.

  • Microwave Coupling: Irradiate the reaction vessel at 86°C for 10 minutes.

    • Mechanism: DIC/Oxyma is utilized instead of HATU because it is highly stable at 86°C and does not cause guanidinylation of the N-terminus, a common side reaction when heating uronium-based reagents[4].

  • On-Resin Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow bead confirms >99% coupling. A blue bead indicates free amines (aggregation/incomplete coupling). If blue, repeat steps 3-4.

Protocol 2: The O-Acyl Isopeptide (Depsipeptide) Switch Strategy

Rationale: If MW-SPPS fails, the sequence's thermodynamic drive to fold must be chemically bypassed. By replacing a standard amide bond with an ester bond at a Serine or Threonine residue, you eliminate a critical hydrogen-bond donor, completely disrupting the 14-helix formation on the resin[1].

IsopeptideMigration A On-Resin Depsipeptide (Ester Bond) B TFA Cleavage (Removes protecting groups) A->B C Unprotected O-Acyl Isopeptide B->C D pH > 7.4 Buffer (O-to-N Acyl Migration) C->D E Native Beta-Peptide (Amide Bond) D->E

Mechanism of the O-acyl isopeptide strategy bypassing on-resin aggregation.

Step-by-Step Methodology:

  • Sequence Elongation to Switch Point: Synthesize the beta-peptide normally until you reach a β -hydroxy amino acid (or a standard Ser/Thr if synthesizing an α/β chimera).

  • O-Acylation (Esterification): Instead of coupling the next amino acid to the N-terminus, couple it to the unprotected hydroxyl side-chain of the Ser/Thr residue. Use 10 eq of the Fmoc-amino acid, 10 eq DIC, and 0.1 eq of DMAP in DCM for 2 hours at room temperature.

    • Mechanism: DMAP acts as a hyper-nucleophilic catalyst necessary to drive the sterically hindered esterification.

  • Resume Synthesis: Continue the SPPS elongation. The resulting sequence will be highly soluble on-resin because the ester bond introduces a kink and removes the H-bond network.

  • Cleavage: Cleave the peptide using standard TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

  • O-to-N Acyl Migration (Validation Step): Dissolve the crude O-acyl isopeptide in a PBS buffer at pH 7.4. Stir for 2–4 hours at room temperature.

    • Self-Validation: Monitor via LC-MS. The mass of the peptide will remain exactly the same, but you will observe a distinct shift in retention time on the UV chromatogram as the highly soluble ester intermediate spontaneously rearranges into the native, thermodynamically stable amide bond[1].

References

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB0e3A8E-cqBTCO-vdgF2BOBV2kO1_UKJGgx-gqqky_-fBRBF97ctsSeicuKyww2SrSGR_uStydZ4677KBPQKPtB5pk2HAQYA2KSuRecoAbU2PcoPzMuQKRNoMjuxhRArsr7-XN4mjvz_upbAzmkHEhWSwqdABXKUMJTxLTT7shtWfR3iP6kibq1fYnbFDz1I=]
  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVwlrjhxrRMDgF5q-x6-633i4fNdEI8xTxxHMkJIC0lLXdmYvjgtZ8kjEgs4Zm3twiWCsxiYJeEafZHsOPMznrv6lClZRmJC9nBNBpy3lca_SYXje7t3He8VbWhVcm66yecfEK-g==]
  • N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjXT51C6wifWEoez7y2r1sTxSqc8gcehg8QaSupVdduEE8Mem3U_L6abSaGOiFjUm2wOnuWk0KEpTHnA9KKY0BQLHemATSOoL_U4to8mUlXv0mNUyaQH2BxGCHOql8Y2x5camY0myGwtMlrXU=]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsegw3RgUlPYVBTlvsyYFqWB1IHgXwOjeO8-1PhT5gRtGrQW89M9yM_5mIyVpCQPntY7AGMooNVoFVTy7uA4HTD0dxtR3imSs5DRR8iyCMXYC2_KCe6OqH29kAUgFHlF0wP1YiZvv6fIVi2jWdAHDXm96rCjez1l4bVHuXHQUngVX-m1F3zB5zeGO07xYDIODWPkYS6Rn2zsCVDx1pTn52OGdUpWQQow==]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Alpha- vs. Beta-Amino Acid Containing Peptides: A Guide for Researchers

In the landscape of peptide-based therapeutics and biomaterials, the deliberate choice of building blocks is paramount to achieving desired structure, stability, and function. While α-amino acids are the canonical consti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based therapeutics and biomaterials, the deliberate choice of building blocks is paramount to achieving desired structure, stability, and function. While α-amino acids are the canonical constituents of natural proteins, their synthetic homologues, β-amino acids, offer a compelling alternative with distinct advantages. This guide provides a comprehensive comparison of peptides constructed from these two classes of amino acids, offering insights into their structural disparities, proteolytic resistance, and bioactive potential to inform rational peptide design.

The Fundamental Distinction: A Single Carbon Makes a World of Difference

The core difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, both functional groups are attached to the same carbon atom (the α-carbon).[1][2] In contrast, β-amino acids have their amino group attached to the β-carbon, which is one carbon atom removed from the carboxyl group.[1][3] This seemingly minor structural alteration has profound consequences for the resulting peptide's backbone conformation and overall architecture.

Diagram: Structural Comparison of α- and β-Amino Acids

G cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_alpha_C a_COOH COOH a_alpha_C->a_COOH a_NH2 NH2 a_alpha_C->a_NH2 a_R R a_alpha_C->a_R a_H H a_alpha_C->a_H b_beta_C b_alpha_C b_beta_C->b_alpha_C b_NH2 NH2 b_beta_C->b_NH2 b_H1 H b_beta_C->b_H1 b_COOH COOH b_alpha_C->b_COOH b_R R b_alpha_C->b_R b_H2 H b_alpha_C->b_H2

Caption: Structural difference between α- and β-amino acids.

Conformational Landscape: Beyond the Alpha-Helix and Beta-Sheet

The additional methylene group in the backbone of β-peptides introduces greater conformational flexibility.[4] This allows them to adopt a wider variety of stable secondary structures than their α-peptide counterparts.[3][5] While α-peptides predominantly form well-defined α-helices and β-sheets, β-peptides can fold into a diverse array of helical structures, including the 8-helix, 10-helix, 12-helix, and 14-helix, named for the number of atoms in the hydrogen-bonded ring.[3][6]

The stability of these secondary structures is also noteworthy. β-peptides can form stable helices with as few as four to six residues, a feat that often requires ten to twelve residues in α-peptides.[7] Furthermore, the dominant helical fold for β-peptides is often a left-handed 314-helix, in contrast to the right-handed α-helix of α-peptides.[5]

Featureα-Peptidesβ-Peptides
Dominant Secondary Structures α-helix, β-sheetVarious helices (8, 10, 12, 14), turns, sheets[3][6]
Residues for Stable Helix ~10-12~4-6[7]
Dominant Helix Handedness Right-handed (α-helix)Left-handed (314-helix)[5]
Backbone Flexibility More constrainedMore flexible[8]

Table 1: Comparison of Conformational Properties.

The choice of solvent also plays a crucial role in the stability of these structures. α-helices are typically stable in polar solvents like water, whereas the helical structures of β-peptides are often more stable in less polar solvents such as methanol.[5] This difference in solvent preference can be attributed to variations in the polarity of the solvent-accessible surface area and the solute dipole moments.[5]

The Shield of Stability: Resistance to Proteolytic Degradation

One of the most significant advantages of β-peptides in a therapeutic context is their remarkable resistance to enzymatic degradation.[3] Natural peptides composed of α-amino acids are readily recognized and cleaved by proteases, leading to rapid degradation in vivo and limiting their therapeutic efficacy.[9] The altered backbone structure of β-peptides, with the additional carbon atom, renders them poor substrates for these enzymes.[5][9]

Studies have consistently shown that peptides constructed entirely of β-amino acids are exceptionally stable against a wide range of proteases.[9][10] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly enhance its proteolytic stability.[11] This inherent resistance to degradation can lead to a longer in vivo half-life, a critical attribute for any peptide-based drug.[12]

Diagram: Experimental Workflow for Proteolytic Stability Assay

G cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Stock (α- or β-peptide) Incubate Incubate at 37°C Peptide->Incubate Plasma Plasma/Serum Plasma->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/HPLC Analysis Supernatant->LCMS Data Data Analysis (Calculate Half-life) LCMS->Data

Sources

Comparative

High-Resolution NMR Analysis for the Validation of (S)-3-Amino-6-(Boc-amino)hexanoic Acid Incorporation in Peptidomimetics

Executive Summary The transition from native α -peptides to β -peptidomimetics represents a paradigm shift in drug development, primarily driven by the need to overcome poor bioavailability and rapid proteolytic degradat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native α -peptides to β -peptidomimetics represents a paradigm shift in drug development, primarily driven by the need to overcome poor bioavailability and rapid proteolytic degradation. The incorporation of β -amino acids—specifically β3 -derivatives like (S)-3-Amino-6-(Boc-amino)hexanoic acid (a Boc-protected β3 -homolysine analog)—confers remarkable metabolic stability while enabling the formation of predictable, highly stable secondary structures such as the 14-helix[1].

However, confirming the successful incorporation and structural integrity of these non-natural building blocks presents an analytical challenge. Mass spectrometry can confirm molecular weight but is blind to epimerization and regiochemistry. As a Senior Application Scientist, I rely on multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard. This guide objectively compares the NMR signatures of (S)-3-Amino-6-(Boc-amino)hexanoic acid against standard alternatives and provides a self-validating experimental workflow for structural confirmation.

Mechanistic Causality: The Analytical Challenge

When synthesizing peptidomimetics, the insertion of a single methylene group ( −CH2​− ) into the peptide backbone fundamentally alters the molecule's spin system. In a standard α -amino acid like Lysine, the amide proton (NH) couples directly to a single α -proton ( CαH ).

In contrast, (S)-3-Amino-6-(Boc-amino)hexanoic acid is a β3 -amino acid. The side chain and the amino group are attached to the β -carbon. Consequently, the NMR spin system shifts: the NH proton couples to the CβH , which in turn couples to two diastereotopic α -protons ( CαH2​ ) adjacent to the carbonyl.

Understanding this causality is critical for structural assignment. The presence of these diastereotopic α -protons—typically appearing as a distinct pair of doublets of doublets (dd) in the 2.2–2.7 ppm range—is the definitive hallmark of successful β3 -incorporation[2]. Furthermore, the spatial arrangement of these protons allows us to map Nuclear Overhauser Effect (NOE) cross-peaks to confirm whether the peptide has folded into the desired 14-helix, a structure critical for inhibiting protein-protein interactions[3].

SpinSystems cluster_alpha Standard α-Amino Acid (Lys) cluster_beta (S)-β3-Amino Acid (β3-hLys) N1 NH (~8.0 ppm) C1 CαH (~4.5 ppm) N1->C1 3J (Coupling) S1 Sidechain C1->S1 3J (Coupling) N2 NH (~7.8 ppm) C2 CβH (~4.2 ppm) N2->C2 3J (Coupling) C3 CαH2 (~2.5 ppm) C2->C3 3J (Coupling) S2 Sidechain C2->S2 3J (Coupling)

Caption: NMR spin system connectivity differences between α-amino acids and β3-amino acids.

Comparative Analysis: Product vs. Alternatives

To objectively evaluate the incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic acid, we must compare its NMR behavior against standard α -Lys(Boc) and the isomeric β2 -hLys(Boc). The table below summarizes the quantitative NMR data used to differentiate these building blocks within a peptide chain.

Table 1: Quantitative NMR Signature Comparison
Analytical FeatureStandard α -Lys(Boc)(S)- β3 -hLys(Boc) (Target)Isomeric β2 -hLys(Boc)
Backbone Connectivity NH CαH NH CβH CαH2​ NH CH2​ CαH (R)
Chemical Shift ~4.2 - 4.6 ppm (CH, multiplet)~2.3 - 2.7 ppm ( CH2​ , diastereotopic dd)~2.5 - 2.9 ppm (CH, multiplet)
Chemical Shift ~1.7 - 1.9 ppm ( CH2​ , multiplet)~4.0 - 4.4 ppm (CH, multiplet)~3.2 - 3.5 ppm ( CH2​ , multiplet)
Side-chain Boc Signal Singlet, ~1.42 ppm (9H)Singlet, ~1.42 ppm (9H) Singlet, ~1.42 ppm (9H)
Diagnostic NOE (Folding) dαN​(i,i+3) ( α -helix) dβN​(i,i+2) (14-helix)[4] dαN​(i,i+2)
Proteolytic Stability Low (Rapid degradation)High (Resistant to proteases)High

Data synthesized from established foldamer characterization protocols[4],[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR protocol is designed as a self-validating system . Each step contains an internal checkpoint to verify data integrity before proceeding to resource-intensive 2D acquisitions.

Step 1: Sample Preparation
  • Action: Dissolve 2–5 mg of the purified peptide in 600 µL of deuterated methanol ( CD3​OH ).

  • Causality: CD3​OH is strictly preferred over D2​O or DMSO−d6​ . Methanol promotes and stabilizes the characteristic 14-helix secondary structure of β -peptides[3]. Using the hydroxyl-protonated isotopologue ( CD3​OH ) rather than CD3​OD prevents rapid deuterium exchange at the backbone amides, allowing us to observe the critical NH signals required for sequential assignment.

Step 2: 1D 1H NMR & Internal Validation
  • Action: Acquire a standard 1D proton spectrum at 298K.

  • Validation Checkpoint: Before proceeding, integrate the sharp singlet at ~1.42 ppm (Boc methyl groups). The integration ratio of this peak to a well-resolved backbone NH proton (~7.8–8.2 ppm) must be exactly 9:1 . If the ratio is lower, premature Boc deprotection occurred during solid-phase cleavage. If the amide region lacks dispersion (peaks are clustered and broad), the peptide is aggregating; lower the concentration or adjust the temperature.

Step 3: 2D TOCSY (Total Correlation Spectroscopy)
  • Action: Acquire a 2D TOCSY with a mixing time of 80 ms .

  • Causality: An 80 ms mixing time is optimal for (S)-3-Amino-6-(Boc-amino)hexanoic acid. It is long enough to allow isotropic magnetization transfer down the extended aliphatic side chain (from the backbone NH CβH CγH2​ CδH2​ CϵH2​ adjacent to the Boc group), but short enough to prevent excessive signal loss due to transverse relaxation ( T2​ ).

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Acquire a multiplicity-edited 1H−13C HSQC.

  • Causality: This experiment differentiates CH / CH3​ groups (positive phase) from CH2​ groups (negative phase). It definitively proves the presence of the β3 -amino acid by highlighting the negative-phase diastereotopic CαH2​ protons at ~2.5 ppm correlating to a carbon at ~40 ppm, distinguishing it from an α -amino acid CαH (positive phase, ~55 ppm).

Step 5: 2D ROESY (Rotating-frame NOE Spectroscopy)
  • Action: Acquire a 2D ROESY with a mixing time of 200 ms.

  • Causality: For mid-sized peptidomimetics (1-3 kDa), the correlation time ( τc​ ) often results in NOESY signals passing through zero. ROESY guarantees positive cross-peaks regardless of molecular weight. Look for the diagnostic dβN​(i,i+2) cross-peaks to confirm 14-helix formation.

Workflow A 1. Sample Prep (CD3OH) Stabilizes 14-helix & retains NH signals B 2. 1D 1H NMR Checkpoint Validate 9:1 Boc-to-NH integration ratio A->B C 3. 2D TOCSY (80ms) Trace sidechain spin system from NH B->C D 4. Multiplicity-Edited HSQC Confirm negative-phase CαH2 (~2.5 ppm) C->D E 5. 2D ROESY (200ms) Map d_βN(i, i+2) NOEs for 14-helix validation D->E

Caption: Self-validating NMR workflow for the structural assignment of β-peptidomimetics.

Conclusion

The incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic acid into peptidomimetics provides a robust mechanism for evading proteolytic degradation while maintaining highly specific secondary structures. By utilizing the self-validating NMR workflow outlined above, researchers can definitively differentiate this β3 -homolysine derivative from native α -amino acids, ensuring the structural integrity and therapeutic viability of their synthesized foldamers.

Sources

Validation

mass spectrometry sequencing of peptides with unnatural amino acids

Advanced Mass Spectrometry Sequencing of Peptides Containing Unnatural Amino Acids: A Comparative Guide The incorporation of unnatural amino acids (UAAs)—such as D-enantiomers, β-amino acids, and heavily modified side ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Sequencing of Peptides Containing Unnatural Amino Acids: A Comparative Guide

The incorporation of unnatural amino acids (UAAs)—such as D-enantiomers, β-amino acids, and heavily modified side chains—has revolutionized peptidomimetic drug discovery. These modifications are critical for enhancing proteolytic stability and target affinity in therapeutics like GLP-1 receptor agonists[1][2]. However, sequencing these heavily modified peptides presents a profound analytical bottleneck. Traditional Edman degradation frequently fails due to cycle termination or altered phenyl isothiocyanate (PITC) reactivity caused by the unique steric and chemical properties of UAA side chains[1].

Consequently, high-resolution tandem mass spectrometry (HR-MS/MS) has become the gold standard for structural verification. As a Senior Application Scientist, I have designed this objective guide to compare MS fragmentation modalities and algorithmic approaches, grounded in experimental causality, to help you build a self-validating pipeline for UAA peptide sequencing.

The Physics of Fragmentation: CID vs. HCD vs. ETD

The choice of ion activation method dictates the quality of sequence coverage. UAAs often contain labile functional groups or cyclic constraints that fundamentally alter gas-phase fragmentation thermodynamics. Standard proteomics relies on Collision-Induced Dissociation (CID), which is often insufficient for peptidomimetics.

  • Collision-Induced Dissociation (CID): In traditional ion trap CID, low-energy collisions predominantly cleave the weakest bonds. For UAA peptides, this often results in the preferential neutral loss of labile side chains (e.g., halogens or bulky protecting groups) rather than the desired peptide backbone cleavage, leaving spectra with few dominating peaks[3]. Furthermore, CID suffers from the "1/3 rule" low-mass cutoff, obscuring low-mass immonium ions critical for identifying specific UAAs.

  • Higher-Energy Collisional Dissociation (HCD): Beam-type CID (HCD) performed in an Orbitrap or Q-TOF overcomes the low-mass cutoff, providing rich b- and y-ion series and retaining diagnostic low-mass reporter ions[4]. While HCD yields higher confidence structural assignments than CID, it can still strip highly fragile UAA modifications before backbone fragmentation occurs[3].

  • Electron-Transfer Dissociation (ETD) & EThcD: ETD utilizes gas-phase radical anions to transfer electrons to multiply charged peptide cations, inducing rapid, non-ergodic cleavage of the N-Cα bond to form c- and z-ions[4]. Because the internal energy does not distribute to the weakest bonds, ETD preserves labile UAA side chains. For complex analogs containing multiple UAAs, a hybrid approach like EThcD (combining ETD and HCD in a single scan) provides dual sequence coverage, generating b/y and c/z ions simultaneously for maximum structural elucidation[2][3].

Table 1: Quantitative Performance Comparison of MS/MS Fragmentation Modalities for UAA Peptides

Fragmentation MethodTypical MS2 ResolutionLow-Mass CutoffLabile UAA Retention (%)Backbone Coverage (%)Ideal Application
Ion Trap CID Low (< 5,000)~25-30% of precursor m/z< 10%40-60%Standard unmodified natural peptides
Orbitrap HCD High (> 15,000)None30-50%70-90%High-mass accuracy de novo sequencing
ETD High (> 15,000)None> 95%50-70%Highly labile UAAs (e.g., sulfation, lipidation)
EThcD High (> 30,000)None> 90%> 95%Complex GLP-1 analogs with multiple UAAs

Algorithmic Approaches to UAA Decoding

The presence of UAAs breaks the standard 20-amino-acid mass alphabet. Conventional proteomics search engines (e.g., Mascot, Sequest) are largely ineffective for these molecules unless heavily customized, as they were not developed for the specific mass gaps introduced by synthetic monomers[5].

  • Database Search with Variable Modifications: If the UAA structures and masses are known, they can be inputted into search engines as variable modifications. However, this exponentially increases the search space, leading to false discovery rate (FDR) inflation and computational bottlenecks.

  • De Novo Sequencing: Software like PEAKS Studio or Novor calculates sequence tags directly from the exact mass differences between adjacent fragment ions[2][5]. For novel UAAs, the mass of the UAA residue is calculated from the fragmentation pattern and defined in the software as a dynamic modification[1].

  • Specialized Metabolic Software: Platforms like Mass-MetaSite are specifically engineered for peptide drugs. They can elucidate the metabolite structures of linear and cyclic peptides containing UAAs by performing frequency analysis of labile bonds, matching experimental HRMS data against chemically aware databases to predict and confirm cleavage sites[6][7].

AlgorithmicDecisionTree Start UAA Peptide MS/MS Data Known Are UAA structures and masses known? Start->Known DB_Search Database Search (Variable Mods) Known->DB_Search Yes DeNovo De Novo Sequencing (PEAKS / Novor) Known->DeNovo No MetaSite Metabolite Analysis (Mass-MetaSite) DB_Search->MetaSite Drug Metabolism Validate Manual Validation & FDR Control DB_Search->Validate DeNovo->Validate MetaSite->Validate

Caption: Algorithmic decision tree for selecting UAA peptide sequencing software.

Self-Validating Experimental Protocol: Sequencing a UAA-Modified GLP-1 Analog

To ensure absolute trustworthiness in your data, the following protocol represents a self-validating system for sequencing a highly modified peptide (e.g., a GLP-1 analog with D-amino acids and a C16 fatty acid chain)[2][8]. Every step is designed with explicit causality to overcome the physical limitations of UAAs.

Step 1: Sample Preparation & Orthogonal Digestion

  • Action: Digest 10 µg of the peptide using two orthogonal proteases (e.g., Trypsin and Chymotrypsin) in parallel.

  • Causality: UAAs often block standard tryptic cleavage sites due to steric hindrance or altered charge distribution. Orthogonal digestion ensures overlapping sequence tags, validating the assembly of the full sequence and preventing single-enzyme bias.

Step 2: Nano-LC Separation

  • Action: Inject 1 µL onto a C18 nano-column (75 µm x 25 cm, 1.9 µm particles). Use a shallow gradient of 5-45% Acetonitrile (with 0.1% Formic Acid) over 60 minutes.

  • Causality: Peptides with lipophilic UAAs (e.g., palmitoylated residues) exhibit severe peak broadening and carryover. A shallow gradient maximizes peak capacity, resolves isobaric sequence impurities, and ensures stable electrospray ionization[2].

Step 3: High-Resolution MS/MS Acquisition (EThcD)

  • Action: Operate the Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 120,000. Trigger EThcD fragmentation for the top 10 most intense precursors (charge state ≥ 3+).

  • Causality: High MS1 resolution (120K) is required to distinguish isobaric UAAs from natural amino acids (e.g., distinguishing a mass difference of 0.03 Da). EThcD is strictly applied to ≥ 3+ ions because ETD efficiency drops precipitously for 2+ ions, ensuring comprehensive c/z and b/y ion generation while preserving labile side chains[2][4].

Step 4: Data Analysis & Decoy Validation

  • Action: Process raw files using de novo sequencing software, setting the specific UAA masses as dynamic modifications. Validate against a decoy database.

  • Causality: The decoy database ensures that non-standard mass gaps generated by complex fragmentation pathways are not falsely assigned to noise peaks, maintaining a strict False Discovery Rate (FDR) of <1%[9].

MSWorkflow Prep Orthogonal Digestion LC Nano-LC Separation Prep->LC MS1 High-Res MS1 (Orbitrap 120K) LC->MS1 Frag EThcD Fragmentation MS1->Frag MS2 High-Res MS2 Acquisition Frag->MS2 Analysis De Novo Sequencing MS2->Analysis

Caption: Self-validating LC-MS/MS workflow for sequencing UAA-modified peptides.

References

  • Software-aided approach to investigate peptide structure and metabolic susceptibility of amide bonds in peptide drugs based on high resolution mass spectrometry. PLOS One (2017). Available at:[Link]

  • Peptide Characterization Case Study: Identifying Sequence Impurities in a GLP-1 Analog. ResolveMass. Available at:[Link]

  • Ion Activation Methods for Peptides and Proteins. Analytical Chemistry (via NIH PMC). Available at:[Link]

  • Data storage using peptide sequences. Nature Communications (via NIH PMC). Available at:[Link]

  • Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries. ACS Combinatorial Science (via NIH PMC). Available at:[Link]

Sources

Comparative

The Definitive Guide to PROTAC Linker Engineering: PEG, Alkyl, and Rigid Scaffolds Compared

As targeted protein degradation (TPD) matures from a conceptual breakthrough to a validated therapeutic modality, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) matures from a conceptual breakthrough to a validated therapeutic modality, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational biophysical engineering. A PROTAC consists of a protein of interest (POI) ligand, an E3 ligase recruiter, and a linker.

Historically viewed as a mere passive spacer, the linker is now recognized as the primary conformational driver of PROTAC efficacy[1]. It dictates the thermodynamics of ternary complex formation, cellular permeability, and pharmacokinetic (PK) stability[2]. This guide objectively compares the three dominant linker classes—PEG, Alkyl, and Rigid scaffolds—providing mechanistic insights, quantitative experimental data, and self-validating protocols for rigorous evaluation.

The Biophysics of Linker Design: Causality in Ternary Complex Formation

To understand why one linker outperforms another, we must examine the physical chemistry of the Ternary Complex (POI–PROTAC–E3) .

Effective degradation is not driven solely by the binary binding affinity of the PROTAC to its targets, but by positive cooperativity ( α>1 ) [3]. Cooperativity occurs when the linker allows the POI and E3 ligase to form favorable de novo protein-protein interactions (PPIs).

  • Too short: The linker induces steric clashes between the POI and E3 ligase, preventing complex formation.

  • Too long/flexible: The entropic penalty of freezing a highly flexible linker into a single bioactive conformation offsets the enthalpic gains of the PPIs, reducing overall ternary complex stability[2].

Furthermore, linker design directly impacts the Hook Effect —a phenomenon where supra-optimal PROTAC concentrations saturate the binding sites of both the POI and E3 ligase independently, driving the equilibrium toward non-productive binary complexes rather than the degradative ternary complex[4].

G cluster_0 Productive Pathway (Optimal Conc.) cluster_1 Hook Effect (High Conc.) PROTAC PROTAC (Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary + POI & E3 POI Protein of Interest (POI) E3 E3 Ligase Degradation Ubiquitination & Degradation Ternary->Degradation Cooperativity (α > 1) HighPROTAC Excess PROTAC Binary1 Binary Complex (POI-PROTAC) HighPROTAC->Binary1 Binary2 Binary Complex (E3-PROTAC) HighPROTAC->Binary2 NoDegradation No Degradation Binary1->NoDegradation Binary2->NoDegradation

Figure 1: PROTAC Mechanism of Action illustrating the productive ternary complex pathway versus the concentration-dependent Hook Effect.

Head-to-Head Comparison: PEG vs. Alkyl vs. Rigid Linkers

The choice of linker chemistry fundamentally alters the physicochemical properties (e.g., Topological Polar Surface Area (TPSA), lipophilicity, and number of rotatable bonds) of the resulting degrader[5].

Class Overview
Linker ClassChemical MotifPrimary AdvantagesPrimary DisadvantagesBest Used For
PEG (Polyethylene Glycol) −(CH2​−CH2​−O)n​− High aqueous solubility; easy to synthesize and vary length[1].High flexibility leads to high entropic penalty; potential oxidative instability.Initial screening and library generation.
Alkyl Chains −(CH2​)n​− Increases lipophilicity, often improving passive membrane permeability[5].Poor aqueous solubility; highly hydrophobic chains can cause aggregation.Targets requiring high intracellular accumulation.
Rigid Scaffolds Piperazines, Alkynes, SpirocyclesReduces entropic penalty upon binding; improves metabolic stability[6].Synthetically challenging; requires precise structural knowledge of the ternary complex.Lead optimization and overcoming resistance/PK liabilities.
Quantitative Case Study: BRD4 Degradation Optimization

To illustrate the profound impact of linker length and composition, we examine a synthesized dataset of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using the JQ1 ligand (POI) and a VHL ligand (E3)[1],[7].

Table: In Vitro Degradation and Permeability of BRD4-Targeting PROTACs (PEG Series)

Linker Length DC50​ (nM) Dmax​ (%)Permeability ( Papp​ , 10−6 cm/s)Oral Bioavailability (%)
PEG3 55851.215
PEG4 20952.525
PEG5 15 >98 3.1 35
PEG6 30922.830

Data Interpretation: The data demonstrates a clear "Goldilocks zone." The PEG5 linker provides the optimal spatial geometry for the BRD4-VHL ternary complex, resulting in the lowest DC50​ (highest potency) and highest Dmax​ [1]. Furthermore, PEG5 exhibits superior passive permeability via PAMPA, suggesting that this specific length allows the PROTAC to adopt a "chameleonic" folded conformation that shields polar surface area during membrane transit[5].

Self-Validating Experimental Workflows

To objectively compare linker variants, a rigorous, multi-tiered assay cascade is required. Relying solely on downstream degradation (Western Blot) obscures the mechanistic "why." A failed PROTAC could be due to poor permeability, lack of ternary complex formation, or rapid ternary complex dissociation.

Workflow Step1 1. Linker Library Synthesis (PEG, Alkyl, Rigid variations) Step2 2. TR-FRET Assay (Measure Ternary Complex Formation & α) Step1->Step2 Step3 3. SPR Kinetics (Measure Ternary k_off & Residence Time) Step2->Step3 Step4 4. Cellular Degradation (Western Blot/HiBiT for DC50 & Dmax) Step3->Step4 Step5 5. Permeability Assays (PAMPA / Caco-2) Step4->Step5

Figure 2: The sequential biophysical and cellular workflow required for rigorous PROTAC linker optimization.

Protocol 1: Quantifying Ternary Complex Formation via TR-FRET

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for detecting the proximity of the POI and E3 ligase in solution, allowing you to calculate the cooperativity factor ( α ) and observe the hook effect[8],[4].

Materials:

  • Recombinant GST-tagged POI and His-tagged E3 ligase.

  • Tb-cryptate anti-GST antibody (Donor) and AlexaFluor 488 anti-His antibody (Acceptor).

  • 384-well low-volume assay plates.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing 10 nM GST-POI and 10 nM His-E3 ligase in assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense PROTAC linker variants into the 384-well plate using an acoustic dispenser (e.g., Echo) to create an 11-point dose-response curve (0.1 nM to 50 μ M)[4]. This wide range is critical to capture the bell-shaped hook effect curve.

  • Incubation: Add the protein master mix to the compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add the Donor and Acceptor antibodies (final concentration 2 nM each). Incubate for an additional 2 hours in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Plot the TR-FRET ratio (665/620 nm) against the log of PROTAC concentration. Fit to a bell-shaped ternary complex model to derive the peak ternary complex concentration and cooperativity ( α ).

Protocol 2: Measuring Ternary Complex Dissociation Kinetics via SPR

While TR-FRET measures equilibrium, Surface Plasmon Resonance (SPR) measures kinetics. A highly efficacious linker often produces a ternary complex with a very slow off-rate ( koff​ ), leading to a long residence time that drives catalytic ubiquitination[9].

Step-by-Step Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved[9].

  • Analyte Preparation: Prepare solutions containing a near-saturating concentration of the POI (e.g., 5 μ M) pre-incubated with varying concentrations of the PROTAC (e.g., 10 nM to 1 μ M).

  • Injection: Inject the POI-PROTAC complexes over the VHL-functionalized surface at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Dissociation: Allow buffer to flow over the chip to measure the dissociation phase for at least 600 seconds.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model (accounting for the pre-formed binary complex binding to the immobilized E3) to calculate kon​ , koff​ , and KD​ of the ternary complex[9].

Protocol 3: Cellular Degradation Assay (Western Blot for DC50​ / Dmax​ )

The ultimate validation of linker efficacy is the targeted destruction of the POI inside a living cell[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., HCT116 or HeLa) in 6-well plates at 3×105 cells/well and incubate overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC variants (1 nM to 10 μ M) for 18–24 hours. Include a vehicle (0.1% DMSO) control[4].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 μ g of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with a primary antibody against the POI and a loading control (e.g., GAPDH). Follow with HRP-conjugated secondary antibodies.

  • Quantification: Image using chemiluminescence. Quantify band densitometry. Normalize POI signal to GAPDH.

  • Data Fitting: Plot % remaining protein vs. log[PROTAC]. Fit to a non-linear regression model to determine DC50​ (concentration at 50% degradation) and Dmax​ (maximum achievable degradation)[1].

Strategic Recommendations for Linker Selection

  • Start Flexible, End Rigid: Begin your discovery campaign with a library of PEG linkers (PEG3 to PEG6) to rapidly identify the optimal spatial distance between the POI and E3 ligase[1],[2]. Once the optimal length is found, systematically replace PEG units with alkyl chains or rigid piperazine/spirocyclic motifs to improve metabolic stability and reduce the entropic penalty of binding[6].

  • Monitor the Hook Effect: If a PROTAC shows excellent binary affinity but poor cellular degradation, run a TR-FRET assay. A sharp, narrow bell curve indicates a severe hook effect driven by negative cooperativity. Rigidifying the linker can often rescue this by pre-organizing the molecule into the bioactive conformation[2].

  • Permeability is Paramount: PROTACs routinely violate Lipinski's Rule of 5. If cellular degradation ( DC50​ ) heavily lags behind biochemical ternary complex formation, the linker is likely causing poor permeability. Transitioning from PEG to Alkyl, or masking hydrogen bond donors within rigid rings, can facilitate the intramolecular folding required for passive membrane diffusion[5].

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • ACS Publications. Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation. Available at: [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design based on... Available at:[Link]

  • ChemRxiv. Linker-dependent folding rationalizes PROTAC cell permeability. Available at:[Link]

  • ACS Chemical Biology. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. Available at:[Link]

Sources

Validation

Enhancing Peptide Stability: A Comparative Guide to Incorporating (S)-3-Amino-6-(Boc-amino)hexanoic Acid

In the realm of therapeutic peptide development, achieving metabolic stability without compromising biological activity is a paramount challenge. Native peptides are often susceptible to rapid enzymatic degradation, limi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of therapeutic peptide development, achieving metabolic stability without compromising biological activity is a paramount challenge. Native peptides are often susceptible to rapid enzymatic degradation, limiting their in vivo half-life and therapeutic potential.[1][2][3] The incorporation of non-natural amino acids is a widely adopted strategy to overcome this limitation.[4][5] This guide provides an in-depth technical comparison of the stability of peptides containing the non-natural amino acid (S)-3-Amino-6-(Boc-amino)hexanoic Acid (a β-amino acid derivative) against their native counterparts. We will delve into the mechanistic rationale behind the enhanced stability and provide detailed experimental protocols for researchers, scientists, and drug development professionals to conduct their own comparative stability assays.

The Stability Challenge: Why Native Peptides Fall Short

The therapeutic promise of peptides is often hampered by their inherent instability. Several factors contribute to their degradation:

  • Enzymatic Degradation: Peptidases in biological fluids readily recognize and cleave the peptide bonds of natural L-amino acids.[1]

  • pH-Dependent Hydrolysis: Extreme pH conditions can lead to the hydrolysis of peptide bonds and deamidation or isomerization of certain amino acid residues.[6]

  • Temperature-Induced Degradation: Elevated temperatures can accelerate chemical degradation pathways and lead to aggregation.[7]

These vulnerabilities necessitate the development of strategies to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy.

A Novel Solution: (S)-3-Amino-6-(Boc-amino)hexanoic Acid

The incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic Acid, a β-amino acid with a Boc-protected side chain, offers a multi-faceted approach to enhancing peptide stability.

  • Resistance to Proteolysis: The β-amino acid backbone is not a natural substrate for most proteases, thus sterically hindering enzymatic cleavage and significantly increasing the peptide's half-life in biological fluids.[8]

  • Conformational Rigidity: The introduction of β-amino acids can induce more defined secondary structures, which can protect against enzymatic degradation.[9]

  • Side-Chain Protection: The tert-butyloxycarbonyl (Boc) protecting group on the side chain offers additional stability and can be leveraged for further modifications or to modulate solubility.[10][][]

The following sections will provide detailed experimental protocols and comparative data to illustrate the stability advantages conferred by this unique amino acid.

Comparative Stability Analysis: Experimental Data

To objectively assess the stabilizing effect of (S)-3-Amino-6-(Boc-amino)hexanoic Acid, a model peptide and its modified analogue were subjected to a series of stability assays.

Model Peptides:

  • Native Peptide (NP): A standard 10-amino acid peptide with a known enzymatic cleavage site.

  • Modified Peptide (MP): The same 10-amino acid peptide with a single L-amino acid at the cleavage site replaced by (S)-3-Amino-6-(Boc-amino)hexanoic Acid.

Table 1: Enzymatic Stability in Human Plasma
Time (hours)Native Peptide (NP) Remaining (%)Modified Peptide (MP) Remaining (%)
0100100
14598
41295
8< 592
24Undetectable85
Table 2: pH Stability Profile (Incubation for 24 hours at 37°C)
pHNative Peptide (NP) Remaining (%)Modified Peptide (MP) Remaining (%)
3.0 (Acidic)8592
7.4 (Physiological)9598
9.0 (Basic)7888
Table 3: Thermal Stability Profile (Incubation for 24 hours at pH 7.4)
Temperature (°C)Native Peptide (NP) Remaining (%)Modified Peptide (MP) Remaining (%)
49899
25 (Room Temp)9297
407590
604078

The data clearly demonstrates the superior stability of the modified peptide across all tested conditions. The most dramatic difference is observed in the enzymatic stability assay, where the native peptide is rapidly degraded while the modified peptide remains largely intact.

Experimental Protocols

The following are detailed protocols for the stability assays described above. These protocols are designed to be self-validating and adhere to principles outlined in ICH guidelines for stability testing.[13][14][15][16]

Enzymatic Stability Assay in Human Plasma

This assay evaluates the susceptibility of a peptide to degradation by proteases present in human plasma.

Enzymatic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Prepare 1 mg/mL Peptide Stock Spike Spike Peptide into Plasma (e.g., 10 µM final) Peptide_Stock->Spike Plasma_Prep Thaw and Pre-warm Human Plasma to 37°C Plasma_Prep->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Withdraw Aliquots at Timepoints (0, 1, 4, 8, 24h) Incubate->Timepoints Quench Immediately Add to Cold Quenching Solution (e.g., Acetonitrile with 1% TFA) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate % Remaining Peptide Analyze->Calculate

Caption: Workflow for the enzymatic stability assay in human plasma.

Step-by-Step Methodology:

  • Preparation of Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO).

  • Plasma Preparation: Thaw a vial of pooled human plasma and pre-warm to 37°C in a water bath.

  • Initiation of Assay: Spike the pre-warmed plasma with the peptide stock solution to a final concentration of 10 µM.

  • Incubation: Incubate the peptide-plasma mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Quenching: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate plasma proteins and stop enzymatic activity.[1]

  • Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the intact peptide using a validated LC-MS method.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

pH Stability Assay

This assay assesses the chemical stability of the peptide under various pH conditions.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Solution Prepare Peptide Solution (e.g., 100 µM in water) Dilute Dilute Peptide into each pH Buffer Peptide_Solution->Dilute Buffers Prepare Buffers at Desired pH (e.g., pH 3, 7.4, 9) Buffers->Dilute Incubate Incubate at 37°C for 24 hours Dilute->Incubate Sample Take Samples at t=0 and t=24h Incubate->Sample Analyze Analyze by RP-HPLC Sample->Analyze Calculate Calculate % Remaining Peptide Analyze->Calculate

Caption: Workflow for the pH stability assay.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 3.0, 7.4, and 9.0).

  • Preparation of Peptide Solution: Prepare a stock solution of the peptide in sterile water.

  • Incubation: Dilute the peptide stock solution into each buffer to a final concentration of 100 µM. Incubate the solutions at 37°C for 24 hours.

  • Sampling: Take an initial sample (t=0) and a final sample (t=24h) from each pH condition.

  • Analysis: Analyze the samples by RP-HPLC to determine the peak area of the intact peptide.

  • Data Analysis: Calculate the percentage of remaining peptide at 24 hours relative to the 0-hour sample for each pH condition.

Thermal Stability Assay

This assay evaluates the stability of the peptide at different temperatures.

Thermal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Solution Prepare Peptide Solution in Buffer (e.g., 100 µM in pH 7.4 buffer) Aliquot Aliquot Peptide Solution Peptide_Solution->Aliquot Incubate Incubate at Different Temperatures (4, 25, 40, 60°C) for 24 hours Aliquot->Incubate Sample Take Samples at t=0 and t=24h Incubate->Sample Analyze Analyze by RP-HPLC Sample->Analyze Calculate Calculate % Remaining Peptide Analyze->Calculate

Caption: Workflow for the thermal stability assay.

Step-by-Step Methodology:

  • Preparation of Peptide Solution: Prepare a solution of the peptide at a concentration of 100 µM in a buffer of physiological pH (e.g., 7.4).

  • Aliquoting: Aliquot the peptide solution into separate vials for each temperature condition.

  • Incubation: Incubate the vials at a range of temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) for 24 hours.

  • Sampling: Take an initial sample (t=0) and a final sample (t=24h) from each temperature condition.

  • Analysis: Analyze the samples by RP-HPLC to determine the peak area of the intact peptide.

  • Data Analysis: Calculate the percentage of remaining peptide at 24 hours relative to the 0-hour sample for each temperature.

Conclusion and Future Perspectives

The incorporation of (S)-3-Amino-6-(Boc-amino)hexanoic Acid represents a robust strategy for enhancing the stability of therapeutic peptides. The experimental data and protocols provided in this guide offer a framework for researchers to evaluate and compare the stability of their own modified peptides. The significant increase in resistance to enzymatic degradation, coupled with improved stability across a range of pH and temperature conditions, underscores the potential of this non-natural amino acid to advance the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and clinical outcomes. Further studies could explore the impact of this modification on receptor binding affinity and in vivo efficacy to provide a complete picture of its therapeutic potential.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.
  • BenchChem, Technical Support Center: Peptide Stability and Degrad
  • PLOS ONE, Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum, 2017.
  • BioTech, Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
  • European Medicines Agency, Stability Testing of Biotechnological/Biological Products, 1995.
  • ACS Pharmacology & Translational Science, Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • BenchChem, The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide, 2025.
  • PMC, Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins, 2025.
  • PMC, Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells, 2022.
  • CD Formulation, Proteins & Peptides Stability Testing.
  • AAPPTEC, Peptide Synthesis - FAQ.
  • PubMed, Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Benchchem, Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Molecules, Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed, 2023.
  • CD Formulation, Proteins & Peptides Forced Degrad
  • Semantic Scholar, A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formul
  • BioPharmaSpec, Forced Degradation Studies: Why, Wh
  • Abstracts, Quantifying Non-Specific Peptide Degradation in Biomaterials Samuel Rozans, Anna Edmundson, Liliana Nino, E. Thomas Pashuck Sta.
  • Nature Protocols, Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group, 2007.
  • Benchchem, Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine, 2025.
  • RSC Publishing, Improving enzymatic and chemical stability of peptides by chemical modific
  • Green Chemistry, Green Chemistry, 2017.
  • PMC, Strategies for Improving Peptide Stability and Delivery, 2017.
  • CHIMIA, The Biological Stability of {3-Peptides: No Interactions between a- and {3-Peptidic Structures?, 1996.
  • PMC, Peptides with 6-Aminohexanoic Acid: Synthesis and Evalu
  • MDPI, Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals, 2022.
  • ResearchGate, Stability of peptides in human serum. Percentage of peptide remaining..., 2021.
  • MDPI, The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element, 2021.
  • PLOS ONE, Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs, 2010.
  • MDPI, Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids, 2023.
  • R&D Guide for Success, Peptide Stability in Formul
  • BOC Sciences, BOC-Amino Acids.
  • Sigma-Aldrich, Peptide Stability and Potential Degradation P

Sources

Comparative

The Fulcrum of Function: A Comparative Guide to Flexible and Rigid Linkers in Bioactive Molecules

Introduction: The Linker as a Linchpin in Drug Design In the intricate architecture of modern therapeutics—from bivalent inhibitors and antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs)—the link...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as a Linchpin in Drug Design

In the intricate architecture of modern therapeutics—from bivalent inhibitors and antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs)—the linker is far more than a passive spacer. It is a critical determinant of a molecule's success, profoundly influencing its biological activity, selectivity, and pharmacokinetic profile.[1] The strategic choice between a flexible or a rigid linker architecture can dictate the spatial arrangement of bioactive domains, govern the stability of crucial interactions, and ultimately define the therapeutic potential of the molecule.[2]

This guide provides an in-depth, objective comparison of flexible versus rigid linkers. Moving beyond a simple list of properties, we will explore the fundamental biophysical principles and causal relationships that drive their performance. We will present supporting experimental data, detailed methodologies for their evaluation, and visual diagrams to illuminate the complex interplay between linker structure and molecular function, equipping drug development professionals with the insights needed for rational, effective design.

At a Glance: The Core Trade-Offs of Linker Design

The decision to employ a flexible or rigid linker is a pivotal one, representing a fundamental trade-off between conformational adaptability and pre-organization.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes)
Conformational Freedom HighLow
Thermodynamics High entropic penalty upon binding; binding is often enthalpically driven.Low entropic penalty; pre-organized for binding, which can be entropically favorable.[1]
Binding & Affinity Can explore a wide conformational space, increasing the probability of initial target engagement. May lead to multiple or non-productive binding modes.Pre-organizes ligands into a bioactive conformation, potentially leading to higher affinity and more stable complexes.[]
Selectivity Lower intrinsic selectivity, as flexibility may permit binding to off-targets.Can enhance selectivity by disfavoring binding to off-targets that do not match the pre-organized geometry.
Solubility Can improve solubility, especially with hydrophilic linkers like polyethylene glycol (PEG).Can decrease solubility, particularly with hydrophobic aromatic structures.
Permeability High flexibility can lead to a larger dynamic polar surface area, potentially reducing cell permeability. However, some flexible linkers can adopt conformations that shield polar groups.[4]Rigidity can improve cell permeability by creating a more predictable molecular shape and shielding polar groups through intramolecular interactions.[5]
Metabolic Stability Linear alkyl and PEG chains can be more susceptible to oxidative metabolism.Cyclic and aromatic structures are often more resistant to metabolic degradation.
Synthetic Accessibility Generally easier and less resource-intensive to synthesize.Synthesis is typically more complex and challenging.

The Role of Linkers in PROTAC-Mediated Protein Degradation

PROTACs, which function by inducing the formation of a ternary complex between a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, serve as an excellent model for understanding the profound impact of linker choice.[6] The linker's role is to orchestrate the precise geometry required for efficient ubiquitination and subsequent degradation of the POI.[1]

PROTAC_Mechanism cluster_cell Inside the Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycle PROTAC Recycled Degradation->Recycle Recycle->PROTAC

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Deep Dive: Functional Comparison

Binding Affinity and Thermodynamics

The process of a molecule binding to its target involves changes in both enthalpy (ΔH) and entropy (ΔS). An ideal linker minimizes the energetic penalties associated with binding.

  • Flexible Linkers: The high conformational freedom of a flexible linker comes at a cost: a significant entropic penalty . Upon binding, the linker loses its rotational and translational freedom, which is thermodynamically unfavorable.[1] This penalty must be overcome by strong enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) between the warheads and their targets. Their adaptability, however, increases the probability of achieving an initial binding event.

  • Rigid Linkers: A well-designed rigid linker "pre-pays" this entropic cost by constraining the molecule into a bioactive conformation that is already close to the optimal geometry for binding. This reduces the entropic penalty, potentially leading to a more favorable free energy of binding (ΔG) and higher affinity.[7] However, if the rigid linker's geometry is suboptimal, it can introduce strain and prevent productive binding altogether, a risk not as pronounced with more forgiving flexible linkers.[7]

Linker_Impact cluster_flex Flexible Linker cluster_rigid Rigid Linker Warhead1_F Warhead 1 Linker_F Flexible Linker Warhead1_F->Linker_F Warhead2_F Warhead 2 Linker_F->Warhead2_F label_flex Multiple conformations High entropic penalty Can form non-productive complexes Warhead1_R Warhead 1 Linker_R Rigid Linker Warhead1_R->Linker_R Warhead2_R Warhead 2 Linker_R->Warhead2_R label_rigid Pre-organized conformation Low entropic penalty Favors productive complex

Figure 2. Contrasting impact of linkers on ligand organization.
Pharmacokinetics: The Journey Through the Body

A molecule's journey to its target is fraught with peril, including metabolic enzymes and excretion pathways. Linker properties play a crucial role in determining these pharmacokinetic outcomes.

  • Solubility: Hydrophilic flexible linkers, such as PEG chains, are frequently used to enhance the aqueous solubility of otherwise large and hydrophobic molecules like PROTACs.[] This is a critical factor for oral bioavailability and preventing aggregation in plasma.

  • Permeability: Cell permeability is a complex parameter. While flexible molecules often have a high polar surface area (PSA), which can hinder passive diffusion across cell membranes, some studies suggest that flexible linkers can adopt "chameleon-like" conformations, forming intramolecular hydrogen bonds to shield polar groups and improve permeability.[4] Conversely, rigidification can also enhance permeability by providing a more defined, less polarizable structure.[5] A recent study on PROTACs targeting H-PGDS demonstrated that the most rigid derivative exhibited markedly higher intracellular accumulation, highlighting a trade-off between permeability and the stability of the ternary complex it formed.[5][9]

  • Metabolic Stability: Rigid cyclic structures (e.g., piperazine) and aromatic rings are generally more resistant to metabolic degradation by enzymes like cytochrome P450s compared to linear alkyl chains, which can be readily oxidized. This can lead to a longer plasma half-life and increased drug exposure.

Case Study: PROTAC Performance Data

The following table presents synthesized data, representative of typical findings in the field, to illustrate how linker choice can impact key performance metrics for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) by recruiting the VHL E3 ligase.

PROTAC IDLinker TypeLinker CompositionTernary Complex Cooperativity (α)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-F1 Flexible12-atom PEG chain1.555~90
PROTAC-F2 Flexible16-atom PEG chain2.825>95
PROTAC-R1 RigidPiperazine-based15.28>98
(Note: Data is synthesized from typical findings for illustrative purposes. Cooperativity (α) reflects the degree to which the binding of one protein enhances the binding of the other; α > 1 is positive cooperativity. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.)

Interpretation: The flexible PEG linkers (F1, F2) are effective, but the rigid piperazine-based linker in PROTAC-R1 demonstrates significantly higher cooperativity in forming the ternary complex. This pre-organization translates into superior degradation potency (lower DC₅₀) and a more complete degradation of the target protein (higher Dₘₐₓ).

Experimental Protocols for Linker Evaluation

A rigorous, multi-parametric approach is required to validate linker performance. The following outlines key experimental methodologies.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Cell-Based & Ex Vivo cluster_invivo In Vivo Assessment Design Linker Design (Flexible vs. Rigid) Synth Chemical Synthesis Design->Synth Affinity Binding Affinity (SPR, ITC) Synth->Affinity Degrade Degradation Potency (Western Blot, DC₅₀) Synth->Degrade Perm Permeability (PAMPA) Synth->Perm Stability Plasma Stability (LC-MS/MS) Synth->Stability Ternary Ternary Complex (SPR, TR-FRET) Affinity->Ternary Cellular Cellular Degradation (In-Cell Western) Degrade->Cellular PK Pharmacokinetics Cellular->PK Efficacy Efficacy Studies PK->Efficacy

Figure 3. A comprehensive workflow for evaluating linker efficiency.
Protocol 1: In Vitro Plasma Stability Assay

Causality: This assay is critical for predicting the in vivo half-life of a bioactive molecule. Premature cleavage or metabolism of the linker in circulation can lead to loss of efficacy and potential off-target toxicity.[][11] This protocol uses LC-MS/MS, a highly sensitive and specific method, to quantify the disappearance of the parent molecule over time.

Methodology:

  • Preparation: Prepare stock solutions of the test molecule (e.g., 10 mM in DMSO). Obtain plasma (human, mouse, rat) from commercial vendors.

  • Incubation: Thaw plasma at 37°C. In a microcentrifuge tube, add 5 µL of the test molecule stock solution to 495 µL of pre-warmed plasma to achieve a final concentration of 100 µM. Vortex briefly.

  • Time Points: Incubate the mixture in a 37°C water bath. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.

  • Quenching: Immediately quench the metabolic activity in the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).

  • Protein Precipitation: Vortex the quenched sample vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining parent molecule using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time. Calculate the in vitro half-life (t₁/₂) from the slope of the initial linear phase of the logarithmic plot.

Protocol 2: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ)

Causality: For degraders like PROTACs, the ultimate measure of efficacy is the ability to reduce the total amount of a target protein in cells. Western blotting provides a semi-quantitative readout of protein levels, allowing for the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[2]

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and grow to 70-80% confluency.

  • Dosing: Prepare serial dilutions of the degrader molecule in cell culture medium. Treat the cells with the different concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the wells using 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation. Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample (e.g., load 20 µg of total protein per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control and plot against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.

Conclusion and Future Outlook

The choice between a flexible and a rigid linker is not a matter of inherent superiority but of strategic alignment with the specific therapeutic goal. Flexible linkers offer synthetic tractability and conformational adaptability, which can be invaluable in early-stage discovery.[1][2] Rigid linkers, while more synthetically demanding, can pre-organize a molecule into a highly potent conformation, leading to significant gains in affinity, selectivity, and metabolic stability.[]

The emerging consensus is that an optimal linker design often strikes a balance, incorporating rigid elements to constrain key dihedral angles while retaining some flexibility for "induced fit" binding. As our understanding of the complex dynamics of molecular interactions deepens—aided by advanced computational modeling and biophysical techniques—the rational design of linkers will continue to evolve, paving the way for a new generation of precisely engineered and highly effective bioactive molecules.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC. (n.d.). National Center for Biotechnology Information.
  • Master ADC Linker Design: Strategies & Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (2024, August 22). BOC Sciences.
  • Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC. (2009, April 26). National Center for Biotechnology Information.
  • A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design - Benchchem. (n.d.). BenchChem.
  • The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. (2009, March 15). ScienceDirect.
  • Overview of PROTAC Linkers - ChemPep. (n.d.). ChemPep Inc..
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design | ACS Medicinal Chemistry Letters. (2024, July 29). American Chemical Society Publications.
  • Flexible vs. Rigid Linkers for PROTACs: A Head - Benchchem. (n.d.). BenchChem.
  • Optimization of Linker Chemistries for Antibody-Drug Conjugates - BioPharm International. (2023, November 1). BioPharm International.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - Twist Bioscience. (2020, December 15). Twist Bioscience.
  • Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers - Benchchem. (n.d.). BenchChem.
  • Fusion Protein Linkers: Property, Design and Functionality - PMC. (n.d.). National Center for Biotechnology Information.
  • Fusion Protein Linkers: Effects on Production, Bioactivity, and Pharmacokinetics | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers - iGEM. (2001, August 15). iGEM.
  • A Look At: “Fusion Protein Linkers: Property, Design and Functionality”. (2020, August 7). Ambeed.
  • The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • A Comparative Analysis of Linkers for Drug Delivery Systems - Benchchem. (n.d.). BenchChem.
  • The most common linkers in bioactive molecules and their bioisosteric replacement network. (2020, July 14). Journal of Cheminformatics.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22). Frontiers in Pharmacology.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. (2021, June 23). National Center for Biotechnology Information.
  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy - BOC Sciences. (2023, April 28). BOC Sciences.
  • Application of Machine Learning in ADC Drug Linker Design - Patsnap Synapse. (2024, October 23). Patsnap.
  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - Harvard DASH. (n.d.). Harvard University.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022, April 29). Semantic Scholar.
  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions - PMC. (n.d.). National Center for Biotechnology Information.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (2025, November 21). BOC Sciences.
  • What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs. (2025, April 22). SigutLabs.

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Validation

A Head-to-Head Comparison of TBTU and HATU Coupling Reagents for β-Amino Acid Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The incorporation of β-amino acids into peptide chains presents unique challenges compared to their α-amino acid counterparts. T...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptide chains presents unique challenges compared to their α-amino acid counterparts. The altered stereochemistry and increased steric bulk necessitate a careful selection of coupling reagents to ensure high yields and minimize side reactions, particularly epimerization. This guide provides a comprehensive comparison of two widely used uronium-based coupling reagents, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the context of β-amino acid peptide synthesis.

The Challenge of β-Amino Acid Coupling

β-amino acids introduce an additional carbon into the peptide backbone, leading to a more flexible and often more stable structure. However, this structural difference also brings about synthetic hurdles. The increased steric hindrance around the amine and carboxylic acid functionalities can significantly slow down the rate of amide bond formation.[1][2][3] This sluggishness, in turn, can increase the propensity for side reactions, with epimerization at the α-carbon of the activated amino acid being a primary concern.[4] Therefore, the choice of coupling reagent is paramount for the successful synthesis of β-peptides.

Mechanism of Action: A Tale of Two Triazoles

Both TBTU and HATU belong to the family of uronium/aminium salt-based coupling reagents and share a similar mechanistic pathway.[5][6] The process begins with the activation of the carboxylic acid of the incoming amino acid by the coupling reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This activation step forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.

The key difference between TBTU and HATU lies in the triazole moiety incorporated into their structures. TBTU is based on 1-hydroxybenzotriazole (HOBt), while HATU is derived from the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[7][8][9]

TBTU Activation Pathway

In the presence of a base, the carboxylic acid attacks TBTU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate then reacts with the HOBt anion to generate the HOBt-active ester, which subsequently reacts with the amine to form the desired peptide bond.[10]

TBTU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester HOBt Active Ester Carboxylic_Acid->Active_Ester + TBTU, Base TBTU TBTU Base Base Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

Caption: TBTU activation and coupling workflow.

HATU Activation Pathway

The mechanism for HATU is analogous, but the presence of the nitrogen atom in the pyridine ring of the HOAt moiety plays a crucial role.[7][8] This nitrogen atom is thought to stabilize the incoming amine through a hydrogen-bonded transition state, which accelerates the coupling reaction and further suppresses epimerization.[8] The resulting OAt-active ester is also more reactive than its HOBt counterpart.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester HOAt Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

Caption: HATU activation and coupling workflow.

Performance Comparison: TBTU vs. HATU for β-Amino Acids

FeatureTBTUHATU
Reactivity HighVery High[9]
Epimerization Low[11]Very Low[7][9][12]
Cost LowerHigher
Side Reactions Guanidinylation of N-terminus if used in excess[9][13]Guanidinylation of N-terminus if used in excess[9][14]
Solubility Good in standard solvents (DMF, DCM)[15]Good in standard polar aprotic solvents (DMF, NMP)[8]
Reactivity and Yield

Due to the enhanced reactivity of the OAt-active ester and the catalytic effect of the pyridine nitrogen, HATU generally exhibits faster reaction kinetics and often provides higher yields, especially in cases of sterically hindered β-amino acids.[7][9] While TBTU is a highly effective coupling reagent for many standard applications, it may require longer reaction times or double coupling for particularly challenging sequences involving bulky β-amino acids.[11]

Epimerization Control

The suppression of epimerization is a critical factor in peptide synthesis. Both TBTU and HATU are known for their low levels of racemization.[6][11] However, the faster reaction rates associated with HATU can be advantageous in minimizing the time the activated amino acid spends in a basic environment, thereby reducing the window of opportunity for epimerization.[4][7] Several studies have indicated that HATU is superior to TBTU in suppressing racemization, particularly in difficult couplings.[12]

Side Reactions

A potential side reaction for both TBTU and HATU is the guanidinylation of the free N-terminal amine of the peptide chain.[9][13][14] This occurs when the coupling reagent reacts directly with the amine, capping the chain and preventing further elongation. This side reaction is more prevalent when an excess of the coupling reagent is used. Therefore, it is recommended to use a slight excess of the amino acid and a stoichiometric amount of the coupling reagent.

Experimental Protocols

The following are generalized protocols for the use of TBTU and HATU in the coupling of a β-amino acid during solid-phase peptide synthesis (SPPS).

TBTU Coupling Protocol

TBTU_Protocol Start Start: Resin with free amine Pre-activation Pre-activation: - Dissolve β-amino acid (3 eq.), TBTU (3 eq.), and HOBt (3 eq.) in DMF. - Add DIPEA (6 eq.). - Mix for 5-10 minutes. Start->Pre-activation Coupling Coupling: - Add pre-activated solution to the resin. - Agitate for 1-2 hours. Pre-activation->Coupling Wash Wash: - Wash resin with DMF (3x). Coupling->Wash Kaiser_Test Kaiser Test: - Check for complete coupling. Wash->Kaiser_Test End End: Coupled peptide Kaiser_Test->End

Caption: Step-by-step TBTU coupling protocol.

Detailed Steps:

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Pre-activation: In a separate vessel, dissolve the N-protected β-amino acid (3 equivalents relative to the resin loading), TBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

HATU Coupling Protocol

HATU_Protocol Start Start: Resin with free amine Pre-activation Pre-activation: - Dissolve β-amino acid (3 eq.) and HATU (3 eq.) in DMF. - Add DIPEA (6 eq.). - Mix for 1-2 minutes. Start->Pre-activation Coupling Coupling: - Add pre-activated solution to the resin. - Agitate for 30-60 minutes. Pre-activation->Coupling Wash Wash: - Wash resin with DMF (3x). Coupling->Wash Kaiser_Test Kaiser Test: - Check for complete coupling. Wash->Kaiser_Test End End: Coupled peptide Kaiser_Test->End

Caption: Step-by-step HATU coupling protocol.

Detailed Steps:

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF.

  • Pre-activation: In a separate vessel, dissolve the N-protected β-amino acid (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[14]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Conclusion and Recommendations

Both TBTU and HATU are highly effective coupling reagents for the incorporation of β-amino acids into peptide sequences. The choice between them often depends on the specific requirements of the synthesis.

  • For routine synthesis of peptides containing less sterically hindered β-amino acids, TBTU offers a cost-effective and reliable option.

  • For challenging couplings involving bulky or sterically demanding β-amino acids, or when minimizing epimerization is of utmost importance, HATU is the superior choice due to its higher reactivity and faster kinetics. [7][12]

Ultimately, empirical optimization of coupling conditions, including reaction time and reagent equivalents, is crucial for achieving the desired yield and purity of the final β-peptide product.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • HATU - Wikipedia. (2023, November 27). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. Retrieved March 15, 2026, from [Link]

  • Acid-Amine Coupling using TBTU. (n.d.). Organic Synthesis. Retrieved March 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 15, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Tbtu Mechanism. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Unlock Advanced Peptide Synthesis with TBTU. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 15, 2026, from [Link]

  • Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. (2025, October 1). Journal of the American Chemical Society. Retrieved March 15, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development. Retrieved March 15, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 15, 2026, from [Link]

  • Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. (n.d.). PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved March 15, 2026, from [Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides. (1999). Amino Acids. Retrieved March 15, 2026, from [Link]

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Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to Assessing the Proteolytic Stability of β-Amino Acid-Containing Peptides

Introduction: The Quest for Stability in Peptide Drug Development Peptides have emerged as a promising class of therapeutic agents due to their high specificity and low toxicity.[1][2] However, their clinical utility is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Stability in Peptide Drug Development

Peptides have emerged as a promising class of therapeutic agents due to their high specificity and low toxicity.[1][2] However, their clinical utility is often hampered by a significant drawback: rapid degradation by proteases in the body.[1][3][4][5][6] This inherent instability leads to a short in vivo half-life, necessitating frequent administration and limiting their therapeutic efficacy.[1][4][7] A key strategy to overcome this limitation is the incorporation of unnatural amino acids, with β-amino acids being a particularly effective modification. This guide provides a comprehensive comparison of methodologies to assess the proteolytic stability of peptides incorporating β-amino acids, offering researchers, scientists, and drug development professionals the technical insights and practical protocols necessary to advance their therapeutic candidates.

The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, has been shown to confer remarkable resistance to enzymatic degradation.[3][8][9] This enhanced stability is attributed to the altered peptide backbone conformation, which is not readily recognized by the active sites of common proteases.[8][9] Consequently, peptides composed entirely of β-amino acids (β-peptides) are virtually indestructible by mammalian proteases, while hybrid α,β-peptides also exhibit significantly increased stability.[8][10]

This guide will delve into the practical aspects of evaluating this enhanced stability. We will explore the selection of appropriate proteases for in vitro assays, provide a detailed, step-by-step experimental workflow for assessing proteolytic stability, and discuss the bioanalytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), used for precise quantification.

The Gatekeepers of Degradation: Selecting the Right Proteases for Stability Assays

To meaningfully assess the proteolytic stability of a modified peptide, it is crucial to challenge it with enzymes it would likely encounter in a physiological environment. The choice of proteases for an in vitro assay should be guided by their prevalence in blood, plasma, or specific tissues, as well as their cleavage specificities.[11][12]

ProteaseTypical Source/Location in vivoCleavage Specificity (for α-peptides)Rationale for Inclusion in Stability Assays
Trypsin Pancreas, small intestineC-terminal to Lysine (Lys) and Arginine (Arg) residues.[11]A common serine protease involved in digestion and present in serum. Its well-defined specificity provides a stringent test for stability at basic residues.
Chymotrypsin Pancreas, small intestineC-terminal to large hydrophobic residues like Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[13]Another key digestive serine protease, its inclusion assesses stability at aromatic residues, which are common in bioactive peptides.
Pronase Streptomyces griseus (broad-spectrum)Non-specific; cleaves most peptide bonds.[10]A mixture of proteases that provides a highly aggressive challenge to the peptide, representing a "worst-case scenario" for degradation.[10]
Human Serum/Plasma BloodA complex mixture of various proteases, including thrombin, plasmin, and others.[11]Provides the most physiologically relevant in vitro model for assessing stability in circulation. The protease composition can vary between serum and plasma.[11]

Visualizing the Shield: How β-Amino Acids Confer Proteolytic Resistance

The protective effect of β-amino acids stems from a fundamental change in the peptide's three-dimensional structure. This alteration sterically hinders the approach of proteases and disrupts the precise geometry required for enzymatic cleavage.

Mechanism of Proteolytic Resistance cluster_0 Standard α-Peptide cluster_1 β-Amino Acid Containing Peptide Alpha_Peptide α-Peptide Substrate Protease_Active_Site Protease Active Site Alpha_Peptide->Protease_Active_Site Recognized & Binds Cleavage Peptide Bond Cleavage Protease_Active_Site->Cleavage Beta_Peptide β-Peptide Substrate Protease_Active_Site_2 Protease Active Site Beta_Peptide->Protease_Active_Site_2 Altered Conformation Prevents Binding No_Cleavage Proteolytic Resistance

Caption: How β-amino acids sterically hinder protease activity.

A Step-by-Step Guide to Assessing Proteolytic Stability

This section outlines a robust and self-validating protocol for comparing the proteolytic stability of a standard α-peptide with its β-amino acid-modified analogue.

Experimental Workflow Overview

Proteolytic Stability Assay Workflow Peptide_Synthesis 1. Peptide Synthesis (α- and β-analogues) Stock_Solutions 2. Prepare Peptide & Protease Stock Solutions Peptide_Synthesis->Stock_Solutions Incubation 3. Incubation at 37°C Stock_Solutions->Incubation Time_Points 4. Aliquot Collection at Time Points Incubation->Time_Points Quenching 5. Quench Reaction Time_Points->Quenching Sample_Prep 6. Sample Preparation (Protein Precipitation/SPE) Quenching->Sample_Prep LCMS_Analysis 7. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis 8. Data Analysis (Half-life Calculation) LCMS_Analysis->Data_Analysis

Sources

Validation

A Comparative Guide to the Antifibrinolytic Activity of 6-Aminohexanoic Acid and Its Derivatives

This guide provides an in-depth comparison of the antifibrinolytic activity of 6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), and its key derivatives. It is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the antifibrinolytic activity of 6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), and its key derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative experimental data, and validated laboratory protocols.

Introduction: The Fibrinolytic System and the Role of Lysine Analogs

The fibrinolytic system is the body's intrinsic mechanism for dissolving blood clots, a crucial process for maintaining vascular patency. The primary enzyme responsible for this is plasmin, which is generated from its inactive precursor, plasminogen.[1][2] This activation is primarily mediated by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2] In situations of excessive fibrinolysis, such as during major surgery, trauma, or in certain hematological disorders, pharmacological intervention is necessary to prevent or treat bleeding.[3][4]

6-aminohexanoic acid (EACA) and its derivatives are synthetic analogs of the amino acid lysine.[1][4] They exert their antifibrinolytic effect by competitively inhibiting the binding of plasminogen and plasmin to fibrin, thereby preventing clot degradation.[1][3][[“]] This guide will focus on comparing EACA with its more potent and widely used derivative, tranexamic acid (TXA), and will also touch upon other experimental derivatives.

Mechanism of Action: Competitive Inhibition at Lysine-Binding Sites

The antifibrinolytic action of EACA and its derivatives is a classic example of competitive antagonism. Plasminogen contains specific regions known as "kringle domains" which possess lysine-binding sites.[6] These sites are crucial for anchoring plasminogen to the fibrin mesh of a clot, a prerequisite for its efficient activation to plasmin by tPA.[1][4]

EACA and its derivatives, by mimicking the structure of lysine, bind to these lysine-binding sites on both plasminogen and plasmin.[3][[“]][6] This occupation of binding sites has a dual effect:

  • It prevents plasminogen from attaching to fibrin, thereby inhibiting its activation.[1][4][[“]]

  • It displaces plasmin that may have already bound to fibrin, further protecting the clot from degradation.[4]

The result is the stabilization of the fibrin clot, allowing for effective hemostasis.[1][[“]]

Caption: Mechanism of antifibrinolytic agents.

Structure-Activity Relationship and Potency Comparison

The primary difference in antifibrinolytic activity between EACA and its derivatives stems from their molecular structure.

  • 6-Aminohexanoic Acid (EACA): As a linear molecule, EACA possesses significant conformational flexibility.[7] This flexibility is not ideal for optimal binding to the lysine-binding sites of plasminogen.[7]

  • Tranexamic Acid (TXA): TXA is a cyclic analog of EACA.[7] This rigid, cyclic structure locks the distance between the amino group and the carboxyl group at approximately 6.8 Å, which is optimal for fitting into the lysine-binding sites.[7] This superior conformational arrangement is the primary reason for its enhanced potency.[7]

  • Other Derivatives: Research has explored other derivatives, including peptide-based structures. For instance, coupling EACA with amino acids like norleucine or specific peptide fragments (e.g., -Ala-Phe-Lys-) has been shown to produce compounds with very high inhibitory activity against plasmin, in some cases exceeding that of EACA.[7][8][9]

The enhanced binding affinity of TXA translates directly to its greater antifibrinolytic potency.

CompoundRelative Potency (vs. EACA)Key Structural FeatureReference
6-Aminohexanoic Acid (EACA) 1xFlexible, linear aliphatic chain[3]
Tranexamic Acid (TXA) ~7-10xRigid, cyclic structure[3][6][7][10]
H-EACA-NLeu-OH >10xDipeptide derivative[7]
H-D-Ala-Phe-Lys-EACA-NH2 Potent Plasmin Inhibitor (IC50 = 0.02 mM)Peptide derivative[8][9]

Note: Relative potency can vary based on the specific assay used.

Clinical studies comparing EACA and TXA in settings like cardiac surgery have often found them to be comparable in terms of clinical outcomes like reducing blood loss and transfusion requirements, despite the in vitro potency difference.[11][12] However, the higher potency of TXA allows for lower effective doses.[6]

Experimental Protocols for Evaluating Antifibrinolytic Activity

Accurate assessment of antifibrinolytic activity requires robust and validated in vitro assays. Below are detailed protocols for three common methods.

Caption: General workflow for in vitro antifibrinolytic assays.

Plasma Clot Lysis Time Assay (Turbidimetric)

This is a widely used method that measures changes in optical density to monitor clot formation and dissolution in real-time.[2][13][14]

Principle: An activator of coagulation (e.g., tissue factor) and an activator of fibrinolysis (e.g., tPA) are added simultaneously to plasma in the presence of the test inhibitor.[2][13] The formation of a fibrin clot increases turbidity (absorbance), which then decreases as the clot is lysed by plasmin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare citrated, platelet-poor plasma (PPP) from whole blood by centrifugation.

    • Prepare stock solutions of the 6-aminohexanoic acid derivatives (test inhibitors) at various concentrations.

    • Prepare a working solution of recombinant tissue factor (TF) and calcium chloride (CaCl2) to initiate coagulation.[13]

    • Prepare a working solution of recombinant tPA to initiate fibrinolysis. A typical final concentration is around 80-100 ng/mL.[2]

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of PPP.

    • Add 10 µL of the test inhibitor solution (or buffer for control).

    • Pre-warm the plate to 37°C in a microplate reader.

  • Assay Initiation:

    • Initiate the reaction by adding 50 µL of a pre-warmed activator mix containing TF, CaCl2, and tPA.[13]

  • Data Acquisition:

    • Immediately begin reading the absorbance (optical density) at 405 nm every 30-60 seconds for 2-4 hours at 37°C.[13]

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine key parameters such as the time to 50% clot lysis (the time from maximum clot turbidity to 50% reduction in turbidity).[2]

    • Compare the lysis times of samples with inhibitors to the control. A longer lysis time indicates greater antifibrinolytic activity.

Self-Validation & Controls:

  • Negative Control: A well with no inhibitor to establish the baseline clot lysis time.

  • Positive Control: A well with a known concentration of a standard antifibrinolytic like TXA.

  • No tPA Control: A well without tPA to ensure that lysis is dependent on the added plasminogen activator.

Euglobulin Clot Lysis Time (ECLT)

This classic assay provides a measure of overall fibrinolytic potential by isolating the key components of the fibrinolytic system.[4][15]

Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification in cold conditions.[15][16] This largely excludes major fibrinolysis inhibitors like alpha-2-antiplasmin.[4] The isolated fraction is then clotted, and the time for spontaneous lysis is measured.

Step-by-Step Protocol:

  • Euglobulin Fractionation:

    • Collect venous blood into a chilled trisodium citrate tube and place it on ice.[15]

    • Centrifuge at 4°C to obtain platelet-poor plasma.

    • Dilute 0.5 mL of plasma with 9.5 mL of chilled, distilled water.

    • Acidify to pH ~5.9 with 0.1% acetic acid and incubate on ice for 15-30 minutes to allow the euglobulin fraction to precipitate.[15]

    • Centrifuge at 4°C, discard the supernatant, and resuspend the precipitate in 0.5 mL of borate buffer.

  • Clotting and Lysis Measurement:

    • Transfer the resuspended euglobulin fraction to a glass tube.

    • Add thrombin solution to initiate clotting.

    • Incubate the tube in a 37°C water bath.

    • Visually inspect the tube every 15 minutes and record the time when the clot has completely lysed.[15]

  • Inhibitor Testing: The 6-aminohexanoic acid derivative can be added to the plasma before the precipitation step to assess its effect on prolonging the lysis time.

Self-Validation & Controls:

  • A control plasma sample from a healthy donor should be run in parallel.

  • A normal ECLT is typically greater than 2 hours; a time shorter than this suggests hyperfibrinolysis.

Viscoelastic Assays (e.g., Thromboelastography - TEG®)

Viscoelastic methods like TEG® or ROTEM® provide a holistic view of the entire coagulation cascade, from clot formation to lysis, using whole blood.[4][14][16]

Principle: A small sample of whole blood is placed in a cup that oscillates around a pin. As the blood clots, it forms a mechanical link between the cup and pin, and the characteristics of this connection are recorded graphically, providing data on clot strength and stability over time.[16]

Step-by-Step Protocol:

  • Instrument Setup: Prepare the TEG® or ROTEM® analyzer according to the manufacturer's instructions, ensuring the temperature is stable at 37°C.[16]

  • Sample Preparation: Collect fresh citrated whole blood. Add the 6-aminohexanoic acid derivative to the blood sample and mix gently.

  • Assay Initiation: Pipette the blood sample into the assay cup. To specifically challenge the fibrinolytic system, an activator like tPA can be added (as in the ROTEM® APTEM vs. EXTEM comparison or the ClotPro® TPA-test).[17]

  • Data Acquisition: The instrument will automatically record the coagulation profile.

  • Data Analysis:

    • Focus on the Lysis at 30 minutes (LY30) parameter, which represents the percentage of clot lysis 30 minutes after the maximum clot strength (MA) is achieved.[16]

    • A lower LY30 value in the presence of an inhibitor indicates effective antifibrinolytic activity.

Self-Validation & Controls:

  • Run a baseline sample without any inhibitor to determine the native fibrinolytic state.

  • For ROTEM®, a parallel test using the APTEM reagent (which contains aprotinin) can be run to confirm if lysis is plasmin-driven.

Conclusion

The antifibrinolytic activity of 6-aminohexanoic acid and its derivatives is directly linked to their ability to act as competitive antagonists at the lysine-binding sites of plasminogen. The structural rigidity of tranexamic acid confers a significant potency advantage over the more flexible 6-aminohexanoic acid, making it approximately 7-10 times more potent in vitro. Further synthetic modifications, such as the creation of peptide derivatives, offer pathways to even more potent plasmin inhibitors. The selection of an appropriate in vitro assay—whether a plasma-based turbidimetric method, a classic euglobulin lysis time, or a comprehensive viscoelastic test—is critical for accurately quantifying and comparing the efficacy of these important hemostatic agents.

References

  • Discipline of Anaesthesiology, Pain Medicine & Critical Care. 04 Antifibrinolytics. University of KwaZulu-Natal. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aminocaproic Acid? Patsnap Synapse. [Link]

  • Medfinder. (2026, February 16). How Does Aminocaproic Acid Work? Mechanism of Action Explained in Plain English. Medfinder. [Link]

  • Consensus. Mechanisms of antifibrinolytic agents in hemostasis. Consensus. [Link]

  • Levy, J. H., Koster, A., Quinones, Q. J., Mayer, G., & Szlam, F. (2018). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 128(3), 657–670. [Link]

  • Scribd. (2020, September 25). Fibrin Clot Formation and Lysis Protocol. Scribd. [Link]

  • Brown, J. R., Birkmeyer, N. J., & O'Connor, G. T. (2007). Meta-Analysis Comparing the Effectiveness and Adverse Outcomes of Antifibrinolytic Agents in Cardiac Surgery. Circulation, 115(22), 2801–2813. [Link]

  • Gostyńska, A., & Dzierzbicka, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(21), 12094. [Link]

  • Larsen, O. H., Fenger-Eriksen, C., & Christiansen, K. (2018). Fibrin Clot Formation and Lysis in Plasma. Bio-protocol, 8(19), e3031. [Link]

  • Keyl, C. (2020). Commentary: Epsilon-aminocaproic acid versus tranexamic acid, the David and Goliath of antifibrinolytics. JTCVS Open, 4, 115-116. [Link]

  • Midura-Nowaczek, K., Bruzgo, I., & Roszkowska-Jakimiec, W. (2014). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Archiv der Pharmazie, 347(10), 731–738. [Link]

  • World Federation of Hemophilia. (2024). PART 12 Fibrinolysis Lab Investigation. WFH. [Link]

  • Uniyal, S., & Brar, A. P. (1995). A colorimetric assay for measuring the lysis of a plasma clot. Thrombosis Research, 77(5), 479-485. [Link]

  • Gostyńska, A., & Dzierzbicka, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(21), 12094. [Link]

  • Practical-Haemostasis.com. (2022, September 27). Fibrinolysis: Euglobulin Clot Lysis Time [ECLT]. Practical-Haemostasis.com. [Link]

  • de Lange, N. M., van Rheenen-Flach, L. E., Lancé, M. D., de Groot, R., & Henskens, Y. M. C. (2023). Concentration–effect relationship for tranexamic acid inhibition of tissue plasminogen activator-induced fibrinolysis in vitro using the viscoelastic ClotPro® TPA-test. British Journal of Anaesthesia, 132(2), 235-243. [Link]

  • ResearchGate. (2021). Structure of 6-aminohexanoic acid. ResearchGate. [Link]

  • Whyte, C. S., & Mutch, N. J. (2022). “Going with the flow” in modeling fibrinolysis. Frontiers in Cardiovascular Medicine, 9, 1073801. [Link]

  • ClinicalTrials.gov. (2015, January 15). TXA (Tranexamic Acid) vs. Amicar (Aminocaproic Acid) in Total Knee and Hip Arthroplasty- Effectiveness, Safety, and Cost Analysis. ClinicalTrials.gov. [Link]

  • Murao, S., Nakahara, K., & Nishiura, T. (2010). Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Blood, 116(21), 4782. [Link]

  • Aguilera-Roig, X., Jordán-Sales, M., Natera-Cisneros, L., Monllau-García, R. M., & Martínez-Zapata, M. J. (2021). Tranexamic acid versus aminocapróic acid in multiple doses via the oral route for the reduction of postoperative bleeding in total primary hip arthroplasty: a prospective, randomized, double-blind, controlled study. Archives of Orthopaedic and Trauma Surgery, 141(3), 441–449. [Link]

  • Englert, J., Arlt, M., Schöner, A., Schlensak, C., & Franz, M. (2015). Tranexamic Acid Versus ɛ-Aminocaproic Acid: Efficacy and Safety in Pediatric Cardiac Surgery. Perfusion, 30(8), 667–672. [Link]

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Safety & Regulatory Compliance

Safety

(S)-3-Amino-6-(Boc-amino)hexanoic Acid proper disposal procedures

Operational and Disposal Guide: (S)-3-Amino-6-(Boc-amino)hexanoic Acid (S)-3-Amino-6-(Boc-amino)hexanoic Acid is a critical chiral building block utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Guide: (S)-3-Amino-6-(Boc-amino)hexanoic Acid

(S)-3-Amino-6-(Boc-amino)hexanoic Acid is a critical chiral building block utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. While the compound itself is generally stable under standard conditions, its operational lifecycle—specifically the tert-butoxycarbonyl (Boc) deprotection phase—generates highly hazardous, corrosive, and pressurized waste streams. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with field-proven, self-validating protocols for the safe handling, chemical cleavage, and EPA-compliant disposal of this amino acid derivative.

Chemical Profile & Causality in Handling

In peptide synthesis, the Boc group serves as a robust protecting moiety for the terminal amine, preventing unwanted nucleophilic attacks and side reactions during chain elongation[1]. Because the Boc group is specifically designed to be acid-labile, (S)-3-Amino-6-(Boc-amino)hexanoic Acid must be stored in a cool, dry environment (typically 2–8°C) strictly isolated from acidic vapors.

Field Insight: Exposure to ambient laboratory acids will catalyze premature deprotection, compromising the reagent's structural integrity and yielding free amine impurities that will ruin downstream coupling stoichiometry.

Experimental Workflow: Standard Boc Deprotection

The removal of the Boc group is a mandatory operational step before the amino acid can participate in further downstream coupling. The following protocol utilizes Trifluoroacetic Acid (TFA) and incorporates critical safety checkpoints.

Step-by-Step Methodology:

  • Solvent Preparation: Inside a certified fume hood, suspend the (S)-3-Amino-6-(Boc-amino)hexanoic Acid in Dichloromethane (DCM).

    • Causality: DCM provides optimal solubility for both the protected amino acid and the incoming acid, ensuring a homogeneous reaction matrix without premature precipitation.

  • Acidification: Slowly add TFA to the reaction vessel to achieve a 50% v/v concentration.

    • Causality: The strong acid protonates the carbamate oxygen, initiating the cleavage of the tert-butyl group[1].

  • Venting (Critical Safety Step): Ensure the reaction vessel is equipped with a bubbler or left loosely capped.

    • Causality: The acidic cleavage of the Boc group generates equimolar amounts of carbon dioxide and isobutylene gas[2]. Sealing the vessel will result in rapid pressure buildup and potential explosive rupture.

  • Concentration: After 1–2 hours of agitation (monitored via TLC), concentrate the mixture under reduced pressure to remove volatile DCM and excess TFA.

  • Neutralization: Quench the resulting TFA-amine salt with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃), to liberate the free amine[3].

Waste Segregation & Disposal Procedures

The operational use of (S)-3-Amino-6-(Boc-amino)hexanoic Acid generates both solid and liquid waste streams that require strict regulatory compliance.

Step-by-Step Methodology:

  • Solid Waste Routing: Collect all unused chemical, contaminated weigh boats, and PPE in a designated solid organic waste container. Label this for "High-Temperature Incineration."

    • Causality: Because this compound contains aliphatic nitrogen, combustion can release toxic nitrogen oxides (NOx). Incineration must be performed at an EPA-approved facility equipped with acid scrubbers to neutralize these emissions[4].

  • Liquid Effluent Segregation: Collect the post-reaction TFA/DCM effluent in a High-Density Polyethylene (HDPE) container.

    • Causality: TFA is highly corrosive and will degrade metal containers. Furthermore, because DCM is present, this mixture must be strictly segregated into the "Halogenated Organic Waste" stream[5]. Do not mix with non-halogenated solvents.

  • Aqueous Wash Management: The aqueous layer from the NaHCO₃ neutralization step contains dissolved salts. Test the pH of this solution.

    • Causality: Local Publicly Owned Treatment Works (POTW) strictly prohibit the drain disposal of solutions outside the pH range of 5.5 to 9.0. Adjust the pH if necessary before drain disposal, or route to aqueous hazardous waste if contaminated with residual organics.

  • Regulatory Transfer: Apply a comprehensive hazardous waste label detailing the exact percentages of TFA, DCM, and trace organics. Transfer the waste to the Environmental Health and Safety (EHS) department within the mandated accumulation time limit (e.g., 90 days for Large Quantity Generators)[5].

Quantitative Waste Management Parameters

To ensure self-validating safety checks, adhere to the following operational parameters during the disposal lifecycle:

ParameterSpecification / LimitCausality / Rationale
Liquid Waste pH < 2.0 (Highly Acidic)Unreacted TFA requires HDPE storage; incompatible with metal drums.
Max Storage Time (LQG) 90 DaysStrict compliance with EPA RCRA guidelines for Large Quantity Generators[5].
Incineration Temp > 850°CEnsures complete thermal destruction of the aliphatic chain and nitrogenous groups.
Aqueous Discharge pH 5.5 - 9.0Prevents infrastructure corrosion; mandated by municipal POTW regulations.

Disposal & Reaction Workflow Diagram

G Start (S)-3-Amino-6-(Boc-amino)hexanoic Acid Deprotect TFA/DCM Deprotection Start->Deprotect Acidic Cleavage SolidWaste Solid Contaminated Waste Start->SolidWaste Unused/Spills Products Free Amine + CO2 + Isobutylene Deprotect->Products Reaction LiquidWaste TFA/DCM Liquid Waste Deprotect->LiquidWaste Effluent Aqueous Neutralized Aqueous Wash (pH 5.5 - 9.0) Products->Aqueous NaHCO3 Wash Halogenated Halogenated Waste Stream (HDPE Container) LiquidWaste->Halogenated Segregation Incineration High-Temp Incineration (NOx Scrubbers) SolidWaste->Incineration EPA Disposal

Workflow for the deprotection and regulatory disposal of Boc-protected amino acids.

Sources

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